molecular formula C8H14 B150090 1-Octyne CAS No. 629-05-0

1-Octyne

Cat. No.: B150090
CAS No.: 629-05-0
M. Wt: 110.2 g/mol
InChI Key: UMIPWJGWASORKV-UHFFFAOYSA-N
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Description

1-Octyne (CAS 629-05-0) is a terminal alkyne with the molecular formula C₈H₁₄ and a linear structure of CH₃(CH₂)₅C≡CH . It is a colorless to light yellow clear liquid with a boiling point of approximately 126 °C and a flash point of 17 °C, classifying it as a highly flammable liquid . It is miscible with alcohols, ether, and other common organic solvents but immiscible with water . This chemical is widely employed in organic synthesis as a fundamental building block and reactant. Its primary applications include serving as a precursor in halogenation, hydration, and hydrohalogenation reactions to prepare monohalogen-substituted alkenes or dihalogen-substituted alkanes . Furthermore, this compound is utilized in other key research transformations such as oxidative cleavage, hydrogenation, nitrile formation, and polymerization . Its mechanism of action in these reactions typically involves the high reactivity of the terminal alkyne group, allowing for electrophilic addition and other substitution processes. Safety and Handling: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use. It is highly flammable and may be fatal if swallowed and enters airways . It should be stored in a cool, well-ventilated place, away from heat and ignition sources, and is recommended to be kept under inert gas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-1-yne
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InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIPWJGWASORKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14
Source PubChem
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DSSTOX Substance ID

DTXSID9060863
Record name 1-Octyne
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Molecular Weight

110.20 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1-Octyne
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Vapor Pressure

13.6 [mmHg]
Record name 1-Octyne
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CAS No.

629-05-0, 32073-03-3
Record name 1-Octyne
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Record name 1-OCTYNE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Octyne from 1-Bromopentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 1-octyne, a valuable terminal alkyne in organic synthesis, from the starting material 1-bromopentane. The core of this synthesis involves the alkylation of a terminal alkyne, a fundamental carbon-carbon bond-forming reaction. This document will elucidate the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and address critical safety considerations. The content is structured to offer not just a procedural outline but also a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (C8H14) is a terminal alkyne that serves as a crucial building block in the synthesis of a wide array of organic compounds.[1][2] Its utility spans the development of pharmaceuticals, agrochemicals, and polymers.[1] The reactivity of the terminal triple bond allows for a variety of chemical transformations, including halogenation, hydration, and hydrohalogenation, making it a versatile precursor for more complex molecular architectures.[3] This guide focuses on a common and efficient method for its preparation: the alkylation of acetylene with 1-bromopentane.

Core Synthetic Strategy: Acetylide Alkylation

The synthesis of this compound from 1-bromopentane is achieved through the alkylation of an acetylide ion. This powerful method for constructing carbon-carbon bonds proceeds via a two-step sequence:

  • Deprotonation of a Terminal Alkyne: A strong base is used to remove the acidic proton from a terminal alkyne, generating a highly nucleophilic acetylide anion.[4][5]

  • Nucleophilic Substitution: The acetylide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form a new, longer-chain alkyne.[4]

For the synthesis of this compound, acetylene is the simplest terminal alkyne, and 1-bromopentane serves as the primary alkyl halide. The reaction is best performed with unhindered primary alkyl halides to favor the SN2 pathway over the competing E2 elimination, which can occur with secondary and tertiary halides.[4]

Mechanistic Rationale: The SN2 Pathway

The success of this synthesis hinges on the principles of the SN2 reaction. The acetylide ion, a potent nucleophile, attacks the carbon atom bonded to the bromine in 1-bromopentane from the backside.[4] This concerted mechanism involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-bromine bond, leading to the displacement of the bromide leaving group.[4]

Detailed Experimental Protocol

This protocol outlines a robust and reproducible method for the synthesis of this compound from 1-bromopentane.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesPurity
Sodium Amide (NaNH₂)39.011.1 eq≥95%
Liquid Ammonia (NH₃)17.03~200 mLAnhydrous
Acetylene (C₂H₂)26.04ExcessPurified
1-Bromopentane (C₅H₁₁Br)151.041.0 eq≥98%
Diethyl Ether (Et₂O)74.12Anhydrous
Saturated Ammonium Chloride (NH₄Cl)53.49Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)120.37
Step-by-Step Procedure
  • Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Formation of Sodium Acetylide:

    • Anhydrous liquid ammonia is condensed into the flask.

    • Sodium amide is carefully added to the liquid ammonia with stirring.

    • Purified acetylene gas is bubbled through the solution. The formation of a white precipitate of sodium acetylide will be observed.

  • Alkylation:

    • A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium acetylide at -33 °C (the boiling point of liquid ammonia).

    • The reaction mixture is stirred for several hours to ensure complete reaction.

  • Workup:

    • After the reaction is complete, the liquid ammonia is allowed to evaporate.

    • The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification:

    • The solvent is removed by distillation.

    • The crude this compound is purified by fractional distillation to yield the final product.

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Three-Necked Flask Condenser Dry Ice Condenser Flask->Condenser Stirrer Mechanical Stirrer Flask->Stirrer Gas_Inlet Gas Inlet Flask->Gas_Inlet Reaction_Vessel Reaction Mixture Acetylene Acetylene Acetylene->Reaction_Vessel NaNH2 Sodium Amide NaNH2->Reaction_Vessel NH3 Liquid Ammonia NH3->Reaction_Vessel Bromopentane 1-Bromopentane Bromopentane->Reaction_Vessel Dropwise Addition Quench Quench with NH4Cl Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Sources

Introduction: The Significance of 1-Octyne in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Octyne

This compound, a terminal alkyne with the chemical formula C₈H₁₄, is a foundational building block in the landscape of organic synthesis.[1][2] Its linear eight-carbon chain, capped by a reactive carbon-carbon triple bond, offers a unique combination of a non-polar aliphatic tail and a versatile functional handle.[1][2] This structure makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The high electron density of the π-bonds and the notable acidity of the terminal acetylenic proton are the cornerstones of its rich and diverse reactivity, enabling chemists to construct complex molecular architectures with precision and efficiency.[4][5] This guide offers a comprehensive exploration of the physical properties, spectroscopic signatures, and key reactive pathways of this compound, providing field-proven insights for researchers, scientists, and professionals in drug development.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in experimental design, reaction monitoring, and product characterization.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid characterized by its immiscibility in water and miscibility with common organic solvents like alcohol and ether.[1][6] Its key physical properties are summarized below, highlighting its nature as a volatile and flammable compound.[1][7]

PropertyValueSource(s)
Molecular Formula C₈H₁₄[8][9]
Molecular Weight 110.20 g/mol [7][8][10]
Melting Point -80 °C[6][7][10]
Boiling Point 127-128 °C[6][7]
Density 0.747 g/mL at 25 °C[6][7]
Refractive Index (n²⁰/D) 1.416[6][7]
Flash Point 16 °C (60.8 °F)[1][7][10]
Vapor Pressure 13.6 - 37.7 mmHg (at 37.7 °C)[7][8]
pKa (acetylenic H) ~25[11][12][13]
Spectroscopic Signature

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and for monitoring its transformation during chemical reactions.

Spectroscopic TechniqueCharacteristic Feature(s)Wavenumber/Chemical Shift
Infrared (IR) Spectroscopy C≡C Stretch (weak)~2119 cm⁻¹[14]
≡C-H Stretch (strong, sharp)~3313 cm⁻¹[14]
¹H NMR Spectroscopy Acetylenic Proton (≡C-H)~1.9 ppm (triplet)
Propargylic Protons (-CH₂-C≡)~2.2 ppm (triplet of triplets)
¹³C NMR Spectroscopy Acetylenic Carbon (≡C -H)~68 ppm
Internal Alkyne Carbon (-C≡C -H)~84 ppm
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 110[15]

Note: NMR values are approximate and can vary based on the solvent and instrument.[16]

The IR spectrum is particularly diagnostic for terminal alkynes like this compound. The presence of both the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C triple bond stretch near 2100 cm⁻¹ confirms its identity and distinguishes it from internal alkynes, which lack the former absorption.[14]

Section 2: The Landscape of this compound's Reactivity

The reactivity of this compound is dominated by two key features: the acidity of its terminal proton and the electron-rich nature of its triple bond. These characteristics allow it to participate in a wide array of transformations, from simple deprotonation to complex metal-catalyzed couplings.

Acidity and the Formation of the Octynyl Anion

The most significant chemical property distinguishing terminal alkynes from other hydrocarbons is the acidity of the hydrogen atom attached to the sp-hybridized carbon.[11][17] With a pKa of approximately 25, this proton can be removed by a sufficiently strong base to form a stable acetylide anion.[11][12] This stability is attributed to the high s-character (50%) of the sp orbital containing the lone pair, which holds the electrons closer to the nucleus.[12][18]

Suitable bases for this deprotonation include sodium amide (NaNH₂), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi).[11][13] Weaker bases, such as hydroxide anions, are not strong enough to deprotonate the alkyne to a significant extent.[13]

Hydroboration_Workflow start This compound CH₃(CH₂)₅C≡CH step1 Step 1: Hydroboration Add BH₃-THF (Anti-Markovnikov Syn-Addition) start->step1 Reagent intermediate Trialkenylborane Intermediate (RCH=CH)₃B step1->intermediate step2 Step 2: Oxidation Add H₂O₂, NaOH(aq) intermediate->step2 Oxidizing Agent enol Enol Intermediate CH₃(CH₂)₅CH=CHOH step2->enol taut Tautomerization (Rapid equilibrium) enol->taut product Final Product: 1-Octanal CH₃(CH₂)₅CH₂CHO taut->product

Caption: Workflow for the hydroboration-oxidation of this compound.

Causality: This protocol leverages the steric and electronic properties of the borane reagent, which preferentially adds to the less sterically hindered terminal carbon of the alkyne. The subsequent oxidation replaces the boron atom with a hydroxyl group, leading to the anti-Markovnikov product. [19][20]

  • Reaction Setup: Under an inert atmosphere (e.g., Argon), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. [21][22]2. Hydroboration: Add a solution of borane-THF complex (BH₃·THF, ~0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. [22]3. Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic. [20][22]4. Workup: After stirring for an additional hour at room temperature, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-octanal.

  • Validation: The product can be purified by distillation or chromatography and characterized by NMR and IR spectroscopy, confirming the appearance of an aldehyde C=O stretch (~1725 cm⁻¹) and a proton signal at ~9.8 ppm.

The triple bond of this compound can be reduced by the addition of hydrogen gas (H₂).

  • Complete Reduction: Using a highly active catalyst like palladium on carbon (Pd/C), two equivalents of H₂ will add across the triple bond, resulting in the formation of n-octane. [1]* Partial, Stereoselective Reduction: To stop the reduction at the alkene stage, a "poisoned" catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is used. This catalyst facilitates the syn-addition of one equivalent of H₂, selectively producing (Z)-1-octene (cis-octene). [17]

Metal-Catalyzed Cross-Coupling Reactions

In the realm of drug development, the ability to form carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons (from aryl or vinyl groups) is critical. This compound is an excellent substrate for these powerful transformations.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. [4]It is one of the most reliable methods for constructing arylethynyl moieties, which are common structural motifs in pharmaceuticals and organic materials.

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X L₂ (Aryl-Pd Complex) oa->pd2 trans Transmetalation pd2->trans pd2_alkynyl R-Pd(II)-C≡CR' L₂ trans->pd2_alkynyl alkyne This compound + Cu(I) Catalyst alkyne->trans re Reductive Elimination pd2_alkynyl->re re->pd0 Regenerates Catalyst product Product R-C≡CR' re->product aryl_halide Aryl Halide (R-X) aryl_halide->oa

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Causality: This protocol relies on a synergistic catalytic cycle. The palladium catalyst activates the aryl halide via oxidative addition, while the copper co-catalyst deprotonates the alkyne to form a reactive copper acetylide, which then engages in transmetalation with the palladium complex. [23]

  • Reaction Setup: To a flask containing a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-2 mol%), add a solution of iodobenzene (1 equivalent) in a suitable solvent like triethylamine or a THF/amine mixture under an inert atmosphere.

  • Addition of Alkyne: Add this compound (1.1-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter to remove the amine salts. Wash the filtrate with aqueous ammonium chloride, then with brine.

  • Purification: Dry the organic layer over an anhydrous salt, concentrate, and purify the resulting 1-phenyl-1-octyne product by column chromatography.

The addition of a silicon-hydride (Si-H) bond across the triple bond, known as hydrosilylation, is a key method for producing vinylsilanes. [24]These products are versatile synthetic intermediates. The reaction is typically catalyzed by transition metals, such as rhodium or platinum complexes, and the regioselectivity can often be controlled to favor different isomers depending on the catalyst and reaction conditions. [24][25][26]For this compound, hydrosilylation can yield β-(Z)-, β-(E)-, and α-vinylsilane products. [24]

Section 3: Applications in Drug Development and Advanced Synthesis

The predictable and versatile reactivity of this compound makes it a highly sought-after building block in fields where molecular precision is essential. [2]

  • Scaffold Rigidity: The linear, rigid nature of the alkyne group is used in drug design to orient functional groups in specific vectors, which can enhance binding affinity to biological targets like enzymes or receptors. [23]* Precursor to Complex Molecules: this compound serves as a starting material for the synthesis of complex natural products and their analogues, including prostaglandins and polyketides. [1]* Bioconjugation: Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("Click Chemistry"), derivatives of this compound can be used to link molecules together, for example, attaching a drug molecule to a targeting antibody or labeling a protein. [1][4]* Enzyme Inhibition: In some cases, terminal alkynes have been shown to act as selective covalent inhibitors of enzymes with active-site cysteine nucleophiles, presenting a novel mechanism for drug action. [27]

Section 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a highly flammable liquid and vapor with a low flash point. [1][7][8]It also poses an aspiration hazard, meaning it can be fatal if swallowed and enters the airways. [8]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. [28][29]Ensure all equipment is properly grounded to prevent static discharge, which could serve as an ignition source. [28][29]* Storage: Store in a tightly sealed container in a designated flammables cabinet, away from heat, sparks, open flames, and strong oxidizing agents. [30]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat. [7][29]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Conclusion

This compound is far more than a simple hydrocarbon; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its distinct reactivity, centered on the terminal acetylenic proton and the electron-rich triple bond, provides reliable pathways for C-C bond formation, functional group introduction, and the construction of rigid molecular frameworks. From the foundational logic of acid-base chemistry to the sophistication of metal-catalyzed cross-couplings, a mastery of this compound's properties and reactivity empowers researchers to design and execute syntheses that drive innovation in drug discovery and materials science.

References

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  • 1-octene Safety Data Sheet. (2016). Gelest, Inc.
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  • This compound. (n.d.). NIST WebBook.
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  • This compound Reaction thermochemistry data. (n.d.). NIST WebBook.
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  • Alkyne deprotonation. (2019). Reddit.

Sources

A Comprehensive Spectroscopic Guide to 1-Octyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-octyne, a terminal alkyne of significant interest in synthetic chemistry and drug development. This document is designed to serve as a practical reference for researchers and scientists, offering not only raw spectral data but also insights into the principles of data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural characteristics.

The Structural and Spectroscopic Fingerprint of this compound

This compound (C₈H₁₄) is a colorless liquid with a molecular weight of 110.20 g/mol .[1] Its structure, characterized by a terminal carbon-carbon triple bond, gives rise to a unique and readily identifiable spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural elucidation in various research and development applications. This guide will delve into the four cornerstone analytical techniques for organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled detail about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of a nucleus, while coupling constants (J) reveal information about the connectivity of adjacent atoms.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The terminal alkyne proton is particularly noteworthy due to its unique chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (≡C-H)~1.92Triplet (t)~2.6
H-3 (-C≡C-CH₂-)~2.18Triplet of triplets (tt)~7.1, ~2.6
H-4 to H-7 (-CH₂-)~1.2-1.6Multiplet (m)-
H-8 (-CH₃)~0.90Triplet (t)~7.2

Data sourced and compiled from ChemicalBook.[1]

Expert Insight: The acetylenic proton (H-1) appears as a triplet due to coupling with the two protons on C-3. The protons on C-3, in turn, are split into a triplet of triplets by the acetylenic proton and the two protons on C-4. The overlapping signals of the methylene protons (H-4 to H-7) form a complex multiplet, which is a common feature in long alkyl chains.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of this compound. The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts that distinguish them from the sp³-hybridized carbons of the alkyl chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ, ppm)
C-1 (≡C-H)~68.4
C-2 (-C≡C-)~84.5
C-3 (-CH₂-)~18.4
C-4 (-CH₂-)~28.5
C-5 (-CH₂-)~28.6
C-6 (-CH₂-)~31.3
C-7 (-CH₂-)~22.5
C-8 (-CH₃)~14.0

Data sourced and compiled from ChemicalBook and SpectraBase.[2]

Expert Insight: The two sp-hybridized carbons (C-1 and C-2) are significantly deshielded compared to the sp³ carbons, appearing further downfield. The terminal alkyne carbon (C-1) is more shielded than the internal alkyne carbon (C-2). The chemical shifts of the alkyl chain carbons follow predictable trends based on their distance from the electron-withdrawing alkyne group.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent interference in ¹H NMR.[3]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[4][5] The solution height should be approximately 4-5 cm.[6]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.[6]

    • Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.[6]

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Causality Behind Choices: The use of a deuterated solvent is non-negotiable for high-resolution NMR as it provides a stable magnetic field lock and avoids overwhelming the spectrum with solvent protons. Filtering the sample is a critical step to remove any suspended particles that can degrade the magnetic field homogeneity and broaden the spectral lines.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve 10-50 mg filter Filter into NMR Tube dissolve->filter ~0.6 mL insert Insert into Spectrometer filter->insert Transfer lock Lock on Deuterium insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorptions of this compound

The IR spectrum of this compound is dominated by features characteristic of a terminal alkyne.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
≡C-H Stretch~3313Strong, Sharp
C≡C Stretch~2119Weak to Medium, Sharp
sp³ C-H Stretch~2850-2960Strong

Data sourced from Organic Spectroscopy International and other sources.[3]

Expert Insight: The sharp, strong absorption at approximately 3313 cm⁻¹ is a definitive indicator of the ≡C-H bond in a terminal alkyne.[6][7][8] The C≡C triple bond stretch appears as a weaker but sharp peak around 2119 cm⁻¹.[3][6][8] The presence of both of these peaks is strong evidence for a terminal alkyne. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain.[9]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid like this compound, the "neat" sampling technique is straightforward and efficient.

Methodology:

  • Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plates with a small amount of a volatile, non-hygroscopic solvent like acetone and allow them to dry completely.[7]

  • Sample Application: Place a single drop of this compound onto the center of one salt plate.[7]

  • Creating a Thin Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7]

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Acquire the IR spectrum of the this compound sample.

Causality Behind Choices: Salt plates are used because they are transparent to infrared radiation in the analytical range.[10] Preparing a thin film is essential to avoid oversaturation of the detector, which would result in flattened, uninterpretable peaks. A background scan is a critical self-validating step to ensure that the final spectrum only contains absorptions from the analyte.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition clean_plates Clean Salt Plates add_sample Add Drop of this compound clean_plates->add_sample create_film Form Thin Film add_sample->create_film background Acquire Background create_film->background Place in Spectrometer sample_scan Acquire Sample Spectrum background->sample_scan

Caption: Workflow for IR spectroscopy of a liquid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method that provides both the molecular weight and valuable structural information through fragmentation patterns.

Mass Spectrum of this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, as well as several fragment ions.

Table 4: Key Ions in the Mass Spectrum of this compound

m/zIonSignificance
110[C₈H₁₄]⁺˙Molecular Ion (M⁺˙)
109[C₈H₁₃]⁺Loss of H˙ (M-1)
81[C₆H₉]⁺Common fragment
67[C₅H₇]⁺Common fragment
54[C₄H₆]⁺˙Common fragment
41[C₃H₅]⁺Allyl cation
39[C₃H₃]⁺Propargyl cation

Data compiled from NIST Mass Spectrometry Data Center.[4]

Expert Insight: The molecular ion peak at m/z 110 confirms the molecular weight of this compound.[4] A characteristic feature of terminal alkynes is an intense peak at M-1 (m/z 109), resulting from the loss of the acidic acetylenic hydrogen.[11] The fragmentation of the alkyl chain leads to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[12] A prominent peak at m/z 39 is often observed for terminal alkynes, corresponding to the stable, resonance-stabilized propargyl cation ([CH≡C-CH₂]⁺).[11]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that uses high-energy electrons to ionize the sample, leading to fragmentation.

Methodology:

  • Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC separation is advantageous for analyzing mixtures.

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][13] This energy is sufficient to eject an electron from the molecule, forming a radical cation (M⁺˙).[8]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Causality Behind Choices: The standard 70 eV energy for electron ionization provides enough energy to cause reproducible and extensive fragmentation, creating a characteristic "fingerprint" for a given molecule that can be compared to spectral libraries.[11] The use of GC for sample introduction ensures that a pure sample enters the mass spectrometer, preventing spectral overlap if the initial sample is not pure.

Diagram: EI-MS Logical Flow

EIMS_Flow cluster_process Mass Spectrometry Process sample_intro Sample Introduction (GC) ionization Electron Ionization (70 eV) sample_intro->ionization fragmentation Fragmentation ionization->fragmentation mass_analysis Mass Analysis (m/z) fragmentation->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum detection->spectrum

Caption: Logical flow of an Electron Ionization Mass Spectrometry experiment.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust and detailed structural characterization of this compound. By understanding the principles behind the data acquisition and the interpretation of the resulting spectra, researchers can confidently identify and utilize this important alkyne in their synthetic endeavors. The protocols and insights provided herein are intended to ensure the highest level of scientific integrity and reproducibility in the laboratory.

References

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Technical Guide: An In-Depth Examination of the Physical Properties of 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Octyne in Modern Synthesis

This compound (CH₃(CH₂)₅C≡CH) is a terminal alkyne that serves as a fundamental building block in organic synthesis.[1] Its linear eight-carbon chain, terminating in a reactive carbon-carbon triple bond, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The utility of this compound in critical reactions such as coupling, cycloaddition, hydrogenation, and polymerization necessitates a thorough understanding of its core physical properties.[2][3]

For researchers, process chemists, and drug development professionals, precise knowledge of properties like boiling point and density is not merely academic. These parameters are critical for practical applications, governing everything from safe handling and storage to the design of purification protocols (e.g., distillation) and the accurate calculation of molar quantities for reaction stoichiometry. This guide provides a detailed examination of the boiling point and density of this compound, the theoretical principles that determine these values, and rigorous, field-proven protocols for their experimental verification.

Core Physical Properties of this compound

The physical characteristics of this compound are primarily dictated by its molecular structure. The dominant intermolecular forces are London dispersion forces, which increase with the length of the hydrocarbon chain.[4] The terminal alkyne's linear geometry allows for efficient molecular packing, leading to slightly higher boiling points compared to its alkane and alkene counterparts of similar mass.[4][5]

Summary of Physical Data

The following table summarizes the experimentally determined boiling point and density of this compound from authoritative sources. Variations in reported values can be attributed to differences in measurement conditions and sample purity.

Physical PropertyReported ValueConditionsSource(s)
Boiling Point 125 °CAtmospheric Pressure[6]
126.3 °CAtmospheric Pressure[7]
127-128 °CAtmospheric Pressure[2][8][9]
123-126 °CAtmospheric Pressure[3]
Density 0.747 g/mLat 25 °C[2][8][9]
0.746 g/cm³Not Specified[6]
0.75 g/cm³Not Specified[10][11]
0.7680 g/cm³at 13 °C[7]

Experimental Verification of Physical Properties

To ensure reproducibility and accuracy in the laboratory, standardized methods must be employed to determine the physical properties of a substance like this compound. The following protocols are designed to be self-validating systems, providing reliable and accurate data.

Causality in Experimental Design
  • Boiling Point Determination: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] Simple distillation is the preferred method for a pure, volatile liquid as it directly measures the temperature of the vapor in equilibrium with the boiling liquid. The correct placement of the thermometer is critical; its bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser, ensuring a true boiling point reading. Boiling chips are essential to prevent bumping and ensure smooth, controlled boiling.

  • Density Determination: Density is an intrinsic property defined as mass per unit volume. Its value is highly sensitive to temperature, as volume expands or contracts with thermal changes.[13][14] The pycnometer method is a highly accurate technique because it relies on determining the mass of a liquid that fills a precise, calibrated volume at a controlled temperature.[15] Calibrating the pycnometer with deionized water, a substance with a well-documented density at various temperatures, provides an internal standard that validates the accuracy of the instrument's volume.

Protocol 1: Boiling Point Determination via Simple Distillation

This protocol details the steps for determining the boiling point of this compound.

Methodology:

  • Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a three-way distillation head, a thermometer with an adapter, a condenser, and a receiving flask. Ensure all glass joints are securely clamped.

  • Sample Preparation: Add approximately 15-20 mL of this compound to the round-bottom flask, followed by 2-3 boiling chips.

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the distillation head's side arm leading to the condenser.

  • Heating: Begin gently heating the flask using a heating mantle.

  • Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure substance, the temperature should remain constant throughout the distillation.[12]

  • Observation: The stable temperature observed during the collection of the bulk of the distillate is the boiling point of this compound.

  • Safety Note: this compound is a highly flammable liquid.[16] Keep away from open flames and sparks. All heating must be performed using an explosion-proof heating mantle, and the procedure must be conducted in a well-ventilated fume hood.

Protocol 2: Density Determination Using a Pycnometer

This protocol provides a precise method for measuring the density of this compound.

Methodology:

  • Pycnometer Preparation: Thoroughly clean a pycnometer (density bottle) with a suitable solvent (e.g., acetone), then rinse with deionized water and dry completely.

  • Initial Mass: Accurately measure and record the mass of the empty, dry pycnometer.

  • Calibration with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath set to 25.0 °C. Allow it to equilibrate for 15-20 minutes. Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

  • Mass of Water: Remove the pycnometer from the bath, dry the exterior, and accurately measure and record its mass.

  • Volume Calculation: Calculate the precise volume of the pycnometer using the known density of water at 25.0 °C (0.99704 g/mL).

    • Volume = (Mass of Pycnometer + Water) - (Mass of empty Pycnometer) / 0.99704 g/mL

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, and repeat step 3 to allow it to equilibrate to 25.0 °C.

  • Mass of Sample: Repeat step 4 to measure the mass of the pycnometer filled with this compound.

  • Density Calculation: Calculate the density of this compound using the mass of the sample and the calibrated volume of the pycnometer.

    • Density = (Mass of Pycnometer + this compound) - (Mass of empty Pycnometer) / Calibrated Volume

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive determination of this compound's physical properties.

G Workflow for Physical Property Determination of this compound cluster_prep Initial Preparation cluster_density Density Determination (Pycnometer Method) cluster_bp Boiling Point Determination (Distillation Method) cluster_analysis Data Consolidation & Reporting start Obtain this compound Sample safety Review SDS & Safety Protocols (Flammability, Aspiration Hazard) start->safety D1 Clean & Dry Pycnometer safety->D1 Proceed to Density Exp. B1 Assemble Simple Distillation Apparatus safety->B1 Proceed to BP Exp. D2 Weigh Empty Pycnometer D1->D2 D3 Calibrate Volume with DI Water at 25°C D2->D3 D4 Weigh Pycnometer with this compound at 25°C D3->D4 D5 Calculate Density (mass/volume) D4->D5 report Compile Data in Technical Report D5->report B2 Add Sample & Boiling Chips B1->B2 B3 Heat Sample Gently B2->B3 B4 Record Stable Temperature of Distillate Vapor B3->B4 B4->report

Caption: Logical workflow for determining the density and boiling point of this compound.

Conclusion

The boiling point and density of this compound are fundamental physical constants essential for its effective and safe use in research and development. The accepted values for its boiling point range from 125-128 °C, with a density of approximately 0.747 g/mL at 25 °C.[2][6][8][9] These properties are a direct consequence of its molecular structure—specifically, its eight-carbon chain and terminal triple bond. The experimental protocols outlined in this guide, based on simple distillation and pycnometry, represent robust and validated methods for accurately determining these values in a laboratory setting. For professionals in drug development and chemical synthesis, a firm grasp of these properties and their experimental verification is indispensable for achieving reproducible, scalable, and safe chemical transformations.

References

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1-Octyne CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Octyne: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound, a terminal alkyne with the chemical formula C₈H₁₄, is a versatile and reactive building block in organic synthesis.[1] Its defining feature, a carbon-carbon triple bond at the terminus of an eight-carbon chain, provides a site for a multitude of chemical transformations. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, key reaction pathways, and its escalating importance in specialized fields, particularly in the development of pharmaceuticals and advanced materials. For researchers and drug development professionals, understanding the nuances of this compound is critical for leveraging its synthetic potential.

Chemical Identity and Core Properties

This compound, also known as hexylacetylene, is a clear, colorless to light yellow liquid.[2][3] Its fundamental identifiers and physical properties are crucial for its appropriate handling, storage, and application in experimental design.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 629-05-0 [2][4][5]
Molecular Formula C₈H₁₄ [4][6][7]
Molecular Weight 110.20 g/mol [2][6]
IUPAC Name oct-1-yne [2][4]
Synonyms Hexylacetylene, Octyne-1 [2][4][8]
EC Number 211-069-3 [2][5][7]

| Beilstein/REAXYS | 1734494 |[7] |

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Appearance Clear colorless to yellow liquid [2][3][7]
Boiling Point 127-128 °C [3]
Melting Point -80 °C [3]
Density 0.747 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.416 [9]
Vapor Pressure 13.6 mmHg [2]
Flash Point 16 °C (60.8 °F) - closed cup [1]

| Solubility | Immiscible with water; Miscible with alcohol and ether |[1][3] |

Caption: Molecular Structure of this compound (C₈H₁₄).

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent methods involve the dehydrohalogenation of a dihalo-octane or the reaction of a metal acetylide with a hexyl halide.[3][6]

A common and reliable laboratory-scale synthesis starts from the commercially available n-Octene.[6] This process involves a two-step sequence of bromination followed by a double dehydrobromination.

Caption: Synthesis pathway from n-Octene to this compound.

Experimental Protocol: Synthesis from n-Octene

This protocol describes the conversion of n-octene to this compound via bromination and subsequent dehydrobromination.[6]

Step 1: Bromination of n-Octene

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve n-octene in a suitable inert solvent like dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent via the dropping funnel. Maintain the temperature below 10 °C. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

  • Once the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-dibromooctane.

Step 2: Dehydrobromination to this compound

  • Set up a reflux apparatus with a flask containing dry potassium hydroxide (KOH) in a high-boiling solvent such as mineral oil.[6]

  • Heat the KOH mixture to a high temperature (typically >150 °C).

  • Slowly add the crude 1,2-dibromooctane from Step 1 to the hot KOH mixture. The volatile this compound product will distill out of the reaction mixture as it is formed.

  • Collect the distillate, which will be a mixture of this compound and water.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and purify by fractional distillation. The boiling point of this compound is approximately 127-128 °C.[3]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the high reactivity of its terminal alkyne group.[1] This functionality is a versatile handle for a wide array of organic transformations, including hydrogenation, halogenation, hydration, and crucially, carbon-carbon bond-forming reactions.[1][3]

Hydrogenation

The triple bond of this compound can be selectively reduced.

  • Partial Hydrogenation: Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), hydrogenation can be stopped at the alkene stage to yield 1-octene.[10][11]

  • Complete Hydrogenation: With a more active catalyst, such as palladium on carbon (Pd/C), the reaction proceeds to completion, yielding n-octane.[1]

Caption: Stepwise hydrogenation of this compound.

Click Chemistry and Bioconjugation

In modern drug development, the terminal alkyne of this compound and its derivatives is a key participant in "click chemistry."[12] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for bioconjugation.[12][13] These reactions allow for the precise and efficient linking of molecules. This is particularly relevant in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug payload is attached to a monoclonal antibody.[14] The alkyne serves as a stable and bio-orthogonal "handle" for conjugation to an azide-modified antibody.[12][14]

Applications in Research and Drug Development

This compound is a foundational building block for synthesizing more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries.[8][15][16]

  • Pharmaceutical Synthesis: It serves as a precursor for creating carbon skeletons found in numerous active pharmaceutical ingredients (APIs). The rigidity and linearity imparted by the alkyne group can be a crucial design element for optimizing how a drug binds to its target.[12]

  • Agrochemicals: Similar to pharmaceuticals, this compound is used to build the core structures of novel herbicides and pesticides.

  • Antibody-Drug Conjugates (ADCs): The application of alkyne-azide click chemistry has revolutionized the development of ADCs. By incorporating an alkyne-bearing moiety, drug developers can achieve site-specific conjugation, leading to more homogeneous and effective ADC products with potentially wider therapeutic windows.[13][14]

  • Polymer Science: this compound is utilized in the production of specialized polymers, where its incorporation can enhance thermal stability and other material properties.[15]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.

Hazard Identification:

  • GHS Classification: It is classified as a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304), indicating a severe aspiration hazard.[2][17]

  • Primary Hazards: The main risks are associated with its high flammability and the potential for severe lung damage if aspirated.[17][18]

Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent vapor accumulation.[19][20] Use explosion-proof electrical equipment.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[21]

  • Fire Safety: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[18][19] Ensure fire-extinguishing media (e.g., dry powder, foam, carbon dioxide) are readily available.[20]

  • Handling: Ground and bond containers when transferring the liquid to prevent static discharge.[18][21] Use only non-sparking tools.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[19][20] Store separately from strong oxidizing agents.[20]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste streams.[17][18]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18][19]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[17][19]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][19]

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration. Call a physician or poison control center immediately.[17][18][19]

Conclusion

This compound is more than a simple C8 hydrocarbon; it is a potent and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined physical properties and the predictable reactivity of its terminal alkyne group make it an invaluable intermediate. From its role in traditional organic synthesis to its cutting-edge application in the development of targeted cancer therapies like ADCs, this compound continues to be a compound of significant scientific and commercial interest. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential safely and effectively.

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1-Octyne safety precautions and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safe Handling and Use of 1-Octyne

Foreword

This compound is a cornerstone of modern organic synthesis, finding critical applications in fields ranging from pharmaceutical development to materials science. Its utility, primarily derived from the high reactivity of its terminal alkyne functional group, is paralleled by significant safety considerations. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of safety data, aiming to provide a deeper, mechanistic understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. Our objective is to empower you, the scientist, with the knowledge to not only handle this valuable reagent safely but also to make informed decisions that ensure the integrity of your experiments and the well-being of your laboratory team.

Physicochemical Characteristics and Reactivity Profile of this compound

A foundational understanding of this compound's physical and chemical properties is the first principle of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Sharp, ethereal, sweet[2][3]
Boiling Point 127-128 °C (261-262 °F)[2]
Melting Point -80 °C (-112 °F)[2]
Flash Point 16 °C (61 °F) - closed cup[2]
Density 0.747 g/mL at 25 °C
Vapor Pressure 13.6 mmHg at 20 °C[1]
Water Solubility 0.024 g/L[2]

The most salient feature of this compound from a safety perspective is its low flash point of 16°C . This classifies it as a highly flammable liquid (GHS Category 2), capable of igniting at typical ambient laboratory temperatures[1]. Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" event[2].

Chemically, the terminal alkyne is a high-energy functional group. This reactivity, while synthetically useful, is also the source of specific hazards:

  • Peroxide Formation: Prolonged exposure to atmospheric oxygen can lead to the formation of explosive peroxide compounds. This is a critical consideration, especially when heating or distilling this compound. The presence of peroxides can lower the energy of activation for explosive decomposition.

  • Acetylide Formation: The acidic proton on the terminal alkyne can be abstracted by strong bases or react with certain metals, notably copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.

Comprehensive Hazard Analysis

A thorough risk assessment is a prerequisite for any procedure involving this compound. The hazards can be broadly categorized into physical and health-related risks.

2.1. Physical Hazards

  • Flammability: The primary physical hazard is the risk of fire and explosion. Vapors can form explosive mixtures with air within a lower explosive limit of 0.8%[2][4]. All potential ignition sources—open flames, hot plates, static discharge, and non-intrinsically safe electrical equipment—must be rigorously excluded from the handling area[5].

  • Reactivity: As previously mentioned, the potential for forming explosive peroxides and metal acetylides is a significant concern. Violent reactions can also occur with strong oxidizing agents[2].

2.2. Health Hazards

Exposure to this compound can have serious health consequences. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Aspiration Hazard: this compound is classified as an Aspiration Hazard Category 1 substance[1]. If liquid this compound is swallowed and then enters the lungs (aspiration), it can cause severe lung damage, chemical pneumonitis, and may be fatal[1][2]. This is a critical consideration in first aid procedures following ingestion.

  • Inhalation: Inhalation of vapors can irritate the respiratory tract. High concentrations may lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and nausea[6][7].

  • Skin Contact: The substance can cause skin irritation[2]. Being a lipophilic solvent, it can defat the skin, leading to dryness, cracking, or dermatitis with repeated exposure[8].

  • Eye Contact: Direct contact with the liquid or high concentrations of vapor will cause eye irritation[2].

Protocols for Safe Handling and Engineering Controls

A multi-tiered approach, prioritizing engineering and administrative controls over personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor inhalation and contain potential spills or fires[9].

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors[10].

  • Grounding and Bonding: To prevent the buildup of static electricity, which can act as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded[5][9].

  • Inert Atmosphere: For reactions sensitive to air or for prolonged storage after opening, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent peroxide formation.

3.2. Standard Operating Procedure (SOP) for Handling this compound

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Clear the work area of all unnecessary equipment and ignition sources.

    • Assemble and ground all necessary apparatus.

    • Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: dry chemical, foam, or CO₂).

  • Donning PPE:

    • Wear a flame-retardant laboratory coat.

    • Don chemical splash goggles and a face shield if there is a significant splash risk.

    • Wear chemically resistant gloves (nitrile or neoprene are generally suitable, but always check manufacturer compatibility data)[5].

  • Dispensing:

    • Before use, especially with older containers, check for the presence of peroxides using peroxide test strips.

    • When transferring, use a grounded pump or cannula. If pouring, ensure both the source and receiving containers are bonded and grounded. Pour slowly to minimize splashing and static generation.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work surface.

    • Properly dispose of any contaminated materials as hazardous waste.

    • Remove gloves using a technique that avoids skin contact and wash hands thoroughly.

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are primary, appropriate PPE is mandatory to protect against residual risks.

PPE_Hierarchy title PPE for this compound Handling body Body Protection coat Flame-Retardant Lab Coat body->coat hands Hand Protection gloves Nitrile or Neoprene Gloves (Chemically Resistant) hands->gloves eyes Eye/Face Protection goggles Chemical Splash Goggles (Mandatory) eyes->goggles resp Respiratory Protection respirator Air-Purifying Respirator (For Spills/High Concentrations) resp->respirator shield Face Shield (For Splash Hazard) goggles->shield

Caption: Recommended Personal Protective Equipment for this compound.

Storage and Waste Management

5.1. Storage Protocols

  • Location: Store in a dedicated, well-ventilated flammable liquids cabinet, away from heat and direct sunlight[5].

  • Container Integrity: Keep in the original, tightly sealed container.

  • Segregation: Store separately from oxidizing agents and incompatible metals (copper, silver, mercury)[2][5].

  • Inventory Management: Date containers upon receipt and upon opening. Dispose of or test for peroxides in opened containers after 12 months.

5.2. Waste Disposal

  • Characterization: All this compound waste, including contaminated materials (e.g., silica gel, absorbent pads), must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste contractor. Never pour this compound down the drain[2][5].

Emergency Response Procedures

Rapid and informed action is critical in an emergency.

Emergency_Protocol cluster_spill Spill cluster_exposure Exposure cluster_fire Fire incident Incident Occurs small_spill Small Spill: 1. Alert others 2. Absorb with inert material 3. Collect in sealed container large_spill Large Spill: 1. Evacuate area 2. Call emergency response skin Skin Contact: Remove clothing, wash area for 15 min eye Eye Contact: Flush with water for 15 min inhalation Inhalation: Move to fresh air ingestion Ingestion: DO NOT induce vomiting. Call poison control. small_fire Small Fire: Use CO₂, dry chemical, or foam extinguisher large_fire Large Fire: Evacuate, activate alarm medical Seek Immediate Medical Attention large_spill->medical skin->medical eye->medical inhalation->medical ingestion->medical large_fire->medical

Caption: Decision matrix for this compound emergency response.

Key First Aid Instructions:

  • Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Crucially, DO NOT induce vomiting due to the severe aspiration hazard[2][10]. Immediately call a physician or poison control center.

Conclusion

This compound is a powerful tool in the arsenal of the modern chemist. Its safe and effective use hinges on a disciplined approach grounded in a comprehensive understanding of its properties and associated hazards. By prioritizing engineering controls, adhering to established protocols, and utilizing appropriate personal protective equipment, researchers can confidently harness the synthetic potential of this compound while maintaining the highest standards of laboratory safety.

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A Comprehensive Technical Guide to the Solubility of 1-Octyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Octyne (C₈H₁₄) is a terminal alkyne of significant interest in organic synthesis, serving as a fundamental building block for more complex molecules in pharmaceutical and materials science research.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for reaction design, process optimization, purification, and product formulation. This technical guide provides an in-depth analysis of the solubility profile of this compound, grounded in the principles of intermolecular forces and molecular structure. We will explore its behavior in nonpolar, polar aprotic, and polar protic solvents, present a consolidated data summary, and provide a self-validating experimental protocol for determining solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their workflows.

Physicochemical Profile of this compound

To comprehend the solubility of this compound, we must first examine its molecular structure and inherent physical properties. This compound is an eight-carbon alkyne with a triple bond at the C1 position.[1] This structure imparts a dual character to the molecule: a long, nonpolar hexyl chain (C₆H₁₃) and a weakly polar terminal alkyne group (C≡CH).

The dominant feature is the extensive alkyl chain, which makes the molecule predominantly nonpolar. The terminal alkyne group possesses a slight dipole moment due to the greater s-character of the sp-hybridized carbon, making the terminal hydrogen weakly acidic. However, this polarity is minimal and is largely overshadowed by the nonpolar nature of the hydrocarbon tail. These structural characteristics are the primary determinants of its interaction with solvent molecules.

Key Physical Properties:

Property Value Reference
Molecular Formula C₈H₁₄ [2][3]
Molecular Weight 110.20 g/mol [2][3]
Appearance Clear, colorless to yellow liquid [1][4][5]
Density ~0.747 g/mL at 25 °C [2][6]
Boiling Point 127-128 °C [2][6]
Melting Point -80 °C [2][6]

| Water Solubility | 0.024 g/L (Immiscible) |[1][2][6][7] |

The Theoretical Framework of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[8] A solute will dissolve in a solvent if the energy of the new solute-solvent interactions is comparable to or greater than the sum of the pre-existing solute-solute and solvent-solvent interactions. These interactions are dictated by intermolecular forces (IMFs).

For this compound, the primary IMFs are:

  • London Dispersion Forces (LDF): These are weak, temporary forces arising from transient fluctuations in electron density. As a molecule with a significant nonpolar alkyl chain, LDFs are the predominant intermolecular force for this compound.[9] These forces are strongest when interacting with other nonpolar molecules.

  • Dipole-Induced Dipole Forces: The weak dipole of the alkyne group in this compound can induce a temporary dipole in a neighboring nonpolar solvent molecule, leading to a weak attraction.

  • Dipole-Dipole Forces: When interacting with polar solvents, the weak dipole of the alkyne can engage in dipole-dipole interactions, though these are much weaker than those of highly polar molecules.

Solubility Profile Across Solvent Classes

Based on its molecular structure and the principles of intermolecular forces, this compound exhibits broad solubility in organic solvents. Multiple sources confirm that it is generally miscible with common organic solvents like alcohols and ethers.[1][2][5][6][10]

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

In nonpolar solvents such as hexane or toluene, the dominant intermolecular forces are London Dispersion Forces.[9][11] Since this compound is itself a predominantly nonpolar molecule with strong LDFs, the solute-solvent interactions are very similar to the solute-solute and solvent-solvent interactions. This energetic favorability results in high solubility. This compound is expected to be fully miscible with hexane, octane, toluene, and other nonpolar hydrocarbons.

Solubility in Polar Aprotic Solvents (e.g., Diethyl Ether, Acetone)

Polar aprotic solvents lack acidic protons but possess a significant dipole moment. In solvents like diethyl ether and acetone, this compound's long alkyl chain can still interact favorably via LDFs. Additionally, the weak dipole of the alkyne group can participate in dipole-dipole and dipole-induced dipole interactions with the solvent molecules. This combination of forces leads to excellent solubility, and this compound is considered miscible with these types of solvents.[2][10]

Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol)

Polar protic solvents, such as ethanol and methanol, are characterized by the presence of a hydrogen atom bonded to an electronegative atom (oxygen). While these solvents are highly polar and engage in strong hydrogen bonding with themselves, they also have nonpolar alkyl portions. This compound is miscible with common alcohols.[2][5][10] The solubility is driven by the LDFs between the alkyl chain of this compound and the alkyl chain of the alcohol, as well as weak dipole-dipole interactions.

Immiscibility in Water

Water is a highly polar, protic solvent that forms a strong, extensive hydrogen-bonding network. The energy required to disrupt these strong water-water interactions to create a cavity for the nonpolar this compound molecule is substantial. The weak interactions that would form between this compound and water are insufficient to compensate for this energy cost. Consequently, this compound is immiscible in water, with a very low measured solubility of 24 mg/L at 25°C.[7]

Summary of this compound Solubility
Solvent ClassRepresentative SolventsDominant IMFsExpected SolubilityReference
NonpolarHexane, Toluene, HeptaneLondon Dispersion ForcesMiscible[2][10]
Polar AproticDiethyl Ether, Acetone, THFLDF, Dipole-DipoleMiscible[2][5][10]
Polar ProticEthanol, Methanol, IsopropanolLDF, Dipole-DipoleMiscible[1][2][5][10]
Highly PolarWaterHydrogen Bonding (solvent)Immiscible (0.024 g/L)[2][7]

Experimental Protocol: Determination of Miscibility

This protocol provides a self-validating method for the qualitative determination of miscibility of this compound in a test solvent at ambient temperature. The causality behind each step is explained to ensure scientific integrity.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a selected organic solvent at a 1:1 volume ratio.

Materials:

  • This compound (≥97% purity)

  • Test Solvent (analytical grade)

  • Two 10 mL graduated glass cylinders with stoppers (Class A)

  • Calibrated digital pipette (1000 µL)

  • Vortex mixer

  • Constant temperature water bath (set to 25.0 ± 0.5 °C)

  • Bright, diffused light source for observation

Methodology:

  • Temperature Equilibration:

    • Action: Place the sealed containers of this compound, the test solvent, and the graduated cylinders in the water bath for at least 30 minutes.

    • Causality: Solubility is temperature-dependent. Ensuring all components are at a stable, defined temperature (25 °C) is critical for reproducibility and standardization.

  • Solvent Addition:

    • Action: Using a clean graduated cylinder, measure exactly 5.0 mL of the test solvent.

    • Causality: Precise volume measurement is essential for defining the ratio of the mixture. Using Class A glassware minimizes measurement error.

  • Solute Addition:

    • Action: Using a clean graduated cylinder, measure exactly 5.0 mL of this compound and add it to the cylinder containing the test solvent.

    • Causality: This creates a 1:1 (v/v) mixture, a standard ratio for miscibility testing. Adding the solute to the solvent is standard practice.

  • Mixing and Equilibration:

    • Action: Stopper the cylinder securely and invert it 10-15 times gently. Then, vortex the mixture for 30 seconds to ensure thorough mixing. Place the cylinder back into the water bath for 15 minutes.

    • Causality: Vigorous mixing ensures intimate contact between the two liquids, overcoming any initial diffusion barriers. The subsequent rest period allows the system to reach thermodynamic equilibrium. If the liquids are immiscible, this period allows for phase separation (demixing) to occur.

  • Observation and Interpretation:

    • Action: Remove the cylinder from the bath and hold it against a bright, diffused light source. Observe the contents carefully.

    • Causality: Visual inspection is the primary method for determining miscibility. A diffused light source helps to clearly identify any phase boundaries or turbidity.

    • Results:

      • Miscible: The mixture appears as a single, clear, homogenous liquid with no visible interface, cloudiness, or suspended droplets.

      • Immiscible: Two distinct liquid layers are visible, separated by a clear meniscus.

      • Partially Miscible: The mixture appears cloudy or opalescent (an emulsion), or two layers are present but their volumes are different from the initial 5.0 mL, indicating some mutual dissolution.

  • Validation:

    • Action: Repeat the entire procedure (Steps 1-5) to ensure the result is reproducible.

    • Causality: Reproducibility is the cornerstone of scientific validation. A consistent result across duplicate experiments confirms the observation and minimizes the chance of experimental artifact.

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces at play when this compound interacts with different classes of organic solvents, providing a visual summary of the principles discussed.

G cluster_solute Solute Octyne This compound (Predominantly Nonpolar) Nonpolar Nonpolar Solvent (e.g., Hexane) Octyne->Nonpolar Strong London Dispersion Forces PolarAprotic Polar Aprotic Solvent (e.g., Acetone) Octyne->PolarAprotic LDF & Weak Dipole-Dipole PolarProtic Polar Protic Solvent (e.g., Ethanol) Octyne->PolarProtic LDF & Weak Dipole-Dipole

Caption: Intermolecular forces governing this compound's solubility.

Conclusion

This compound is a versatile organic compound characterized by its predominantly nonpolar nature. This structure dictates its solubility, making it highly soluble and generally miscible with a wide array of nonpolar and moderately polar organic solvents, including alkanes, ethers, and alcohols. Its solubility is primarily driven by London Dispersion Forces, supplemented by weak dipole interactions from its terminal alkyne group. Conversely, its inability to overcome the strong hydrogen-bonding network of water renders it immiscible in aqueous media. This comprehensive solubility profile is critical for its effective application in synthetic chemistry, enabling informed decisions on solvent selection for reactions, extractions, and purifications.

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Foreword: Bridging Theory and Application in Molecular Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 1-Octyne Properties

In the modern landscape of chemical research and pharmaceutical development, the ability to accurately predict the properties of a molecule before its synthesis is a cornerstone of efficient and targeted discovery. This compound, a terminal alkyne, serves as a valuable building block in organic synthesis and a key moiety in various functional molecules.[1][2] Understanding its geometric, electronic, and thermodynamic characteristics is paramount for its effective application. This guide provides a comprehensive overview of the theoretical methodologies employed to calculate these properties, offering both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but critically, the "why," ensuring a robust and validated computational approach.

Foundational Principles of Computational Chemistry

The theoretical prediction of molecular properties relies on solving the Schrödinger equation, which, for a multi-electron system like this compound, can only be done approximately. Several methods have been developed, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its remarkable balance of cost and accuracy.[3][4][5] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, a simpler, three-dimensional quantity.[4] The accuracy of a DFT calculation is governed by the chosen exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.

  • Expertise in Action: For a molecule like this compound, which is a closed-shell system without complex electronic effects, a hybrid functional like B3LYP is a robust and widely validated starting point.[6][7] For higher accuracy in thermochemistry or reaction barriers, double-hybrid functionals such as B2PLYP may be employed, as they incorporate a portion of wave-function-based correlation.[8]

Ab Initio Wavefunction Theory

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT. Key methods include:

  • Møller-Plesset Perturbation Theory (MP2): The simplest method to include electron correlation, MP2 offers a significant improvement over the Hartree-Fock approximation and is effective for systems where electron correlation is not overly strong.[6]

  • High-Accuracy Composite Methods (e.g., G4 Theory): Methods like the Gaussian-4 (G4) theory are multi-step procedures that combine calculations at different levels of theory and with various basis sets to approximate the results of very high-level, computationally expensive calculations.[9] They are specifically designed to yield highly accurate thermochemical data, such as enthalpies of formation.[9]

The Crucial Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of the computational method.

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good compromise. The "(d,p)" indicates the addition of polarization functions, which are essential for describing the anisotropic electron density of the triple bond in this compound. The "+" signifies the inclusion of diffuse functions, important for describing anions or excited states, but less critical for a neutral hydrocarbon ground state.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy wavefunction-based calculations.

A Validated Workflow for Calculating this compound Properties

A reliable computational protocol is a self-validating system. Each step builds upon the last, with checks to ensure the physical and chemical relevance of the results. The following diagram outlines a standard workflow for the theoretical characterization of this compound.

G cluster_input Step 1: Input & Optimization cluster_validation Step 2: Verification cluster_properties Step 3: Property Calculation cluster_analysis Step 4: Analysis & Validation node_a Construct 3D Structure of this compound node_b Select Method & Basis Set (e.g., B3LYP/6-31G(d,p)) node_a->node_b node_c Perform Geometry Optimization node_b->node_c node_d Perform Vibrational Frequency Calculation node_c->node_d Optimized Geometry node_e Check for Imaginary Frequencies (0 = True Minimum) node_d->node_e node_f Thermochemistry (Enthalpy, Entropy) node_e->node_f Verified Minimum node_g Electronic Properties (HOMO/LUMO, Dipole Moment) node_e->node_g node_h Spectroscopic Properties (NMR, IR) node_e->node_h node_i Compare Calculated Data with Experimental Values node_f->node_i node_g->node_i node_h->node_i

Caption: A general experimental workflow for the computational analysis of this compound.

Experimental Protocol: Geometry Optimization and Vibrational Analysis
  • Structure Input: The initial 3D coordinates of this compound are generated using molecular building software. The linear C-C≡C-H fragment and the tetrahedral geometry of the sp³ hybridized carbons in the hexyl chain are the key starting structural features.[10]

  • Methodology Selection: For a reliable geometry, DFT using the B3LYP functional with a 6-31G(d,p) basis set is a cost-effective and accurate choice.[11]

  • Execution: A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic positions to find a stationary point on the potential energy surface that minimizes the total energy of the molecule.

  • Validation via Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory.[12]

    • Trustworthiness Check: The absence of any imaginary frequencies in the output confirms that the optimized structure is a true energy minimum, not a transition state.

    • Output: This step also yields the zero-point vibrational energy (ZPVE) and the predicted infrared (IR) spectrum. The calculated harmonic frequencies are typically scaled by an empirical factor (~0.96 for B3LYP/6-31G(d,p)) to better match experimental anharmonic fundamentals.[13]

Protocol: Calculation of Thermochemical and Electronic Properties
  • Thermochemistry: The output of the frequency calculation provides the necessary data to compute thermodynamic properties like enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.[14] For high accuracy, a dedicated method like G4 is recommended.[9] A study by van der Spoel et al. calculated the gas-phase heat of formation for this compound using the G4 method, providing a value that agrees well with experimental data.[9]

  • Electronic Analysis: The optimized wavefunction is used to calculate key electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic excitation properties.

    • Dipole Moment: This calculation quantifies the polarity of the molecule, which for this compound is expected to be small but non-zero due to the slightly acidic terminal alkyne proton.[10]

Protocol: Prediction of NMR Spectra

Predicting NMR chemical shifts is a powerful tool for structure verification.

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[7] This is typically performed as a separate calculation step after geometry optimization, often using the same DFT method (e.g., B3LYP) but with a basis set well-suited for NMR, such as 6-311+G(2d,p).

  • Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), optimized at the same level of theory. δ_sample = σ_TMS - σ_sample

  • Data Interpretation: The predicted ¹H and ¹³C chemical shifts can be directly compared to experimental spectra for structure confirmation.[15] Machine learning approaches trained on large datasets of experimental and calculated shifts are also emerging as powerful predictive tools.[16]

Caption: Molecular structure of this compound with IUPAC numbering for NMR analysis.

Data Summary and Validation Against Experimental Values

The trustworthiness of any computational protocol is established by comparing its predictions against reliable experimental data. The following tables summarize key properties of this compound, providing a direct comparison between theoretical predictions found in the literature and established experimental values.

Table 1: Molecular and Thermophysical Properties of this compound

PropertyExperimental ValueCalculated Value (Method)Reference
Molecular Weight110.20 g/mol N/A[17]
Boiling Point125-126 °C (at 1 atm)N/A[18]
Density0.746 g/cm³ (at 25°C)N/A[18]
Gas Phase Enthalpy of Formation (ΔfH°gas)125.4 ± 1.5 kJ/mol130.6 kJ/mol (G4)[9]

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Approximate Calculated Frequency (cm⁻¹)
≡C-H stretch~3310Scaled DFT results typically within 1-2%[11]
C≡C stretch~2120Scaled DFT results typically within 1-2%[11]
-CH₂- stretch (asym/sym)~2930 / ~2860Scaled DFT results typically within 1-2%[11]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentExperimental Shift (ppm, in CDCl₃)[15]Typical Calculated Shift (ppm, GIAO)
H1 (≡C-H)1.92~1.9 - 2.1
H3 (-CH₂-C≡)2.18~2.1 - 2.3
H8 (-CH₃)0.90~0.8 - 1.0
H4-H7 (-CH₂-)1.25 - 1.55~1.2 - 1.6

Note: Calculated NMR shifts are highly dependent on the level of theory, basis set, and referencing method. The values shown are representative of what can be expected from standard methods.[7][19]

Conclusion: The Predictive Power of Computational Science

This guide has outlined a robust, multi-step workflow for the theoretical calculation of the properties of this compound. By grounding our protocols in established theories like DFT and validating our results against experimental data, we can generate reliable insights into the molecule's structure, stability, and spectroscopic signatures. For researchers in organic synthesis and drug development, these computational tools are indispensable, enabling the rational design of experiments, the interpretation of complex data, and ultimately, the acceleration of molecular discovery.

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  • Liu, Z., et al. (2020). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs.
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An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the structural and conformational landscape of 1-octyne, a terminal alkyne of significant interest in synthetic chemistry and materials science. By integrating insights from advanced spectroscopic techniques and computational chemistry, we elucidate the molecule's geometric parameters, identify its stable conformers, and explore the energetic barriers that govern its internal dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of acyclic alkynes.

Introduction: The Significance of this compound's Structure

This compound (CH₃(CH₂)₅C≡CH) is a versatile building block in organic synthesis, valued for the reactivity of its terminal alkyne functional group.[1] Its utility in applications ranging from polymer chemistry to the synthesis of complex organic molecules necessitates a thorough understanding of its three-dimensional structure and conformational preferences. The spatial arrangement of the hexyl chain relative to the rigid ethynyl group dictates the molecule's steric and electronic properties, thereby influencing its reactivity, intermolecular interactions, and ultimately, its macroscopic properties.

This guide will delve into the methodologies used to unravel the structural intricacies of this compound, focusing on the interplay between experimental observation and theoretical modeling. We will explore how techniques like rotational spectroscopy provide high-precision data on the molecule's geometry in the gas phase, and how computational chemistry offers a powerful lens to visualize and quantify the conformational energy landscape.

Molecular Geometry and Structural Parameters

The fundamental structure of this compound is characterized by a linear C-C≡C-H fragment, a consequence of the sp-hybridization of the acetylenic carbons. The remainder of the molecule consists of a flexible hexyl chain. The precise bond lengths and angles of the most stable conformer of this compound are critical parameters for accurate molecular modeling and for understanding its chemical behavior.

Experimental Determination of Molecular Structure

High-resolution spectroscopic techniques are indispensable for the precise determination of molecular structures in the gas phase, where molecules can be studied free from intermolecular interactions.

  • Microwave Spectroscopy : This technique probes the rotational energy levels of molecules.[2] For a molecule to be microwave active, it must possess a permanent dipole moment, which this compound does. The analysis of the rotational spectrum allows for the determination of the molecule's moments of inertia, from which highly accurate structural parameters, such as bond lengths and angles, can be derived.[3]

  • Gas Electron Diffraction (GED) : GED is another powerful method for determining the structure of molecules in the gas phase.[4] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the internuclear distances within the molecule.[5]

Computational Determination of Molecular Structure

In conjunction with experimental methods, computational chemistry provides invaluable insights into molecular structure. Quantum mechanical calculations can predict the geometry of molecules with a high degree of accuracy. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), with a sufficiently large basis set like 6-311++G(2d,2p), are employed to obtain optimized geometries.[6]

Below is a table of representative structural parameters for the linear alkyne portion of this compound, based on typical values for terminal alkynes.

ParameterBondTypical Length (Å)
Bond LengthC≡C1.20
Bond Length≡C-H1.06
Bond LengthC-C≡1.46
Bond LengthC-C (alkyl)1.54
Bond LengthC-H (alkyl)1.09
Parameter Angle Typical Angle (°)
Bond AngleC-C≡C180
Bond AngleC≡C-H180
Bond AngleC-C-C (alkyl)109.5

Conformational Analysis of the Hexyl Chain

The flexibility of the hexyl chain in this compound gives rise to a complex conformational landscape. Rotation around the C-C single bonds leads to various spatial arrangements, or conformers, each with a distinct energy. Identifying the lowest-energy conformers is crucial, as these are the most populated states at thermal equilibrium and will therefore dominate the molecule's observed properties.

Identifying Low-Energy Conformers

Studies on this compound using rotational spectroscopy have identified three principal low-energy conformers.[6] These are named based on the dihedral angles of the carbon backbone, starting from the C3-C4 bond:

  • Anti-Anti (AA) : The most stable conformer, where the carbon backbone is in a fully extended, zig-zag arrangement. This conformation minimizes steric hindrance.

  • Anti-Gauche (AG) : A conformer where a "gauche" turn (a dihedral angle of approximately 60°) occurs in the alkyl chain.

  • Gauche-Anti (GA) : Another conformer with a single gauche interaction at a different position in the chain.

The following diagram illustrates the key rotational axes in the this compound molecule that give rise to these different conformers.

Caption: Key rotational axes (τ1, τ2, τ3) in the this compound backbone.

Energetics of Conformational Isomerism

The relative stability of the conformers is determined by their potential energies. The energy difference between conformers and the energy barriers to rotation between them can be determined computationally.

Potential Energy Surface

A potential energy surface (PES) is a conceptual and mathematical tool used to visualize the energy of a molecule as a function of its geometry.[3] For this compound, the PES would be a high-dimensional surface, but we can simplify it by considering the rotation around a single C-C bond. The resulting one-dimensional plot shows the energy as a function of the dihedral angle, revealing the energy minima of the stable conformers and the energy maxima of the transition states between them.

The following diagram illustrates a simplified potential energy surface for rotation around a C-C bond in an alkyl chain.

G cluster_curve Dihedral Angle Dihedral Angle 60° 60° 120° 120° 180° 180° 240° 240° 300° 300° 360° 360° p1 Eclipsed (Transition State) p2 Gauche (Stable) p3 Eclipsed (Transition State) p4 Anti (Most Stable) p5 Eclipsed (Transition State) p6 Gauche (Stable) p7 Eclipsed (Transition State) a b a->b c b->c d c->d e d->e f e->f g f->g

Caption: Simplified potential energy surface for C-C bond rotation.

Relative Energies and Rotational Barriers

Conformer/Transition StateRelative Energy (kcal/mol) (Illustrative)
Anti-Anti (AA)0.0
Anti-Gauche (AG)~0.5 - 0.9
Gauche-Anti (GA)~0.5 - 0.9
Eclipsed (H, H)~3.0
Eclipsed (CH₃, H)~3.5

Experimental and Computational Methodologies

A robust structural analysis of this compound relies on the synergy between experimental and computational methods. This section details the rationale behind the chosen techniques.

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Causality behind Experimental Choice: CP-FTMW spectroscopy is chosen for its high resolution and sensitivity, which are essential for distinguishing between different conformers of a molecule.[7] The broadband nature of this technique allows for the simultaneous detection of multiple rotational transitions, making it efficient for studying molecules with complex spectra like this compound.[1]

Experimental Workflow:

  • Sample Preparation : A dilute mixture of this compound in an inert carrier gas (e.g., neon or argon) is prepared.

  • Supersonic Expansion : The gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to very low rotational temperatures, simplifying the spectrum by populating only the lowest energy levels.

  • Microwave Excitation : A short, broadband "chirped" microwave pulse is broadcast into the chamber, exciting a wide range of rotational transitions simultaneously.

  • Free Induction Decay (FID) Detection : The excited molecules emit a coherent signal known as the Free Induction Decay (FID) as they relax. This signal is detected by a sensitive antenna.

  • Fourier Transformation : The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Spectral Analysis : The resulting spectrum, consisting of sharp rotational transitions, is analyzed to identify the transitions belonging to different conformers and to determine their precise frequencies. These frequencies are then used to fit the rotational constants of each conformer.

G cluster_exp CP-FTMW Spectroscopy Workflow Sample\nPreparation Sample Preparation Supersonic\nExpansion Supersonic Expansion Sample\nPreparation->Supersonic\nExpansion Microwave\nExcitation Microwave Excitation Supersonic\nExpansion->Microwave\nExcitation FID\nDetection FID Detection Microwave\nExcitation->FID\nDetection Fourier\nTransform Fourier Transform FID\nDetection->Fourier\nTransform Spectral\nAnalysis Spectral Analysis Fourier\nTransform->Spectral\nAnalysis

Caption: Experimental workflow for CP-FTMW spectroscopy.

Computational Protocol: Ab Initio Calculations

Causality behind Method Choice: Ab initio methods, specifically MP2, are selected because they are based on first principles of quantum mechanics and do not rely on empirical parameters. The choice of a large, flexible basis set like 6-311++G(2d,2p) is crucial for accurately describing the electron distribution and capturing the subtle energetic differences between conformers.

Computational Workflow:

  • Initial Structure Generation : Plausible starting geometries for the different conformers (AA, AG, GA, etc.) of this compound are generated.

  • Geometry Optimization : The energy of each starting geometry is minimized with respect to all internal coordinates using the chosen level of theory (e.g., MP2/6-311++G(2d,2p)). This process yields the equilibrium structure of each conformer.

  • Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation : The electronic energies of the optimized conformers are corrected with their respective ZPVEs to obtain the relative energies and determine the most stable conformer.

  • Rotational Constant Calculation : The rotational constants for each optimized conformer are calculated and can be directly compared with the experimentally determined values.

  • Potential Energy Surface Scan : To determine the rotational barriers, a relaxed potential energy surface scan is performed. This involves systematically varying a specific dihedral angle while allowing all other geometric parameters to relax. The energy maximum along this path corresponds to the rotational barrier.

G cluster_comp Computational Chemistry Workflow Initial\nStructures Initial Structures Geometry\nOptimization Geometry Optimization Initial\nStructures->Geometry\nOptimization Frequency\nCalculation Frequency Calculation Geometry\nOptimization->Frequency\nCalculation PES\nScan PES Scan Geometry\nOptimization->PES\nScan Relative\nEnergies Relative Energies Frequency\nCalculation->Relative\nEnergies Rotational\nConstants Rotational Constants Relative\nEnergies->Rotational\nConstants Rotational\nBarriers Rotational Barriers PES\nScan->Rotational\nBarriers

Caption: Computational workflow for this compound structural analysis.

Conclusion

The structural and conformational analysis of this compound reveals a molecule with a rigid, linear alkyne terminus and a flexible, conformationally diverse alkyl chain. The interplay of high-resolution rotational spectroscopy and high-level ab initio calculations provides a detailed picture of its geometry and the subtle energetic factors that govern its preferred shapes. The identification of the anti-anti conformer as the most stable, along with the characterization of other low-energy gauche conformers, offers critical information for understanding and predicting the behavior of this compound in various chemical environments. This knowledge is fundamental for the rational design of synthetic routes and the development of new materials where this compound serves as a key component.

References

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A Comprehensive Technical Guide to the Commercial Availability and Purity of 1-Octyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-octyne, a critical terminal alkyne in organic synthesis, with a focus on its commercial availability, purity specifications, and the analytical methodologies required for its rigorous quality control. Designed for researchers, scientists, and professionals in drug development, this document offers practical insights and detailed protocols to ensure the integrity of this compound in demanding applications.

Introduction: The Significance of this compound in Modern Synthesis

This compound (n-hexylacetylene) is a versatile building block in organic chemistry, prized for its terminal alkyne functionality. This functional group is a gateway to a multitude of chemical transformations, including carbon-carbon bond formation through Sonogashira, Suzuki, and Negishi couplings, as well as cycloaddition reactions and the formation of acetylides. Its linear eight-carbon chain also imparts valuable lipophilicity in the synthesis of complex molecules, making it a relevant synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. Given its role as a foundational reagent, the purity and reliable sourcing of this compound are of paramount importance to ensure the reproducibility and success of synthetic endeavors.

Commercial Availability and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to a range of research and development needs. The purity of commercially available this compound typically ranges from 97% to upwards of 99%, with the primary analytical technique for purity verification being Gas Chromatography (GC).

Below is a summary of representative commercial offerings for this compound:

SupplierStated PurityAnalytical MethodPotential Impurities Noted
Sigma-Aldrich97%GC≤3% 1-bromohexane
Thermo Scientific Chemicals98%GC, FTIRNot specified
Chem-Impex≥ 98%GCNot specified
GFS Chemicals99%GC-FIDNot specified

It is imperative for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and information on identified impurities. A representative CoA for a high-purity grade of this compound would typically confirm the assay by GC and verify its identity via Fourier-transform infrared spectroscopy (FTIR). For instance, a CoA for a 98% purity lot of this compound from Thermo Scientific Chemicals confirms an assay of 99.2% by GC and conformity by FTIR[1].

Understanding and Characterizing Impurities in this compound

The purity of this compound is intrinsically linked to its synthetic route and subsequent purification. The two predominant commercial synthesis methods are:

  • Dehydrohalogenation of 1,2-dibromooctane: This elimination reaction, typically carried out with a strong base like sodium amide, can lead to the formation of isomeric alkynes (2-octyne, 3-octyne) and vinyl bromides as byproducts.

  • Alkylation of sodium acetylide with a 1-hexyl halide: This nucleophilic substitution reaction can result in unreacted starting materials, such as 1-bromohexane, remaining in the final product[2].

The close boiling points of these isomeric alkynes make their separation from this compound by distillation challenging, often necessitating high-efficiency fractional distillation.

A comprehensive understanding of the potential impurity profile is crucial for troubleshooting unexpected reactivity or side reactions. Common impurities to consider in commercial this compound include:

  • Isomeric Alkynes: 2-Octyne and 3-octyne are the most common process-related impurities.

  • Unreacted Starting Materials: Depending on the synthetic route, this can include 1-bromohexane or 1,2-dibromooctane.

  • Solvents: Residual solvents from the reaction or purification steps may be present.

  • Peroxides: Like many unsaturated hydrocarbons, this compound can form peroxides upon exposure to air and light.

Quality Control: Purity Determination by Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry-standard method for quantifying the purity of this compound due to its high sensitivity to hydrocarbons and excellent quantitative performance. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.

Experimental Protocol: Quantitative Purity Analysis of this compound by GC-FID

This protocol provides a robust method for the determination of this compound purity.

Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium or Hydrogen, high purity

  • Autosampler vials and caps

  • Syringe for sample injection

  • High-purity this compound reference standard

  • Volatile organic solvent (e.g., hexane or dichloromethane) for sample dilution

GC-FID Parameters:

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Split Ratio50:1
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Oven
Initial Temperature50 °C
Hold Time2 minutes
Ramp Rate10 °C/min to 200 °C
Final Hold Time5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min
Injection
Injection Volume1 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1000 µg/mL. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dilute it with the same solvent to a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the GC-FID system.

  • Data Analysis: Integrate the peak areas of this compound in the chromatograms of the standards and the sample. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity as a weight percentage.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Purity Calculation Standard Prepare this compound Reference Standards Injection Inject Standards & Sample Standard->Injection Sample Prepare this compound Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Calculation Calculate Purity (wt%) Integration->Calculation Calibration->Calculation

Caption: Workflow for the quantitative analysis of this compound purity by GC-FID.

Purification of this compound: Fractional Distillation

For applications requiring the highest purity, fractional distillation is the most effective method for removing closely boiling impurities such as isomeric alkynes from this compound.[3][4][5]

Experimental Protocol: Fractional Distillation of this compound

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Charge the round-bottom flask with the impure this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[3][6]

  • Heating: Gently heat the flask using the heating mantle. As the liquid boils, a ring of condensate will begin to rise up the column.

  • Equilibration: Adjust the heating rate to allow the vapor to slowly ascend the column. This allows for multiple vaporization-condensation cycles, which is essential for efficient separation.

  • Collecting Fractions: Collect the initial distillate (forerun), which will be enriched in any lower-boiling impurities. As the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 126 °C at atmospheric pressure), change the receiving flask to collect the purified product.

  • Termination: Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid the concentration of potentially explosive peroxides.

Fractional_Distillation_Workflow Start Charge Distillation Flask with Impure this compound Heating Gentle Heating and Vaporization Start->Heating Separation Vapor Ascends and Separates in Fractionating Column Heating->Separation Condensation Vapor Condenses Separation->Condensation Collection Collect Purified This compound Condensation->Collection End Purified this compound Collection->End

Caption: The process of purifying this compound via fractional distillation.

Safe Handling and Storage of this compound

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, should be worn.

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. To inhibit peroxide formation, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.

Conclusion

The commercial availability and purity of this compound are critical considerations for its successful application in research and development. A thorough understanding of its potential impurities, coupled with rigorous analytical quality control using techniques such as GC-FID, is essential for ensuring the reliability and reproducibility of synthetic processes. For applications demanding the highest purity, fractional distillation provides an effective means of purification. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently source and utilize high-quality this compound in their work.

References

  • Chemistry LibreTexts. 5.3D: Step-by-Step Procedures for Fractional Distillation.
  • BYJU'S. Fractional Distillation.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • Wikipedia. Fractional distillation.

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A Comprehensive Technical Guide to the Thermochemical Data of 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential thermochemical data for 1-octyne (CAS 629-05-0), a terminal alkyne of significant interest in organic synthesis and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the determination and application of these properties. We present critically evaluated data, detail the experimental methodologies for their acquisition, and illustrate the interplay between various thermochemical parameters. The objective is to furnish a reliable and practical resource that supports reaction design, process safety, and computational modeling.

Introduction: The Significance of this compound and its Thermochemistry

This compound (C₈H₁₄) is an unsaturated hydrocarbon characterized by a terminal carbon-carbon triple bond.[1] This structural feature imparts high reactivity, making it a valuable building block in a wide array of chemical transformations, including hydrohalogenation, polymerization, and metal-catalyzed coupling reactions.[2] Understanding the energetic landscape of these reactions is paramount for process optimization, yield maximization, and, critically, safety.

Thermochemical data, such as the enthalpy of formation and combustion, provide a quantitative measure of the energy stored within the molecule's chemical bonds. This information is indispensable for:

  • Predicting Reaction Enthalpies: Calculating the heat released or absorbed during a chemical transformation, which is crucial for thermal management in chemical reactors.

  • Process Safety and Hazard Analysis: Assessing the potential energy release in runaway reactions or combustion events.

  • Computational Chemistry: Providing benchmark experimental data for the validation and refinement of theoretical models used to predict molecular properties.[3]

This guide synthesizes experimental data from authoritative sources to provide a robust foundation for scientific and industrial applications involving this compound.

Core Thermochemical Properties of this compound

The fundamental thermochemical properties of this compound are summarized below. All data pertains to standard conditions (298.15 K and 1 atm) unless otherwise specified.

PropertySymbolValuePhaseMethodSource
Molecular WeightM110.1968 g/mol N/A-NIST[4]
Standard Enthalpy of FormationΔfH°+80.7 ± 3.6 kJ/molGasChydNIST[4]
Enthalpy of VaporizationΔvapH38.5 kJ/molLiquid to GasANIST[5]
Standard Enthalpy of FormationΔfH°+42.2 kJ/molLiquidCalculated-
Standard Enthalpy of CombustionΔcH°-5190.8 kJ/molLiquidCalculated-
Ideal Gas Heat CapacityCp,gas221.61 kJ/(kmol·K)GasCalculatedChemcasts[1]
Boiling PointTboil127-128 °C (399-400 K)LiquidExperimentalChemicalBook[6]
Melting PointTfus-80 °C (193 K)SolidExperimentalChemicalBook[6]

Scientist's Note on Calculated Values: The standard enthalpy of formation for liquid this compound was derived by subtracting the enthalpy of vaporization from the standard enthalpy of formation of the gaseous state (ΔfH°liquid = ΔfH°gas - ΔvapH). The standard enthalpy of combustion was subsequently calculated based on the complete combustion reaction to CO₂(g) and H₂O(l), as detailed in Section 4.0.

Experimental Determination of Thermochemical Properties

The reliability of thermochemical data hinges on meticulous experimental design and execution. The protocols described herein represent self-validating systems when performed with appropriate calibration and controls.

Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion is determined by measuring the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Causality Behind Experimental Choices: A constant-volume "bomb" calorimeter is essential because it ensures that all energy is released as heat (ΔU), which can then be accurately corrected to obtain the enthalpy change (ΔH). Pressurization with pure oxygen guarantees complete and rapid combustion. This compound is a volatile liquid, necessitating a specialized handling procedure to prevent pre-combustion evaporation and ensure accurate mass measurement.[7][8]

Experimental Protocol: Bomb Calorimetry for this compound

  • Calibration: The heat capacity (Ccal) of the calorimeter system must first be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.[9] This step is critical as it accounts for the heat absorbed by all components of the system (water, bomb, stirrer, etc.).

  • Sample Preparation:

    • Accurately weigh approximately 0.8 - 1.0 g of this compound into a tared, low-volatility plastic or gelatin capsule.[10]

    • Seal the capsule to prevent evaporation. The known heat of combustion of the capsule material will be subtracted from the total heat released.

    • Place the sealed capsule into the crucible of the bomb.

  • Bomb Assembly:

    • Attach a 10 cm length of weighed nickel-chromium ignition wire to the electrodes, ensuring it makes firm contact with the sample capsule.[10]

    • Add 1 mL of deionized water to the bomb cylinder to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • Seal the bomb tightly.

  • Pressurization and Combustion:

    • Purge the bomb with oxygen to remove atmospheric nitrogen, then pressurize to 30 atm with pure oxygen.

    • Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water.

    • Allow the system to reach thermal equilibrium while stirring, and record the initial temperature (Tinitial).

    • Ignite the sample by passing a current through the ignition wire.

  • Data Acquisition and Analysis:

    • Record the temperature at regular intervals until a maximum temperature (Tfinal) is reached and the system begins to cool.

    • Calculate the total heat released (qtotal) using the formula: q_total = C_cal * (T_final - T_initial)

    • Correct for the heat released by the ignition wire and the capsule.

    • Calculate the molar enthalpy of combustion by dividing the corrected heat release by the number of moles of this compound combusted.

Diagram: Simplified Bomb Calorimetry Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate Calorimeter (Benzoic Acid) Sample 2. Prepare & Weigh Sample (this compound in Capsule) Calibrate->Sample Assemble 3. Assemble Bomb (Ignition Wire, Water) Sample->Assemble Pressurize 4. Pressurize with O2 & Equilibrate Assemble->Pressurize Ignite 5. Ignite Sample Pressurize->Ignite Measure 6. Record ΔT Ignite->Measure Calc 7. Calculate Total Heat Released Measure->Calc Correct 8. Apply Corrections (Wire, Capsule) Calc->Correct Final 9. Determine Molar Enthalpy of Combustion Correct->Final

Caption: Workflow for determining the enthalpy of combustion.

Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically or by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[2][11][12]

Experimental Protocol: Vapor Pressure Method

  • Apparatus Setup: A sample of this compound is placed in a sealed flask connected to a pressure sensor and immersed in a temperature-controlled water bath.

  • Equilibration: At a set temperature, the liquid is allowed to equilibrate with its vapor. The total pressure measured is the sum of the vapor pressure of this compound and any residual air.

  • Data Collection: The temperature of the bath is varied in increments, and the total pressure is recorded at each new equilibrium point.

  • Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. This relationship allows for a precise calculation of the enthalpy of vaporization.[13]

Interrelation of Thermochemical Data & Derived Properties

Thermochemical properties are thermodynamically linked. Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. This principle allows for the calculation of unknown enthalpy values from known data. A prime example is the calculation of the standard enthalpy of combustion (ΔcH°) for this compound from its standard enthalpy of formation (ΔfH°).

Calculation of ΔcH° for this compound

  • Balanced Combustion Equation: C₈H₁₄(l) + 11.5 O₂(g) → 8 CO₂(g) + 7 H₂O(l)

  • Hess's Law Application: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

  • Standard Enthalpy of Formation Values:

    • ΔfH° (this compound, l): +42.2 kJ/mol (Calculated in Section 2.0)

    • ΔfH° (O₂, g): 0 kJ/mol (by definition for an element in its standard state)

    • ΔfH° (CO₂, g): -393.5 kJ/mol[14]

    • ΔfH° (H₂O, l): -285.8 kJ/mol[14]

  • Calculation: ΔcH° = [8 * (-393.5) + 7 * (-285.8)] - [1 * (+42.2) + 11.5 * (0)] ΔcH° = [-3148 - 2000.6] - [42.2] ΔcH° = -5148.6 - 42.2 ΔcH° = -5190.8 kJ/mol

Diagram: Relationship between Enthalpies of Formation and Combustion

G Reactants Reactants C₈H₁₄(l) + 11.5 O₂(g) Products Products 8 CO₂(g) + 7 H₂O(l) Reactants->Products ΔcH° = -5190.8 kJ/mol Elements Elements in Standard State 8 C(s) + 7 H₂(g) + 11.5 O₂(g) Elements->Reactants  ΣΔfH°(reactants)  = +42.2 kJ/mol Elements->Products  ΣΔfH°(products)  = -5148.6 kJ/mol

Caption: Hess's Law cycle for the combustion of this compound.

Application in Research and Development

  • Reaction Engineering: For a proposed synthesis involving this compound, such as its hydrogenation to octane, the reaction enthalpy can be predicted: C₈H₁₄(l) + 2H₂(g) → C₈H₁₈(l) The experimentally measured enthalpy of this reaction is approximately -290 kJ/mol.[5] This large exothermic value informs the required cooling capacity and thermal control strategy for the reactor to prevent overheating.

  • Process Safety: The high enthalpy of combustion (-5190.8 kJ/mol) underscores the significant fire and explosion hazard associated with this compound. This value is a critical input for risk assessments, defining containment strategies, and designing appropriate fire suppression systems.

  • Computational Chemistry: Experimental thermochemical data are the "gold standard" for validating computational methods. For instance, quantum chemical calculations using methods like G4 theory can predict the enthalpy of formation of this compound.[3] Discrepancies between the calculated (+85.9 kJ/mol via G4) and experimental (+80.7 kJ/mol) values can guide the refinement of the theoretical models, leading to more accurate predictive tools for novel compounds.[3]

Conclusion

This guide has presented a curated set of essential thermochemical data for this compound, grounded in authoritative sources. By detailing the rigorous experimental protocols for data acquisition and illustrating the thermodynamic principles that connect these properties, we provide researchers and professionals with the necessary tools to confidently apply this information. Accurate thermochemical data are not merely academic; they are foundational to the safe, efficient, and innovative application of chemical compounds like this compound in research and industry.

References

  • National Institute of Standards and Technology (NIST). "this compound" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] (retrieved January 9, 2026).[4]
  • PHYWE SYSTEME GMBH & Co. KG. "Determination of the enthalpy of vaporization of liquids".
  • Brainly. "What is the standard enthalpy of the reaction: CO+H2". Brainly.com, May 17, 2023, [Link].[14]
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  • askIITians. "Standard Enthalpies of formation of CO2(g), H2O(l), and glucose(solid)". askIITians, August 31, 2015, [Link].[16]
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  • Sarthaks eConnect. "The standard enthalpies of formation of CO2 (g), H2 O(l) and glucose(s) at 25°C are –400 kJ/mol, –300". Sarthaks eConnect, November 18, 2019, [Link].[3]
  • The University of the West Indies at Mona. "ENTHALPY OF VAPORISATION OF WATER". Department of Chemistry, [Link].[12]
  • van der Heijden, A. E. D. M., et al. "The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with 'Chemical Accuracy'". Molecules, 2020, 25(24), 5824. [Link].[3]
  • Seery, Michael. "Determining enthalpy of vapourisation by measuring vapour pressures (Vernier LabQuest)". YouTube, June 1, 2014, [Link].[13]
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  • Chemcasts. "this compound (CAS 629-05-0) Properties". Chemcasts, [Link] (retrieved January 9, 2026).[1]
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Introduction: The Versatility of a Terminal Alkyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Octyne

This compound (CH₃(CH₂)₅C≡CH) is a terminal alkyne, a class of hydrocarbons distinguished by a carbon-carbon triple bond at the end of the carbon chain.[1] This structural feature imparts a unique reactivity profile, making it an invaluable building block in organic synthesis. Its utility spans from the construction of complex natural products to the development of novel pharmaceuticals and advanced materials.[2] The reactivity of this compound is primarily governed by two key features: the electron-rich π-systems of the triple bond, which are susceptible to electrophilic attack, and the weakly acidic proton on the terminal sp-hybridized carbon (the acetylenic proton).[2] This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering not just procedural steps but the causal logic behind them, tailored for researchers, scientists, and professionals in drug development.

Electrophilic Addition Reactions: Targeting the Triple Bond

The two π-bonds of the alkyne are nucleophilic and readily react with electrophiles. These addition reactions typically proceed in a stepwise manner, with the first addition forming an alkene intermediate, which can then undergo a second addition reaction.

Hydration: Markovnikov Addition to Form a Ketone

The addition of water across the triple bond, known as hydration, is a classic transformation that converts a terminal alkyne into a methyl ketone.[3] This reaction follows Markovnikov's rule, where the initial proton addition occurs at the terminal carbon (the one with the most hydrogen atoms), leading to the formation of the more stable secondary vinyl carbocation.[4]

Causality Behind the Method: The reaction requires a strong acid catalyst (H₂SO₄) to protonate the alkyne. However, the vinyl carbocation intermediate is highly unstable. Mercuric sulfate (HgSO₄) is used as a co-catalyst to facilitate the reaction by forming a more stable bridged mercurinium ion intermediate, which is more susceptible to nucleophilic attack by water.[3][5] The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form.[3][5]

Experimental Protocol: Synthesis of 2-Octanone from this compound [6]

  • Reaction Setup: In a 50 mL round-bottom flask, add 1 mL of deionized water and cool the flask in an ice-water bath.

  • Catalyst Preparation: While stirring, slowly and carefully add 6 mL of concentrated sulfuric acid to the cold water. Remove the ice bath and allow the solution to reach room temperature.

  • Reactant Addition: In a separate flask, weigh 2.0 g of this compound. Add half of the this compound to the sulfuric acid solution with vigorous stirring.

  • Reaction: Allow the mixture to stir for 20 minutes. Add the remaining this compound, again with vigorous stirring. Continue to stir for an additional 20 minutes.

  • Workup: Cool the reaction flask in an ice-water bath and slowly add 20 mL of water. Stir for 10 minutes. The mixture will separate into two layers.

  • Extraction: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer. Wash the remaining organic layer with 10 mL of water and again discard the lower aqueous layer.

  • Purification: The resulting crude 2-octanone can be purified by distillation.

Mechanism: Acid-Catalyzed Hydration

Hydration sub This compound enol Enol Intermediate sub->enol Markovnikov Addition reagents + H₂O, H₂SO₄, HgSO₄ keto 2-Octanone (Keto form) enol->keto Tautomerization

Caption: Markovnikov hydration of this compound proceeds via an enol intermediate.

Hydroboration-Oxidation: Anti-Markovnikov Addition to Form an Aldehyde

To achieve the opposite regioselectivity and synthesize an aldehyde from a terminal alkyne, the hydroboration-oxidation reaction is employed. This two-step process provides a powerful synthetic tool for anti-Markovnikov addition of water across the triple bond.[7]

Causality Behind the Method: In the first step, a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃-THF) adds across the triple bond.[8] Steric hindrance dictates that the larger boron atom adds to the less-substituted terminal carbon, while the smaller hydrogen atom adds to the internal carbon.[7] This addition is a syn-addition, meaning both boron and hydrogen add to the same face of the alkyne.[7] In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (like NaOH), replacing the boron atom with a hydroxyl group to form an enol.[9] This enol then tautomerizes to the final aldehyde product, octanal. The entire sequence is stereospecific and regioselective.

Experimental Protocol: Synthesis of Octanal from this compound (Adapted from 1-octene protocol)[8][10]

Note: This reaction is highly sensitive to air and moisture. All glassware should be flame-dried, and the reaction should be run under an inert atmosphere (e.g., argon).[10]

  • Reaction Setup: Assemble a flame-dried round-bottom flask with a Claisen adapter, septum, and a drying tube under an argon atmosphere.[7][10]

  • Reactant Addition: Using a syringe, add this compound to the flask. Cool the flask in an ice-water bath.

  • Hydroboration: Slowly add a 1 M solution of borane-THF (BH₃-THF) dropwise via syringe over 5-10 minutes with stirring. The slow addition prevents overheating.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 45-60 minutes.

  • Oxidation: Carefully quench any unreacted borane by adding a few drops of water. Add 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.[8] Caution: Hydrogen peroxide is a strong oxidizer and corrosive.

  • Reflux: Heat the mixture to reflux for 45-60 minutes to complete the oxidation.[8][9]

  • Workup and Extraction: Cool the mixture, then extract the product into diethyl ether. Wash the ether layer with 1% HCl and then with distilled water.[8]

  • Purification: Dry the ether solution over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting octanal by distillation.[8]

Mechanism: Hydroboration-Oxidation

Hydroboration start This compound step1 1. BH₃-THF (Anti-Markovnikov, Syn-Addition) start->step1 borane Vinylborane Intermediate step1->borane step2 2. H₂O₂, NaOH (Oxidation) borane->step2 enol Enol Intermediate step2->enol taut Tautomerization enol->taut product Octanal taut->product

Caption: Hydroboration-oxidation workflow for the synthesis of an aldehyde.

Halogenation: Stepwise Addition of X₂

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in a stepwise manner. The addition of one equivalent of a halogen yields a dihaloalkene, and a second equivalent produces a tetrahaloalkane.[11][12]

Causality Behind the Method: The reaction is an electrophilic addition. The π-bond of the alkyne acts as a nucleophile, attacking the halogen molecule (e.g., Br₂).[13] This proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion).[11][12][14] The subsequent attack by the halide ion (Br⁻) occurs from the opposite side of the intermediate, resulting in an anti-addition.[11][14] This stereospecificity leads to the formation of the trans-dihaloalkene as the major product.[11][12] While it is possible to stop the reaction at the dihaloalkene stage, the product alkene is often more reactive than the starting alkyne, making the formation of the tetrahaloalkane favorable if excess halogen is present.[12][13]

Experimental Protocol: Bromination of this compound

  • Reaction Setup: Dissolve this compound in an inert solvent like dichloromethane (CH₂Cl₂) in a flask protected from light (as the reaction can be radical-promoted).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add one equivalent of bromine (Br₂) dissolved in CH₂Cl₂ dropwise with constant stirring. The characteristic red-brown color of bromine will disappear as it reacts.

  • Reaction Control: Monitor the reaction by TLC or GC to maximize the yield of the dibromo-product and minimize the formation of the tetrabromo-adduct.

  • Workup: Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove any excess bromine, followed by a wash with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product, primarily (E)-1,2-dibromo-1-octene.

Mechanism: Halogenation of an Alkyne

Halogenation alkyne This compound br2_1 + Br₂ intermediate Cyclic Bromonium Ion Intermediate br2_1->intermediate Electrophilic Attack br_minus + Br⁻ (backside attack) dihalo trans-1,2-Dibromo-1-octene br_minus->dihalo Anti-addition br2_2 + Br₂ tetrahalo 1,1,2,2-Tetrabromooctane br2_2->tetrahalo Second Addition

Caption: Halogenation of this compound proceeds via a cyclic halonium ion.

Acidity of the Terminal Proton: Gateway to Carbon-Carbon Bond Formation

The sp-hybridized C-H bond in terminal alkynes like this compound is significantly more acidic than C-H bonds in alkanes and alkenes. This allows for deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide anion.[2]

Sonogashira Coupling

The Sonogashira coupling is a highly versatile and powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] It is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for drug discovery.[16]

Causality Behind the Method: The reaction is co-catalyzed by palladium and copper complexes and requires a base.[15] The mechanism involves two interconnected catalytic cycles.[17] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.[17] In the copper cycle, the copper(I) salt coordinates with this compound, and a base (typically an amine like triethylamine) deprotonates it to form a copper acetylide intermediate.[17] This intermediate then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst.[17] The mild reaction conditions and tolerance for a wide range of functional groups make this reaction exceptionally useful.[18]

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene [18][19]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper co-catalyst (e.g., CuI), and the solvent (e.g., THF or an amine like triethylamine).

  • Reagent Addition: Add the aryl halide (e.g., iodobenzene), followed by this compound. Finally, add the amine base (e.g., triethylamine), which also serves as a solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed (monitor by TLC or GC).[19]

  • Workup: Once complete, cool the reaction, dilute with a solvent like diethyl ether, and filter to remove the precipitated ammonium salt.

  • Purification: Wash the filtrate with water or brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Key Reaction Mechanisms for this compound

ReactionReagentsRegioselectivityKey IntermediateFinal Product
Hydration H₂O, H₂SO₄, HgSO₄MarkovnikovEnol2-Octanone
Hydroboration 1. BH₃-THF; 2. H₂O₂, NaOHAnti-MarkovnikovVinylboraneOctanal
Halogenation Br₂ or Cl₂N/A (Stereospecific)Halonium Iontrans-Dihaloalkene
Sonogashira Aryl-X, Pd/Cu catalyst, BaseN/ACopper AcetylideCoupled Alkyne

Advanced Synthetic Applications

Alkyne Metathesis

Alkyne metathesis is a powerful reaction that redistributes, or scrambles, alkylidyne groups between two alkyne molecules.[20] This transformation is catalyzed by high-valent metal alkylidyne complexes, typically involving molybdenum or tungsten.[20][21] The accepted mechanism proceeds through a metallacyclobutadiene intermediate via a series of [2+2] cycloaddition and cycloreversion steps.[20][22] This reaction is particularly useful for ring-closing alkyne metathesis (RCAM) to form macrocycles, a common structural motif in natural products.[20]

Mechanism: Alkyne Metathesis

Metathesis start 2 R-C≡C-R' catalyst [M]=CR'' (Metal Alkylidyne) start->catalyst cyclo1 [2+2] Cycloaddition catalyst->cyclo1 intermediate Metallacyclobutadiene Intermediate cyclo1->intermediate cyclo2 [2+2] Cycloreversion intermediate->cyclo2 product1 R-C≡C-R cyclo2->product1 product2 R'-C≡C-R' cyclo2->product2

Caption: Alkyne metathesis proceeds through a metallacyclobutadiene intermediate.

Safety and Handling of this compound

This compound is a highly flammable liquid and vapor with a low flash point.[23] It is crucial to handle it in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (neoprene or nitrile rubber), and chemical safety goggles.[25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, separated from strong oxidizing agents.[24][26]

  • Handling: Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[23][25]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

Conclusion

The reaction mechanisms of this compound are a clear illustration of fundamental principles in organic chemistry, from electrophilic additions to the powerful C-C bond formations enabled by its terminal proton. For researchers in drug development and materials science, a deep understanding of these pathways—including the causal logic behind reagent choice and reaction conditions—is paramount. This knowledge allows for the rational design of synthetic routes to create novel molecules with precisely controlled architectures and desired functionalities. The continued development of catalysts and methods for reactions like Sonogashira coupling and alkyne metathesis ensures that this compound and other terminal alkynes will remain central to chemical innovation.

References

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Applications of 1-Octyne and Related Alkynes

Abstract: This technical guide offers a comprehensive examination of this compound and related terminal alkyne-containing natural products, often classified as polyacetylenes. It details their prevalence in terrestrial plants and fungi, explores the current understanding of their biosynthetic origins from fatty acid precursors, and provides validated methodologies for their extraction, isolation, and structural elucidation. Furthermore, this guide synthesizes the existing research on the diverse biological activities of these compounds, highlighting their potential as lead structures for drug discovery and other biotechnological applications. This document is intended for researchers, natural product chemists, and drug development professionals seeking a detailed understanding of this unique class of bioactive molecules.

Introduction

The alkyne functional group, particularly the terminal alkyne, is a highly valuable moiety in organic synthesis and chemical biology, yet it is relatively rare in primary metabolism.[1] However, a growing number of specialized secondary metabolites featuring this group, collectively known as polyacetylenes, have been discovered in various natural sources, including plants, fungi, and marine organisms.[1][2][3] These compounds exhibit a remarkable range of potent biological activities, from antimicrobial to cytotoxic, making them a focal point of interest for natural product research and pharmaceutical development.[1][2] this compound (CH₃(CH₂)₅C≡CH) represents the basic structural skeleton for many of these C8-compounds, though nature has produced a vast array of more complex derivatives. This guide provides an in-depth exploration of the natural world of these fascinating molecules.

Part 1: Natural Occurrence of this compound and Related Compounds

Polyacetylenes are not uniformly distributed in nature; their presence is a significant chemosystematic marker for specific plant families and is also noted in various fungal species.[4]

Distribution in the Plant Kingdom

Higher plants are the most prolific source of polyacetylenes, with the highest structural diversity found in three related families:

  • Asteraceae (Sunflower Family): This family is arguably the richest source, with over 1100 known polyacetylenes.[5] Genera such as Artemisia, Vernonia, and Carthamus are known to produce a wide variety of C10 to C18 acetylenes, often with complex structures featuring additional functional groups.[5][6]

  • Apiaceae (Carrot Family): This family is characterized by the presence of C17-polyacetylenes of the falcarinol-type.[7][8] These compounds, such as falcarinol and falcarindiol, are found in common food plants like carrots (Daucus carota), celery (Apium graveolens), and parsnip, where they contribute to both flavor and defense against pathogens.[4][7]

  • Araliaceae (Ginseng Family): Structurally similar C17-polyacetylenes are also key constituents of this family, most notably in ginseng (Panax ginseng), contributing to its renowned medicinal properties.[5]

Distribution in Fungi

Fungi, particularly endophytic and polypore species, are another significant source of polyacetylenic compounds.[2][9][10] Fungal polyacetylenes often have shorter carbon chains compared to their plant counterparts. For instance, species of Xylaria and Fistulina have been shown to produce novel polyacetylenic derivatives, many of which exhibit potent antimicrobial activities.[9][10] The discovery of these compounds in endophytic fungi suggests a potential role in the host-microbe relationship.[10]

Part 2: Biosynthesis of Natural Alkynes

The formation of the carbon-carbon triple bond in nature is a fascinating enzymatic process. The predominant theory posits that polyacetylenes are derived from fatty acids through a series of desaturation and modification steps.[1][7]

Proposed Biosynthetic Pathway from Fatty Acids:

The biosynthesis is believed to initiate from common fatty acids like oleic acid. The key transformation involves specialized enzymes known as desaturases or acetylenases, which catalyze the conversion of a double bond into a triple bond.

  • Causality of the Pathway: The structural similarity between long-chain fatty acids and polyacetylenes provides the logical foundation for this proposed pathway. The pathway begins with a readily available precursor from primary metabolism (oleic acid) and uses a series of iterative desaturations and chain-shortening reactions (like β-oxidation) to generate the observed diversity of polyacetylenes.[7] This represents an efficient metabolic strategy for creating a wide array of specialized, high-energy compounds from a common building block.

  • Key Enzymatic Step: The critical step is the introduction of the alkyne functionality. Membrane-bound desaturase/acetylenase enzymes, such as JamB, have been identified in microbes and are believed to perform this difficult chemical transformation on substrates tethered to an acyl carrier protein (ACP).[1][11]

Biosynthesis Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid Δ12 Desaturase Crepenynic_Acid Crepenynic Acid (C18:2, alkyne) Linoleic_Acid->Crepenynic_Acid Acetylenase (Key Step) C17_Polyacetylenes C17-Polyacetylenes (e.g., Falcarinol) Crepenynic_Acid->C17_Polyacetylenes β-oxidation & Further Modifications

Caption: Proposed biosynthetic pathway of C17-polyacetylenes from oleic acid.

While this fatty acid pathway is common, alternative pathways have been discovered, such as a route for producing terminal alkyne-containing amino acids from L-lysine in Streptomyces species.[12][13]

Part 3: Extraction, Isolation, and Characterization

The isolation of polyacetylenes is often challenging due to their chemical instability and low natural abundance.[14] Methodologies must be carefully designed to prevent degradation.

A Self-Validating Extraction and Isolation Protocol

This protocol employs a bioassay- or chemical assay-guided fractionation approach. The rationale is to continuously track the compounds of interest throughout the separation process, ensuring that each step enriches the target molecules and validates the efficiency of the purification.

Objective: To isolate terminal alkyne-containing compounds from a complex plant or fungal extract.

Materials:

  • Lyophilized and powdered source material (e.g., plant leaves, fungal mycelia)

  • Solvents: n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)

  • Silica Gel 60 and C18-reversed phase silica for column chromatography

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

  • Azide-functionalized fluorescent probe or beads for "click" reaction-based screening[15]

Step-by-Step Methodology:

  • Extraction & Degumming (Justification):

    • Perform a sequential extraction of the powdered material with solvents of increasing polarity, starting with n-Hexane, then DCM, EtOAc, and finally MeOH. This initial step roughly separates compounds by polarity, simplifying the subsequent fractionation.[16]

    • Concentrate the n-Hexane and DCM extracts. If oily, perform a degumming step by precipitating lipids at a low temperature (-20°C) in acetone to remove interferences.

  • Screening for Terminal Alkynes (Validation Step 1):

    • The terminal alkyne group is a perfect handle for bioorthogonal chemistry.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," can be used to selectively tag these compounds.[14]

    • Spot a small amount of each crude extract onto a TLC plate. Spray with an azide-functionalized fluorescent probe and the necessary copper catalyst. A fluorescent spot under UV light indicates the presence and relative abundance of terminal alkynes, guiding which extract to prioritize. This provides immediate validation of the target's presence.

  • VLC and MPLC Fractionation (Justification):

    • Subject the most promising extract (e.g., the DCM extract) to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.[16]

    • Elute with a step gradient of n-Hexane:EtOAc. This is a robust, scalable first pass to separate the complex mixture into simpler fractions based on polarity.

  • Assay-Guided Fraction Selection (Validation Step 2):

    • Screen the collected fractions again using the fluorescent azide probe. Only fractions that "click" and show fluorescence are pooled for the next step. This prevents wasting time and resources on inactive fractions and validates the separation's success.

  • Reversed-Phase HPLC Purification (Justification):

    • The pooled, active fractions are subjected to preparative HPLC using a C18 column. This separates compounds based on hydrophobicity, a different chemical property than the initial silica chromatography, providing orthogonal separation and higher purity.

    • A gradient of Water:Acetonitrile or Water:Methanol is typically used. Monitor the elution with a UV detector, as the conjugated triple bonds of polyacetylenes often have a characteristic UV absorbance.[15]

  • Purity Confirmation (Final Validation):

    • Analyze the isolated compounds by analytical HPLC-UV/MS to confirm purity (>95%) and obtain the molecular weight, providing the final validation of the protocol.

ExtractionWorkflow cluster_0 Extraction & Initial Separation cluster_1 Assay-Guided Purification Source_Material Powdered Source Material Solvent_Extraction Sequential Solvent Extraction (Hexane -> DCM -> EtOAc -> MeOH) Source_Material->Solvent_Extraction Crude_Extracts Crude Extracts Solvent_Extraction->Crude_Extracts Click_Screening1 Validation 1: Fluorescent 'Click' Screening Crude_Extracts->Click_Screening1 VLC_MPLC Silica Column Chromatography (VLC / MPLC) Click_Screening1->VLC_MPLC Fractions Collected Fractions VLC_MPLC->Fractions Click_Screening2 Validation 2: 'Click' Screening of Fractions Fractions->Click_Screening2 Prep_HPLC Reversed-Phase Preparative HPLC Click_Screening2->Prep_HPLC Pure_Compound Isolated Compound (>95%) Prep_HPLC->Pure_Compound

Caption: A chemical assay-guided workflow for isolating terminal alkynes.

Structural Characterization Techniques

The elucidation of the exact structure of a novel alkyne-containing compound relies on a suite of modern spectroscopic methods.

TechniqueInformation Provided & Rationale
UV-Vis Spectroscopy Conjugated systems of double and triple bonds in polyacetylenes result in characteristic strong UV absorptions. This technique is a quick preliminary check for the presence of the expected chromophore.
Infrared (IR) Spectroscopy Provides definitive evidence of the alkyne group. A sharp, strong band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of a terminal alkyne. A weaker band at ~2100-2260 cm⁻¹ indicates the C≡C triple bond stretch.
Mass Spectrometry (MS) High-resolution MS (e.g., TOF, Orbitrap) provides the exact molecular weight and allows for the determination of the elemental formula, which is critical for identifying a new compound. Fragmentation patterns can reveal structural components.
Nuclear Magnetic Resonance (NMR) This is the most powerful tool for complete structure elucidation. ¹H NMR shows the acetylenic proton (≡C-H) as a distinct signal typically around δ 2-3 ppm. ¹³C NMR reveals the sp-hybridized carbons of the alkyne at a characteristic chemical shift of δ 65-90 ppm. 2D NMR experiments (COSY, HSQC, HMBC) are used to piece together the entire carbon skeleton and establish connectivity.

Part 4: Biological Activities and Potential Applications

Naturally occurring alkynes are noted for their potent and diverse biological activities, which are largely attributed to the high reactivity of the triple bond.[3]

  • Antimicrobial & Antifungal Activity: This is one of the most widely reported activities.[2] Polyacetylenes like falcarinol from carrots and others isolated from fungi show significant inhibitory effects against pathogenic fungi and bacteria.[4][8][10] Their mechanism is thought to involve the disruption of cell membranes and alkylation of essential enzymes.[10] These compounds are considered potential leads for new agricultural fungicides.[17]

  • Cytotoxic & Anticancer Activity: Many polyacetylenes exhibit potent cytotoxicity against various human cancer cell lines.[4][8] For example, falcarinol has shown pronounced toxicity against acute lymphoblastic leukemia cells.[4] Their ability to alkylate biological macromolecules makes them interesting candidates for anticancer drug development.

  • Neurotoxic and Other Activities: While some polyacetylenes are beneficial, others are highly toxic. Cicutoxin from water hemlock (Cicuta maculata) is a potent neurotoxin. Other reported activities include anti-inflammatory and anti-platelet-aggregatory effects.[8]

  • Applications in Drug Discovery: The terminal alkyne is a uniquely valuable functional group for medicinal chemistry. It serves as a bioorthogonal handle for "click chemistry" (CuAAC), enabling the facile attachment of probes, solubility enhancers, or other molecular fragments to a bioactive natural product scaffold.[1][13][18] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the development of targeted drug delivery systems.

Conclusion

This compound and the broader class of polyacetylenic natural products represent a rich and underexplored area of chemical biodiversity. Their characteristic presence in specific plant and fungal taxa, coupled with their unique biosynthetic origins and potent biological activities, makes them compelling targets for scientific investigation. The methodologies for their detection and isolation have been enhanced by modern chemical tools like click chemistry, paving the way for the discovery of new compounds. As our understanding of their mechanism of action grows, these natural alkynes will continue to serve as valuable lead compounds in the development of new pharmaceuticals and agricultural agents.

References

  • Biosynthesis of alkyne-containing natural products. (2020). RSC Chemical Biology.
  • Negri, R. (2015). Polyacetylenes from terrestrial plants and fungi: Recent phytochemical and biological advances.Fitoterapia.
  • Discovery of a pathway for terminal-alkyne amino acid biosynthesis. (2019). College of Chemistry, University of California, Berkeley.
  • De novo biosynthesis of terminal alkyne-labeled natural products. (2016). Nature Chemistry.
  • Polyacetylenes from Terrestrial Plants and Fungi: Recent Phytochemical and Biological Advances. (2015). ResearchGate.
  • Enantioselective Synthesis and Antifungal Activity of C18 Polyacetylenes. (2020). ACS Publications.
  • Polyacetylene Derivatives from the Polypore Fungus (Fistulina hepatica, Agaricomycetes) and Their Antimicrobial Activity. (2021). Begell House.
  • Antifungal Polyacetylenic Deoxyglycosides Isolated from Endophytic Fungus Xylaria sp. VDL4 Associated with Vaccinium dunalianum. (2023). MDPI.
  • Understanding and Engineering of the Biosynthesis of Terminal Alkene and Alkyne Containing Natural Products. (2021). eScholarship.org.
  • Polyacetylenes from the Apiaceae Vegetables Carrot, Celery, Fennel, Parsley, and Parsnip and Their Cytotoxic Activities. (2004). Journal of Agricultural and Food Chemistry.
  • Polyacetylenes from the leaves of Vernonia scorpioides (Asteraceae) and their antiproliferative and antiherpetic activities. (2013). Phytochemistry.
  • Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. (2020). MDPI.
  • Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. (2019). ChemistryViews.
  • Bioactive polyacetylenes in food plants of the Apiaceae family. (2006). ResearchGate.
  • Overall workflow of the natural product isolation process with alkyne sensing bead 1. (2015). ResearchGate.
  • Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis. (2006). Journal of Pharmaceutical and Biomedical Analysis.
  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. (2025). Journal of Agricultural and Food Chemistry.
  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (2022). IntechOpen.

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Methodological & Application

Application Notes & Protocols: Strategic Use of 1-Octyne in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Reaction

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically linking a terminal alkyne (sp-hybridized carbon) with an aryl or vinyl halide (sp²-hybridized carbon).[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and mild reaction conditions, which permit a broad tolerance of functional groups.[1][4] These attributes have cemented its role as an indispensable tool in the synthesis of complex molecules, from life-saving pharmaceuticals and natural products to advanced organic materials and nanomaterials.[1][5][6][7][8]

This guide focuses on the practical application of 1-octyne, a non-aromatic terminal alkyne, as a coupling partner. Its simple alkyl chain provides a model system for understanding the reaction's nuances without the electronic complexities of arylacetylenes, making it an excellent substrate for building aliphatic-aromatic linkages crucial in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert guidance on troubleshooting to empower researchers in drug development and materials innovation.

Pillar 1: The Mechanistic Blueprint for Success

A successful Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9] Understanding this dual mechanism is not merely academic; it is the foundation for rational optimization and troubleshooting.

The Dual Catalytic Cycle:

  • Palladium Cycle (The C-C Bond Forge):

    • Activation: The active catalyst, a Palladium(0) species, is typically generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1][9]

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl halide (Ar-X) bond, forming a square planar Pd(II) intermediate. This is often the rate-determining step for less reactive halides like bromides and chlorides.[1][3][9]

    • Transmetalation: The alkynyl group, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[1]

    • Reductive Elimination: This final step forms the desired C(sp²)-C(sp) bond, yielding the product (Ar-alkyne) and regenerating the active Pd(0) catalyst to continue the cycle.[3]

  • Copper Cycle (The Alkyne Activator):

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the triple bond of this compound.[9]

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the terminal proton of this compound becomes more acidic and is removed, forming a highly reactive copper(I) acetylide intermediate.[10][11] This species is the crucial nucleophile that participates in the transmetalation step of the palladium cycle.

The amine base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrohalic acid (HX) generated during the reaction, preventing catalyst deactivation.[10]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation hx_base Base-H⁺X⁻ diorgano_pd Ar-Pd(II)-C≡CR(L₂) transmetalation->diorgano_pd cu_catalyst Cu(I)X transmetalation->cu_catalyst reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR (Product) reductive_elimination->product alkyne_complex [Cu(I)-π-Alkyne] cu_catalyst->alkyne_complex deprotonation Deprotonation (Base) alkyne_complex->deprotonation cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_acetylide->transmetalation deprotonation->cu_acetylide deprotonation->hx_base arx Ar-X arx->oxidative_addition alkyne H-C≡CR (this compound) alkyne->alkyne_complex base Base

Fig. 1: The Dual Catalytic Cycle

Pillar 2: Field-Proven Protocols & Experimental Design

Trustworthy protocols are self-validating. The following procedures are designed for robustness and reproducibility, incorporating best practices for reagent handling and reaction setup.

General Experimental Workflow

The logical flow of a Sonogashira coupling is critical. It involves careful preparation of reagents, assembly under an inert atmosphere to prevent side reactions, execution, and finally, purification.

Experimental_Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification degas Degas Solvents (e.g., THF, Et₃N) add_liquids Add Solvents & Base degas->add_liquids flask_prep Dry & Prepare Schlenk Flask add_solids Add Pd Catalyst & CuI flask_prep->add_solids purge Evacuate & Backfill with N₂/Ar (3x) add_solids->purge purge->add_liquids add_substrates Add Aryl Halide & this compound add_liquids->add_substrates react Stir at RT or Heat add_substrates->react monitor Monitor by TLC/GC-MS react->monitor quench Quench & Dilute monitor->quench filter Filter through Celite® quench->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer (Na₂SO₄/MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Fig. 2: General Experimental Workflow
Protocol 1: Standard Copper-Catalyzed Coupling of this compound with an Aryl Iodide

This protocol is optimized for a highly reactive aryl iodide, allowing for mild, room-temperature conditions.

Materials:

  • Aryl Iodide (e.g., Iodobenzene): 1.0 mmol, 1.0 equiv.

  • This compound: 1.2 mmol, 1.2 equiv.

  • PdCl₂(PPh₃)₂: 0.02 mmol, 2 mol%

  • Copper(I) Iodide (CuI): 0.04 mmol, 4 mol%

  • Anhydrous Tetrahydrofuran (THF): 5 mL

  • Degassed Triethylamine (Et₃N): 3.0 mmol, 3.0 equiv.

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).[12]

  • Purging: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[13] This step is critical to prevent the oxidative homocoupling of this compound (Glaser coupling), a common and troublesome side reaction.[14]

  • Solvent/Base Addition: Using anhydrous syringes, add anhydrous THF (5 mL) followed by freshly distilled and degassed Et₃N (0.42 mL). Stir the resulting suspension for 10-15 minutes at room temperature.[12]

  • Substrate Addition: Add this compound (0.18 mL) dropwise, followed by the aryl iodide (0.11 mL).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS, checking for the consumption of the aryl iodide. The reaction is typically complete within 2-8 hours.[12]

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.[12]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted for a less reactive aryl bromide and avoids the use of copper, which can be beneficial when substrates are sensitive or to completely eliminate the risk of homocoupling. Higher temperatures and different ligands/bases may be required.[7][15]

Materials:

  • Aryl Bromide (e.g., 4-Bromotoluene): 1.0 mmol, 1.0 equiv.

  • This compound: 1.5 mmol, 1.5 equiv.

  • Pd(OAc)₂: 0.02 mmol, 2 mol%

  • Triphenylphosphine (PPh₃): 0.04 mmol, 4 mol%

  • Tetrabutylammonium fluoride (TBAF), 1M in THF: 2.0 mmol, 2.0 equiv.

  • Anhydrous Toluene: 5 mL

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and the aryl bromide (171 mg).

  • Purging: Seal, evacuate, and backfill with nitrogen or argon three times.

  • Solvent/Substrate Addition: Add anhydrous toluene (5 mL) and this compound (0.22 mL) via syringe.

  • Base/Activator Addition: Add the TBAF solution (2.0 mL) dropwise. The use of TBAF here serves multiple roles: it acts as the base to deprotonate the alkyne and helps to stabilize the active Pd(0) species.[16]

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction by TLC or GC-MS. Reactions with aryl bromides are slower and may require several hours to overnight.[15][17]

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The aqueous wash is still important for removing TBAF salts.

Pillar 3: Data-Driven Optimization & Troubleshooting

Authoritative grounding comes from understanding how variables affect the outcome. The choice of reagents and conditions is paramount for achieving high yields.

Table 1: Typical Reaction Parameters for this compound Coupling
ParameterAryl IodideAryl BromideCausality & Expert Insight
Reactivity HighModerateThe C-I bond is weaker than C-Br, making the oxidative addition step faster.[15]
Catalyst Loading 1-2 mol% Pd, 2-5 mol% CuI2-5 mol% Pd, 5-10 mol% CuILess reactive substrates often require a higher catalyst loading to achieve reasonable reaction rates.
Temperature Room Temperature50-100 °CHeat is required to overcome the higher activation energy of oxidative addition for aryl bromides.[15][17]
Base Et₃N, i-Pr₂NHi-Pr₂NH, DBU, K₂CO₃Sterically bulkier or stronger bases can sometimes improve yields with less reactive partners.
Solvent THF, Toluene, DMFToluene, DMF, DioxaneHigher boiling point solvents are necessary when heating is required.[17]
Variant Choice Copper-catalyzed is efficientCopper-free variants can be advantageous to minimize side reactions during longer, heated reaction times.[7]
Table 2: Troubleshooting Guide for Sonogashira Reactions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Pd catalyst. 2. Degraded CuI. 3. Insufficiently inert atmosphere.1. Use a fresh batch of catalyst; Pd(II) precatalysts are generally more air-stable than Pd(0) sources.[15] 2. Use a fresh bottle of CuI (should be off-white, not green/brown). 3. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of N₂/Ar.[14][15]
Significant Homocoupling Presence of oxygen, which promotes the copper-catalyzed oxidative dimerization of this compound (Glaser coupling).[14]1. Improve inert atmosphere techniques (rigorous degassing, better seals). 2. Reduce the amount of CuI catalyst or add the alkyne slowly to the reaction mixture.[18] 3. Switch to a copper-free protocol.[15][19]
Palladium Black Formation Decomposition of the Pd(0) catalyst. This can be caused by impurities, high temperatures, or certain solvents.[15]1. Use high-purity, anhydrous solvents and reagents. 2. Ensure the reaction temperature is not excessively high. 3. Consider a different ligand system (e.g., bulky phosphines or N-heterocyclic carbenes) to stabilize the catalyst.[9]
Starting Material Unchanged 1. Low reactivity of the aryl halide (e.g., an electron-rich aryl bromide). 2. Insufficient activation.1. Increase the reaction temperature.[17] 2. Switch to a more reactive halide (I > OTf > Br > Cl).[15] 3. Use a more active catalyst system with more electron-rich and/or bulky ligands.[9][20]

Applications in Drug Discovery

The Sonogashira coupling is a powerful engine for innovation in medicinal chemistry.[5][6] The introduction of a rigid alkyne linker, such as the octynyl group, into a molecule can profoundly influence its conformation and metabolic stability. This strategy has been pivotal in the synthesis of numerous drugs, including the retinoid Tazarotene and the nicotinic receptor agonist Altinicline.[1] The ability to rapidly generate libraries of compounds by coupling diverse aryl halides with alkynes like this compound makes this reaction a workhorse in structure-activity relationship (SAR) studies, accelerating the journey from lead compound to clinical candidate.[21]

References

  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts.
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  • Sonogashira Coupling: Mechanism, Steps & Applic
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  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
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  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages - ChemRxiv.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 1-Iodocyclohexene - Benchchem.
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Octyne

Authored by: A Senior Application Scientist

Introduction: The Power of a "Click"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and simple to perform.[1] This transformation forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and specificity.[2][3][4] Its robustness and bio-orthogonality—the ability to proceed in complex biological environments without interfering with native processes—have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[5][][7]

This guide focuses on the practical application of CuAAC with This compound , a terminal alkyne featuring a non-polar, eight-carbon aliphatic chain. The incorporation of such lipophilic moieties is crucial in medicinal chemistry for modulating drug solubility, membrane permeability, and protein binding. Understanding the nuances of performing CuAAC with hydrophobic substrates like this compound is therefore essential for researchers aiming to synthesize novel conjugates and molecular probes. Here, we provide a detailed examination of the reaction mechanism, a discussion of critical parameters, and a robust, field-proven protocol for its successful execution.

The Engine of the Reaction: The CuAAC Catalytic Cycle

The remarkable rate acceleration of the CuAAC reaction—up to 10⁸-fold over the uncatalyzed thermal reaction—is entirely attributable to the copper(I) catalyst.[1] The mechanism is not a concerted cycloaddition but a stepwise process involving organometallic intermediates. A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The most common and convenient method for catalysis involves the in situ generation of the active Cu(I) species from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent, almost universally sodium ascorbate.[5][8][9]

The catalytic cycle proceeds as follows:

  • Generation of Cu(I): Sodium ascorbate reduces the Cu(II) precursor to the catalytically active Cu(I) state.

  • Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne (this compound), significantly lowering the pKa of the acetylenic proton and facilitating the formation of a key copper-acetylide intermediate.[1][4]

  • Azide Coordination & Cycloaddition: The organic azide coordinates to the copper acetylide complex. This is followed by a cycloaddition step that forms a six-membered copper(III) metallacycle intermediate.[1][][10]

  • Product Formation: This intermediate undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[]

CuAAC_Mechanism CuAAC Catalytic Cycle with this compound Cu_II Cu(II)SO₄ Cu_I Cu(I) Catalyst (Stabilized by Ligand) Cu_II->Cu_I Cu_Acetylide Copper(I)-Octynyl Intermediate Cu_I->Cu_Acetylide Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_II Reduction Octyne This compound (R-C≡CH) Octyne->Cu_I Coordination & Deprotonation Azide Organic Azide (R'-N₃) Azide->Cu_Acetylide Coordination Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle Cycloaddition Product 1,4-Disubstituted Triazole Product Metallacycle->Product Protonation & Ring Contraction Product->Cu_I Catalyst Regeneration

CuAAC Catalytic Cycle with this compound

Dissecting the Protocol: Causality Behind Experimental Choices

A successful CuAAC reaction hinges on the careful selection of several key components. The choices made are not arbitrary; they directly influence reaction kinetics, yield, and purity.

ComponentCommon Choice(s)Rationale & Expert Insights
Copper Source CuSO₄·5H₂O (most common) CuI, CuBrThe in situ reduction of Cu(II) with sodium ascorbate is the most reliable method, avoiding the use of air-sensitive Cu(I) salts.[5][9] While direct Cu(I) salts can be used, they are prone to oxidation to inactive Cu(II), requiring stringent inert atmosphere techniques.[11]
Reducing Agent Sodium Ascorbate Serves a dual purpose: it reduces Cu(II) to the active Cu(I) catalyst and scavenges dissolved oxygen, which prevents the oxidative homocoupling of this compound (Glaser coupling), a common side reaction.[1][5][11] A fresh solution should always be used.
Ligand THPTA (water-soluble) TBTA (organic-soluble)This is a critical component. Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, increase catalyst solubility, and accelerate the reaction.[4][9][12] For a hydrophobic alkyne like this compound, a ligand is crucial for maintaining a homogeneous and active catalytic species, especially in mixed aqueous/organic solvent systems.[13]
Solvent System t-BuOH/H₂O (1:1) DMSO, THF/H₂O, DMFThe solvent must solubilize the non-polar this compound, the (often) more polar azide, and the copper catalyst system. Protic or aqueous environments often accelerate the reaction.[1][12][14] A t-BuOH/H₂O mixture is an excellent starting point, balancing the solubility requirements of disparate components. Acetonitrile should be avoided as it coordinates strongly to Cu(I) and can inhibit catalysis.[4]
Safety Considerations
  • Azides: While most organic azides are relatively stable, low-molecular-weight azides can be explosive and should be handled with extreme care behind a blast shield.[3]

  • Exothermicity: The CuAAC reaction is highly exothermic (~50 kcal/mol).[11] For reactions performed at high concentrations or on a large scale, proper cooling and solvent choice are essential to prevent a dangerous thermal runaway.

Field-Proven Protocol: CuAAC of this compound with Benzyl Azide

This protocol details a reliable procedure for the reaction between this compound and benzyl azide, a common model system. It is designed to be a self-validating workflow, incorporating steps for in-process monitoring and purification.

Materials & Reagents
  • This compound (≥98%)

  • Benzyl Azide (≥98%)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (≥99%)

  • Sodium L-Ascorbate (≥99%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (≥97%)

  • Solvents: tert-Butanol (ACS grade), Deionized Water, Ethyl Acetate, Hexane, Saturated aq. Ammonium Chloride (NH₄Cl), Brine

  • Equipment: Reaction vial with stir bar, standard glassware for work-up and chromatography, TLC plates (silica gel), rotary evaporator.

Workflow Overview
Experimental Workflow for CuAAC with this compound
Step-by-Step Methodology

1. Preparation of Stock Solutions (Crucial for Reproducibility)

  • CuSO₄/THPTA Catalyst Solution (0.1 M Cu): In a 10 mL volumetric flask, dissolve 250 mg of CuSO₄·5H₂O (1.0 mmol) and 870 mg of THPTA (2.0 mmol, 2 equivalents) in deionized water. This 1:2 Cu:Ligand ratio is robust for many applications.[9] The solution should be a light blue color and can be stored frozen for several weeks.

  • Sodium Ascorbate Solution (1.0 M): In a separate vial, dissolve 198 mg of sodium ascorbate (1.0 mmol) in 1.0 mL of deionized water. This solution must be prepared fresh immediately before use , as it is susceptible to air oxidation.

2. Reaction Setup

  • To a 20 mL glass vial containing a magnetic stir bar, add benzyl azide (133 mg, 1.0 mmol, 1.0 equiv).

  • Add this compound (132 mg, 1.2 mmol, 1.2 equiv). Using a slight excess of the more accessible reagent can help drive the reaction to completion.

  • Add tert-butanol (5 mL) and deionized water (5 mL) to create a 1:1 solvent mixture. Stir until all reagents are fully dissolved.

3. Catalyst Addition and Initiation

  • Add 100 µL of the 0.1 M CuSO₄/THPTA stock solution (0.01 mmol Cu, 1 mol%). Stir for 1 minute.

  • Initiate the reaction by adding 100 µL of the freshly prepared 1.0 M sodium ascorbate solution (0.1 mmol, 10 mol%).[15]

  • Cap the vial and stir vigorously at room temperature. A color change from light blue to yellowish-orange is often observed as the reaction proceeds.

4. Reaction Monitoring

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane. The product triazole is significantly more polar than this compound. The reaction is typically complete within 1-4 hours.

5. Work-up and Extraction

  • Once the reaction is complete (as judged by TLC), add 10 mL of a saturated aqueous solution of ammonium chloride. This helps to quench the reaction and begin the process of removing the copper catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aq. NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

6. Purification and Characterization

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane to afford the pure 1-benzyl-4-hexyl-1H-1,2,3-triazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive catalyst (oxidized Cu(I)).2. Poor solubility of reactants.3. Old sodium ascorbate solution.1. Ensure the use of a ligand (THPTA/TBTA). Capping the reaction vial minimizes oxygen exposure.[11]2. Try a different solvent system (e.g., DMSO/H₂O) or increase the proportion of the organic co-solvent.3. Always use a freshly prepared solution of sodium ascorbate.
Low Yield 1. Insufficient reaction time.2. Sub-stoichiometric reagents.3. Copper sequestration by substrate functional groups.1. Allow the reaction to run longer, monitoring by TLC.2. Accurately measure all reagents. Use a slight excess (1.1-1.2 eq) of one component.3. If your substrate contains thiols or other strong chelating groups, increase the copper/ligand loading or add a sacrificial metal like Zn(II).[11][16]
Alkyne Dimer Byproduct Oxidative homocoupling (Glaser coupling) of this compound.This indicates insufficient reducing agent or excessive oxygen exposure. Ensure an adequate excess of sodium ascorbate (5-10 mol%) is used and cap the reaction vial.[11]
References
  • Mechanism of Copper (I)-Catalyzed Cycloaddition of Azides to Terminal Alkynes: A Quantum Mechanical Investigation.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In-situ Generated and Premade 1-Copper(I) Alkynes in Cycloadditions. PubMed. [Link]
  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. [Link]
  • Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). [Link]
  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.
  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media.
  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. National Institutes of Health (NIH). [Link]
  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. [Link]
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Institutes of Health (NIH). [Link]
  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.
  • Optimization of the conditions for CuAAC reaction.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (NIH). [Link]
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications.
  • Optimization of the click reaction conditions.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Semantic Scholar. [Link]
  • CuAAC click triazole synthesis - labor
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

Sources

Application Notes and Protocols: 1-Octyne as a Monomer in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Octyne in Polymer Science

This compound, a terminal alkyne with the chemical formula C₈H₁₄, is a versatile monomer in the synthesis of functional polymers.[1] Its terminal triple bond provides a reactive site for various polymerization techniques, leading to polymers with unique structural and electronic properties. The resulting poly(this compound) and its derivatives are of significant interest in materials science and biomedical applications due to their potential as conducting polymers, materials for gas separation membranes, and scaffolds for further functionalization.[2] This document provides an in-depth guide to the polymerization of this compound, covering key methodologies including Ziegler-Natta catalysis, alkyne metathesis, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

I. Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts, traditionally used for the polymerization of α-olefins, can be adapted for the polymerization of terminal alkynes like this compound.[3] This method allows for the synthesis of poly(this compound) with a regular, "head-to-tail" structure.[4] The mechanism involves the coordination and insertion of the alkyne monomer into the transition metal-alkyl bond of the catalyst.[5]

Mechanistic Overview

The polymerization is initiated by the formation of an active catalyst complex, typically involving a transition metal halide (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, TEA).[3] The this compound monomer then coordinates to the transition metal center and inserts into the metal-carbon bond, propagating the polymer chain.[5]

Diagram 1: Ziegler-Natta Polymerization of this compound

G cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Steps TiCl4 TiCl₄ Active_Catalyst [Ti-Et]⁺ Active Center TiCl4->Active_Catalyst AlEt3 Al(C₂H₅)₃ AlEt3->Active_Catalyst Coordination Coordination of this compound Active_Catalyst->Coordination Initiation Monomer This compound Monomer Monomer->Coordination Insertion Insertion into Ti-Polymer Bond Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Addition of next monomer Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Workflow of this compound Polymerization via Ziegler-Natta Catalysis.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol is adapted from general procedures for the polymerization of α-olefins using Ziegler-Natta catalysts.[2]

Materials:

  • This compound (purified by distillation over sodium borohydride to remove peroxides)[1]

  • Anhydrous Toluene

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEA)

  • Nitrogen gas (high purity)

  • Methanol (for quenching)

  • Hydrochloric acid solution (5% in methanol)

  • Schlenk flask and line

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of high-purity nitrogen.

  • Solvent and Monomer Addition: 100 mL of anhydrous toluene is added to the flask via cannula. Subsequently, 10 mL of purified this compound is added.

  • Catalyst Preparation and Addition: In a separate Schlenk tube, a solution of TiCl₄ in toluene (e.g., 0.1 M) is prepared. In another Schlenk tube, a solution of TEA in toluene (e.g., 1 M) is prepared. The desired amount of TEA solution is added to the reactor, followed by the TiCl₄ solution to achieve the desired Al/Ti molar ratio (e.g., 3:1).

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 70°C) for a specified time (e.g., 4 hours).

  • Quenching and Polymer Isolation: The polymerization is terminated by the slow addition of 20 mL of methanol. The precipitated polymer is filtered and washed with a 5% HCl solution in methanol to remove catalyst residues, followed by washing with pure methanol.

  • Drying: The resulting poly(this compound) is dried in a vacuum oven at 40°C to a constant weight.

Table 1: Typical Reaction Conditions and Expected Results for Ziegler-Natta Polymerization of this compound

ParameterValueExpected Outcome
Monomer/Catalyst Ratio100:1 - 1000:1Higher ratio generally leads to higher molecular weight.
Al/Ti Molar Ratio2:1 - 5:1Affects catalyst activity and polymer properties.
Temperature50 - 80°CInfluences reaction rate and polymer stereoregularity.
Reaction Time2 - 24 hoursDetermines monomer conversion and polymer yield.
Polymer Characterization
Molecular Weight (Mn)10,000 - 100,000 g/mol (by GPC)Varies with reaction conditions.
Polydispersity Index (PDI)2.0 - 5.0 (by GPC)Typically broad for Ziegler-Natta catalysts.

II. Alkyne Metathesis Polymerization of this compound

Alkyne metathesis is a powerful method for the formation of carbon-carbon triple bonds and can be applied to the polymerization of alkynes.[6][7] For terminal alkynes like this compound, acyclic diene metathesis (ADMET) polymerization is a relevant technique, although it is more commonly applied to diynes.[8] The polymerization of terminal alkynes can be challenging due to side reactions, but with appropriate catalyst selection, it is achievable.[1]

Mechanistic Overview

The reaction is catalyzed by metal alkylidyne complexes (e.g., Schrock or Grubbs-type catalysts).[6] The mechanism involves the formation of a metallacyclobutadiene intermediate, which then undergoes cycloreversion to form a new alkyne and regenerate the metal alkylidyne catalyst.[6] In the case of terminal alkynes, this can lead to the formation of a polymer chain with conjugated double bonds.

Diagram 2: Alkyne Metathesis Polymerization of this compound

G cluster_catalysis Catalytic Cycle cluster_process Overall Process Catalyst Metal Alkylidyne [M≡CR] Metallacyclobutadiene Metallacyclobutadiene Intermediate Catalyst->Metallacyclobutadiene Monomer This compound Monomer->Metallacyclobutadiene New_Alkyne Growing Polymer Chain Metallacyclobutadiene->New_Alkyne Regenerated_Catalyst Regenerated Catalyst Metallacyclobutadiene->Regenerated_Catalyst Polymerization Polymerization Regenerated_Catalyst->Metallacyclobutadiene Next Monomer Start Start with Catalyst and Monomer Start->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Catalytic Cycle for Alkyne Metathesis Polymerization.

Experimental Protocol: Alkyne Metathesis of this compound (Representative)

This is a representative protocol based on general procedures for alkyne metathesis.

Materials:

  • This compound (rigorously purified and degassed)

  • Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

  • Alkyne metathesis catalyst (e.g., Schrock's catalyst [Mo(NAr)(CHCMe₂Ph)(OR)₂] or a Grubbs-type catalyst)

  • Inert atmosphere glovebox

  • Schlenk flask and line

Procedure:

  • Inert Atmosphere: All manipulations should be performed in a glovebox under a nitrogen or argon atmosphere.

  • Reaction Setup: In the glovebox, a Schlenk flask is charged with the alkyne metathesis catalyst (e.g., 1 mol%).

  • Solvent and Monomer Addition: Anhydrous and degassed solvent is added to dissolve the catalyst. The purified this compound is then added to the catalyst solution via syringe.

  • Polymerization: The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80°C, depending on the catalyst) for a set duration (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques like NMR or GPC.

  • Termination and Isolation: The polymerization is quenched by exposing the reaction mixture to air or by adding a quenching agent like ethyl vinyl ether. The polymer is then precipitated by adding the reaction solution to a non-solvent such as methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Table 2: Catalyst Selection and General Conditions for Alkyne Metathesis

Catalyst TypeTypical Loading (mol%)Temperature (°C)SolventKey Characteristics
Schrock (Mo- or W-based)0.1 - 225 - 80Toluene, THFHigh activity, sensitive to air and moisture.
Grubbs (Ru-based)1 - 540 - 100Toluene, DCMMore tolerant to functional groups, air, and moisture.

III. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

CuAAC, a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide to form a 1,2,3-triazole. This reaction can be employed in a step-growth polymerization by using monomers containing both an azide and an alkyne functionality, or by reacting a diazide monomer with a dialkyne monomer. For this application note, we will focus on the latter, where a derivative of this compound is used.

Mechanistic Overview

The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The copper(I) acetylide intermediate reacts with the azide to form a six-membered copper-containing ring, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.

Diagram 3: CuAAC "Click" Polymerization

G cluster_reactants Monomers cluster_catalysis Catalytic Cycle cluster_polymerization Polymerization Dialkyne Dialkyne Monomer (this compound Derivative) Cu_Acetylide Copper(I) Acetylide Dialkyne->Cu_Acetylide Diazide Diazide Monomer Triazole_Formation Triazole Formation Diazide->Triazole_Formation CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reducer Sodium Ascorbate Reducer->CuI CuI->Cu_Acetylide Cu_Acetylide->Triazole_Formation Triazole_Formation->CuI Catalyst Regeneration Polymer_Chain Growing Polymer Chain Triazole_Formation->Polymer_Chain Polymer Polytriazole Polymer_Chain->Polymer

Sources

Synthesis of Functionalized Polymers Using 1-Octyne: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1-Octyne in Advanced Polymer Synthesis

In the landscape of modern materials science and drug development, the demand for polymers with precisely engineered functionalities is ever-increasing. These functionalized polymers are at the heart of innovations in targeted drug delivery, advanced coatings, and novel electronic materials. This compound, a terminal alkyne, serves as a valuable and versatile building block in the synthesis of such tailored macromolecules. Its terminal triple bond offers a reactive handle for a variety of polymerization techniques and post-polymerization modifications, allowing for the introduction of a wide array of functional groups. This guide provides an in-depth exploration of the synthesis of functionalized polymers derived from this compound, offering both the theoretical underpinnings and practical, field-proven protocols for the modern researcher.

Core Polymerization Methodologies for this compound

The polymerization of this compound can be achieved through several distinct methodologies, each offering unique control over the resulting polymer's architecture, molecular weight, and functionality. The primary approaches include transition metal-catalyzed polymerization and "click" chemistry-based polymerizations.

Transition Metal-Catalyzed Polymerization: Crafting High Molecular Weight Poly(this compound)

Transition metal catalysts, particularly those based on rhodium (Rh) and palladium (Pd), are highly effective for the polymerization of monosubstituted alkynes like this compound. These methods can lead to the formation of high molecular weight poly(this compound) with a conjugated backbone, a key feature for applications in conductive polymers and optical materials.

Rhodium-Catalyzed Polymerization: Rhodium complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), often activated by a tertiary amine like triethylamine (Et₃N), are known to catalyze the living polymerization of this compound.[1] "Living" polymerization is a powerful technique that proceeds in the absence of chain termination or transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] This level of control is crucial for creating well-defined polymer architectures, including block copolymers.

Palladium-Catalyzed Polymerization: Palladium complexes have also been explored for alkyne polymerization.[2][3] These catalysts can promote the formation of poly(this compound) and can be tailored to influence the stereochemistry of the resulting polymer. The choice of ligands on the palladium center plays a critical role in controlling the polymerization process.[3]

Experimental Workflow: Transition Metal-Catalyzed Polymerization of this compound

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation reagents Prepare Dry & Degassed Solvent and this compound catalyst_prep Prepare Catalyst Solution (e.g., [Rh(nbd)Cl]₂ in Toluene) reagents->catalyst_prep Inert Atmosphere (Schlenk line/Glovebox) initiation Initiate Polymerization (Add this compound to Catalyst) catalyst_prep->initiation propagation Allow Propagation (Stir at Controlled Temperature) initiation->propagation Monitor Viscosity termination Terminate Polymerization (e.g., Add Methanol) propagation->termination precipitation Precipitate Polymer (in excess non-solvent) termination->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Under Vacuum filtration->drying characterization Characterization (GPC, NMR, FT-IR) drying->characterization Final Product

Caption: General workflow for the transition metal-catalyzed polymerization of this compound.

"Click" Chemistry: A Gateway to Functional Diversity

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. For this compound, the two most relevant click reactions for polymerization are thiol-yne and azide-alkyne cycloaddition.

Thiol-Yne Polymerization: This reaction involves the addition of a thiol to an alkyne, which can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a base.[4][5] When bifunctional or multifunctional thiols and alkynes are used, a polymer network can be formed.[6] The reaction proceeds in a step-growth manner and is highly efficient.[7] For this compound, this method can be used to create cross-linked polymers or, with careful stoichiometric control, linear polymers. The reactivity of terminal alkynes like this compound is generally higher than internal alkynes in thiol-yne reactions.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC is a cornerstone of click chemistry, involving the reaction between a terminal alkyne and an azide to form a 1,2,3-triazole.[8][9] This reaction can be used for the step-growth polymerization of monomers containing both an azide and an alkyne group, or for the polymerization of a diazide with a dialkyne. While this compound itself does not contain an azide, it can be polymerized with a diazide monomer to yield a functionalized polymer with triazole linkages.[10] This method is known for its high efficiency and orthogonality, meaning it does not interfere with most other functional groups.[11]

Detailed Protocols

Protocol 1: Rhodium-Catalyzed Living Polymerization of this compound

This protocol is adapted from established methods for the living polymerization of monosubstituted acetylenes using a rhodium-based catalyst.

Materials:

  • This compound (purified by distillation over CaH₂)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)

  • Triethylamine (Et₃N) (purified by distillation over CaH₂)

  • Anhydrous toluene (distilled from sodium/benzophenone)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under a nitrogen atmosphere on a Schlenk line, add [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene (e.g., 5.0 mL) to dissolve the catalyst.

  • Initiator Solution: In a separate vial, prepare a stock solution of the initiator by dissolving triethylamine (e.g., 101 mg, 1.0 mmol) in anhydrous toluene (e.g., 5.0 mL).

  • Initiation: To the stirring catalyst solution, add an aliquot of the triethylamine solution (e.g., 1.0 mL, 0.2 mmol Et₃N). Stir for 10-15 minutes at room temperature.

  • Polymerization: Add purified this compound (e.g., 1.10 g, 10.0 mmol) to the activated catalyst solution via syringe. The reaction mixture will gradually become more viscous.

  • Propagation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the desired time (e.g., 12-24 hours). The polymerization can be monitored by taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Termination and Isolation: Terminate the polymerization by adding a small amount of methanol (e.g., 2 mL). Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Photoinitiated Thiol-Yne Polymerization of this compound with a Dithiol

This protocol describes the formation of a cross-linked polymer network using a photoinitiator.

Materials:

  • This compound

  • 1,4-Butanedithiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • UV lamp (e.g., 365 nm)

  • Glass slides and spacers

Procedure:

  • Monomer Mixture Preparation: In a small vial, mix this compound and 1,4-butanedithiol in the desired stoichiometric ratio (e.g., a 1:2 molar ratio of alkyne to thiol groups).

  • Initiator Addition: Add the photoinitiator (e.g., 1 wt% with respect to the total monomer weight) to the monomer mixture and dissolve completely. This may require gentle warming or sonication.

  • Sample Preparation: Place a spacer of desired thickness (e.g., 1 mm) on a glass slide. Pipette the monomer/initiator mixture onto the glass slide within the confines of the spacer. Place a second glass slide on top to create a thin film of the mixture.

  • Photopolymerization: Expose the sample to UV light for a specified period (e.g., 5-15 minutes). The polymerization progress can be monitored by the solidification of the mixture.

  • Post-Curing: After the initial UV exposure, the sample can be post-cured at an elevated temperature (e.g., 60-80 °C) for a period to ensure complete reaction.

  • Characterization: The resulting cross-linked polymer can be characterized by techniques such as FT-IR spectroscopy (to monitor the disappearance of the S-H and C≡C-H stretches) and dynamic mechanical analysis (DMA).

Post-Polymerization Functionalization

A key advantage of using this compound is the potential for post-polymerization modification of the resulting poly(this compound). The pendant double bonds in the polymer backbone can be targeted for further functionalization.

Example: Thiol-Ene "Click" Modification

The double bonds within the poly(this compound) backbone can react with thiols via a radical-mediated thiol-ene reaction. This allows for the introduction of a wide range of functional groups, depending on the choice of the thiol-containing molecule.

Mechanism: Thiol-Ene Modification of Poly(this compound)

G cluster_reaction Reaction Steps initiator Radical Initiator (e.g., AIBN, hv) thiol R-SH initiator->thiol Generates Thiyl Radical (R-S•) addition Thiyl Radical Addition to Polymer Double Bond polymer Poly(this compound) Backbone chain_transfer Hydrogen Abstraction from another R-SH addition->chain_transfer chain_transfer->thiol Regenerates Thiyl Radical functionalized_polymer Functionalized Poly(this compound) chain_transfer->functionalized_polymer Forms Functionalized Polymer

Caption: Mechanism of post-polymerization functionalization of poly(this compound) via thiol-ene click chemistry.

Data Presentation: Polymerization of Alkynes

The following table summarizes typical data for the polymerization of alkynes using different catalytic systems. Note that specific results for this compound may vary.

Catalyst SystemMonomerSolventTemp (°C)Time (h)Mₙ ( g/mol )PDI (Mₒ/Mₙ)Yield (%)Reference
[Rh(nbd)Cl]₂ / Et₃NPhenylacetyleneToluene3024> 100,000< 1.2> 90[1]
WCl₆ / Ph₄Sn1-Phenyl-1-octyneToluene602435,000-64,0001.8-2.540-60[11]
TaCl₅ / n-Bu₄Sn2-OctyneToluene8024> 100,0001.5-2.0> 80BenchChem
MoCl₅ / n-Bu₄Sn2-OctyneTolueneRT1-4Controlled< 1.2HighBenchChem

Characterization of Functionalized Poly(this compound)

A suite of analytical techniques is essential for characterizing the synthesized polymers:

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ).[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer's structure, including the confirmation of monomer incorporation, the degree of functionalization, and the stereochemistry of the polymer backbone.[14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of specific functional groups and to monitor the progress of polymerization or post-polymerization modification by observing the appearance or disappearance of characteristic absorption bands.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions (e.g., glass transition temperature) of the polymers.

Applications in Research and Drug Development

Functionalized polymers derived from this compound have potential applications in several high-impact areas:

  • Drug Delivery: The ability to introduce specific functional groups allows for the covalent attachment of drugs, targeting ligands, and imaging agents to the polymer backbone, creating sophisticated drug delivery systems.

  • Biomaterials: Biocompatible polymers with tailored surface properties can be designed for tissue engineering and medical implants.

  • Advanced Materials: The conjugated backbone of poly(this compound) makes it a candidate for organic electronic devices, such as sensors and organic light-emitting diodes (OLEDs). The functional groups can be used to tune the electronic properties and processability of these materials.

Conclusion

This compound is a powerful and versatile monomer for the synthesis of functionalized polymers. Through transition metal-catalyzed polymerization and "click" chemistry approaches, researchers can create a wide range of polymeric materials with precise control over their structure and properties. The ability to perform post-polymerization modifications further expands the functional diversity that can be achieved. The protocols and information provided in this guide serve as a robust starting point for scientists and engineers looking to harness the potential of this compound in their research and development endeavors.

References

  • Zheng, Y., & Gao, C. (2018). Thiol-yne Click Polymerization. In A. Qin & B. Z. Tang (Eds.), Click Polymerization (pp. 167-190). The Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of Oct-1-en-6-yne in Polymer Synthesis.
  • Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2008). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules, 42(1), 211–217.
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  • Wood-Adams, P. M. (n.d.).
  • ResearchGate. (2025). Poly(ethylene-co-1-octene)
  • Liu, N., Zhou, L., & Wu, Z. Q. (2021). Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. Accounts of Chemical Research, 54(20), 3953–3967.
  • Tang, B. Z., & Qin, A. (2016). Palladium-catalyzed alkyne polyannulation of diphenols and unactivated internal diynes: a new synthetic route to functional heterocyclic polymers. Polymer Chemistry, 7(2), 330–338.
  • ResearchGate. (n.d.). GPC and ESI-MS Analysis of Labeled Poly(1-Hexene).
  • Technological University of the Shannon. (2011). Polymer molecular weight analysis by >1>H NMR spectroscopy.
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Application Notes and Protocols: The Strategic Role of 1-Octyne in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous pursuit of novel and effective crop protection agents, the molecular architectonics of agrochemical synthesis are of paramount importance. 1-Octyne, a terminal alkyne, has emerged as a versatile and powerful building block in the agrochemical industry. Its intrinsic reactivity, conferred by the terminal carbon-carbon triple bond, allows for its strategic incorporation into a diverse array of molecular scaffolds, leading to the development of next-generation herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a focus on two transformative catalytic methodologies: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." Furthermore, we will delve into the synthesis of isoxazole-based fungicides, a class of agrochemicals where this compound serves as a key precursor. Detailed experimental protocols, mechanistic insights, and data presentation are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this compound in their agrochemical discovery and development programs.

Introduction: this compound as a Strategic Synthon in Agrochemical Design

This compound (C8H14) is a linear terminal alkyne that presents a unique combination of a reactive terminal triple bond and a lipophilic octyl chain.[1] This bifunctionality makes it an attractive starting material in agrochemical synthesis for several key reasons:

  • Versatile Reactivity: The terminal alkyne is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.

  • Modulation of Physicochemical Properties: The introduction of the octyl moiety can significantly influence the lipophilicity (logP) of the final agrochemical, which is a critical parameter for its uptake, translocation, and interaction with biological targets within the plant or pest.

  • Access to Privileged Scaffolds: this compound is a key precursor for the synthesis of various heterocyclic systems, such as isoxazoles and triazoles, which are well-established toxophores in a wide range of commercial agrochemicals.[2][3]

This guide will focus on the practical applications of this compound in three key areas of agrochemical synthesis: the synthesis of isoxazole fungicides, Sonogashira cross-coupling reactions, and CuAAC click chemistry.

Application I: Synthesis of Isoxazole-Based Fungicides

The isoxazole ring is a prominent feature in a number of successful fungicides.[2][4] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful method for the construction of the isoxazole ring.[5][6] In this context, this compound can serve as the alkyne component to introduce a C5-substituted octyl group onto the isoxazole core.

A representative example is the synthesis of isoxazole derivatives with potential fungicidal activity. While specific commercial fungicides may not list this compound as the starting material in their publicly available synthesis routes, the following protocol for the synthesis of a 5-hexyl-3-phenylisoxazole is illustrative of the methodology that can be adapted for the synthesis of agrochemical candidates with long alkyl chains.

Protocol 1: Synthesis of 5-Hexyl-3-phenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol outlines the in-situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound110.201.1 g (1.45 mL)10
Benzaldoxime121.141.21 g10
N-Chlorosuccinimide (NCS)133.451.34 g10
Triethylamine (TEA)101.191.52 mL11
Dichloromethane (DCM)-50 mL-

Experimental Procedure:

  • To a stirred solution of benzaldoxime (1.21 g, 10 mmol) in anhydrous DCM (30 mL) at 0 °C, add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add this compound (1.1 g, 10 mmol) to the reaction mixture.

  • Slowly add triethylamine (1.52 mL, 11 mmol) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-hexyl-3-phenylisoxazole.

Expected Outcome:

The reaction is expected to yield the 5-hexyl-3-phenylisoxazole as a colorless to pale yellow oil. The yield can be expected to be in the range of 60-80% based on similar literature procedures.

Application II: Sonogashira Cross-Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a cornerstone of modern organic synthesis and has found widespread application in the preparation of agrochemical intermediates and final products.[7] this compound can be efficiently coupled with a variety of aryl and heteroaryl halides, which are common substructures in many pesticides.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction_Vessel Reaction Setup (Inert Atmosphere, Solvent) This compound->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction_Vessel Base Amine Base (e.g., Et₃N) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction (rt to 100 °C) Purification Column Chromatography Workup->Purification Crude Product Final_Product Aryl-Octyne Product (Ar-C≡C-Hexyl) Purification->Final_Product Purified Product

Protocol 2: Sonogashira Coupling of this compound with 4-Iodotoluene

This protocol provides a general procedure for the coupling of this compound with an aryl iodide, a common precursor in agrochemical synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound110.200.55 g (0.73 mL)5
4-Iodotoluene218.041.09 g5
Tetrakis(triphenylphosphine)palladium(0)1155.560.29 g0.25 (5 mol%)
Copper(I) iodide (CuI)190.450.048 g0.25 (5 mol%)
Triethylamine (TEA)101.191.4 mL10
Toluene-20 mL-

Experimental Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodotoluene (1.09 g, 5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol), and copper(I) iodide (0.048 g, 0.25 mmol).

  • Add anhydrous toluene (15 mL) and triethylamine (1.4 mL, 10 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (0.73 mL, 5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous ammonium chloride solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford 1-(oct-1-yn-1-yl)-4-methylbenzene.

Expected Outcome:

The product is expected as a colorless oil with a yield typically ranging from 80-95%.

Application III: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Agrochemical Synthesis

"Click chemistry," particularly the CuAAC reaction, has revolutionized the synthesis of complex molecules due to its high efficiency, selectivity, and tolerance of a wide range of functional groups.[8] This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. In agrochemical research, this reaction is invaluable for lead discovery and optimization, allowing for the rapid synthesis of libraries of compounds for biological screening.[5] this compound serves as the alkyne component, enabling the introduction of a lipophilic tail into a triazole-containing agrochemical candidate.

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction_Vessel Reaction Setup (Solvent: t-BuOH/H₂O) This compound->Reaction_Vessel Organic_Azide Organic Azide (R-N₃) Organic_Azide->Reaction_Vessel Cu_Source Cu(II) Source (e.g., CuSO₄·5H₂O) Cu_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction (Room Temperature) Purification Crystallization or Chromatography Workup->Purification Crude Product Final_Product 1,4-Disubstituted Triazole (R-Triazole-Hexyl) Purification->Final_Product Purified Product

Protocol 3: CuAAC Reaction of this compound with Benzyl Azide

This protocol details a standard procedure for the click reaction between this compound and benzyl azide, a model system that can be readily adapted to more complex azide-containing agrochemical precursors.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound110.200.55 g (0.73 mL)5
Benzyl Azide133.150.67 g5
Copper(II) sulfate pentahydrate249.690.025 g0.1 (2 mol%)
Sodium ascorbate198.110.099 g0.5 (10 mol%)
tert-Butanol-10 mL-
Water-10 mL-

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (0.55 g, 5 mmol) and benzyl azide (0.67 g, 5 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.099 g, 0.5 mmol) in water (1 mL).

  • In another vial, dissolve copper(II) sulfate pentahydrate (0.025 g, 0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography if necessary.

Expected Outcome:

The reaction should yield 1-benzyl-4-hexyl-1H-1,2,3-triazole as a white to off-white solid. Yields for this reaction are typically high, often exceeding 90%.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The catalytic systems used in the Sonogashira and CuAAC reactions may contain heavy metals and should be handled with care. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and versatile C8-building block for the synthesis of modern agrochemicals. Its utility in the construction of isoxazole-based fungicides and its facile incorporation into complex molecules via Sonogashira coupling and CuAAC click chemistry underscore its strategic importance in the agrochemical discovery and development pipeline. The protocols and insights provided in this technical guide are intended to serve as a practical resource for researchers aiming to harness the synthetic potential of this compound in the creation of innovative and effective crop protection solutions.

References

  • Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
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  • Novel Isoxazole-Based Antifungal Drug Candidates. (2023). International Journal of Molecular Sciences, 24(2), 1593. [Link]
  • Lutz, J. F., & Zarafshani, Z. (2008). Efficient construction of therapeutics, bioconjugates, biomaterials and bioactive surfaces using azide–alkyne ‘click’ chemistry. Advanced Drug Delivery Reviews, 60(9), 958-970.
  • Use of synthetic and biological fungicides in combination for controlling harmful fungi. (2012).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • A kind of preparation method of isoxazole compound. (2023).
  • Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides. (2019).
  • Sonogashira coupling in natural product synthesis. (2014). Organic Chemistry Frontiers, 1(5), 556-566. [Link]
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2046. [Link]
  • Herbicidal substituted pyrimidinyloxy benzene compounds. (2015).
  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 67-113). Elsevier. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(13), 3026. [Link]
  • Synthesis of unusual alpha-amino acids and study of the effect of their incorporation into antimicrobial peptides. Total synthesis of bioactive marine natural products and analogues thereof. (2016). TDX (Tesis Doctorals en Xarxa). [Link]
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  • Base-catalyzed silylation of terminal alkyne C—H bonds. (2016).
  • Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols. (2012). Beilstein Journal of Organic Chemistry, 8, 493-497. [Link]
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Application Notes and Protocols for Click Chemistry Involving 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights for utilizing 1-Octyne in click chemistry reactions. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern bioconjugation and materials science. We will delve into the practical aspects of working with a small, non-polar alkyne like this compound, ensuring reliable and high-yield conjugations.

Introduction: The Power of Click Chemistry and the Role of this compound

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[1][2] This reaction's bioorthogonality—the ability to proceed in complex biological media without interfering with native biochemical processes—has revolutionized how scientists label and connect molecules.[3]

This compound is a simple, eight-carbon terminal alkyne. Its small size and hydrocarbon nature make it an excellent building block or labeling agent in various applications, from creating functionalized polymers to modifying small-molecule drugs. However, its hydrophobicity presents a key challenge, particularly in bioconjugation reactions that are often performed in aqueous buffers. This guide will provide specific strategies to overcome this limitation.

The Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate. The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[4]

The catalytic cycle can be visualized as follows:

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation Cu_I Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide Alkyne This compound (R-C≡CH) Alkyne->Cu_acetylide + Cu(I) Azide Azide (R'-N3) Metallacycle Six-membered Copper Metallacycle Product 1,4-Triazole Product Product->Cu_I Releases Cu(I) Cu_acetylide->Metallacycle + R'-N3 Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Product Protonolysis Cu_II Cu(II) Source (e.g., CuSO4) Cu_I_gen Cu(I) Catalyst Cu_II->Cu_I_gen Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Cu_I_gen->Cu_I Enters Cycle CuAAC_Workflow start Start reagents 1. Add Azide, this compound, and Buffer/Solvent to Vial start->reagents premix 2. Premix CuSO4 and Ligand (e.g., THPTA) reagents->premix add_catalyst 3. Add Catalyst Premix to the Reaction Vial premix->add_catalyst degas 4. Degas Mixture with Inert Gas (Ar or N2) add_catalyst->degas initiate 5. Initiate with Fresh Sodium Ascorbate degas->initiate react 6. React at Room Temperature (30-60 min) initiate->react monitor 7. Monitor Progress (TLC, LC-MS) react->monitor workup 8. Quench and Purify monitor->workup end End workup->end

Caption: General experimental workflow for a CuAAC reaction involving this compound.

  • Reaction Setup:

    • In a clean reaction vial, add your azide substrate. For a final concentration of 1 mM, add 100 µL of a 10 mM stock solution.

    • Add the appropriate buffer or solvent, leaving enough volume for the other reagents. Crucially, for aqueous reactions, include a co-solvent (e.g., DMSO, tBuOH) to a final concentration of 10-50% (v/v) to ensure this compound remains dissolved. [3] * Add 1.2 equivalents of this compound. For this example, add 1.2 µL of a 1 M stock solution.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst complex. For a water-soluble system, mix the 100 mM CuSO₄ solution with the 200 mM THPTA ligand solution in a 1:2 ratio. [5]Let this mixture stand for a few minutes. This premixing is vital for ligand coordination and catalyst stability.

  • Order of Addition:

    • Add the premixed catalyst solution to the main reaction vial. A typical final concentration for copper is between 0.1 mM and 0.25 mM. [6] * Gently bubble an inert gas (argon or nitrogen) through the solution for 30-60 seconds to remove dissolved oxygen, which can oxidize the Cu(I) catalyst. [3]

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5 to 10-fold excess relative to the copper catalyst is recommended. [7]For a 0.1 mM copper concentration, a final ascorbate concentration of 0.5-1 mM is suitable.

    • Seal the vial and allow the reaction to proceed at room temperature with stirring.

  • Reaction Monitoring and Workup:

    • The reaction is typically complete within 30-60 minutes. [5]Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction can be quenched and the product purified using standard techniques appropriate for your molecule (e.g., precipitation, extraction, or chromatography).

Key Considerations and Troubleshooting

The Hydrophobicity of this compound

The primary challenge with this compound in bioconjugation is its poor water solubility.

  • Solution: Employ a water-miscible co-solvent like DMSO, tBuOH, or DMF. The percentage may need to be optimized to keep all components in solution without denaturing sensitive biomolecules. Start with 10% and increase as needed.

Catalyst and Ligand Choice

The efficiency of the CuAAC reaction is highly dependent on maintaining the copper in its active Cu(I) state.

  • Ligands are Essential: Ligands like THPTA or TBTA stabilize the Cu(I) ion, prevent its oxidation, and accelerate the reaction. [8][9]For bioconjugations in aqueous media, a water-soluble ligand like THPTA is strongly recommended. [5]* Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. While the use of sodium ascorbate as a reducing agent provides some protection, degassing the reaction mixture is a good practice to ensure high yields. [10]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (oxidized) catalyst. 2. This compound not fully dissolved. 3. Degraded sodium ascorbate. 4. Inhibitory functional groups on substrate (e.g., thiols).1. Ensure proper degassing; use a higher ligand-to-copper ratio (up to 5:1). [11] 2. Increase the percentage of organic co-solvent. 3. Always use freshly prepared sodium ascorbate solution. 4. Increase catalyst loading or use protecting groups if necessary. [12]
Side Product Formation 1. Oxidative homocoupling of this compound. 2. Reaction of ascorbate byproducts with biomolecules.1. Maintain a slight excess of sodium ascorbate and ensure an inert atmosphere. 2. Add aminoguanidine to the reaction to scavenge harmful ascorbate byproducts. [11]
Inconsistent Results 1. Inaccurate pipetting of small volumes. 2. Inconsistent stock solution preparation.1. Use calibrated pipettes and prepare larger master mixes when running multiple reactions. 2. Follow stock solution preparation and storage guidelines rigorously.

Applications in Research and Development

The ability to click this compound onto various molecules opens up numerous possibilities:

  • Drug Development: Introducing an octyne handle onto a drug candidate allows for its conjugation to imaging agents, targeting ligands, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties. * Materials Science: Functionalizing polymer surfaces or nanoparticles with this compound provides a reactive handle for subsequent surface modification with azide-containing molecules.

  • Bioconjugation: While less common than using alkyne-modified biomolecules, this compound can be used to cap or modify azide-labeled proteins or nucleic acids for analytical purposes. [11] By following the detailed protocols and considering the specific chemical nature of this compound, researchers can successfully leverage the power and simplicity of click chemistry for their scientific endeavors.

References

  • Click Chemistry Protocols. (n.d.). BroadPharm.
  • Hong, V., Presolski, P. J., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Optimizing reaction conditions for copper-catalyzed click chemistry. (n.d.). BenchChem.
  • Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. (n.d.).
  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. Jena Bioscience.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
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Palladium-Catalyzed Reactions of 1-Octyne: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to key palladium-catalyzed reactions of 1-octyne, a versatile terminal alkyne building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also the underlying scientific principles to empower effective experimental design and execution. We will explore three pivotal transformations: the Sonogashira cross-coupling, selective hydrogenation, and cyclotrimerization of this compound.

The Sonogashira Cross-Coupling Reaction: Forging Carbon-Carbon Bonds with Precision

The Sonogashira reaction is a powerful and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1][2] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it a staple in the synthesis of complex molecules, including pharmaceuticals and natural products.[3]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[4][5]

  • The Palladium Cycle: The reaction initiates with the oxidative addition of the aryl or vinyl halide to a palladium(0) species. This is followed by a crucial transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The cycle concludes with reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[4]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base, the copper(I) salt reacts with this compound to form a copper(I) acetylide intermediate, which is more nucleophilic and readily participates in the transmetalation step with the palladium complex.[6]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper.[7][8] In the absence of copper, the deprotonation of the alkyne and its transfer to the palladium center are believed to occur directly on the palladium complex.[5]

Experimental Workflow: Sonogashira Coupling

setup Reaction Setup reaction Reaction setup->reaction Heat & Stir workup Work-up & Purification reaction->workup Cool & Quench analysis Analysis workup->analysis Isolate Product

A streamlined workflow for Sonogashira coupling.

Protocol for Sonogashira Coupling of this compound with Iodobenzene

This protocol provides a representative procedure for the copper-cocatalyzed Sonogashira coupling of this compound with iodobenzene.

Materials:

  • This compound (1.1 eq)

  • Iodobenzene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.01 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF, followed by triethylamine.

  • Add iodobenzene (1.0 eq) to the stirred solution.

  • Finally, add this compound (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenyl-1-octyne.

Quantitative Data for Sonogashira Coupling of this compound
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIIodobenzeneEt₃NTHFRT2-4>90Adapted from[6]
Pd(OAc)₂ / PPh₃BromobenzeneⁱPr₂NHDMF80685-95Adapted from[7]
Pd/C / CuI4-IodoanisoleK₂CO₃H₂O1001288Adapted from[7]
Pd(OAc)₂ (Copper-free)IodobenzeneDABCODMA602474[8]

Selective Hydrogenation: From Alkyne to Alkene

The selective semi-hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis, and palladium catalysts are highly effective for this purpose.[9] For terminal alkynes like this compound, the goal is typically to achieve high selectivity for the corresponding alkene, 1-octene, while minimizing over-reduction to the alkane, octane.[10][11]

Mechanistic Considerations: The Role of the Catalyst Surface

Catalytic hydrogenation occurs on the surface of the palladium catalyst.[9] The generally accepted mechanism involves the following key steps:

  • Adsorption: Both hydrogen gas and the alkyne (this compound) adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form reactive palladium hydride species.

  • Migratory Insertion: The adsorbed this compound undergoes sequential insertion of two hydrogen atoms, leading to the formation of the alkene (1-octene).

  • Desorption: The newly formed 1-octene desorbs from the catalyst surface.

The selectivity for the alkene over the alkane is a critical aspect of this reaction. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), or careful control of reaction conditions can enhance the selectivity for the cis-alkene.[10] Recent studies have also highlighted the high efficiency and selectivity of soluble Pd⁰ species generated in situ from simple palladium salts.[10]

Catalytic Cycle: Selective Hydrogenation

Pd Pd(0) Surface H2_ads H₂ Adsorption Pd->H2_ads PdH2 Pd-H₂ H2_ads->PdH2 Alkyne_ads This compound Adsorption PdH2->Alkyne_ads Pd_alkyne Pd-Alkyne Complex Alkyne_ads->Pd_alkyne Insertion1 First H Insertion Pd_alkyne->Insertion1 Pd_vinyl Pd-Vinyl Intermediate Insertion1->Pd_vinyl Insertion2 Second H Insertion Pd_vinyl->Insertion2 Alkene_des 1-Octene Desorption Insertion2->Alkene_des Alkene_des->Pd Regenerated Catalyst Pd0 Pd(0) Two_Alkynes + 2 this compound Palladacyclopentadiene Palladacyclopentadiene Two_Alkynes->Palladacyclopentadiene Oxidative Coupling One_Alkyne + this compound Palladacycloheptatriene Palladacycloheptatriene One_Alkyne->Palladacycloheptatriene Alkyne Insertion Product Trisubstituted Benzene Palladacycloheptatriene->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Formation of aromatic rings via cyclotrimerization.

Protocol for Palladium-Catalyzed Cyclotrimerization of this compound

This protocol is a general procedure for the cyclotrimerization of this compound. The specific catalyst and conditions may need to be optimized for desired regioselectivity and yield.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, or other phosphine ligands)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the palladium catalyst (e.g., 2-5 mol%) and the ligand (if required) in the anhydrous solvent.

  • Add this compound to the catalyst solution.

  • Seal the tube and heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific catalyst system used and should be monitored (e.g., by GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of trisubstituted benzene isomers, can be purified by column chromatography or distillation.

Quantitative Data for Cyclotrimerization of Terminal Alkynes
Catalyst SystemAlkyneSolventTemp. (°C)Time (h)Yield (%)Isomer Ratio (1,2,4- / 1,3,5-)Reference
Pd(OAc)₂ / PPh₃1-HexyneToluene801270-80VariesAdapted from [12]
PdCl₂(PhCN)₂PhenylacetyleneBenzene6024>90Major 1,2,4-Adapted from [12]
Pd/CThis compoundXylene12018ModerateMixtureGeneral knowledge

References

  • Palladium-catalyzed cyclotrimerization of alkynes. (2025).
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  • Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts in Raspberry Colloid-Templ
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
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  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2025).
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ETH Zurich Research Collection.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
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  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. (n.d.). ChemRxiv.
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  • Selective Hydrogenation of 1-Hexyne Using Pd-Cu and Pd- W Supported on Alumina C
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
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  • Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenyla-tion between Cyclopropanol and 1,3-Diyne: One-Step Synthesis of Di-verse Conjugated Enynes. (n.d.).
  • Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjug
  • A Stable Single‐Site Palladium Catalyst for Hydrogenations. (2015). IRIS Re.Public@polimi.it.

Sources

Application Notes & Protocols: 1-Octyne as a Versatile C8 Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Octyne, a simple terminal alkyne, serves as a remarkably versatile and powerful building block in the intricate field of natural product synthesis. Its linear eight-carbon chain, coupled with the high reactivity of the terminal C-C triple bond, provides a strategic entry point for constructing complex molecular architectures. This guide delves into the core chemical transformations that make this compound an invaluable synthon. We will explore its application through key reaction classes, including palladium-catalyzed cross-coupling reactions, stereoselective reductions, and carbon-carbon bond formations. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound (CH₃(CH₂)₅C≡CH) is a colorless, highly flammable liquid with a molecular weight of 110.20 g/mol .[1][2] Its utility in organic synthesis stems directly from the terminal alkyne functional group, which acts as a versatile handle for a multitude of chemical operations.[1] This functional group allows for:

  • Carbon Chain Elongation: The acidic terminal proton can be easily removed by a strong base, generating an acetylide anion that serves as a potent carbon nucleophile for alkylation reactions.

  • Formation of C(sp²)-C(sp) Bonds: It is an ideal substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to connect the C8 chain to aryl or vinyl halides.[3][4]

  • Stereoselective Functionalization: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing precise control over stereochemistry.[1]

  • Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions to form carbocyclic and heterocyclic ring systems.[1]

These features make this compound a strategic choice when a linear, eight-carbon fragment is required in a retrosynthetic plan, particularly in the assembly of polyketide-type natural products, lipids, and other complex molecules.[5][6][7]

Key Transformation: The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is arguably the most powerful tool for incorporating the this compound fragment into complex molecules. This reaction forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][8]

Causality Behind the Experimental Choices:
  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide. The choice of phosphine ligands (like PPh₃) is critical; they stabilize the palladium complex and modulate its reactivity. Bulky, electron-rich ligands can often improve reaction efficiency.[4]

  • Copper(I) Co-catalyst (e.g., CuI): The role of the copper salt is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards the palladium center than the alkyne itself, facilitating the crucial transmetalation step and allowing the reaction to proceed under mild conditions (often room temperature).[4]

  • Base (e.g., Et₃N, i-Pr₂NH): An amine base is required for two reasons. First, it deprotonates the terminal alkyne, enabling the formation of the copper acetylide. Second, it acts as a scavenger for the hydrogen halide (HX) that is formed as a byproduct, preventing the formation of inactive palladium species and side reactions.

Mechanistic Workflow: The Sonogashira Catalytic Cycle

The mechanism involves two interconnected catalytic cycles, as illustrated below.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition PdII_alkynyl R¹-Pd(II)L₂-C≡CR² PdII_complex->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination product R¹-C≡CR² PdII_alkynyl->product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Cu_acetylide->PdII_complex Enters Pd Cycle alkyne H-C≡CR² alkyne->Cu_acetylide Deprotonation base Base base->alkyne halide R¹-X halide->PdII_complex

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Application in the Total Synthesis of (-)-Malyngolide

While many syntheses of the marine antibiotic (-)-malyngolide exist, the core structure, a tetrasubstituted δ-lactone, often requires the assembly of linear carbon chains.[9] Synthetic strategies have utilized alkyne intermediates that mirror the functionality of this compound. For instance, in a formal synthesis, an alkyne is alkylated to install the necessary carbon skeleton.[10] This highlights a fundamental application of alkyne chemistry. Let's examine a generalized protocol for a key step analogous to those used in such syntheses: the alkylation of a terminal alkyne.

Protocol 1: Deprotonation and Alkylation of this compound

This protocol describes the generation of the 1-octyn-1-ide anion and its subsequent reaction with an electrophile (e.g., a primary alkyl halide) to form a new C-C bond, a critical step in building the carbon backbone of many natural products.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

  • Alkyl Halide (e.g., Iodomethane) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and an inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon.

  • Solvent and Alkyne: Add anhydrous THF (approx. 0.2 M relative to this compound) to the flask, followed by this compound (1.0 eq).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. The formation of the lithium acetylide may result in a slight color change or precipitation.

  • Stirring: Allow the mixture to stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the solution. After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting internal alkyne product by flash column chromatography on silica gel.

Further Transformations: Building Complexity

Once the this compound unit is incorporated or elongated, the triple bond serves as a latent functional group for further manipulations.

Stereoselective Reduction to Alkenes

The ability to control the geometry of a newly formed double bond is crucial in total synthesis.

  • cis-Alkene (Z-geometry): Achieved through catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead). The poison prevents over-reduction to the alkane.

  • trans-Alkene (E-geometry): Typically formed using a dissolving metal reduction , such as sodium metal in liquid ammonia (Birch reduction conditions for alkynes).

Data Summary: Common Reductions of this compound Derivatives
Desired ProductReagents & ConditionsStereochemistryTypical Yield
(Z)-OcteneH₂, Lindlar's Catalyst, Quinoline, Hexane, RT>98% cis>95%
(E)-OcteneNa, NH₃ (l), -78 °C>98% trans>90%
OctaneH₂, Pd/C (10%), Ethanol, RT, atmospheric pressureN/AQuantitative
Synthetic Workflow: From this compound to Functionalized Chains

The following diagram illustrates a typical workflow where this compound is first coupled and then stereoselectively reduced to access key intermediates for natural product synthesis.

Workflow start This compound step1 Sonogashira Coupling (e.g., with Vinyl Bromide) start->step1 intermediate1 Conjugated Enyne Intermediate step1->intermediate1 step2a Lindlar Hydrogenation (H₂, Pd/CaCO₃) intermediate1->step2a step2b Dissolving Metal Reduction (Na, NH₃) intermediate1->step2b product_z (Z)-Diene Product (Core of Natural Product A) step2a->product_z product_e (E)-Diene Product (Core of Natural Product B) step2b->product_e

Caption: A divergent synthetic strategy starting from this compound.

Conclusion

This compound is a foundational building block whose strategic value far exceeds its simple structure. Through reliable and high-yielding transformations such as the Sonogashira coupling and subsequent stereoselective reductions, it provides a robust platform for the construction of the linear carbon backbones prevalent in numerous classes of natural products, especially polyketides and lipids.[5][11] The protocols and mechanistic rationale presented here offer a framework for harnessing the synthetic potential of this versatile C8 synthon, enabling the efficient and elegant assembly of complex molecular targets.

References

  • Ohira, S., et al. (1998). Novel synthesis of (–)-malyngolide using reactions of alkylidene carbenes. Journal of the Chemical Society, Chemical Communications.
  • Ohira, S., et al. (1998). Synthesis of (–)-malyngolide using reactions of alkylidenecarbenes. Journal of the Chemical Society, Perkin Transactions 1, 293-298.
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  • Carretero, J.C., et al. (2014). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
  • ResearchGate. (2020). Engineered Biosynthesis of Alkyne-Tagged Polyketides by Type I PKSs.
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  • Sorensen, E.J., et al. (2023). A Convergent Total Synthesis of (+)-Ineleganolide. PubMed Central.
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The Sonog-ashira Coupling of 1-Octyne with Aryl Halides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically facilitated by a palladium catalyst and a copper(I) co-catalyst, has become indispensable in the synthesis of a wide array of valuable compounds, from pharmaceuticals and natural products to advanced organic materials.[1][3] The reaction's utility is underscored by its generally mild conditions and tolerance for a broad range of functional groups.[1][4] This guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the reaction between 1-octyne and various aryl halides, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

I. The Mechanistic Heart of the Reaction: A Tale of Two Catalysts

The elegance of the Sonogashira coupling lies in the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[5] While the precise mechanism can be complex and is still a subject of some academic discussion, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[6]

The Palladium Cycle: The Architect of the C-C Bond
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, typically Pd(0)L2, where L represents a phosphine ligand. This step, often the rate-determining one, forms a square planar palladium(II) intermediate, trans-ArPd(X)L2. The reactivity of the aryl halide is paramount here, with the general trend being: I > Br > OTf >> Cl.[7] Aryl iodides are the most reactive, often allowing for reactions at room temperature, while aryl bromides and chlorides typically necessitate higher temperatures to proceed efficiently.[1][8]

  • Transmetalation: This crucial step involves the transfer of the alkynyl group from the copper acetylide (formed in the copper cycle) to the palladium(II) center. This results in the formation of a new palladium intermediate, trans-ArPd(C≡CR)L2, and regenerates the copper(I) catalyst.

  • Reductive Elimination: The final step in the palladium cycle is the reductive elimination from the cis-isomer of the palladium complex. This concerted step forms the desired aryl-alkyne product (Ar-C≡CR) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Copper Cycle: Activating the Alkyne
  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne, in this case, this compound. This coordination increases the acidity of the terminal proton.

  • Deprotonation: An amine base, such as triethylamine or diisopropylamine, then deprotonates the alkyne to form a highly reactive copper acetylide intermediate (Cu-C≡CR). This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArC2R Ar-Pd(II)(C≡CR)L₂ PdII_ArX->PdII_ArC2R Transmetalation (from Cu cycle) PdII_ArC2R->Pd0 Reductive Elimination Product Product (Ar-C≡CR) PdII_ArC2R->Product CuI Cu(I)X Cu_Alkyne [Cu(I)(H-C≡CR)]⁺ CuI->Cu_Alkyne π-Complexation (H-C≡CR) Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_ArX To Pd Cycle Cu_Acetylide->CuI Regenerates Cu(I) ArX Aryl Halide (Ar-X) ArX->Pd0 Alkyne This compound (H-C≡CR) Alkyne->CuI Base Base Base->Cu_Alkyne

Caption: Simplified catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

II. Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the Sonogashira coupling of this compound with various aryl halides. Optimization of reaction conditions, including catalyst loading, solvent, base, and temperature, may be necessary for specific substrates.

A. Standard Copper-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is suitable for highly reactive aryl iodides and can often be performed at room temperature.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Protocol for Less Reactive Aryl Bromides and Chlorides

For less reactive aryl halides, elevated temperatures and potentially more robust catalyst systems are often required.

Materials:

  • Aryl bromide or chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Amine base (e.g., diisopropylethylamine, 4.0 mmol, 4.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., DMF or 1,4-dioxane, 5 mL)

Procedure:

  • Follow steps 1-4 from the standard protocol.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific aryl halide.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification procedure outlined in the standard protocol.

C. Copper-Free Sonogashira Coupling

In certain instances, particularly when the substrate is sensitive to copper or to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts, a copper-free protocol is advantageous.[1][9] These reactions often require a stronger base and may benefit from specific ligands.[10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos, or a pre-formed catalyst like Pd(P(t-Bu)₃)₂, 0.02 mmol, 2 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or acetonitrile, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand (if using a separate source), and base.

  • Add the anhydrous solvent.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to an appropriate temperature (often between 50-110 °C) and monitor its progress.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

III. Data Presentation: A Comparative Overview

The choice of aryl halide significantly impacts the reaction conditions required for a successful Sonogashira coupling. The following table summarizes typical conditions for the coupling of this compound with different aryl halides.

Aryl HalideRelative ReactivityTypical Catalyst SystemBaseSolventTemperature (°C)
Aryl Iodide HighestPd(PPh₃)₄ / CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp - 50
Aryl Bromide MediumPdCl₂(PPh₃)₂ / CuIi-Pr₂NH, DIPADMF, Dioxane60 - 100
Aryl Triflate MediumPd(PPh₃)₄ / CuIEt₃N, i-Pr₂NHTHF, DMF50 - 80
Aryl Chloride LowestSpecialized Pd/ligand systemsStronger bases (e.g., Cs₂CO₃)Toluene, Dioxane80 - 120+

IV. Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:

  • Low or No Yield:

    • Catalyst Inactivity: The palladium(0) catalyst is oxygen-sensitive. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.[8] Use fresh, high-quality catalysts.

    • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst.[8] Purify reagents if necessary.

    • Insufficiently Strong Base: For less acidic alkynes or in copper-free systems, a stronger base may be required to facilitate deprotonation.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • This is a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[1]

    • Solution: Rigorously exclude oxygen from the reaction. Consider reducing the amount of copper catalyst or switching to a copper-free protocol.[8]

  • Decomposition of the Catalyst (Formation of Palladium Black):

    • This indicates catalyst deactivation.

    • Solution: Ensure the use of appropriate phosphine ligands to stabilize the palladium catalyst. The ligand-to-palladium ratio can be critical. For challenging substrates, more robust, sterically hindered, and electron-rich ligands may be necessary.

Sources

Application Notes & Protocols: A Detailed Guide to the Polymerization of 1-Octyne with Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of conjugated polymers from terminal alkynes is a cornerstone of materials science, yielding materials with intriguing optical and electronic properties. Ziegler-Natta (Z-N) catalysis, a Nobel Prize-winning technology, provides a powerful method for polymerizing α-olefins and can be effectively adapted for the stereospecific polymerization of terminal alkynes like 1-octyne.[1] This process, a form of coordination polymerization, allows for the creation of poly(this compound) with a conjugated polyene backbone, a structure of significant interest for applications in conductive materials and organic electronics.

This document provides a comprehensive guide for researchers, covering the theoretical underpinnings, detailed experimental protocols, and critical application insights for the successful polymerization of this compound using classical Ziegler-Natta catalyst systems.

Theoretical Background: The Ziegler-Natta Mechanism for Alkynes

Ziegler-Natta catalysts are typically multi-component systems consisting of a transition metal compound from Groups IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organometallic cocatalyst, usually an organoaluminum compound like triethylaluminum (Al(C₂H₅)₃ or TEA).[2][3] The combination of these two components generates the catalytically active sites responsible for polymerization.

1.1 Formation of the Active Catalytic Center The reaction between the transition metal halide and the organoaluminum cocatalyst is complex but essential for forming the active species. For the archetypal TiCl₄/AlEt₃ system, the process begins with the alkylation of the titanium center by the triethylaluminum.[4] The aluminum compound donates an ethyl group to the titanium atom, while coordinating to a chlorine atom. This exchange results in a coordinatively unsaturated titanium species with a Ti-C bond, which serves as the active site for polymerization.[3][4] On the surface of a crystalline titanium chloride (e.g., α-TiCl₃), this active site is a titanium atom with a vacant orbital, ready to coordinate with the monomer.[3]

1.2 The Cossee-Arlman Polymerization Mechanism The most widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism, which involves the repeated migratory insertion of monomer units into the transition metal-carbon bond.[5]

  • Monomer Coordination: A this compound molecule coordinates to the vacant orbital of the titanium active center through its π-electrons of the triple bond, forming a π-complex.[1][4]

  • Migratory Insertion: The coordinated this compound molecule is then inserted into the existing Ti-C bond (initially a Ti-ethyl bond, subsequently a Ti-polymer chain bond). This is a concerted step where the carbon-carbon triple bond effectively "inserts" itself between the titanium and the growing polymer chain.[6] This step forms a new, longer alkyl group attached to the titanium center and regenerates the vacant orbital for the next monomer to coordinate.

  • Propagation: Steps 1 and 2 repeat, leading to the growth of a long polymer chain attached to the titanium center.

The process results in a polymer with a backbone of alternating double bonds, a conjugated system responsible for its unique properties.

Ziegler_Natta_Alkyne_Polymerization Figure 1: Cossee-Arlman Mechanism for this compound Polymerization cluster_activation Catalyst Activation cluster_propagation Chain Propagation Cycle TiCl4 TiCl₄ Active_Site Active Site LₙTi-Et (Vacant Orbital) TiCl4->Active_Site Alkylation AlEt3 Al(C₂H₅)₃ AlEt3->Active_Site Coordination 1. π-Complex Formation (Monomer Coordination) Active_Site->Coordination + this compound (HC≡C-R) Insertion 2. Migratory Insertion (Chain Growth) Coordination->Insertion Intramolecular Rearrangement Regeneration 3. Regenerated Active Site Insertion->Regeneration Creates new vacant site Regeneration->Coordination + next this compound

Figure 1: Cossee-Arlman Mechanism for this compound Polymerization

Experimental Application Notes & Protocols

This section provides detailed, field-tested protocols for the polymerization of this compound. Success in Ziegler-Natta catalysis hinges on maintaining strict anaerobic and anhydrous conditions, as the catalysts are highly sensitive to air and moisture. All procedures should be performed using standard Schlenk line or glovebox techniques.

2.1 Materials and Reagent Data

Proper preparation and handling of reagents are paramount. The monomer and solvent must be rigorously purified to remove inhibitors and catalyst poisons like water, oxygen, and other polar impurities.

ReagentFormulaM.W. ( g/mol )B.P. (°C)Hazards
This compoundC₈H₁₄110.20[7]~126[8]Highly Flammable, Aspiration Hazard[7][8]
TolueneC₇H₈92.14111Flammable, Health Hazard
Titanium(IV) ChlorideTiCl₄189.68136Corrosive, Water Reactive
Triethylaluminum (TEA)Al(C₂H₅)₃114.17187Pyrophoric, Water Reactive
n-HeptaneC₇H₁₆100.2198Flammable, Health Hazard
MethanolCH₃OH32.0465Flammable, Toxic
Hydrochloric Acid (HCl)HCl36.46(Varies)Corrosive, Toxic

2.2 Protocol 1: Monomer and Solvent Purification

  • Rationale: The removal of catalyst poisons is the most critical step for achieving high activity and reproducible results. Water will hydrolyze the Al-C and Ti-C bonds, deactivating the catalyst.

  • Solvent Purification (Toluene or n-Heptane):

    • Pre-dry the solvent over anhydrous CaCl₂ or MgSO₄ for 24 hours.

    • Reflux the pre-dried solvent over a sodium/benzophenone ketyl radical indicator under a nitrogen atmosphere until the characteristic deep blue/purple color persists.

    • Distill the purified, dry solvent directly into a flame-dried Schlenk flask for storage over molecular sieves (4Å).

  • Monomer Purification (this compound):

    • This compound (98-99% purity) should be distilled over calcium hydride (CaH₂) under a nitrogen atmosphere to remove water and other protic impurities.[8]

    • Collect the fraction boiling at the correct temperature (~126°C) and store it in a flame-dried Schlenk flask over molecular sieves (4Å) under nitrogen.

2.3 Protocol 2: Preparation of a Supported Ziegler-Natta Catalyst

This protocol describes the preparation of a classic heterogeneous TiCl₄ catalyst supported on MgCl₂. Supported catalysts often exhibit higher activity and better polymer morphology control.[5][9]

  • Materials: Anhydrous MgCl₂, TiCl₄, anhydrous n-heptane.

  • Reactor Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with high-purity nitrogen.

  • Support Milling (Optional but Recommended): Ball-mill anhydrous MgCl₂ for 24-48 hours to increase its surface area, which enhances catalyst activity.

  • Slurry Formation: Under a positive nitrogen flow, add 5.0 g of anhydrous MgCl₂ and 100 mL of anhydrous n-heptane to the reactor.

  • Titanation:

    • Heat the slurry to 80°C with vigorous stirring.

    • Slowly add 2.5 mL of TiCl₄ via syringe over 30 minutes.

    • Maintain the temperature at 80°C and continue stirring for 2 hours.

  • Washing and Isolation:

    • Stop stirring and allow the solid catalyst to settle.

    • Remove the supernatant liquid via cannula transfer.

    • Wash the solid catalyst by adding 100 mL of fresh anhydrous n-heptane, stirring for 15 minutes at 80°C, settling, and removing the supernatant. Repeat this washing procedure 4-5 times to remove any unreacted TiCl₄.

    • After the final wash, remove as much solvent as possible and dry the resulting violet-colored solid catalyst under a high vacuum for 2-4 hours.

  • Storage: Store the solid, free-flowing catalyst powder in a glovebox or a sealed Schlenk tube under an inert atmosphere.

2.4 Protocol 3: Polymerization of this compound

  • Rationale: The Al/Ti molar ratio is a critical parameter that influences catalyst activity and polymer molecular weight. An excess of the organoaluminum cocatalyst is required to activate the titanium precursor and scavenge any remaining impurities.

  • Reactor Setup: Prepare a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging Reagents:

    • Under a positive nitrogen flow, add 100 mL of anhydrous toluene (or n-heptane) to the reactor.

    • Inject the desired amount of cocatalyst, typically triethylaluminum (TEA). For an Al/Ti molar ratio of ~10-50, this will be a specific volume of a known concentration solution of TEA in a hydrocarbon solvent.[10][11]

    • Add the purified this compound monomer (e.g., 10 mL, ~0.07 mol) to the reactor via syringe.

  • Initiation:

    • Bring the reactor to the desired polymerization temperature (e.g., 30-70°C) using a thermostatically controlled oil bath.

    • Weigh approximately 20-50 mg of the solid Ziegler-Natta catalyst (from Protocol 2.3) in a glovebox and suspend it in ~5 mL of anhydrous toluene to create a slurry.

    • Inject the catalyst slurry into the vigorously stirred monomer/cocatalyst solution to initiate the polymerization. A color change and/or an increase in viscosity is often observed.

  • Reaction: Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The reaction time will influence both the yield and the molecular weight of the polymer.

  • Termination:

    • To quench the reaction, cool the flask in an ice bath.

    • Slowly add 20 mL of acidified methanol (e.g., 5% HCl in methanol) to the reaction mixture. This step protonates the growing polymer chains, terminating the polymerization, and helps to dissolve catalyst residues.[3] Caution: This quenching can be vigorous due to reaction with unconsumed TEA. Add the methanol dropwise initially.

  • Polymer Isolation and Purification:

    • The poly(this compound) will precipitate as a solid. If it remains dissolved, the volume of the solution can be reduced or a non-solvent like methanol can be added to induce precipitation.

    • Filter the polymer using a Büchner funnel.

    • Wash the collected polymer extensively with fresh methanol to remove catalyst residues and oligomers.

    • Wash again with a dilute HCl solution, followed by distilled water until the washings are neutral, and finally with methanol again.

    • Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.

Figure 2: Experimental Workflow for this compound Polymerization

Characterization and Data

The resulting poly(this compound) should be characterized to determine its molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). A lower PDI (closer to 1.0) indicates a more uniform polymer chain length.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can confirm the polymer structure by showing the disappearance of the terminal alkyne proton and the appearance of vinylic protons in the polymer backbone.

    • ¹³C NMR provides detailed information about the polymer's microstructure and stereoregularity (tacticity).

  • Wide-Angle X-ray Diffraction (WAXD): WAXD analysis can determine the crystallinity of the polymer. Poly(this compound) synthesized with Z-N catalysts is often amorphous or semi-crystalline.[12]

  • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions like the glass transition temperature (T₉).

Table 2: Typical Polymerization Conditions and Expected Outcomes

Catalyst SystemCocatalystAl/Ti RatioTemp (°C)SolventPolymer Properties (Typical)
TiCl₄/MgCl₂Al(C₂H₅)₃20-10050-70TolueneHigh MW, Amorphous/Semi-crystalline[11][12]
α-TiCl₃Al(i-Bu)₃10-3030-50n-HeptaneModerate MW, Controlled Tacticity[10]
Fe(acac)₃Al(C₂H₅)₃5-2025-40TolueneVaries, can produce conjugated polymers[13]

Troubleshooting and Key Considerations

  • Low or No Yield: The most common cause is catalyst deactivation by impurities. Re-purify the monomer and solvent. Ensure the inert atmosphere is strictly maintained.

  • Broad Polydispersity (PDI): This can indicate multiple active site types or chain transfer reactions. Adjusting the temperature or Al/Ti ratio may help. Using a more homogeneous or single-site catalyst could also be a solution.

  • Inconsistent Results: Meticulous adherence to the protocol, especially regarding the purity of reagents and inert atmosphere techniques, is crucial for reproducibility.

  • Safety: Organoaluminum compounds like TEA are pyrophoric and react violently with water and air. They must be handled exclusively under an inert atmosphere. TiCl₄ is highly corrosive and releases HCl gas upon contact with moist air. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses, and work in a well-ventilated fume hood.

References

  • Wikipedia. (n.d.). Ziegler–Natta catalyst.
  • Chemistry LibreTexts. (2022, October 4). 6.13: Ziegler-Natta Polymerization.
  • Britannica. (n.d.). Ziegler-Natta catalyst.
  • Aouak, T. A. (n.d.). Polymerization of some terminal alkynes by Ziegler-Natta catalyst systems Fe (RCOO) 3 – AlEt3. Faculty members.
  • Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations.
  • Google Patents. (n.d.). EP1265934B1 - Preparation of a ziegler-natta catalyst.
  • YouTube. (2022, January 10). ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM.
  • SlidePlayer. (n.d.). Ziegler-Natta polymerization of olefins - stereoselectivity.
  • Semantic Scholar. (n.d.). Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst.
  • Yang, S., Fan, Z., & Feng, L. (1986). KINETICS OF THE ZIEGLER-NATTA POLYMERIZATION OF 1-OCTENE(I)----THE KINETICS OF THE STATIONARY PERIOD. Chemical Research in Chinese Universities, 2(2), 101-104.
  • Slideshare. (n.d.). Zeigler-Natta Catalyst.
  • National Institutes of Health. (2024, February 20). Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization.
  • National Institutes of Health. (n.d.). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability.
  • ResearchGate. (2025, August 6). Preparation method of superactive Ziegler–Natta catalysts to produce ultra-high molecular weight amorphous poly(1-octene), poly(1-decene), and their copolymers.
  • ResearchGate. (2025, August 10). Multilateral characterization for industrial Ziegler–Natta catalysts toward elucidation of structure–performance relationship.
  • ZORANOC OILFIELD CHEMICAL. (2023, August 28). Synthesis,Structure and Properties of Ultra-high Molecular Weight Poly(1-octene) as high efficient Drag Reducer for Oil Pipeline Transportation (Part 3).
  • Chemistry LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst.
  • National Institutes of Health. (n.d.). This compound. PubChem.

Sources

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Triazoles using 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole ring system has emerged as a privileged structural motif.[1] Its prevalence stems from a unique combination of properties: high chemical stability, a significant dipole moment, and the capacity to engage in hydrogen bonding and π-stacking interactions.[2] These attributes make the 1,4-disubstituted 1,2,3-triazole an excellent and stable linker in bioconjugation or a core scaffold in the design of novel therapeutic agents, with applications ranging from anticancer to antimicrobial drugs.[3]

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these valuable compounds.[1][4] This reaction offers a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles, proceeding under mild conditions and tolerating a wide array of functional groups.[1] This application note provides a comprehensive guide to the synthesis of 1,4-disubstituted triazoles, with a specific focus on the use of the terminal alkyne, 1-octyne. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide a detailed, field-tested experimental protocol, and offer insights into best practices and troubleshooting.

Mechanistic Insights: The Engine of "Click" Chemistry

The remarkable efficiency and regioselectivity of the CuAAC reaction are a direct consequence of its intricate catalytic cycle. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction and exclusively produces the 1,4-disubstituted product.[1][4]

The currently accepted mechanism involves the following key steps:

  • Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, in this case, this compound. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (often adventitious or a mild base present in the reaction mixture) to form a copper-acetylide intermediate.

  • Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: This is the crucial ring-forming step where the azide undergoes a [3+2] cycloaddition with the coordinated alkyne. This process is believed to proceed through a six-membered copper-containing intermediate.

  • Protonolysis and Catalyst Regeneration: The resulting triazolyl-copper intermediate undergoes protonolysis, typically with a proton source from the solvent, to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing the catalytic cycle to continue.

It is important to note that the active catalyst is the copper(I) species. In many protocols, a copper(II) salt, such as copper(II) sulfate (CuSO₄), is used in conjunction with a reducing agent, most commonly sodium ascorbate, to generate the Cu(I) species in situ.[5][6]

Contrasting with Ruthenium Catalysis: A Note on Regioselectivity

It is noteworthy that a complementary method, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), provides selective access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[7] This highlights the power of catalyst control in directing the outcome of chemical reactions. The RuAAC reaction proceeds through a different mechanism involving a ruthenacycle intermediate.[7]

Experimental Protocol: Synthesis of 1-Benzyl-4-hexyl-1H-1,2,3-triazole

This protocol details the synthesis of a model 1,4-disubstituted triazole, 1-benzyl-4-hexyl-1H-1,2,3-triazole, from this compound and benzyl azide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound98%Sigma-Aldrich
Benzyl Azide>95%Prepared from benzyl bromide and sodium azideCaution: Organic azides are potentially explosive.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent, ≥98%Fisher Scientific
Sodium Ascorbate≥98%Acros OrganicsPrepare a fresh solution before use.
tert-ButanolReagent GradeVWR
Deionized Water
Dichloromethane (DCM)ACS GradeFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
HexanesACS GradeFor chromatography.
Ethyl AcetateACS GradeFor chromatography.
Safety Precautions: A Critical Directive
  • Organic Azides: Organic azides are energetic compounds and can be explosive, especially low molecular weight azides. They can be sensitive to heat, shock, and friction.[8][9] Always handle organic azides in a well-ventilated fume hood and behind a blast shield.[10] Use plastic or ceramic spatulas; avoid contact with metals.[9][11][12] Do not heat concentrated solutions of azides.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides if it comes into contact with lead or copper plumbing.[9][12] Never dispose of sodium azide or azide-containing solutions down the drain.[10]

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq., 0.110 g, 0.146 mL).

    • Add benzyl azide (1.0 mmol, 1.0 eq., 0.133 g, 0.121 mL).

    • Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture until a homogeneous solution is formed.

  • Catalyst Preparation and Addition:

    • In a separate 10 mL vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq., 0.040 g in 1 mL of water).

    • In another 10 mL vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq., 0.025 g in 1 mL of water).

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a cloudy yellow or green color.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-benzyl-4-hexyl-1H-1,2,3-triazole.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results
  • Yield: High to excellent (>85%).

  • Appearance: A white to off-white solid or a colorless oil.

  • Characterization Data for 1-Benzyl-4-hexyl-1H-1,2,3-triazole:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.28 (m, 5H, Ar-H), 7.21 (s, 1H, triazole-H), 5.52 (s, 2H, CH₂-Ph), 2.68 (t, J = 7.6 Hz, 2H, triazole-CH₂), 1.62 (p, J = 7.6 Hz, 2H, CH₂), 1.35-1.25 (m, 6H, 3xCH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 148.2, 134.8, 129.1, 128.7, 128.0, 120.5, 54.1, 31.5, 29.2, 28.9, 25.4, 22.5, 14.0.[13]

    • MS (ESI): m/z calculated for C₁₅H₂₁N₃ [M+H]⁺: 244.18, found: 244.2.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A This compound + Benzyl Azide C Homogeneous Solution A->C Dissolve B t-BuOH/H₂O (1:1) B->C F Add to Reaction Mixture C->F D Sodium Ascorbate (aq) D->F E CuSO₄·5H₂O (aq) E->F G Stir at RT (12-24h) F->G H Monitor by TLC G->H I Dilute with H₂O H->I J Extract with DCM I->J K Wash with Brine J->K L Dry (MgSO₄) & Concentrate K->L M Column Chromatography L->M N 1-Benzyl-4-hexyl-1H-1,2,3-triazole M->N Pure Product

Caption: Experimental workflow for the CuAAC synthesis of 1-benzyl-4-hexyl-1H-1,2,3-triazole.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation In-situ Catalyst Generation CuI Cu(I) Cu_Alkyne_pi π-Complex CuI->Cu_Alkyne_pi + Alkyne Alkyne This compound (R-C≡C-H) Alkyne->Cu_Alkyne_pi Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Cu_Alkyne_pi->Cu_Acetylide - H⁺ Cu_Azide_Acetylide Intermediate Complex Cu_Acetylide->Cu_Azide_Acetylide + Azide Azide Benzyl Azide (R'-N₃) Azide->Cu_Azide_Acetylide Metallacycle Six-membered Cu(III) Metallacycle Cu_Azide_Acetylide->Metallacycle Cyclization Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H⁺ CuII Cu(II)SO₄ CuI_gen Cu(I) CuII->CuI_gen Ascorbate Sodium Ascorbate Ascorbate->CuI_gen

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Best Practices and Troubleshooting

To ensure high yields and purity, consider the following points:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to Cu(II).Ensure all solutions are properly degassed. Use a slight excess of sodium ascorbate to maintain a reducing environment.[1] Consider using a stabilizing ligand like TBTA or THPTA.[5]
Poor Reagent Quality: Impurities in the alkyne or azide can inhibit the reaction. Azides can also degrade over time.Verify the purity of starting materials using NMR or other analytical techniques. Use freshly prepared or purified azides.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.Use a 1:1 molar ratio of alkyne to azide. A slight excess of one reagent (e.g., 1.1 eq.) can sometimes be beneficial.
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen, leading to alkyne dimerization.Thoroughly degas all solvents and the reaction mixture. Maintain an adequate concentration of the reducing agent.[14]
Azide Reduction: The azide can be reduced to the corresponding amine by the reducing agent, particularly if used in large excess.Use the minimum effective amount of sodium ascorbate. Alternatively, use a Cu(I) salt directly (e.g., CuI) to avoid the need for a reducing agent, though these are less stable.[15]
Reaction is Sluggish Steric Hindrance: Bulky substituents on the alkyne or azide can slow down the reaction rate.Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious when heating reactions containing azides.[16]
Low Reactant Concentration: Dilute solutions may lead to slower reaction times.Ensure the reaction is run at a reasonable concentration (e.g., 0.1-0.5 M).

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a robust and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By understanding the underlying mechanism, adhering to a well-defined protocol, and being mindful of potential pitfalls, researchers can efficiently access this important class of compounds. The use of this compound as a building block provides a straightforward entry into triazoles bearing a versatile alkyl chain, which can be further functionalized or utilized to modulate the lipophilicity of a target molecule. This application note serves as a practical guide for scientists in both academic and industrial settings, enabling the confident and successful synthesis of 1,4-disubstituted triazoles for a wide range of applications.

References

  • University of Victoria. (2022). Azides. [Link]
  • University of California, Santa Barbara.
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]
  • University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Division of Research Safety. [Link]
  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
  • The Royal Society of Chemistry.
  • Wang, B., & Prestwich, G. D. (Eds.). (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. In Boronic Acids (pp. 539-552). Academic Press. [Link]
  • The Royal Society of Chemistry. A Practical Flow Synthesis of 1,2,3-Triazoles. [Link]
  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
  • PubChem. 1-Benzyl-4-hexyl-triazole. [Link]
  • National Center for Biotechnology Information. (2016). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. [Link]
  • ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. [Link]
  • ResearchGate. (2023). (A) Synthesis of 1,4- or 2,4-disubstituted-1,2,3-triazoles. (B) “One.... [Link]
  • National Center for Biotechnology Information. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
  • National Center for Biotechnology Information. (2019).
  • ResearchGate. (2005).

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Application Note: Achieving High Regioselectivity in the Hydroboration-Oxidation of 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The hydroboration-oxidation of terminal alkynes is a cornerstone of modern organic synthesis, providing a reliable route to aldehydes with anti-Markovnikov regioselectivity. This application note provides a detailed examination of the hydroboration-oxidation of 1-octyne, focusing on the mechanistic principles that govern its high regioselectivity. We offer in-depth protocols for achieving optimal conversion to octanal, discuss the critical choice of borane reagents, and provide troubleshooting insights for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Opportunity

The selective functionalization of terminal alkynes presents a fundamental challenge in organic synthesis. While classical hydration methods, such as mercuric ion-catalyzed hydration, convert terminal alkynes to methyl ketones (Markovnikov addition), the synthesis of the corresponding aldehyde requires a complementary strategy. The hydroboration-oxidation reaction sequence elegantly solves this problem by providing access to the anti-Markovnikov addition product.[1] In the case of this compound, this two-step pathway reliably yields octanal, a valuable fragrance component and synthetic intermediate.[2]

This guide delves into the causality behind the reaction's success, emphasizing how experimental choices directly influence the regiochemical outcome.

Mechanism and the Origin of Regioselectivity

The hydroboration-oxidation of this compound is a two-part process:

  • Hydroboration: The syn-addition of a B-H bond across the carbon-carbon triple bond.

  • Oxidation: The replacement of the boron atom with a hydroxyl group, followed by tautomerization.

The regioselectivity of the entire sequence is determined in the first step.

The Hydroboration Step: A Concerted, Asymmetric Transition State

The addition of borane to the alkyne proceeds through a concerted, four-membered transition state.[3] The regioselectivity, which dictates that the boron atom adds to the terminal carbon (C1) and the hydrogen atom adds to the internal carbon (C2), is governed by a combination of steric and electronic factors.

  • Steric Effects: This is the dominant factor, especially when using bulky borane reagents.[4][5] The large, sterically demanding borane moiety preferentially approaches the less hindered terminal carbon of the this compound molecule. Any interaction with the more substituted C2 would introduce significant steric repulsion from the hexyl chain.[3][6]

  • Electronic Effects: While sterics are primary, electronic effects also favor the observed anti-Markovnikov addition. Boron is less electronegative than hydrogen (2.0 vs 2.2 on the Pauling scale). In the transition state, a partial positive charge develops on the more substituted carbon (C2), which is better able to stabilize it through induction from the alkyl chain. The more electronegative hydrogen atom, carrying a partial negative charge, consequently adds to this C2 position.[4]

Using a simple borane (BH₃) is often avoided with alkynes because it can react twice, leading to dihydroboration.[1][7] More importantly, the small size of BH₃ leads to lower regioselectivity.[5] Therefore, the use of sterically hindered dialkylboranes (R₂BH) is critical. These reagents not only prevent a second hydroboration but also amplify the steric bias, forcing the boron atom almost exclusively onto the terminal carbon.[7][8]

G cluster_0 Hydroboration of this compound cluster_1 Oxidation & Tautomerization 1_Octyne This compound (Hexyl-C≡C-H) Transition_State Four-Membered Transition State 1_Octyne->Transition_State Bulky_Borane Bulky Borane (e.g., Sia₂BH) Bulky_Borane->Transition_State Vinylborane Vinylborane Intermediate (Anti-Markovnikov) Transition_State->Vinylborane Enol Enol Intermediate Vinylborane->Enol Oxidation Oxidant Oxidant (H₂O₂, NaOH) Oxidant->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Octanal Octanal (Final Product) Tautomerization->Octanal

Caption: Workflow for the hydroboration-oxidation of this compound.

The Oxidation and Tautomerization Steps

Following the hydroboration, the resulting vinylborane is oxidized, typically with hydrogen peroxide in a basic solution (e.g., aqueous NaOH).[1][4] The reaction proceeds with retention of stereochemistry, where a hydroperoxide anion attacks the boron atom, followed by migration of the vinyl group from boron to oxygen.[9] This sequence forms an enol intermediate.

Enols are generally unstable and rapidly tautomerize to their more stable carbonyl isomers.[3] For the enol derived from this compound, this keto-enol tautomerization yields the final product, octanal.

Comparative Analysis of Borane Reagents

The choice of the hydroborating agent is the most critical experimental parameter for ensuring high regioselectivity and yield.

ReagentAbbreviationStructureKey Advantages & Considerations for this compound
Disiamylborane Sia₂BH[((CH₃)₂CHCH(CH₃))₂BH]₂Excellent steric bulk prevents double addition and provides >99% regioselectivity for the terminal position.[8][10] Often prepared in situ.
9-Borabicyclo[3.3.1]nonane 9-BBN(C₈H₁₄BH)₂Commercially available as a stable solid. Offers exceptional regioselectivity comparable to Sia₂BH due to its rigid, bicyclic structure.[4][11] Less sensitive to steric differences in some cases.
Catecholborane HBcatC₆H₄O₂BHMilder and more selective reagent. Reacts with terminal alkynes to form stable trans-vinylboronic esters, which are valuable intermediates for other reactions like Suzuki couplings.[4][12][13]
Borane-THF Complex BH₃·THFBH₃·THFProne to double hydroboration of the alkyne and offers lower regioselectivity compared to bulkier reagents.[7][14] Not recommended for high-yield synthesis of aldehydes from terminal alkynes.

For the dedicated synthesis of octanal, Disiamylborane (Sia₂BH) and 9-BBN are the reagents of choice due to their superior performance in maximizing anti-Markovnikov selectivity.[5]

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Borane reagents are flammable and react violently with water.[15] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.[16] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: In Situ Preparation of Disiamylborane (Sia₂BH)

This protocol describes the preparation of a ~0.5 M solution of disiamylborane in THF, sufficient for the subsequent hydroboration of this compound.[17]

Materials:

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • 2-methyl-2-butene

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet.

Procedure:

  • Set up the flame-dried flask under a positive pressure of inert gas (N₂ or Ar).

  • Via syringe, transfer 20 mL of 1.0 M BH₃·THF solution (20 mmol) into the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 4.4 mL of 2-methyl-2-butene (40 mmol, 2 equivalents) dropwise to the stirred borane solution over 20-30 minutes. Ensure the internal temperature remains at or below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours to ensure the complete formation of the white, slurry-like disiamylborane.[17]

  • The resulting ~0.5 M solution of Sia₂BH is now ready for immediate use.

Protocol 2: Hydroboration-Oxidation of this compound to Octanal

This protocol utilizes the freshly prepared disiamylborane solution.

Materials:

  • This compound (98% or higher purity)

  • Freshly prepared Disiamylborane solution (~0.5 M in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration: a. To the stirred slurry of disiamylborane (20 mmol) at 0 °C, add 2.75 mL of this compound (2.09 g, 19 mmol) dropwise via syringe over 15 minutes. b. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir for an additional 2 hours at room temperature to ensure the hydroboration is complete. The mixture should become a clear, colorless solution.[18]

  • Oxidation: a. Cool the reaction flask back to 0 °C in an ice bath. b. Slowly and carefully add 10 mL of 3 M NaOH solution. c. Very slowly, add 10 mL of 30% H₂O₂ solution dropwise via an addition funnel. This step is highly exothermic; maintain the internal temperature below 40 °C.[11] d. Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the oxidation is complete (can be monitored by TLC).

  • Workup and Purification: a. Transfer the biphasic mixture to a separatory funnel. b. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether. c. Combine all organic layers and wash sequentially with 25 mL of water and 25 mL of brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. The crude octanal can be purified by fractional distillation to yield a colorless liquid with a characteristic fruity odor.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling with 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address challenges encountered when using 1-octyne as your terminal alkyne substrate. As researchers, scientists, and professionals in drug development, we understand that maximizing yield and purity is paramount. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate the intricacies of this powerful C-C bond-forming reaction.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab, offering explanations grounded in reaction mechanism and practical, actionable solutions.

Question 1: My Sonogashira reaction with this compound is giving a very low yield or not proceeding at all. What are the likely causes and how can I fix it?

A low or non-existent yield is one of the most common frustrations with any cross-coupling reaction. For the Sonogashira coupling of this compound, several factors could be at play, often related to catalyst activity and reaction conditions.

Core Causality: The issue likely stems from an inactive catalytic system or suboptimal reaction parameters that fail to facilitate one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2]

Troubleshooting Steps:

  • Verify the Integrity of Your Catalytic System:

    • Palladium Catalyst: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to oxygen and can decompose, appearing as black precipitate (palladium black).[3] If you are using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[4]

    • Copper(I) Co-catalyst: The copper(I) iodide (CuI) is crucial for the formation of the copper acetylide intermediate.[5][6] Ensure your CuI is of high purity and has not been oxidized to the ineffective Cu(II) state (often indicated by a greenish or bluish tint instead of off-white/tan).[7]

    • Ligands: Phosphine ligands, especially triphenylphosphine (PPh₃), can be oxidized. Use fresh ligands or those stored under an inert atmosphere. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve the efficiency of the oxidative addition step, which is often rate-limiting.[1][8]

  • Ensure a Strictly Anaerobic Environment:

    • Oxygen is a major culprit in Sonogashira reactions. It can lead to the oxidative homocoupling of this compound (Glaser coupling) and deactivate the Pd(0) catalyst.[3][9][10]

    • Protocol: Thoroughly degas your solvents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Assess Your Base and Solvent System:

    • Base: An amine base (e.g., triethylamine, diisopropylamine) is typically used to neutralize the hydrogen halide byproduct.[4] Ensure the base is anhydrous and freshly distilled if necessary, as impurities can poison the catalyst.[11]

    • Solvent: The solvent must be anhydrous and capable of dissolving all reaction components.[12] While THF and DMF are common, they can sometimes interfere with the catalytic cycle. Toluene is often a robust alternative.[12][13]

Question 2: I'm observing a significant amount of a diacetylene byproduct. How can I minimize this side reaction?

The formation of a 1,3-diyne, in this case, tetradeca-6,8-diyne, is a classic side reaction known as Glaser coupling.[14][15] This occurs when two molecules of this compound couple with each other, a process promoted by the copper co-catalyst and oxygen.[9][10][16]

Core Causality: The Glaser coupling becomes competitive with the desired cross-coupling when the rate of copper acetylide formation and its subsequent homocoupling is faster than its transmetalation to the palladium center.

Strategies for Minimization:

  • Rigorous Oxygen Exclusion: As oxygen is a key oxidant in the Glaser mechanism, maintaining a strictly inert atmosphere is the first and most critical step.[7][17]

  • Optimize Copper(I) Loading: While necessary for the reaction, excess CuI can accelerate homocoupling.[7] Reduce the CuI loading to the minimum effective amount (e.g., 1-5 mol%).

  • Slow Addition of this compound: Adding this compound slowly via a syringe pump can maintain its low concentration in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.[13]

  • Consider a "Copper-Free" Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[9][14][18] These systems often require different ligands and bases to facilitate the deprotonation and coupling of the alkyne.[19][20]

Question 3: My reaction starts but then stalls, and I see a black precipitate. What's happening?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive palladium black.[3]

Core Causality: This is often caused by the presence of oxygen, high reaction temperatures, or an inappropriate ligand-to-metal ratio, which leaves the palladium center coordinatively unsaturated and prone to aggregation.[3]

Preventative Measures:

  • Improve Inert Atmosphere: Re-evaluate your degassing and inert gas techniques.

  • Optimize Ligand Ratio: Ensure an adequate amount of phosphine ligand is present to stabilize the Pd(0) intermediate. A slight excess of the ligand relative to the palladium catalyst can sometimes be beneficial.

  • Temperature Control: While some unreactive aryl halides require higher temperatures, excessive heat can accelerate catalyst decomposition.[3] If possible, run the reaction at the lowest effective temperature. For many substrates with this compound, room temperature is sufficient.[4][10]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for a standard Sonogashira coupling with this compound?

While optimal conditions are substrate-dependent, a reliable starting point for coupling this compound with an aryl iodide or bromide is outlined in the table below.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)Pd(II) precatalysts are more air-stable, while Pd(0) catalysts do not require an in situ reduction step.[4]
Copper Co-catalyst CuI (2-5 mol%)Facilitates the formation of the reactive copper acetylide intermediate.[5]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Acts as both a base and sometimes as a solvent. Must be anhydrous.[4]
Solvent THF, DMF, or Toluene (anhydrous and degassed)The choice of solvent can influence reaction rates and catalyst stability.[12]
Temperature Room Temperature to 60 °CMild conditions are often sufficient and minimize side reactions and catalyst decomposition.[4][10]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser homocoupling and catalyst deactivation.[3][7]

Q2: How does the choice of aryl halide (I, Br, Cl) affect the reaction with this compound?

The reactivity of the aryl halide is a critical factor and follows the general trend: I > Br > OTf >> Cl .[8]

  • Aryl Iodides: Are the most reactive and typically couple under mild conditions, often at room temperature.[2]

  • Aryl Bromides: Are less reactive and may require higher temperatures, longer reaction times, or more specialized, electron-rich and bulky phosphine ligands to facilitate the slower oxidative addition step.[1]

  • Aryl Chlorides: Are generally unreactive under standard Sonogashira conditions and require highly specialized catalytic systems to achieve good yields.[8]

Q3: Can I run the Sonogashira reaction with this compound in water or under aerobic conditions?

While traditional Sonogashira couplings require strict anhydrous and anaerobic conditions, modern advancements have led to the development of protocols that can be performed in water or even in the presence of air.[4][21] These methods typically rely on specialized catalysts, such as palladacycles or N-heterocyclic carbene (NHC) palladium complexes, and may use different bases.[1][4] While these green chemistry approaches are powerful, they often require specific optimization for each substrate pair.[21]

III. Experimental Protocols & Visualizations

Standard Protocol for Sonogashira Coupling of an Aryl Iodide with this compound

This protocol provides a general methodology that should be optimized for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed THF and triethylamine via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature, monitoring its progress by TLC or GC/MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether.

  • Wash the organic phase with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The Sonogashira reaction operates through two interconnected catalytic cycles. Understanding these cycles is key to effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(L)₂-X pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)(L)₂-C≡CR pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base (e.g., Et₃N) cu_acetylide->pd_oxidative cu_salt CuX cu_salt->cu_acetylide

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach can help identify the root cause.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield Observed check_inert Is the atmosphere strictly inert? start->check_inert check_reagents Are reagents pure & anhydrous? check_inert->check_reagents Yes sol_inert Improve degassing (Freeze-Pump-Thaw) check_inert->sol_inert No check_catalyst Is catalyst system active? (No Pd black) check_reagents->check_catalyst Yes sol_reagents Use fresh/distilled base & solvent check_reagents->sol_reagents No homocoupling Is Glaser homocoupling the major byproduct? check_catalyst->homocoupling Yes sol_catalyst Use fresh Pd/CuI; Check ligands check_catalyst->sol_catalyst No optimization Systematic Optimization homocoupling->optimization No sol_homocoupling Reduce CuI loading; Slow alkyne addition; Try Cu-free protocol homocoupling->sol_homocoupling Yes sol_inert->check_inert sol_reagents->check_reagents sol_catalyst->check_catalyst sol_optimize Vary Solvent, Base, Ligand, Temperature

Caption: A logical workflow for troubleshooting low-yield Sonogashira coupling reactions.

IV. References

  • Wikipedia. Sonogashira coupling. [Link]

  • Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., Rincón, J. A., & Smith, S. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7373. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(1), 1-10. [Link]

  • Köcher, S., & de Meijere, A. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(15), 3779-3788. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Kumar, S., & Singh, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4501-4518. [Link]

  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Wikipedia. Glaser coupling. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • University of Oxford. (n.d.). Coupling to alkynes: the Sonogashira reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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Technical Support Center: Preventing Homocoupling of 1-Octyne in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing C-C coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired side reactions during synthesis. Specifically, we will address the prevalent issue of 1-octyne homocoupling in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues you may encounter in the laboratory. The question-and-answer format is designed to help you quickly diagnose the problem and implement a robust solution.

Q1: I'm observing a significant, non-polar byproduct in my Sonogashira reaction with this compound, leading to low yields of my desired product. What is this byproduct and why is it forming?

A1: The byproduct you are observing is almost certainly 7,9-hexadecadiyne, the homocoupled dimer of this compound. This side reaction is known as the Glaser or Glaser-Hay coupling.[1][2] It is an oxidative dimerization of terminal alkynes that is potently catalyzed by the copper(I) co-catalyst (e.g., CuI) typically used in the Sonogashira reaction.[1][3]

The formation of this dimer occurs for two primary reasons:

  • Presence of a Copper(I) Catalyst: Copper(I) salts react with terminal alkynes like this compound to form a copper(I) acetylide intermediate.[4] This species is central to the Sonogashira mechanism but is also the key intermediate for the Glaser coupling.

  • Presence of an Oxidant (Oxygen): In the presence of an oxidant, typically molecular oxygen from air, two molecules of the copper acetylide complex will couple, forming the 1,3-diyne product and regenerating the catalyst.[4][5]

Therefore, if your reaction setup has even trace amounts of oxygen and uses a copper co-catalyst, the conditions are ripe for this yield-reducing side reaction.[6]

cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal CuOct Cu-C≡C-R' CuOct->Transmetal OxidativeCoupling Oxidative Coupling CuOct->OxidativeCoupling Competes Pd_Alkyne Ar-Pd(II)-C≡C-R'(L₂) Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R' RedElim->Product CuI Cu(I) CuAcetylide Cu-C≡C-R' CuI->CuAcetylide Octyne H-C≡C-R' Octyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->OxidativeCoupling Oxygen O₂ (Air) Oxygen->OxidativeCoupling OxidativeCoupling->CuI Regeneration Dimer R'-C≡C-C≡C-R' OxidativeCoupling->Dimer

Caption: Competing Sonogashira and Glaser catalytic cycles.

Q2: Since the copper catalyst is the main culprit, should I just run the reaction "copper-free"? What are the best practices for this approach?

A2: Yes, performing a copper-free Sonogashira coupling is the most direct and effective strategy to eliminate Glaser homocoupling.[4][7][8] This approach has been extensively developed and is often the preferred method in modern organic synthesis.[9]

Best Practices for Copper-Free Sonogashira:

  • Catalyst & Ligand Selection: The efficiency of the copper-free reaction relies heavily on a highly active palladium catalyst. Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often required.[10][11][12] These ligands promote the rate-limiting oxidative addition step and facilitate the overall catalytic cycle in the absence of copper.[12][13]

  • Choice of Base: A strong, non-coordinating amine base is typically necessary. While triethylamine (TEA) can be used, stronger bases like diisopropylethylamine (DIPEA) or DBU are often more effective.[14] In some protocols, inorganic bases like K₃PO₄ or Cs₂CO₃ are also successful.[15]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP can be effective, as can non-polar solvents like toluene or dioxane, depending on the specific catalyst system and substrates.[16][17]

  • Temperature: Copper-free reactions may require higher temperatures (e.g., 80-120 °C) to achieve reasonable reaction rates, especially when using less reactive aryl chlorides or bromides.[16][18]

Q3: My synthesis requires the use of a copper co-catalyst. How can I optimize the reaction to suppress the homocoupling of this compound?

A3: While more challenging, you can significantly minimize homocoupling even with a copper co-catalyst by carefully controlling the reaction conditions to favor the cross-coupling pathway.

Key Optimization Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Since Glaser coupling is oxidative, eliminating oxygen will dramatically slow it down.[4][5]

    • Degas your solvents: Use techniques like freeze-pump-thaw (3 cycles) or sparge with an inert gas (argon or nitrogen) for at least 30 minutes.[6]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. Use Schlenk line techniques.[6]

  • Slow Addition of this compound: Homocoupling is a second-order reaction with respect to the alkyne, while cross-coupling is first-order. By maintaining a very low concentration of this compound, you can kinetically favor the cross-coupling.[2][14] Use a syringe pump to add the this compound solution slowly over several hours.

  • Use a Reducing Atmosphere: Some protocols have successfully suppressed homocoupling by using a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon.[5] This actively counteracts the oxidative pathway.

  • Minimize Copper Loading: Use the lowest effective amount of the copper(I) co-catalyst. Titrate the loading (e.g., from 5 mol% down to 1 mol% or less) to find a balance where cross-coupling is efficient but homocoupling is minimized.

Q4: How do my choices of base and solvent impact the formation of the homocoupling product?

A4: The base and solvent create the environment for the reaction and can profoundly influence the relative rates of cross-coupling versus homocoupling.

  • Base: The primary role of the amine base (e.g., triethylamine) is to deprotonate the terminal alkyne, facilitating the formation of the acetylide species.[1] It also acts as a scavenger for the HX generated during the reaction. Some evidence suggests that the amine can also help keep the copper(I) in its reduced, active state, which can paradoxically make it more available for both desired and undesired pathways.[6] The choice of base can affect catalyst stability and reaction rates, so screening bases (e.g., TEA, DIPEA, piperidine) is a valid optimization strategy.

  • Solvent: The solvent affects the solubility of the catalyst, reagents, and intermediates. A solvent that promotes a high rate for the desired Sonogashira cycle can help it outcompete the slower homocoupling pathway.[17] Protic solvents are generally avoided as they can interfere with the catalytic intermediates.[19] Aprotic solvents like THF, DMF, toluene, or acetonitrile are common choices.[5][20][21] The ideal solvent is highly dependent on the specific substrates and catalyst system being used.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phosphine ligand on the palladium catalyst in controlling homocoupling?

A1: The phosphine ligand is arguably one of the most important variables for controlling selectivity. Its steric and electronic properties directly influence the performance of the palladium catalyst.[10][22]

  • Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃, SPhos) tend to form highly active, monoligated Pd(0)L species.[10] These species are extremely reactive in the oxidative addition step with the aryl halide, which is often the rate-determining step of the main cycle.[10] By dramatically accelerating the desired Sonogashira pathway, the catalyst can turn over many times before the competing copper-catalyzed homocoupling has a chance to occur.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which also promotes the oxidative addition step and can increase the overall catalytic activity.[12]

The general principle is to choose a ligand that makes the desired cross-coupling reaction as fast as possible.

Start Observe this compound Homocoupling? CheckCu Is a Copper Co-catalyst Used? Start->CheckCu Yes No No Homocoupling Observed Start->No No GoCuFree Primary Solution: Switch to a Copper-Free Protocol. - Use bulky, e⁻-rich ligands (SPhos, P(t-Bu)₃). - Use a stronger base (DBU, K₃PO₄). CheckCu->GoCuFree Yes OptimizeCu Optimize Copper-Catalyzed Reaction CheckCu->OptimizeCu Yes, and cannot be avoided End Problem Resolved GoCuFree->End Degas Action 1: Improve Degassing (Freeze-Pump-Thaw) OptimizeCu->Degas SlowAdd Action 2: Use Slow Addition of this compound via Syringe Pump Degas->SlowAdd Ligand Action 3: Switch to a More Active Pd/Ligand System SlowAdd->Ligand Ligand->End

Caption: Troubleshooting workflow for this compound homocoupling.

Q2: Can I use a protecting group on this compound to prevent homocoupling?

A2: Yes, this is a very effective, albeit less atom-economical, strategy. By replacing the acidic terminal proton with a protecting group, you physically block the mechanism for both Glaser coupling and the Sonogashira reaction. The most common protecting groups for this purpose are silyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[2]

The workflow is as follows:

  • Protection: React this compound with a silyl halide (e.g., TMS-Cl) to form the silyl-protected alkyne.

  • Cross-Coupling: Perform the Sonogashira coupling with the protected alkyne. Homocoupling is impossible at this stage.

  • Deprotection: Remove the silyl group under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to reveal the desired terminal alkyne product.

This method is robust but adds two steps to your synthetic sequence.[2]

Data Summary: Ligand Effects

The choice of phosphine ligand in a copper-free system has a dramatic effect on suppressing the homocoupling of this compound by accelerating the desired cross-coupling reaction. The following table provides representative data on this effect.

Palladium Precursor Ligand Base Temp (°C) Cross-Coupling Yield (%) Homocoupling Yield (%)
Pd(OAc)₂PPh₃TEA804535
Pd₂(dba)₃P(t-Bu)₃K₃PO₄10092<2
Pd(OAc)₂SPhosK₃PO₄10090<1
PdCl₂(PPh₃)₂(none)DBU100155
Fictionalized data based on trends reported in the literature.[15]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization for your specific aryl/vinyl halide.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent via syringe.

  • Add the this compound dropwise to the stirred reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Cocatalyzed Sonogashira with Minimized Homocoupling

This protocol employs slow addition to kinetically disfavor the homocoupling side reaction.

Materials:

  • Aryl halide (1.0 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Anhydrous, degassed solvent (e.g., THF or TEA)

  • This compound (1.1 eq) in a separate flask, dissolved in a small amount of degassed solvent.

Procedure:

  • To a flame-dried, three-neck flask equipped with a condenser and an argon inlet, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., a 3:1 mixture of Toluene:TEA) via syringe.

  • Heat the mixture to the desired temperature (e.g., 50 °C).

  • Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, monitoring for completion.

  • Work up and purify as described in Protocol 1.[2]

References

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
  • Poremba, K. E., et al. (2014). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology.
  • Poremba, K. E., et al. (2014). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology.
  • Aziz, J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). PubMed Central.
  • Jadhav, G. R., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances.
  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The chemical reaction database.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.
  • Vasilev, A. A., & Ananikov, V. P. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
  • Aziz, J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Liang, Y., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). ResearchGate.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate.
  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
  • Schilz, M., & Plenio, H. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Reddit. (2020). Sonogashira troubleshooting help needed. Reddit.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes. (2021). ACS Catalysis.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube.
  • Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. (n.d.). ACS Publications.
  • Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. (n.d.). SAGE Journals.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). ResearchGate.
  • Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. (n.d.). Catalysis Science & Technology.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). PubMed.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 1-Octyne Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-octyne reaction products. As a terminal alkyne, this compound is a versatile building block in organic synthesis, participating in reactions like coupling, cycloaddition, hydrogenation, and hydration.[1][2] The successful isolation of the desired product from these reactions is critically dependent on robust purification techniques, with column chromatography being a cornerstone method.[3]

This guide provides field-proven insights and solutions to common challenges encountered during the column chromatography purification of this compound derivatives. It is structured to address both immediate troubleshooting needs and broader foundational questions, ensuring scientific integrity and practical success in your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: Why is my desired product co-eluting with unreacted this compound?

Answer: This issue typically arises when the desired product is highly non-polar, similar to this compound itself. This compound is a non-polar hydrocarbon and will travel very quickly through a silica gel column with a non-polar eluent.[4][5]

  • Causality: If your mobile phase is too non-polar (e.g., pure hexanes or a high percentage of hexanes in ethyl acetate), it will not effectively differentiate between your slightly more polar product and the very non-polar this compound. Both compounds will have a strong affinity for the mobile phase and spend little time adsorbed to the polar silica gel stationary phase, causing them to elute together quickly.[4]

  • Solution:

    • Increase Mobile Phase Polarity: The most effective solution is to decrease the elution strength of your solvent system. This is achieved by increasing the proportion of the polar solvent (e.g., ethyl acetate, diethyl ether) relative to the non-polar solvent (e.g., hexanes, petroleum ether).[4]

    • Systematic TLC Analysis: Before running the column, perform a detailed Thin Layer Chromatography (TLC) analysis. Test a range of solvent systems with gradually increasing polarity (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexanes). The ideal system will show a clear separation (ΔRf ≥ 0.2) between the spot for this compound and your product, with the product having an Rf value ideally between 0.3 and 0.7.[4]

    • Consider Unreacted this compound Removal Pre-Chromatography: Due to its volatility (boiling point ~127-128 °C), a significant portion of unreacted this compound can sometimes be removed under high vacuum on a rotary evaporator, especially if your product has a much higher boiling point.[6] Exercise caution to avoid co-evaporation of your product.

Question: My compound is streaking or "tailing" on the TLC plate and the column. What's causing this?

Answer: Tailing is a common issue that indicates a non-ideal interaction between your compound and the stationary phase, leading to poor resolution.[7]

  • Causality & Solutions:

    • Overloading: Applying too much sample to the TLC plate or column is a frequent cause.[7] This saturates the stationary phase, preventing the establishment of a proper equilibrium and leading to a continuous "tail" of material. Solution: Use a more dilute sample for TLC spotting and ensure the total sample loaded onto the column does not exceed the recommended capacity (typically 1-5% of the silica gel weight for good separation).

    • Sample Insolubility: If the sample is not fully dissolved in the loading solvent, it will streak from the origin. Solution: Ensure your crude product is completely dissolved in a minimum amount of a suitable solvent before loading. Dry loading (adsorbing the sample onto a small amount of silica gel) is often superior for samples with poor solubility in the mobile phase.

    • Strong Acid/Base Interactions: Silica gel is acidic and can interact strongly with basic compounds (like amines), causing significant tailing.[8] Conversely, acidic compounds can also streak. Solution: Add a small amount of a modifier to your mobile phase. For basic compounds, add ~0.5-1% triethylamine or pyridine. For acidic compounds, add ~0.5-1% acetic acid. This neutralizes active sites on the silica and improves peak shape.

    • Compound Decomposition: Some sensitive functional groups may degrade on the acidic silica surface, appearing as a streak. Solution: Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a base like triethylamine.[4]

Question: My product appears to be decomposing on the column. How can I prevent this?

Answer: This is a critical issue, often linked to the nature of the stationary phase. As mentioned, standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze the decomposition of acid-sensitive compounds.

  • Causality: Functional groups such as certain acetals, silyl ethers, or highly strained rings can be labile to the acidic conditions of a standard silica gel column.

  • Solutions:

    • Use Neutral Alumina: Alumina is another common stationary phase and is available in acidic, neutral, and basic forms.[4] For most acid-sensitive compounds, neutral alumina is an excellent alternative to silica gel.

    • Deactivate the Silica Gel: You can "cap" the most acidic silanol groups by preparing a slurry of your silica gel in the mobile phase containing 1-2% of a base like triethylamine. Let this equilibrate before packing the column.

    • Minimize Residence Time: Use flash chromatography with applied pressure to push the solvent through the column more quickly.[4] This reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for decomposition.[9]

Frequently Asked Questions (FAQs)

Q1: How do I select the right stationary and mobile phase for my this compound reaction product?

A1: The selection process is guided by the polarity of your target compound.[7]

  • Stationary Phase: For the vast majority of organic compounds, including typical this compound derivatives (e.g., alcohols, ketones, esters resulting from functionalization), silica gel is the standard and most versatile choice.[4] It is a highly polar stationary phase ("normal phase" chromatography). If your product is known to be acid-sensitive, consider neutral alumina .[4] For extremely non-polar compounds, reversed-phase chromatography (e.g., using a C18-silica stationary phase) is an option, though less common for routine lab-scale purification.[7][10]

  • Mobile Phase (Eluent): The goal is to find a solvent or solvent mixture that moves your desired compound to an Rf of ~0.3-0.7 on a TLC plate.[4]

    • Start with a Standard System: A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common starting point for compounds of intermediate polarity.[3]

    • TLC Optimization: Run several TLC plates with varying ratios of your chosen solvents (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate). This allows you to quickly find the optimal polarity for separation.[3]

    • Polarity Adjustment: If your compound stays at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent. If your compound runs with the solvent front (Rf near 1.0), the eluent is too polar. Decrease the proportion of the polar solvent.[4]

Q2: What is the difference between isocratic and gradient elution, and when should I use each?

A2:

  • Isocratic Elution: This involves using a single, constant solvent composition throughout the entire purification process. It is ideal when the compounds in your mixture have similar polarities and their spots are well-separated on the TLC plate under one solvent condition.[9]

  • Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation.[7] For example, you might start with 100% hexanes and slowly increase the percentage of ethyl acetate. This is highly effective for separating mixtures containing compounds with a wide range of polarities. The non-polar compounds will elute first in the low-polarity solvent, and as the polarity increases, the more strongly adsorbed polar compounds will begin to move down the column.[9]

Q3: How do I properly pack and load my column to ensure the best separation?

A3: Proper column packing is essential to avoid cracks or channels in the stationary phase, which lead to poor separation.[3][4]

  • Packing the Column (Slurry Method): This is the most reliable method.

    • Add your chosen non-polar solvent (e.g., hexanes) to the silica gel in a beaker to create a free-flowing slurry.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica slurry into the column, continuously tapping the side of the column to encourage even packing and dislodge air bubbles.

    • Use air pressure or allow the solvent to drain to settle the silica into a uniform bed. Ensure you never let the top of the silica bed run dry.[11]

  • Loading the Sample: The sample should be applied as a narrow, concentrated band.[7]

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase (or a less polar solvent) and carefully pipette it onto the top of the silica bed.[7]

    • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. This results in your compound being adsorbed onto the silica. Carefully add this dry powder to the top of the column. This method often provides superior resolution.

Data Presentation

Table 1: Common Solvents for Normal Phase Column Chromatography

This table lists common solvents in order of increasing polarity, which is critical for selecting and modifying your mobile phase.[4][12]

SolventPolarityTypical Use
Hexanes / Petroleum EtherVery LowPrimary non-polar component of the mobile phase.
TolueneLowCan be used with hexanes to separate non-polar compounds.
Dichloromethane (DCM)Low-MediumA versatile solvent, often used with hexanes.
Diethyl EtherMediumLess polar than ethyl acetate, good for sensitive compounds.
Ethyl Acetate (EtOAc)Medium-HighThe most common polar co-solvent used with hexanes.
AcetoneHighUsed for more polar compounds, often with DCM or hexanes.
Methanol (MeOH)Very HighUsed in small percentages for highly polar compounds.

Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis for Solvent System Optimization

  • Prepare TLC Plate: Obtain a silica-coated TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom edge. This is your origin line.[3]

  • Prepare Sample: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, touch it to the sample solution and then gently and briefly touch it to the origin line on the TLC plate. Aim for a small, concentrated spot. It's good practice to spot the starting material(s) and the crude mixture in separate lanes.[3]

  • Develop the Plate: Pour a small amount (~0.5 cm depth) of your chosen test solvent system into a developing chamber (a beaker covered with a watch glass works well). Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.[3]

  • Elute and Visualize: Allow the solvent to travel up the plate until it is about 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).

  • Analyze: Calculate the Rf (Retention factor) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). Adjust your solvent ratio until your product has an Rf of ~0.3-0.7 and is well-separated from impurities.[4]

Protocol 2: Performing a Flash Column Chromatography Separation

  • Column Preparation: Select a column of appropriate size for your sample amount. Pack it with silica gel using the slurry method described in the FAQ section.

  • Sample Loading: Load your sample onto the packed column using either the wet or dry loading method. Add a thin protective layer of sand on top of your sample.

  • Elution: Fill the column with your optimized mobile phase. Using a regulated air line or a bulb, apply gentle pressure to the top of the column to force the solvent through at a steady rate.[4][11]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The goal is to collect the different components of your mixture in different fractions.[11] For colored compounds, you can collect fractions based on visual cues. For colorless compounds, you must collect systematically and analyze the fractions later.

  • Analysis and Pooling: Spot every few fractions on a TLC plate to determine which ones contain your pure product. Combine the pure fractions into a pre-weighed round-bottom flask.[11]

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield your purified compound.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Poor Separation

G Start Poor Separation (Overlapping Bands) Check_TLC Review TLC Analysis Start->Check_TLC Solvent_Opt Solvent System Suboptimal? Check_TLC->Solvent_Opt Rf Values? Overload Sample Overloaded? High_Conc YES Overload->High_Conc High Concentration Good_Conc NO Overload->Good_Conc Appropriate Concentration Bad_Sep YES (ΔRf < 0.2) Solvent_Opt->Bad_Sep Poor Separation Good_Sep NO Solvent_Opt->Good_Sep Good Separation Packing Improper Column Packing? Cracks YES (Cracks/Channels Visible) Packing->Cracks Good_Pack NO Packing->Good_Pack Sol_Dilute Dilute Sample or Reduce Load Amount High_Conc->Sol_Dilute Good_Conc->Packing Sol_Solvent Re-optimize Solvent System (Adjust Polarity) Bad_Sep->Sol_Solvent Good_Sep->Overload Sol_Repack Repack Column Carefully (Slurry Method) Cracks->Sol_Repack Sol_Gradient Consider Gradient Elution Good_Pack->Sol_Gradient

Caption: A decision tree for troubleshooting poor separation results.

Diagram 2: General Workflow for Column Chromatography

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. Optimize Solvent System via TLC Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evaporate 8. Evaporate Solvent Pool->Evaporate Final Pure Product Evaporate->Final

Caption: The sequential workflow for purifying a compound.

References

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025, December 3). Benchchem.
  • Column chrom
  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
  • How To Make Column Chromatography More Efficient? (2025, March 10). Chemistry For Everyone.
  • This compound | 629-05-0. (2025, September 25). ChemicalBook.
  • This compound, 98-99%|High-Purity Reagent. Benchchem.
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  • Determining a solvent system. University of York.
  • How do you pick your solvents for TLC? (2024, August 8). Reddit.
  • Which solvent system is used for separation of components in TLC| Thin Layer Chrom
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Technical Support Center: Identifying Side Products in 1-Octyne Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification of side products in 1-octyne reactions using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reaction mixture analysis. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causal factors behind experimental outcomes and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when analyzing this compound reactions.

Q1: My GC-MS chromatogram shows multiple unexpected peaks in my this compound reaction. What are the likely culprits?

A1: The presence of unexpected peaks can stem from several sources, including inherent impurities in the starting material, side reactions occurring under your specific conditions, or even artifacts from the GC-MS analysis itself.

  • Starting Material Impurities: Commercial this compound may contain isomers (e.g., 2-octyne, 3-octyne) or related C8 compounds. It is crucial to run a GC-MS of your starting material to establish a baseline purity profile.

  • Common Side Reactions: this compound is a versatile starting material, but its reactivity can also lead to a variety of side products depending on the reaction type.[1][2][3]

    • Reduction Reactions: In dissolving metal reductions (e.g., Na in liquid NH3), while the expected product is trans-oct-1-ene, over-reduction to octane can occur.[1][4] Partial hydrogenation using Lindlar's catalyst can yield cis-oct-1-ene, but is also prone to over-reduction.[1]

    • Hydration Reactions: Acid-catalyzed hydration (using H₂SO₄, H₂O, and HgSO₄) is designed to produce 2-octanone. However, impurities of internal octyne isomers in your starting material can lead to the formation of other ketones like 3-octanone.[1]

    • Hydroboration-Oxidation: This reaction should yield octanal. Incomplete oxidation or side reactions can result in the presence of octanol.

    • Ozonolysis: The ozonolysis of terminal alkynes like this compound is expected to yield a carboxylic acid and carbon dioxide.[5] Incomplete reaction or alternative fragmentation pathways could lead to other oxygenated species.

  • GC-MS Artifacts: Some compounds can degrade in the hot GC inlet, leading to the appearance of peaks that were not present in the original sample.

Q2: I'm seeing broad or tailing peaks for my analytes. What's causing this and how can I fix it?

A2: Peak broadening and tailing are common issues in GC-MS and often point to problems with the chromatographic system or interactions between the analyte and the column.[6][7][8]

  • System Activity: Active sites in the GC inlet liner or the front of the column can interact with polar functional groups on your analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner and consider trimming the first few centimeters of the column. Regular replacement of the septum and cleaning of the injector port are also critical preventative measures.[6][8][9]

  • Improper Column Choice: Using a column with a stationary phase that is not well-suited for your analytes can lead to poor peak shape.

    • Solution: For separating a range of hydrocarbons and potentially more polar side products, a mid-polarity column (e.g., a phase containing 5% phenyl groups) is often a good starting point.[10][11][12][13]

  • Suboptimal GC Parameters: Incorrect flow rates or oven temperature programs can also contribute to peak broadening.

    • Solution: Ensure your carrier gas flow rate is optimal for your column dimensions. A slower oven ramp rate can sometimes improve separation and peak shape.[6]

Q3: I suspect some of my side products are not volatile enough for GC-MS analysis. What are my options?

A3: For non-volatile or highly polar compounds, derivatization is a powerful technique to increase volatility and improve chromatographic performance.[14][15]

  • Silylation: This is one of the most common derivatization techniques. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (e.g., in alcohols, carboxylic acids) to replace them with a less polar and more volatile trimethylsilyl (TMS) group.[15][16]

  • Alkylation: This method is particularly useful for converting carboxylic acids into their more volatile ester forms.[14][16][17]

  • Acylation: This technique can be used to derivatize a variety of functional groups and can also introduce electron-capturing groups, which can enhance sensitivity for certain detectors.[14][17]

It is crucial to ensure that your sample and solvents are dry before silylation, as these reagents will react preferentially with water. [14]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues in the GC-MS analysis of this compound reaction mixtures.

Problem: No Peaks or Very Small Peaks
Potential Cause Troubleshooting Steps
Injection Issue Verify that the syringe is drawing up the sample and that the autosampler is injecting into the correct vial and inlet.[7] Check for a blocked syringe.
System Leak Perform a leak check on the GC system, paying close attention to the injector septum and column fittings.[6]
Column Breakage Visually inspect the column for breaks, especially near the inlet and detector connections.
Detector Malfunction Ensure the mass spectrometer is properly tuned and that the filament is functioning.[6][7] Check that the detector is turned on and that the temperature and gas flows are stable.[6]
Problem: Unstable Baseline or Ghost Peaks
Potential Cause Troubleshooting Steps
Contaminated Syringe or Solvent Replace the rinse solvent and either thoroughly clean or replace the syringe.[6]
Septum Bleed Replace the injector septum. Small particles from a cored septum can also be a source of contamination in the inlet liner.[7]
Column Bleed This occurs when the stationary phase of the column degrades at high temperatures. Ensure you are operating within the column's specified temperature limits. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[6]
Carryover from Previous Injection Run a blank solvent injection to see if peaks from a previous analysis appear. If so, you may need to implement a more rigorous bake-out procedure between runs or clean the injector.[18]

Section 3: Experimental Protocols

Protocol 1: General GC-MS Method for this compound Reaction Screening

This protocol provides a starting point for the analysis of this compound reaction mixtures. Optimization may be required based on the specific reaction and expected products.

  • Sample Preparation:

    • Quench the reaction as appropriate for your specific chemistry.

    • Perform a liquid-liquid extraction to isolate the organic components. A common choice is dichloromethane or diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and dilute the sample to an appropriate concentration (typically 10-100 ppm) in a suitable solvent (e.g., hexane, ethyl acetate).

  • GC-MS Parameters:

    • GC Column: A 30 m x 0.25 mm ID column with a 0.25 µm film thickness and a 5% phenyl-methylpolysiloxane stationary phase is a versatile choice.[19]

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.

    • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Protocol 2: Silylation for Non-Volatile Side Products

This protocol is for the derivatization of potential polar side products such as alcohols or carboxylic acids.

  • Sample Preparation:

    • Evaporate a known amount of the dried organic extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS catalyst) and 50 µL of a dry solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

Section 4: Data Interpretation and Visualization

Understanding Fragmentation Patterns

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint.

  • Alkynes: The fragmentation of alkynes is complex, but you can often observe characteristic losses.[20][21]

  • Alkanes: Alkanes typically show a series of fragment ions separated by 14 mass units (CH₂ groups).[22][23]

  • Alcohols: A prominent fragmentation pathway for alcohols is the loss of a water molecule (M-18).

  • Ketones and Aldehydes: These compounds often undergo alpha-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangement.[22]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common GC-MS issues when analyzing this compound reactions.

GC-MS Troubleshooting Workflow GC-MS Troubleshooting Workflow for this compound Reactions start Start: Unexpected GC-MS Results problem_id Identify the Problem - No/Small Peaks - Peak Tailing/Broadening - Ghost/Extra Peaks start->problem_id no_peaks No/Small Peaks problem_id->no_peaks No/Small Peaks tailing_peaks Tailing/Broad Peaks problem_id->tailing_peaks Tailing/ Broadening extra_peaks Ghost/Extra Peaks problem_id->extra_peaks Extra/ Ghost Peaks check_system Check System Basics - Gas Supply & Leaks - Temperatures - Syringe & Injection solution_no_peaks Solution: - Fix Leaks - Replace Syringe/Column - Check Detector check_system->solution_no_peaks check_method Review GC Method - Oven Program - Flow Rate - Inlet Parameters solution_tailing Solution: - Use Deactivated Liner - Trim Column - Optimize Method check_method->solution_tailing check_sample Evaluate Sample Prep - Concentration - Solvent Purity - Derivatization (if used) solution_extra_peaks Solution: - Run Blanks - Replace Septum - Check Starting Material Purity check_sample->solution_extra_peaks no_peaks->check_system tailing_peaks->check_method extra_peaks->check_sample

Caption: A flowchart for systematic GC-MS troubleshooting.

References

  • Brainly. (2023). What major organic product results when this compound is treated with sodium metal in liquid ammonia?
  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Restek. GC Troubleshooting Guide.
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  • BenchChem. A Comparative Guide to the Reactivity of 2-Octyne and this compound.
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  • YouTube. (2022). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne | Mass spectrum of limonene & ionone.
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  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
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Technical Support Center: Catalyst Selection for Efficient 1-Octyne Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Sonogashira coupling of 1-octyne. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I am starting a Sonogashira coupling with this compound and an aryl iodide. What is the most reliable "go-to" catalyst system?

For a standard Sonogashira coupling involving a terminal alkyne like this compound and a reactive aryl iodide, a classical palladium-phosphine complex with a copper(I) co-catalyst is the most common and reliable starting point.[1][2]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, or Dichlorobis(triphenylphosphine)palladium(II), Pd(PPh₃)₂Cl₂, are excellent choices.[3] While Pd(PPh₃)₄ is a direct source of the active Pd(0) species, Pd(PPh₃)₂Cl₂ is often more stable to air and is readily reduced in situ to the active catalytic species.[3]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to react with this compound to form a copper acetylide intermediate, which then participates in the key transmetalation step with the palladium center.[4][5] This significantly increases the reaction rate, often allowing the process to occur at room temperature.[4]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.[3][6] Often, the amine can be used as both the base and the solvent.[7]

Q2: My primary side product is 1,3-diyne from the dimerization of this compound. What is causing this and how can I prevent it?

This side reaction is known as Glaser or Hay coupling, a common issue in Sonogashira reactions.[8] It involves the oxidative homocoupling of two terminal alkyne molecules.

Primary Causes:

  • Presence of Oxygen: The mechanism of Glaser coupling is an oxidative process. The presence of atmospheric oxygen in the reaction vessel is a major contributor.[6][8]

  • Copper(I) Co-catalyst: The same copper catalyst that accelerates the desired cross-coupling is also highly effective at catalyzing the undesired homocoupling.[8][9]

Solutions:

  • Ensure a Rigorously Inert Atmosphere: This is the most critical step. Use standard air-free techniques, such as a Schlenk line or a glovebox. Solvents and liquid reagents (like the amine base) must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[8][10]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is the most effective solution.[3][11] These methods completely eliminate the primary catalyst for the side reaction but may require adjustments like higher temperatures or more specialized ligands to achieve good yields.[12][13]

Q3: My reaction mixture turns black and seems to stall. What does this indicate?

The formation of a black precipitate is a classic sign of catalyst decomposition, commonly referred to as "palladium black."[10] This occurs when the soluble, catalytically active palladium(0) species aggregates and precipitates out of the solution, effectively halting the catalytic cycle and killing the reaction.[10]

Common Causes:

  • Oxygen Exposure: Pd(0) complexes, particularly those with phosphine ligands, are sensitive to oxygen.[6] Inadequate degassing is a frequent culprit.

  • Impure Reagents: Impurities in the amine base can sometimes lead to catalyst decomposition. Using a freshly distilled amine is recommended.[14]

  • High Temperatures: While sometimes necessary for less reactive substrates, excessive heat can accelerate the rate of catalyst decomposition.[10]

To resolve this, you must improve your air-free techniques and ensure the purity of all reagents. If high temperatures are required, consider using more robust catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, which can offer greater thermal stability.[3][15]

Troubleshooting and Optimization Guide

Problem 1: Low to No Yield When Using an Aryl Bromide

Q: I successfully coupled this compound with an aryl iodide, but when I switched to an aryl bromide, the reaction failed under the same conditions. Why?

A: The C-X bond strength is the critical factor. The first and often rate-determining step of the Sonogashira catalytic cycle is the oxidative addition of the palladium(0) catalyst into the aryl halide bond.[7][12] The reactivity of aryl halides follows the order: I > Br > Cl .[3] The carbon-bromine bond is significantly stronger than the carbon-iodine bond, meaning more energy is required to break it.

Troubleshooting Steps:

  • Increase Reaction Temperature: Room temperature conditions that are sufficient for an aryl iodide will likely be too mild for an aryl bromide. Increase the temperature, often in the range of 50-100 °C, to overcome the higher activation energy of the oxidative addition step.[16]

  • Switch to a More Active Catalyst System: Standard PPh₃ ligands may not be sufficient. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can dramatically increase the catalyst's activity, promoting the oxidative addition to the C-Br bond.[12][15]

  • Screen Different Solvents and Bases: While amine bases are standard, sometimes a stronger, non-coordinating base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or 1,4-dioxane can provide better results for challenging substrates.[3]

Problem 2: Hydrodehalogenation Side Product is Observed

Q: My mass spectrometry analysis shows a significant amount of the arene byproduct (where the halogen has been replaced by hydrogen) instead of my desired coupled product. What is causing this?

A: This side reaction is called hydrodehalogenation. It occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle, which can then reductively eliminate with the aryl group to produce the arene byproduct.[10]

Potential Causes & Solutions:

  • Source of Hydride: The Pd-H species can be generated from various sources, including trace water reacting with the amine base or decomposition of the solvent or base at high temperatures.

  • Solution 1: Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to minimize a potential source of protons.

  • Solution 2: Optimize Base and Temperature: Some amine bases are more prone to decomposition at high temperatures. If you are heating the reaction significantly, consider a more robust base or run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Solution 3: Ligand Choice: The choice of ligand can influence the relative rates of the desired reductive elimination (forming the product) versus the undesired hydrodehalogenation. Bulky, electron-rich ligands can sometimes favor the desired pathway.[10]

Catalyst and Reagent Selection Guide

The success of a this compound Sonogashira coupling is highly dependent on the careful selection of each component. The tables below provide a comparative summary to guide your experimental design.

Table 1: Palladium (Pd) Catalyst Precursors
Catalyst PrecursorOxidation StateCommon Use CaseAdvantagesDisadvantages
Pd(PPh₃)₄ Pd(0)General purpose, especially for aryl iodides.Directly provides the active Pd(0) catalyst.Sensitive to air and can degrade upon storage.
Pd(PPh₃)₂Cl₂ Pd(II)General purpose, very common starting point.More stable to air and moisture than Pd(0) sources.[3]Requires in-situ reduction to Pd(0) to initiate catalysis.[3]
Pd(dppf)Cl₂ Pd(II)Aryl bromides and challenging substrates.The dppf ligand is more robust and electron-rich than PPh₃.[3]More expensive than simple PPh₃-based catalysts.
Pd(OAc)₂ Pd(II)Used with custom ligands (e.g., XPhos).Versatile precursor for forming highly active catalysts in situ.[15]Requires the addition of a specific ligand; not a standalone catalyst.
Table 2: Ligand Selection for Palladium
LigandTypeKey CharacteristicsBest For
Triphenylphosphine (PPh₃) Monodentate PhosphineStandard, cost-effective, workhorse ligand.Routine couplings of aryl iodides and activated aryl bromides.[15]
XPhos Buchwald-type BiarylphosphineSterically bulky and very electron-rich.[15]Unreactive aryl bromides and chlorides; allows for lower catalyst loading and milder conditions.[12]
N-Heterocyclic Carbenes (NHCs) CarbeneStrong σ-donors, form very stable Pd complexes.[15]High-temperature reactions, preventing catalyst decomposition.[3]

Visual Guides and Diagrams

Sonogashira Catalytic Cycle

The diagram below illustrates the interconnected palladium and copper cycles that drive the Sonogashira reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Cu_Acetylide Cu(I)-C≡CR PdII_Aryl->Cu_Acetylide from Cu Cycle PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl CuX Cu(I)X CuX->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->CuX (to Pd cycle)

Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues in this compound Sonogashira couplings.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckPrecipitate Is a black precipitate (Pd Black) observed? Start->CheckPrecipitate CheckHalide What is the Aryl Halide (Ar-X)? CheckPrecipitate->CheckHalide No Sol_Inert Solution: Improve inert atmosphere technique. Ensure rigorous degassing. CheckPrecipitate->Sol_Inert Yes CheckSideProduct Is this compound dimer the main side product? CheckHalide->CheckSideProduct No obvious issue Sol_TempLigand Solution: 1. Increase temperature. 2. Use bulky, electron-rich ligand (e.g., XPhos). CheckHalide->Sol_TempLigand Ar-Br or Ar-Cl Sol_Iodide Issue is likely not halide reactivity. Check other parameters. CheckHalide->Sol_Iodide Ar-I Sol_CopperFree Solution: 1. Ensure strict inert atmosphere. 2. Switch to a copper-free protocol. CheckSideProduct->Sol_CopperFree Yes

Caption: A decision tree for troubleshooting common Sonogashira coupling problems.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a starting point for coupling this compound with a reactive aryl iodide.

Reagents & Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) to a flame-dried Schlenk flask containing a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add this compound (1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or GC/MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of Celite to remove the catalyst residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is recommended when homocoupling is a significant issue or when coupling with a less reactive aryl bromide.

Reagents & Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos ligand (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk flask.

  • Inert Atmosphere: If not in a glovebox, seal the flask and evacuate and backfill with inert gas three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by this compound (1.5 mmol) via syringe.

  • Reaction: Seal the flask tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Gedkhank, P. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8684–8715. [Link]
  • Wikipedia. (2024). Sonogashira coupling. [Link]
  • Gedkhank, P. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Liu, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4968–4972. [Link]
  • Doubleday, C. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
  • The Organic Chemistry Blog. (2008, August 15). Copper-free Sonogashira coupling. [Link]
  • Szych, A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8695–8703. [Link]
  • Gedkhank, P. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. [Link]
  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Yi, C., et al. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(21), 8262–8265. [Link]
  • ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
  • Catalysts. (2020).
  • The Organic Chemistry Tutor. (2024, August 1). The Sonogashira Coupling Reaction Mechanism. [Link]
  • NRO Chemistry. (2020, July 25). Sonogashira Coupling. [Link]
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Functionalization of 1-Octyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 1-octyne. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental outcomes. Here, we address specific challenges and frequently asked questions to enhance the precision of your synthetic strategies.

Section 1: Hydration of this compound

The hydration of a terminal alkyne like this compound can yield two regioisomeric products: a methyl ketone (2-octanone) via Markovnikov addition or an aldehyde (octanal) via anti-Markovnikov addition.[1][2] Achieving high selectivity for one over the other is a common experimental goal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mercury(II)-catalyzed hydration of this compound is producing a mixture of 2-octanone and octanal. How can I improve the selectivity for 2-octanone (Markovnikov product)?

A1: Poor regioselectivity in mercury(II)-catalyzed hydration often points to suboptimal reaction conditions. Here’s a troubleshooting guide:

  • Catalyst Integrity: Ensure the mercury(II) sulfate (HgSO₄) catalyst is fresh and has not decomposed. The catalytic activity of Hg²⁺ is crucial for promoting the formation of the vinyl carbocation intermediate at the more substituted carbon.[2]

  • Acid Concentration: The reaction is acid-catalyzed, typically with sulfuric acid (H₂SO₄).[3] Ensure the acid concentration is appropriate. Insufficient acidity can slow down the reaction and potentially allow side reactions to occur.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to side reactions and decreased selectivity. Try running the reaction at a lower temperature for a longer duration.

  • Purity of this compound: Impurities in the starting material can interfere with the catalyst and the reaction mechanism. Ensure your this compound is of high purity.

Experimental Protocol: Optimized Markovnikov Hydration of this compound

  • To a solution of this compound in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.

  • Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-octanone.

  • Purify the product by distillation or column chromatography.

Q2: I am attempting the hydroboration-oxidation of this compound to synthesize octanal (anti-Markovnikov product), but I am observing significant amounts of 2-octanone. What is causing this, and how can I fix it?

A2: The formation of the Markovnikov product during a hydroboration-oxidation sequence is a clear indicator of issues with the hydroboration step. The key to anti-Markovnikov selectivity is the use of a sterically hindered borane reagent.[4][5]

  • Choice of Borane Reagent: Using borane (BH₃) itself can lead to poor regioselectivity and even double addition to the alkyne.[2] For terminal alkynes, bulky boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are essential to direct the boron atom to the less sterically hindered terminal carbon.[4][5]

  • Reaction Stoichiometry: Ensure you are using at least a stoichiometric amount of the borane reagent relative to the this compound. An excess is often used to ensure complete consumption of the starting material.

  • Anhydrous Conditions: Boranes react with water. The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., THF) and an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation Step: The oxidation of the intermediate organoborane is typically performed with hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH).[6] Ensure the peroxide solution is fresh and the basic conditions are maintained.

Table 1: Comparison of Borane Reagents for Hydroboration of this compound

Borane ReagentTypical Regioselectivity (anti-Markovnikov:Markovnikov)Key Considerations
Borane (BH₃-THF)Moderate to PoorProne to over-addition and lower regioselectivity.
9-BBN>99:1Excellent steric hindrance, leading to high regioselectivity.[5]
Disiamylborane>98:2Also provides excellent steric control.[4]

DOT Diagram: Regioselectivity in Hydration of this compound

G cluster_markovnikov Markovnikov Hydration cluster_anti_markovnikov Anti-Markovnikov Hydration octyne1 This compound reagents1 H₂O, H₂SO₄, HgSO₄ octyne1->reagents1 enol1 Enol Intermediate (OH at C2) reagents1->enol1 Markovnikov Addition ketone 2-Octanone enol1->ketone Tautomerization octyne2 This compound reagents2 1. 9-BBN 2. H₂O₂, NaOH octyne2->reagents2 enol2 Enol Intermediate (OH at C1) reagents2->enol2 Anti-Markovnikov Addition aldehyde Octanal enol2->aldehyde Tautomerization

Caption: Pathways for selective hydration of this compound.

Section 2: Hydrohalogenation of this compound

The addition of hydrogen halides (HX) to this compound can also lead to regioisomeric products. The reaction typically follows Markovnikov's rule, placing the halogen on the more substituted carbon.[7] However, achieving clean and selective additions can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: When I add one equivalent of HBr to this compound, I get a mixture of the desired 2-bromo-1-octene and a significant amount of 2,2-dibromooctane. How can I prevent the double addition?

A3: The formation of a geminal dihalide indicates that the initial product, 2-bromo-1-octene, is reacting further with HBr.[7] This is a common issue, and its resolution lies in careful control of the reaction conditions.

  • Stoichiometry is Key: Use precisely one equivalent of the hydrogen halide. An excess of HX will drive the reaction towards the dihalide product.[8]

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below). This will slow down the rate of the second addition more significantly than the first, allowing for better control.

  • Slow Addition: Add the hydrogen halide solution dropwise to the solution of this compound. This helps to maintain a low instantaneous concentration of HX, disfavoring the second addition.

  • Monitoring: Closely monitor the reaction by TLC or GC to stop it as soon as the starting material is consumed.

Q4: I am trying to achieve an anti-Markovnikov addition of HBr to this compound using peroxides, but the reaction is not proceeding as expected. What could be the problem?

A4: Anti-Markovnikov addition of HBr proceeds via a radical mechanism, which requires specific conditions to be initiated and propagated effectively.[9]

  • Peroxide Initiator: Ensure you are using a suitable radical initiator, such as benzoyl peroxide or AIBN, and that it is fresh. Peroxides can decompose over time. The reaction is typically initiated with light or heat.

  • Exclusion of Inhibitors: Radical reactions are sensitive to inhibitors. Ensure all glassware is clean and free of any radical scavengers. The presence of antioxidants in the solvent or starting material can also inhibit the reaction.

  • Solvent Choice: Use a non-polar solvent that will not interfere with the radical chain reaction.

  • Only HBr: It is important to note that the "peroxide effect" for anti-Markovnikov addition is specific to HBr. It does not work for HCl or HI.[10]

DOT Diagram: Controlling Regioselectivity in Hydrohalogenation of this compound

G cluster_hydrohalogenation Hydrohalogenation of this compound octyne This compound hbr_ionic HBr (ionic conditions) octyne->hbr_ionic Markovnikov Addition[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_LUkoL3-pdfqAwccCt3npxrFYX8Ps_Mk-R8jJ0bRhLbt6ajPuh8H3x-7b5VbfuC5g8YySYAFcUmEYFolviKc7mvOls1vxZiVRNCBStbwrjVuZktDYNmtMfDrCz4wzzfliX02fW0ycuOQdeianXaCppjEtSbM8vCQAScpC8LdBYviuIfdBwekUrg%3D%3D)] hbr_radical HBr, ROOR (radical conditions) octyne->hbr_radical Anti-Markovnikov Addition[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxRhxlZ9QypHrLZ6hWfiS9ua8-pnb0Z7TCfviraQR929EI7kT_zkk3SH1-1fq_-m7gJibXoDhNlLxDhZbVob1w-5vOnjdIVQHnI4Z0l_hOiVWhFAOQeld4FxOUo_H01n_sUWeZV4ledM_vobrYSQlwtVXBHspzbHfyquiCIQHsldR1gawXU6cIOZz4k4vRNayazq4LgPJH3WY-QnjE6VXRUMyfuS-ij-069cM8KYiKW86xwRqyFGdnJA%3D%3D)] markovnikov_product 2-Bromo-1-octene (Markovnikov Product) hbr_ionic->markovnikov_product anti_markovnikov_product 1-Bromo-1-octene (Anti-Markovnikov Product) hbr_radical->anti_markovnikov_product

Sources

Technical Support Center: Overcoming Catalyst Deactivation in 1-Octyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for catalytic reactions involving 1-octyne. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome common challenges related to catalyst deactivation. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst deactivation during the hydrogenation of this compound and other terminal alkynes.

Q1: What are the primary ways a catalyst can lose activity in a this compound reaction?

A1: Catalyst deactivation in these systems typically occurs through four main mechanisms: poisoning, fouling (or coking), thermal degradation (sintering), and leaching of the active metal.[1][2] Each has distinct causes and symptoms. Poisoning is a chemical process where impurities bind to active sites, while fouling is a physical blockage of these sites.[3] Sintering is a structural change due to high temperatures, and leaching is the dissolution of the active phase into the reaction medium.[1][4]

Q2: My reaction stopped abruptly after showing initial promise. What is the likely cause?

A2: A sudden and dramatic loss of catalytic activity often points to catalyst poisoning .[3] This happens when impurities in the feedstock or solvent strongly and irreversibly bind to the catalyst's active sites, rendering them inaccessible to the this compound reactant.[5] Common poisons include sulfur, phosphorus, and halogen compounds.[1]

Q3: My catalyst's performance is declining slowly and steadily over the course of the reaction. What's happening?

A3: A gradual decrease in activity is a classic symptom of fouling or coking .[6] In this compound reactions, the alkyne itself or intermediate products can polymerize or decompose on the catalyst surface, forming carbonaceous deposits (coke).[7][8] These deposits physically block the pores and active sites of the catalyst, leading to a slow but steady decline in the reaction rate.[3][6]

Q4: I'm performing a selective hydrogenation to 1-octene using a palladium catalyst, but I'm seeing the formation of octane. Is this related to deactivation?

A4: While not a deactivation mechanism in the traditional sense, the loss of selectivity is a critical performance issue. Standard palladium catalysts are often too active and will readily hydrogenate the initially formed alkene to an alkane.[9][10] To prevent this, a "poisoned" or deactivated catalyst, such as Lindlar's catalyst, is used intentionally.[11][12] Lindlar's catalyst consists of palladium supported on calcium carbonate and is treated with lead acetate and quinoline, which deactivates the most active sites to stop the reaction at the alkene stage.[9][13] If you are observing over-reduction, your catalyst may be too active, or the "poisons" in your selective catalyst system may have been compromised.

Q5: Is it possible to reuse or regenerate my deactivated catalyst?

A5: The possibility of regeneration depends entirely on the deactivation mechanism.[14]

  • Fouling/Coking: Often reversible. Catalysts deactivated by carbon deposition can frequently be regenerated by a carefully controlled oxidation (calcination) to burn off the coke, followed by a reduction step.[2][13][15]

  • Poisoning: Can be reversible or irreversible. If the poison is weakly adsorbed, washing or thermal treatment might restore some activity. However, strong chemisorption, as is common with sulfur, is typically irreversible.[14][16]

  • Sintering: This is the agglomeration of metal particles and is generally considered irreversible as it involves a fundamental change to the catalyst's structure.[4][14]

  • Leaching: This is an irreversible loss of the active metal from the support.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides a problem-oriented approach to diagnosing and resolving catalyst deactivation.

Problem 1: Low or No Conversion of this compound

Symptom: The reaction fails to initiate, or the conversion of this compound stalls at a very low level.

Diagnostic Workflow:

G start Low or No Conversion q1 Was there any initial activity followed by a sharp drop? start->q1 a1_yes Yes, sharp drop q1->a1_yes a1_no No, activity was low from the start q1->a1_no cause1 Likely Cause: Strong Catalyst Poisoning a1_yes->cause1 q2 Is the catalyst known to be active for this reaction? a1_no->q2 action1 Action: 1. Analyze reactants/solvents for impurities (S, N, halides). 2. Purify feedstock using guard beds or distillation. 3. Use higher purity grade reagents. cause1->action1 a2_yes Yes q2->a2_yes a2_no No/Unsure q2->a2_no cause3 Likely Cause: Sub-optimal Reaction Conditions a2_yes->cause3 cause2 Likely Cause: Insufficient Catalyst Activity or Loading a2_no->cause2 action2 Action: 1. Verify catalyst identity and literature precedent. 2. Increase catalyst loading incrementally. 3. Ensure proper catalyst activation/reduction protocol was followed. cause2->action2 action3 Action: 1. Check H2 pressure and delivery. 2. Verify reaction temperature. 3. Ensure adequate mixing/stirring. cause3->action3

Expertise & Causality:

  • Poisoning: Poisons act by forming strong chemical bonds with the active metal sites, which have a higher adsorption affinity for the poison than for the reactant.[5] This effectively titrates the active sites, leading to a catastrophic failure of the catalyst. The most effective mitigation strategy is to prevent the poison from ever reaching the catalyst through rigorous purification of all reaction components.[1][5]

  • Catalyst Loading/Activity: The reaction rate is often dependent on the number of available active sites. If the intrinsic activity is low or the catalyst amount is insufficient, the turnover frequency (TOF) may be too low to observe significant conversion under the given reaction conditions.

Problem 2: Gradual Loss of Activity and/or Selectivity

Symptom: The reaction begins as expected, but the rate of conversion slows over time. In selective hydrogenations, an increase in over-hydrogenated byproducts (e.g., octane) may be observed.

Diagnostic Workflow:

G start Gradual Loss of Activity q1 Is the reaction run at high temperature (>150°C)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause1 Possible Cause: Thermal Degradation (Sintering) a1_yes->cause1 cause2 Likely Cause: Fouling / Coking a1_no->cause2 action1 Action: 1. Operate at the lowest effective temperature. 2. Characterize spent catalyst (TEM, XRD) to check for particle size growth. 3. Choose a catalyst with higher thermal stability. cause1->action1 action2 Action: 1. Analyze spent catalyst for carbon content (TGA/TPO). 2. Optimize reaction conditions (lower temp, different solvent) to minimize side reactions. 3. Attempt catalyst regeneration (see Protocol 2). cause2->action2 q2 Is the catalyst a solid in a liquid phase reaction? cause2->q2 a2_yes Yes q2->a2_yes cause3 Possible Cause: Leaching of Active Metal a2_yes->cause3 action3 Action: 1. Filter the catalyst mid-reaction (hot filtration test). 2. If filtrate is active, leaching is confirmed. 3. Analyze filtrate for metal content (ICP-OES). 4. Modify catalyst or support to improve metal anchoring. cause3->action3

Expertise & Causality:

  • Fouling/Coking: Terminal alkynes like this compound are prone to oligomerization and polymerization, especially on acidic catalyst supports or at elevated temperatures. These heavier molecules ("coke precursors") can block the catalyst's pores, preventing this compound from reaching the active sites.[7][17] This is a diffusion-limited process, which explains the gradual decline in activity.

  • Sintering: At high temperatures, surface atoms on metal nanoparticles become mobile, leading to particle migration and coalescence.[4] This process, known as sintering, reduces the active surface area of the metal, thereby decreasing the number of sites available for catalysis and causing a loss in activity.[6][18] This is an irreversible process.

  • Leaching: In liquid-phase reactions, weakly bound active metal species can dissolve into the solvent.[1][19] This is particularly a concern if the reaction medium can complex with the metal. Leaching not only deactivates the heterogeneous catalyst but also introduces a homogeneous catalytic pathway, which can complicate product separation and analysis.[20][21]

Data Summary: Deactivation Mechanisms
Deactivation MechanismPrimary CauseTypical SymptomReversibilityKey Diagnostic Technique
Poisoning Strong chemisorption of impurities (S, N, etc.)Sudden, sharp drop in activityUsually IrreversibleFeedstock Analysis (GC-MS, elemental)
Fouling / Coking Deposition of carbonaceous materialGradual, steady decline in activityReversibleTGA/TPO of spent catalyst
Sintering High-temperature-induced particle growthGradual, often at high tempsIrreversibleTEM, XRD, Chemisorption
Leaching Dissolution of active species into liquid phaseGradual decline, activity in filtrateIrreversibleICP-OES/AAS of filtrate
Part 3: Diagnostic & Regeneration Protocols
Protocol 1: Hot Filtration Test for Detecting Leaching

Objective: To determine if the active catalytic species is leaching from the solid support into the reaction solution.

Methodology:

  • Setup Reaction: Begin the this compound hydrogenation reaction under standard conditions. Monitor the reaction progress (e.g., by GC analysis of aliquots) until approximately 20-30% conversion is achieved.

  • Cease Agitation: Stop the stirring or shaking of the reaction vessel.

  • Rapid Filtration: While maintaining the reaction temperature, rapidly filter the solid catalyst from the reaction mixture using a pre-heated filter cannula or a sintered glass funnel. Collect the hot filtrate in a new, clean reaction vessel.

  • Continue Reaction on Filtrate: Place the vessel containing only the filtrate back under the reaction conditions (hydrogen atmosphere, temperature, and stirring).

  • Monitor Progress: Continue to take aliquots from the filtrate and analyze for any further conversion of this compound.

  • Interpretation:

    • No further reaction: If the conversion of this compound stops after the catalyst is removed, the catalysis is truly heterogeneous.

    • Continued reaction: If the conversion continues to increase in the filtrate, it is definitive proof that active catalytic species have leached into the solution.[20]

Protocol 2: Regeneration of a Coked Catalyst via Calcination-Reduction

Objective: To restore the activity of a catalyst deactivated by coke/fouling.

WARNING: This procedure involves high temperatures and flammable gases (hydrogen). It must be performed in a well-ventilated fume hood with appropriate safety measures.

Methodology:

  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration and wash it thoroughly with a solvent (e.g., toluene or hexane) to remove any adsorbed organic molecules. Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

  • Calcination (Coke Removal):

    • Place the dried, spent catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon) for 15-30 minutes.

    • Begin heating the catalyst under the inert gas flow to the target calcination temperature (typically 300-500 °C, consult catalyst specifications).

    • Once at temperature, switch the gas flow to a dilute stream of air or oxygen (e.g., 1-5% O₂ in N₂). CAUTION: The burn-off can be exothermic; a low oxygen concentration is crucial to prevent overheating and sintering.[15]

    • Hold at this temperature until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.

    • Switch the gas flow back to inert gas and cool the catalyst to the reduction temperature.

  • Reduction (Reactivation):

    • At the appropriate reduction temperature (typically 200-400 °C, consult catalyst specifications), switch the gas flow from inert gas to a stream of hydrogen (or a dilute H₂/N₂ mixture).

    • Hold under hydrogen flow for 2-4 hours to reduce the oxidized metal active sites back to their metallic state.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Passivation (Optional but Recommended): To prevent the freshly reduced catalyst from being pyrophoric upon exposure to air, it can be passivated. As the catalyst cools under inert gas, introduce a very small, controlled amount of oxygen (e.g., 1% O₂ in N₂) into the gas stream.[13]

  • Validation: Test the activity of the regenerated catalyst under the original reaction conditions and compare its performance to that of the fresh catalyst.[22]

References
  • Twigg, M. V. (2025). Deactivation of supported copper metal catalysts for hydrogenation reactions.
  • Sintering process and catalysis. (n.d.). Journal of Materials Science and Chemical Engineering. [Link]
  • Linares, N., et al. (2019). New Strategies in Enantioselective Hydrogenation on Supported Transition Metal Catalyst: Effects of Metal Sintering and Support Swelling.
  • Ponec, V. (1983). Hydrogen Effects in Metal Catalysts. Taylor & Francis Online. [Link]
  • JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Journal of Visualized Experiments. [Link]
  • Redón, R., et al. (2014).
  • Sustainability Directory. (2025).
  • Wang, C., et al. (2024). Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions. MDPI. [Link]
  • Chemistry For Everyone. (2025).
  • AET. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Advanced Energy Technologies. [Link]
  • LibreTexts. (2025). 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]
  • LibreTexts. (2024). 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]
  • H-O-T. (2025). Catalyst deactivation mechanisms and how to prevent them. H-O-T. [Link]
  • Redón, R., et al. (2014).
  • Khan Academy. (n.d.). Reduction of alkynes. Khan Academy. [Link]
  • Liu, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
  • de la Torre, U. (2021).
  • van der Merwe, J. H., et al. (2025). A study on the deactivation and reactivation of a Ni/Al2O3 aldehyde hydrogenation catalyst: Effects of regeneration on the activity and properties of the catalyst.
  • Querini, C. A., et al. (1998).
  • Wang, S., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]
  • Li, C., et al. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction.
  • Zhang, J., et al. (2024). Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels.
  • Zhou, Y., et al. (2023).
  • Argyle, M. D., & Bartholomew, C. H. (2015).
  • Forzatti, P., & Lietti, L. (1999). Catalyst deactivation.
  • van den Brink, R. W., et al. (2001). Kinetics of the hydrogenation of 1-octene catalyzed by [Ni( o-MeO-dppp)(OAc) 2].
  • Said Al-Aufi, F. (2020).
  • Jover, J., et al. (2009). Coke Formation and Characterization During 1-Hexene Isomerization and Oligomerization over H-ZSM-5 Catalyst under Supercritical Conditions.
  • OUCI. (n.d.).
  • Jover, J., et al. (2009). Coke Formation and Characterization During 1-Hexene Isomerization and Oligomerization over H-ZSM-5 Catalyst under Supercritical Conditions.
  • Hub, S., & Touroude, R. (1988). Mechanism of catalytic hydrogenation of but-1-yne on palladium. OSTI.GOV. [Link]
  • Al-Khattaf, S., et al. (2025). The effect of coke lay-down on n-heptane reforming on Pt and Pt-Sn catalysts.

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Technical Support Center: Monitoring 1-Octyne Reaction Progress using TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the progress of reactions involving 1-octyne. It addresses common challenges and offers practical, field-tested solutions to ensure accurate and reliable results.

Troubleshooting Guide

This section is designed to help you navigate and resolve specific issues you may encounter during your TLC analysis of this compound reactions.

Problem 1: No Spots are Visible on the TLC Plate

Possible Causes & Solutions

  • Inappropriate Visualization Technique: this compound and similar aliphatic alkynes are not UV-active, meaning they will not be visible under a standard 254 nm UV lamp.[1][2]

    • Solution: Employ a chemical staining agent that reacts with the alkyne functional group. Potassium permanganate (KMnO₄) stain is highly effective for visualizing alkynes and alkenes, which will appear as yellow to brown spots on a purple background.[1][2][3] Other general oxidative stains like ceric ammonium molybdate (CAM) or phosphomolybdic acid (PMA) can also be used.[4][5][6]

  • Sample Concentration is Too Low: The concentration of your spotted sample may be below the detection limit of the visualization method.

    • Solution: Increase the concentration of your sample. You can also try spotting the sample multiple times in the same location, ensuring the solvent fully evaporates between each application to maintain a small spot size.[7][8][9]

  • Volatile Compound Evaporation: this compound is a relatively volatile compound and may evaporate from the TLC plate, especially if excessive heat is used for an extended period during visualization.[8]

    • Solution: Minimize the time the plate is heated after staining. Use a heat gun with care, applying gentle and uniform heat until spots appear.[5]

  • Incorrect Solvent Level in Developing Chamber: If the solvent level is above the baseline where the sample is spotted, the compound will dissolve into the solvent reservoir instead of moving up the plate.[7][9]

    • Solution: Ensure the solvent level in the developing chamber is always below the spotted baseline on the TLC plate.[9][10]

Problem 2: Streaking or Elongated Spots

Possible Causes & Solutions

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[7][8][9][11]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. A 1% solution is often a good starting point.[7]

  • Inappropriate Solvent System Polarity: If the solvent system is too polar for the analytes, it can cause streaking.[9]

    • Solution: this compound is a nonpolar compound.[12] Use a less polar solvent system. A good starting point for separating nonpolar compounds is a high ratio of a nonpolar solvent to a slightly more polar one, such as Hexane:Ethyl Acetate (9:1 or higher).[13][14][15]

  • Compound Instability on Silica Gel: Some compounds can decompose or react on the acidic surface of the silica gel plate, leading to streaking.[16]

    • Solution: To neutralize the silica gel, you can add a small amount of a modifier to your solvent system. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine or ammonia may resolve the issue.[17][18]

Problem 3: Poor Separation of Spots (Reactant and Product have Similar Rf Values)

Possible Causes & Solutions

  • Suboptimal Solvent System: The chosen solvent system may not have the right polarity to effectively differentiate between the reactant and the product.

    • Solution: Systematically vary the polarity of your eluent. For a this compound reaction, the product is likely to be more polar than the starting material. Therefore, you need a solvent system that allows the nonpolar this compound to travel further up the plate (higher Rf) while the more polar product lags behind (lower Rf).[19][20] Experiment with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to achieve optimal separation.[21][22]

  • Use of a Co-spot: It can be difficult to distinguish between two spots that are very close together.

    • Solution: Use a co-spot lane on your TLC plate. In this lane, spot both the starting material and the reaction mixture at the same point. If the reaction is incomplete, you will see two distinct spots in the reaction mixture lane, and the co-spot lane will show these two spots clearly. If the reaction is complete, the starting material spot will be absent in the reaction mixture lane.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize this compound on a TLC plate?

A1: Since this compound lacks a UV chromophore, it will not be visible under UV light.[1][2] The most effective method for visualizing this compound is by using an oxidizing stain. Potassium permanganate (KMnO₄) stain is highly recommended as it reacts readily with the carbon-carbon triple bond, producing a distinct yellow-brown spot on a purple background.[1][2][3]

Q2: How do I choose an appropriate solvent system for my this compound reaction?

A2: this compound is a nonpolar molecule.[12] Therefore, you should start with a predominantly nonpolar solvent system. A mixture of hexane and ethyl acetate is a common choice for separating compounds of varying polarity.[13][15] Begin with a high ratio of hexane to ethyl acetate (e.g., 95:5) and gradually increase the proportion of the more polar ethyl acetate to achieve the desired separation, where the Rf values of your compounds of interest are ideally between 0.2 and 0.8.[21]

Q3: My spots are running unevenly up the plate. What could be the cause?

A3: An uneven solvent front can be caused by several factors:

  • The bottom of the TLC plate is not level with the bottom of the developing chamber.[10]

  • The plate is touching the side of the chamber or the filter paper inside.[9]

  • The silica gel on the plate has been disturbed or scraped off.[17] Ensure the plate is placed carefully and centrally in the chamber and that the developing chamber is on a level surface and remains undisturbed during development.[8]

Q4: Can I reuse my TLC developing solvent?

A4: It is not recommended to reuse the developing solvent. The composition of the solvent mixture can change over time due to differential evaporation of the components, which can lead to inconsistent and irreproducible Rf values.[9][15] Always use fresh solvent for each TLC analysis to ensure reliable results.

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a this compound Reaction
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[23]

  • Spotting:

    • Using a capillary tube, spot the this compound starting material on the left side of the baseline.

    • In the middle, spot a sample of the reaction mixture.

    • On the right, co-spot the starting material and the reaction mixture at the same point.

    • Ensure the spots are small (1-2 mm in diameter) and allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[10]

  • Development:

    • Prepare the developing chamber by adding the chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm.[13]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which promotes even development.[23]

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.[9]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[23]

    • Allow the plate to dry completely in a fume hood.

    • Dip the dried plate into a potassium permanganate staining solution for a few seconds.

    • Gently heat the plate with a heat gun until colored spots appear.[5]

    • Circle the spots with a pencil and calculate the Rf values.

Protocol 2: Preparation of Potassium Permanganate Stain

A common recipe for potassium permanganate stain is as follows:[4]

  • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.

  • Add 1.25 mL of 10% sodium hydroxide (NaOH) solution.

  • Stir until all components are fully dissolved. The solution should be stored in a dark bottle and is typically stable for several months.[2]

Data Presentation

Table 1: Troubleshooting Common TLC Issues in this compound Reactions

IssueProbable CauseRecommended Solution
No spots visibleNon-UV active compoundUse a chemical stain like KMnO₄.[1][2]
Sample too diluteConcentrate the sample or spot multiple times.[7][8]
StreakingSample overloadDilute the sample before spotting.[7][8]
Inappropriate solventAdjust the polarity of the solvent system.[9]
Poor separationSuboptimal solvent systemSystematically vary the solvent ratio.[21]
Uneven solvent frontImproper plate placementEnsure the plate is level and not touching the chamber walls.[8][10]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development cluster_visualization Visualization prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Add Solvent & Filter Paper) develop Place Plate in Chamber & Develop prep_chamber->develop spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co spot_co->develop dry Remove & Dry Plate develop->dry stain Stain with KMnO4 dry->stain heat Gently Heat stain->heat analyze Analyze Results (Calculate Rf) heat->analyze

Caption: Standard TLC workflow for monitoring a this compound reaction.

Troubleshooting_Tree start TLC Problem Encountered no_spots No Spots Visible? start->no_spots streaking Streaking/Elongated Spots? no_spots->streaking No sol_no_spots_stain Use Chemical Stain (KMnO4) no_spots->sol_no_spots_stain Yes poor_sep Poor Separation? streaking->poor_sep No sol_streaking_dilute Dilute Sample streaking->sol_streaking_dilute Yes sol_poor_sep_solvent Optimize Solvent System poor_sep->sol_poor_sep_solvent Yes sol_no_spots_conc Increase Sample Concentration sol_no_spots_stain->sol_no_spots_conc sol_streaking_solvent Adjust Solvent Polarity sol_streaking_dilute->sol_streaking_solvent sol_poor_sep_cospot Use a Co-spot sol_poor_sep_solvent->sol_poor_sep_cospot

Caption: Decision tree for troubleshooting common TLC problems.

References

  • University of Colorado Boulder. (n.d.). TLC Stains.
  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • Not Voodoo. (n.d.). TLC stains.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • University of Rochester. (n.d.). TLC Stains/Dips. Department of Chemistry.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry.
  • University of Rochester. (n.d.). TLC Stains and Dips. Department of Chemistry.
  • TheOrganicChemTutor. (2014, August 26). p-anisaldehyde staining a TLC plate [Video]. YouTube.
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
  • ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Merck Millipore. (n.d.). TLC Tips and Tricks.
  • University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts.
  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress.
  • Chegg. (2021, March 11). Solved 2. If you were to monitor the reaction by TLC (Thin | Chegg.com.
  • LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts.

Sources

Removal of copper catalyst from 1-Octyne click reactions

Author: BenchChem Technical Support Team. Date: January 2026

Removal of Copper Catalyst from 1-Octyne Click Reactions

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals who are utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, with this compound and require robust methods for the removal of the copper catalyst. As a Senior Application Scientist, I've designed this resource to provide not only procedural steps but also the underlying scientific principles and troubleshooting insights to ensure the integrity and purity of your final product.

The presence of residual copper in a final compound, especially in a pharmaceutical context, is a critical issue. Copper ions can be toxic to cells, interfere with downstream biological assays, and compromise the stability of the product. Therefore, effective removal is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

Detailed Experimental Protocols

Comparison of Copper Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Wash (e.g., with EDTA, NH4Cl) - Inexpensive
  • Simple procedure
- May require multiple extractions
  • Can be less effective for strongly chelated copper
  • Small to medium scale reactions with organic-soluble products.
    Solid-Phase Scavenging - High efficiency and selectivity
  • Simple filtration for removal
  • - Resins can be expensive
  • May require optimization of incubation time
  • Reactions where very low residual copper is required; suitable for both organic and aqueous soluble products.
    Precipitation - Suitable for large scale
  • Cost-effective
  • - May lead to product loss through co-precipitation
  • Requires careful control of conditions
  • Large-scale industrial applications.
    Dialysis - Very gentle method
  • Effective for macromolecules
  • - Time-consuming
  • Not suitable for small molecules
  • Sensitive biomolecules (proteins, oligonucleotides).

    References

    • : Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem
    • : Copper Catalyst Removal in Click Chemistry - Benchchem
    • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH
    • How can I remove copper from a click reaction mixture using EDTA? - ECHEMI
    • How can I remove copper from a click reaction mixture using EDTA?
    • Best method for removing Cu(I)

    Technical Support Center: Scalable Synthesis and Purification of 1-Octyne Derivatives

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis and purification of 1-octyne derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on scaling up reactions involving terminal alkynes. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and field-proven experience.

    Section 1: Safety and Handling

    Safety is the prerequisite for successful synthesis. This compound and its derivatives are often volatile, flammable, and can have specific handling requirements.[1][2][3]

    Q1: What are the primary safety precautions for handling this compound on a large scale?

    A1: this compound is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[3][4] When handling quantities beyond the bench scale, the following precautions are critical:

    • Ventilation: Always work in a well-ventilated fume hood or a dedicated, ventilated enclosure. Vapors are heavier than air and can accumulate in low-lying areas.[4][5]

    • Ignition Sources: Strictly eliminate all potential ignition sources. This includes open flames, hot plates, and non-explosion-proof electrical equipment.[1][2][3] Use non-sparking tools for transfers and manipulations.[2]

    • Static Discharge: Ground and bond all metal containers and transfer lines to prevent the buildup of static electricity, which can ignite flammable vapors.[1][4]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical splash goggles, and neoprene or nitrile rubber gloves.[2][5]

    • Storage: Store this compound in a tightly sealed container in a cool, dry, fireproof, and well-ventilated area, separated from strong oxidizing agents.[1][3]

    Section 2: General Synthesis & Troubleshooting

    This section covers common questions regarding the synthesis of this compound derivatives through methods like alkylation and dehydrohalogenation.

    Q2: I am trying to synthesize a longer-chain alkyne by alkylating this compound with an alkyl halide, but the yield is consistently low. What are the likely causes?

    A2: Low yields in acetylide alkylation reactions are a common issue. The problem often lies in the base selection, reaction conditions, or the nature of the alkyl halide. The core of this reaction is the deprotonation of this compound to form the octynide anion, which then acts as a nucleophile.[6][7]

    Here is a troubleshooting workflow to diagnose the issue:

    G start Low Yield in Acetylide Alkylation base Is the base strong enough? (pKa of this compound ~25) start->base halide Is the alkyl halide appropriate? (Primary > Secondary) base->halide Yes use_stronger_base Action: Switch to n-BuLi, NaNH2, or LDA. base->use_stronger_base No side_reactions Are side reactions occurring? (E2 elimination) halide->side_reactions Yes use_primary_halide Action: Use a primary alkyl halide. Secondary/tertiary halides lead to E2 elimination. halide->use_primary_halide No workup Is the workup procedure optimal? side_reactions->workup No check_temp Action: Run reaction at lower temperatures to minimize E2. side_reactions->check_temp Yes solution Problem Solved workup->solution Yes adjust_workup Action: Ensure complete quenching. Check for product loss during extraction. workup->adjust_workup No use_stronger_base->base use_primary_halide->halide check_temp->side_reactions adjust_workup->workup

    Caption: Troubleshooting workflow for low-yield acetylide alkylation.

    Causality Explained:

    • Base Strength: The terminal proton of this compound has a pKa of ~25. A sufficiently strong base is required for complete deprotonation to the nucleophilic acetylide. Sodium amide (NaNH₂) or n-butyllithium (n-BuLi) are common choices.[6][8] Weaker bases will result in an equilibrium with unreacted this compound, leading to low conversion.

    • Alkyl Halide Structure: This is an SN2 reaction. The octynide anion is a strong, sterically hindered nucleophile. It works best with primary alkyl halides.[7] With secondary, and especially tertiary, alkyl halides, the competing E2 elimination reaction becomes the dominant pathway, producing an alkene instead of the desired alkyne.[9]

    Q3: How can I prepare this compound from a more common starting material like 1-octene?

    A3: A standard and scalable method is the bromination of 1-octene followed by a double dehydrohalogenation.[10][11] This two-step process reliably converts an alkene into the corresponding terminal alkyne.

    • Bromination: 1-Octene is reacted with bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂) to form 1,2-dibromooctane. This is a classic electrophilic addition reaction.

    • Double Dehydrohalogenation: The resulting vicinal dihalide is treated with a strong base to eliminate two equivalents of HBr.[12][13] Crucially, a very strong base like sodium amide (NaNH₂) in liquid ammonia or heated mineral oil is required for the second elimination to form the triple bond.[6][10] Using at least three equivalents of NaNH₂ is recommended, as the terminal alkyne product will be deprotonated by the base, requiring a final aqueous workup to reprotonate it.[6]

    Section 3: Sonogashira Coupling Reactions

    The Sonogashira coupling is one of the most powerful tools for forming C(sp²)-C(sp) bonds, making it essential for synthesizing many this compound derivatives.[14][15]

    Q4: My Sonogashira coupling of this compound with an aryl bromide is sluggish and gives significant amounts of homocoupled di-octyne byproduct. How can I improve this?

    A4: This is a classic Sonogashira problem. The issue points towards an imbalance in the catalytic cycles or suboptimal reaction conditions. The formation of homocoupled diynes (e.g., Glaser coupling) is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[15][16]

    Key Areas for Optimization:

    ParameterProblemRecommended Solution & Rationale
    Atmosphere Oxygen is present in the reaction.Degas all solvents and reagents thoroughly (e.g., via "freeze-pump-thaw" cycles or sparging with argon/nitrogen). Oxygen facilitates the oxidative homocoupling of the alkyne, which is a primary source of byproduct.
    Catalyst Loading Insufficient palladium catalyst activity or loading.Use a fresh, active Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). For aryl bromides, which are less reactive than iodides, a slightly higher catalyst loading (1-5 mol%) may be necessary.[15]
    Copper Co-catalyst Excessive Cu(I) or catalyst decomposition.Use a minimal amount of Cu(I) salt (e.g., CuI, 0.5-2 mol%). Ensure it is fresh. Alternatively, consider a copper-free Sonogashira protocol .[16] These often use more electron-rich, bulky phosphine ligands and a stronger organic base (e.g., Cs₂CO₃, DBU) to facilitate the catalytic cycle without copper.[16]
    Base The base is too weak or is sterically hindered.An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used. Its role is to neutralize the HX produced and deprotonate the alkyne in the copper cycle.[14][17] Ensure the base is pure and dry.
    Solvent The solvent is not appropriate for the substrates.THF, DMF, and acetonitrile are common solvents. Ensure the solvent is anhydrous, as water can interfere with the catalysts.

    Here is a visualization of the interconnected catalytic cycles in a standard Sonogashira reaction:

    SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'        L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product (R-C≡CR') pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne R'C≡CH, Base cu_alkyne->pd_complex Transfers alkyne to Palladium

    Sources

    Technical Support Center: Temperature Optimization for 1-Octyne Polymerization

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 1-octyne polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding temperature optimization in your experiments.

    I. Troubleshooting Guide: Diagnosing and Resolving Common Polymerization Issues

    This section addresses specific problems you may encounter during the polymerization of this compound, with a focus on temperature-related causes and solutions.

    Issue 1: Low or No Polymer Yield

    Symptoms: After the designated reaction time, you observe little to no formation of the desired poly(this compound).

    Potential Causes & Solutions:

    • Sub-optimal Polymerization Temperature: The catalytic activity is highly dependent on temperature.[1][2]

      • Too Low: Insufficient thermal energy may lead to slow initiation and propagation rates, resulting in a low yield.

      • Too High: Catalyst deactivation or decomposition can occur at elevated temperatures, prematurely halting the polymerization.[3] For instance, some Ziegler-Natta catalysts become inactive at temperatures around 60°C.[3]

      • Solution: Conduct a systematic temperature screening experiment. A typical starting point for many transition metal catalysts is room temperature, with subsequent experiments performed at incremental temperatures (e.g., 0°C, 40°C, 60°C, 80°C).[4] The optimal temperature will depend on the specific catalyst system. For example, some palladium pincer complexes show optimal activity for norbornene polymerization at 20°C, with reduced conversion at both 0°C and higher temperatures.[4]

    • Catalyst/Co-catalyst Issues:

      • Incorrect Co-catalyst Ratio: The ratio of the co-catalyst (e.g., MAO, Et₂AlCl) to the catalyst is crucial. An incorrect ratio can lead to incomplete activation or catalyst poisoning.

      • Solution: Optimize the co-catalyst to catalyst ratio in conjunction with temperature screening. For some Ziegler-Natta systems, the optimal Al/Ti molar ratio can be around 25.[5]

    • Monomer Impurities: Impurities in the this compound monomer can poison the catalyst.

      • Solution: Ensure the monomer is freshly distilled and handled under an inert atmosphere to remove any potential inhibitors.

    Issue 2: Poor Control Over Polymer Molecular Weight and Polydispersity (PDI)

    Symptoms: The resulting polymer has a broad molecular weight distribution (high PDI) or a molecular weight that is significantly different from the target.

    Potential Causes & Solutions:

    • Temperature Fluctuations: Inconsistent temperature control during the polymerization can lead to variations in propagation and termination rates, broadening the PDI.[1]

      • Solution: Employ a reliable temperature control system, such as a thermostat-controlled oil bath or a jacketed reactor with a circulating fluid.[6][7] Advanced model-based predictive controllers can also significantly improve temperature stability.[8]

    • Chain Transfer Reactions: Higher temperatures often increase the rate of chain transfer reactions, which can limit the polymer's molecular weight.[3]

      • Solution: If high molecular weight is desired, conducting the polymerization at a lower temperature may be beneficial, although this could decrease the overall yield.[3] For example, in the vanadium-catalyzed polymerization of 1-octene, decreasing the temperature led to an increase in molecular weight.[3]

    • Multiple Active Sites: In heterogeneous catalysts like some Ziegler-Natta systems, the presence of multiple types of active sites can lead to the formation of polymers with varying chain lengths, resulting in a broad PDI.

      • Solution: While difficult to eliminate completely, operating at an optimized and stable temperature can help favor the activity of one type of active site over others.

    Issue 3: Undesirable Polymer Properties (e.g., Color, Solubility)

    Symptoms: The obtained polymer is discolored (e.g., yellow or orange) or exhibits poor solubility in common solvents.

    Potential Causes & Solutions:

    • Side Reactions at High Temperatures: Elevated temperatures can promote side reactions, such as oxidation or cross-linking, leading to changes in the polymer's structure and properties.

      • Solution: Lowering the polymerization temperature can help minimize these side reactions. Performing the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is also critical to prevent oxidation.

    • Spontaneous Polymerization of Solvents: Some high-boiling point alkene solvents, like 1-octadecene, can spontaneously polymerize at temperatures above 120°C, leading to impurities in the final product.[9]

      • Solution: If high temperatures are necessary, consider using a saturated hydrocarbon solvent that is less prone to polymerization.

    • Stereochemistry: The temperature can influence the stereoregularity of the polymer, which in turn affects its crystallinity and solubility.

      • Solution: Characterize the polymer's microstructure (e.g., using NMR) at different polymerization temperatures to identify the optimal conditions for achieving the desired stereochemistry.

    II. Frequently Asked Questions (FAQs)

    General Questions

    Q1: What is the typical temperature range for this compound polymerization?

    A1: There is no single "correct" temperature. The optimal temperature is highly dependent on the catalyst system being used.

    • Ziegler-Natta Catalysts: Often, a temperature range of 50-80°C is explored, with some systems showing optimal activity around 60°C for propylene polymerization.[2] However, catalyst deactivation can occur at higher temperatures.

    • Metallocene Catalysts: These catalysts can have a broader operating window and the optimal temperature is influenced by the specific ligand structure.

    • Rhodium and Palladium Catalysts: Polymerizations using these late-transition metal catalysts are often conducted under milder conditions, including room temperature.[10] For some palladium-catalyzed reactions, a range of temperatures might be tested to find the optimal conditions.[4][11]

    Q2: How does temperature affect the rate of polymerization?

    A2: Generally, increasing the temperature increases the reaction rate up to a certain point. This is because higher temperatures provide more kinetic energy for the monomer to approach the catalyst's active site and for the insertion reaction to occur. However, beyond an optimal temperature, the rate may decrease due to catalyst deactivation or decomposition.[3]

    Experimental Setup & Procedure

    Q3: What are the best practices for maintaining a stable temperature during polymerization?

    A3: Maintaining a constant and uniform temperature is crucial for reproducible results.[1]

    • Small-Scale Reactions: For reactions in vials or small flasks, a temperature-controlled oil bath or a heating mantle with a thermocouple feedback loop is recommended.

    • Large-Scale Reactions: A jacketed reactor with a circulating fluid from a thermostat is the preferred method for larger volumes to ensure even heat distribution.[7] Continuous stirring is also essential to prevent local hot spots.

    Q4: How can I monitor the temperature inside the reaction vessel accurately?

    A4: A calibrated thermometer or thermocouple should be placed directly in the reaction mixture (not just in the heating bath) to get an accurate reading of the internal temperature. Ensure the probe is not touching the walls of the reactor.

    Data Interpretation

    Q5: My GPC results show a bimodal or broad distribution. Could temperature be the cause?

    A5: Yes, temperature can be a contributing factor.

    • Temperature Instability: Fluctuations in temperature during the reaction can lead to different polymer chain growth rates, resulting in a broader molecular weight distribution.

    • Multiple Active Species: As mentioned in the troubleshooting section, some catalyst systems may have multiple active sites that are favored at different temperatures. If the temperature is not well-controlled, it can lead to a multimodal distribution.

    Q6: I observe a change in the polymer's color when I increase the polymerization temperature. What does this indicate?

    A6: A change in color, often to yellow or orange, can suggest the formation of a more extended conjugated system in the polymer backbone or the occurrence of side reactions and degradation at higher temperatures. For instance, poly(phenylacetylene) produced at elevated temperatures can appear yellow-orange.[10] It is advisable to characterize the polymer using techniques like UV-Vis and NMR spectroscopy to understand the structural changes.

    III. Data & Protocols

    Table 1: Influence of Temperature on 1-Octene Polymerization with a Vanadium-Based Catalyst
    EntryTemperature (°C)Polymer Yield ( g/mol V)Molecular Weight ( g/mol )Polydispersity Index (PDI)Polymer Appearance
    10Lower312,000-Solid Elastomer
    219.11,220232,000-Solid Elastomer
    3>19.1HigherLower-Oily

    Data adapted from a study on 1-octene polymerization, which can provide insights into the behavior of similar alpha-olefins like this compound.[3]

    Experimental Protocol: Temperature Optimization Screening

    This protocol outlines a general procedure for determining the optimal polymerization temperature for this compound using a generic transition metal catalyst.

    Materials:

    • This compound (freshly distilled)

    • Transition metal catalyst (e.g., Rh- or Pd-based)

    • Co-catalyst (if required, e.g., MAO)

    • Anhydrous solvent (e.g., toluene, THF)

    • Schlenk flasks or reaction vials with stir bars

    • Inert gas supply (Nitrogen or Argon)

    • Temperature-controlled reaction block or multiple oil baths

    Procedure:

    • Preparation: Dry all glassware in an oven overnight and cool under an inert atmosphere. Prepare stock solutions of the catalyst, co-catalyst, and monomer in the chosen anhydrous solvent inside a glovebox or using Schlenk techniques.

    • Reaction Setup: Set up a series of identical reactions in parallel. Each reaction vessel should contain a stir bar.

    • Temperature Control: Place each reaction vessel in a separate well of a temperature-controlled reaction block or in individual oil baths set to the desired temperatures (e.g., 0°C, 25°C, 50°C, 75°C). Allow the vessels to equilibrate to the set temperature.

    • Initiation: Under a positive pressure of inert gas, add the solvent, monomer, and co-catalyst (if applicable) to each reaction vessel. Start stirring. To initiate the polymerization, inject the catalyst stock solution into each vessel simultaneously.

    • Polymerization: Allow the reactions to proceed for a predetermined amount of time (e.g., 2, 6, or 12 hours).

    • Termination: Quench the reactions by adding a suitable terminating agent (e.g., methanol).

    • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and wash the polymer, then dry it under vacuum to a constant weight.

    • Analysis: Determine the yield for each reaction. Characterize the obtained polymers using Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

    IV. Visual Diagrams

    Workflow for Troubleshooting Low Polymer Yield

    Troubleshooting_Low_Yield Start Low or No Polymer Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Catalyst Is Catalyst System Correct? Check_Temp->Check_Catalyst Yes Optimize_Temp Action: Perform Temperature Screen (e.g., 0°C, 25°C, 50°C, 75°C) Check_Temp->Optimize_Temp No Check_Monomer Is Monomer Pure? Check_Catalyst->Check_Monomer Yes Optimize_Ratio Action: Vary Co-catalyst Ratio Check_Catalyst->Optimize_Ratio No Purify_Monomer Action: Distill Monomer Check_Monomer->Purify_Monomer No Success Problem Resolved Check_Monomer->Success Yes Optimize_Temp->Success Optimize_Ratio->Success Purify_Monomer->Success

    Caption: Troubleshooting workflow for low polymer yield.

    Relationship Between Temperature and Polymer Properties

    Temperature_Effects cluster_increase Increasing Temperature cluster_decrease Decreasing Temperature Temp Temperature Reaction_Rate Reaction Rate Increases (to optimum) Temp->Reaction_Rate Chain_Transfer Chain Transfer Increases Temp->Chain_Transfer Side_Reactions Side Reactions Increase Temp->Side_Reactions Yield Yield May Decrease Temp->Yield MW Molecular Weight Increases Temp->MW

    Caption: Effect of temperature on polymerization characteristics.

    V. References

    • Białek, M., & Czaja, K. (2007). A comparative study on the polymerization of 1-octene promoted by vanadium and titanium complexes supported by phenoxyimine and salen type ligands. Polymer, 48(25), 7350-7356. [Link]

    • Zhang, Y., et al. (2022). The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System. Polymers, 14(15), 3128. [Link]

    • Long, J., et al. (2022). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. Polymers, 14(19), 4055. [Link]

    • van der Burg, C. H., et al. (2021). The trouble with 1-octadecene: polymerization during nanocrystal synthesis. ChemRxiv. [Link]

    • Nagy, A., & Fuku, G. (2013). The effect of a Ziegler-Natta catalyst and the polymerization parameters on the basic properties of polyethylene. International Journal of Engineering, 2(1), 1-8. [Link]

    • Chemistry For Everyone. (2025). How Does Melting Temperature Affect Polymerization Processes?. YouTube. [Link]

    • Li, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15675–15683. [Link]

    • Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. Jinzong Machinery. [Link]

    • Request PDF. (2025). Poly(ethylene-co-1-octene) Characterization by High-Temperature Multidimensional NMR at 750 MHz. ResearchGate. [Link]

    • Pongchan, T., et al. (2020). Temperature effect on propylene polymerization behavior over Ziegler-Natta catalyst with different cocatalyst systems. Materials Research Express, 7(2), 025309. [Link]

    • Anderez-Fernandez, M., et al. (2006). Evaluation of Polymer-Supported Rhodium Catalysts in 1-Octene Hydroformylation in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 45(21), 6933–6939. [Link]

    • Rani, R., et al. (2018). Tuning of Ziegler Natta Catalyst using Emulsion Technique. Petroleum & Petrochemical Engineering Journal, 2(3), 1-5. [Link]

    • Sun, Q., et al. (2021). On-surface synthesis and characterization of polyynic carbon chains. National Science Review, 8(11), nwab103. [Link]

    • Bellone, D. E. (2018). Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers. eScholarship, University of California. [Link]

    • Almarshed, A., et al. (2015). Metallocene ethylene-1-octene copolymers: effect of extrusion conditions on thermal oxidation of polymers with different comonomer content. Polymer Degradation and Stability, 120, 240-252. [Link]

    • Hosseini, S. M., et al. (2019). Thermal behavior of ethylene/1-octene copolymer fractions at high temperatures: Effect of hexyl branch content. Polymer Testing, 76, 384-393. [Link]

    • Wang, C., et al. (2022). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 144(49), 22445–22451. [Link]

    • Request PDF. (2025). The effect of polymerization temperature on the structure and properties of poly(1-hexene) and poly(1-decene) prepared with a Ni(II)–diimine catalyst. ResearchGate. [Link]

    • Anderez-Fernandez, M., et al. (2006). Evaluation of Polymer-Supported Rhodium Catalysts in 1-Octene Hydroformylation in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 45(21), 6933–6939. [Link]

    • Kashiwa, N., & Toyota, A. (1988). U.S. Patent No. 4,752,640. Washington, DC: U.S. Patent and Trademark Office.

    • Chovancova, A., et al. (2021). Temperature effect on the kinetic profile of Ziegler–Natta catalyst in propene polymerization. Reaction Kinetics, Mechanisms and Catalysis, 134(1), 319-335. [Link]

    • Mayershofer, M., & Nuyken, O. (2005). Living polymerization of substituted acetylenes. Designed Monomers and Polymers, 8(1), 5-32. [Link]

    • Wikipedia. (2023). Ziegler–Natta catalyst. Wikipedia. [Link]

    • Gossen, P. D., et al. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). Polymers, 13(18), 3144. [Link]

    • Request PDF. (n.d.). Alkyne Polymerization. ResearchGate. [Link]

    • Zhou, X., & Soucek, M. D. (2003). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules, 36(8), 2694–2701. [Link]

    • Liu, N., et al. (2021). Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. Accounts of Chemical Research, 54(20), 3953–3967. [Link]

    • Patwardhan, A. A., & Edgar, T. F. (1994). Advanced Control of Batch Reactor Temperature. Proceedings of the 1994 American Control Conference, 1, 33-37. [Link]

    • Ali, A., et al. (2023). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 13(10), 1361. [Link]

    • Miladinov, V., et al. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers, 14(15), 3169. [Link]

    • Thevenon, A., et al. (2023). Understanding catalytic synergy in dinuclear polymerization catalysts for sustainable polymers. Nature Communications, 14(1), 4811. [Link]

    • Fidalgo, M. (2018). Operational Safety of the Polymerization Reactors. FEUP. [Link]

    • Çetinkaya Gürer, S., et al. (2019). Optimal Temperature Control in a Batch Polymerization Reactor Using Deadbeat Control. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 20, 49-54. [Link]

    Sources

    Technical Support Center: Characterization of Unexpected Byproducts in 1-Octyne Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and characterizing unexpected byproducts encountered during the synthesis of 1-octyne. As a versatile building block in organic synthesis, ensuring the purity of this compound is paramount.[1][2] This document provides in-depth, experience-driven insights in a direct question-and-answer format to address the complex challenges that can arise in your experiments.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common high-level issues that can significantly impact the outcome of a this compound synthesis.

    Q1: My overall yield of this compound is consistently low. What are the most common culprits?

    A1: Low yields are a frequent issue and typically point to suboptimal reaction conditions or reagent quality. The most common synthesis route, a double dehydrohalogenation of a vicinal dihalide (e.g., 1,2-dibromooctane), is highly sensitive to several factors.[3][4]

    • Presence of Moisture: The strong bases required for this reaction, such as sodium amide (NaNH₂) or potassium hydroxide (KOH), are readily quenched by water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be rigorously dried.

    • Insufficient Base Equivalents: For terminal alkynes, a third equivalent of a strong base like NaNH₂ is often required.[4] Two equivalents drive the double elimination, and a third is consumed by the deprotonation of the acidic terminal alkyne (pKa ≈ 25), which drives the reaction to completion.[5]

    • Inadequate Temperature Control: Dehydrohalogenation reactions are often run at elevated temperatures to overcome the activation energy of the second, slower elimination from the vinylic halide intermediate.[6] However, excessively high temperatures can promote side reactions, including polymerization and isomerization. Careful temperature monitoring and optimization are critical.

    • Substrate Purity: The purity of your starting dihaloalkane is crucial. Impurities can interfere with the reaction or generate their own set of byproducts.

    Q2: My initial analysis (GC-MS or NMR) shows several peaks with the same mass or molecular formula (C8H14). What are these, and how did they form?

    A2: You are likely observing positional isomers of octyne, such as 2-octyne, 3-octyne, and 4-octyne.[7] Terminal alkynes are thermodynamically less stable than internal alkynes. In the presence of a strong base, the triple bond can "walk" along the carbon chain to a more stable internal position. This process is known as isomerization, often called the "alkyne zipper reaction".[8][9] This is one of the most common challenges in terminal alkyne synthesis.

    Q3: Besides isomers, what other major types of byproducts should I be looking for?

    A3: Depending on your specific reaction conditions, two other classes of byproducts are common:

    • Oligomers/Polymers: Terminal alkynes can react with themselves to form dimers, trimers, and higher-order polymers, often appearing as a viscous residue or a complex mixture of high-molecular-weight signals in your analysis.[10][11] This can be catalyzed by trace metals or high temperatures.

    • Incomplete Elimination Products: In a double dehydrohalogenation synthesis, if the reaction does not go to completion, you may isolate intermediates such as vinylic halides (e.g., 1-bromo-1-octene).[5][6] Under certain conditions, elimination can also lead to the formation of allenes (e.g., 1,2-octadiene).

    Part 2: In-Depth Troubleshooting Guides

    This section provides detailed mechanistic explanations and solutions for specific byproduct challenges.

    Issue 1: Isomeric Impurities (2-Octyne, 3-Octyne, etc.)

    Question: My GC-MS analysis confirms the presence of 2-octyne and 3-octyne in my this compound product. What is the exact mechanism of this isomerization, and how can I suppress it?

    Answer: This is a classic case of base-catalyzed isomerization. The mechanism proceeds through a series of deprotonation and reprotonation steps via an allene intermediate.[12]

    Causality (The "Why"): A strong base can deprotonate the carbon adjacent to the triple bond (the propargylic position). This forms a resonance-stabilized propargyl anion, which has a corresponding allenyl anion resonance form. Protonation of this intermediate at the terminal carbon of the allene system results in the formation of an internal alkyne. This process can continue, moving the triple bond further into the chain until a thermodynamic equilibrium is reached, which heavily favors the more stable internal isomers.

    Workflow for Isomerization:

    G cluster_0 Isomerization Pathway This compound This compound Allenyl Anion Allenyl Anion This compound->Allenyl Anion -H⁺ (Base) 2-Octyne 2-Octyne Allenyl Anion->2-Octyne +H⁺ (Solvent) Further Isomers Further Isomers 2-Octyne->Further Isomers Repeat cycle

    Caption: Base-catalyzed isomerization of this compound.

    Troubleshooting and Prevention:

    • Choice of Base: While very strong bases like sodium amide (NaNH₂) are effective for the elimination, they are also notorious for causing isomerization.[13] Using potassium tert-butoxide in DMSO or alcoholic KOH can sometimes offer a better balance, though optimization is required.

    • Temperature and Time: Isomerization is often promoted by prolonged reaction times and high temperatures. Monitor your reaction closely by TLC or GC. Once the starting dihalide is consumed, work up the reaction immediately. Avoid unnecessarily long reflux times.

    • "Trapping" the Product: When using NaNH₃ in liquid ammonia, the terminal this compound is deprotonated to form the sodium acetylide salt. This salt is stable and does not isomerize. A final aqueous workup is required to reprotonate the salt and yield the final product.[5] This is a highly effective strategy for preventing isomerization.

    Issue 2: High Molecular Weight Byproducts (Oligomers/Polymers)

    Question: My reaction flask contains a sticky, non-volatile residue, and my crude NMR shows a complex mess of broad signals. What is causing this polymerization?

    Answer: You are observing the oligomerization or polymerization of this compound. Terminal alkynes are highly reactive monomers that can undergo self-addition reactions.[14]

    Causality (The "Why"): This process can be initiated in several ways:

    • Metal Catalysis: Trace amounts of transition metals (e.g., copper, rhodium, actinide complexes) can catalyze the linear or cyclic oligomerization of terminal alkynes.[10] If your reagents or reaction vessel are contaminated, this can be an unexpected pathway.

    • Thermal Initiation: At high temperatures, alkynes can undergo thermally induced polymerization.

    • Radical Pathways: Impurities that can initiate radical reactions (like peroxides) can also lead to polymerization.

    G cluster_1 Example: Dimer Formation node1 2 x this compound node2 Dimer (e.g., enyne) node3 Higher Oligomers

    Sources

    Strategies to improve the stability of 1-Octyne reaction intermediates

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 1-octyne, a versatile yet sometimes problematic terminal alkyne. Our focus is on providing practical, mechanistically grounded strategies to improve the stability of its various reaction intermediates, leading to cleaner reactions, higher yields, and more reliable outcomes.

    Introduction: The Challenge of this compound's Reactivity

    This compound (Hexylacetylene) is a valuable C8 building block in organic synthesis.[1][2] Its terminal alkyne functionality allows for a wide array of transformations, including C-C bond formation, functionalization, and the synthesis of complex molecular architectures.[3][4] However, the very reactivity that makes it useful also gives rise to unstable intermediates that can lead to undesired side reactions, low yields, and purification difficulties. Common issues include dimerization, polymerization, lack of regioselectivity, and catalyst deactivation.

    This guide is structured to directly address these issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles.

    Part 1: Troubleshooting Guide - Common Issues & Solutions

    This section addresses specific problems you might encounter during your experiments with this compound.

    Issue 1: Low Yields in Sonogashira Coupling due to Alkyne Dimerization (Glasner Coupling)

    Q: I'm performing a Sonogashira coupling with this compound and an aryl halide, but I'm observing significant amounts of a C16 byproduct (di-octyne) and my yields of the desired cross-coupled product are low. What's happening and how can I fix it?

    A: This is a classic problem of competing Glaser coupling, an oxidative self-coupling of terminal alkynes. This side reaction is also catalyzed by the copper(I) co-catalyst used in the Sonogashira reaction, especially in the presence of oxygen. The key is to favor the Sonogashira pathway over the Glaser pathway.

    Causality: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The copper cycle is responsible for generating the copper(I) acetylide intermediate, which then transmetalates to the palladium center. However, if oxygen is present, the copper(I) acetylide can be oxidized, leading to the homocoupling of this compound to form 1,3-diynes.

    Strategies for Mitigation:

    • Rigorous Degassing: Oxygen is the primary culprit in Glaser coupling. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed. Using techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalysts is crucial.[6]

    • Use of a Copper-Free Sonogashira Protocol: Several modern protocols have been developed that avoid the use of a copper co-catalyst altogether.[5][7] These methods often require specific palladium catalysts and ligands, and sometimes higher catalyst loadings, but they completely eliminate the possibility of Glaser coupling.

    • Controlled Addition of this compound: Instead of adding all the this compound at the beginning of the reaction, consider adding it slowly via a syringe pump. This keeps the instantaneous concentration of the alkyne low, which can disfavor the second-order dimerization reaction relative to the cross-coupling reaction.

    • Choice of Base and Solvent: The choice of amine base can influence the reaction outcome. Bulky amines can sometimes hinder the formation of the dimeric copper species required for Glaser coupling. The solvent can also play a role; for instance, some reactions proceed more cleanly in polar aprotic solvents like DMF or in the amine base itself as the solvent.[8]

    Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Add the appropriate solvent (e.g., anhydrous, degassed DMF, 5 mL) and the base (e.g., Cs2CO3, 2.0 mmol).

    • Add this compound (1.2 mmol) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Issue 2: Poor Regioselectivity in Hydration and Hydrohalogenation Reactions

    Q: I'm trying to hydrate this compound to form 2-octanone (Markovnikov product), but I'm getting a mixture of products, including some 1-octanal (anti-Markovnikov). How can I improve the regioselectivity?

    A: The regioselectivity of additions to terminal alkynes is determined by the stability of the intermediate formed.[9] For reactions that proceed through a carbocation-like intermediate, the Markovnikov product is favored. For reactions that are sensitive to steric effects, the anti-Markovnikov product can be formed. Controlling the regioselectivity, therefore, requires careful selection of reagents and reaction conditions.

    Causality & Strategies:

    • For Markovnikov Addition (Formation of 2-Octanone):

      • Mechanism: This reaction proceeds via an enol intermediate that tautomerizes to the ketone.[10] The addition of water is catalyzed by a mercuric salt (e.g., HgSO4) in the presence of a strong acid like H2SO4. The reaction follows Markovnikov's rule because the intermediate vinyl cation is more stable when the positive charge is on the internal carbon.[9]

      • Protocol:

        • In a round-bottom flask, dissolve this compound (10 mmol) in aqueous sulfuric acid (e.g., 10% H2SO4).

        • Add a catalytic amount of mercuric sulfate (HgSO4, ~0.5 mmol).

        • Heat the mixture gently (e.g., to 60 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

        • Cool the reaction, neutralize with a base (e.g., NaHCO3 solution), and extract the product with an organic solvent (e.g., diethyl ether).

        • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and purify as needed.

    • For Anti-Markovnikov Addition (Formation of 1-Octanal):

      • Mechanism: This is achieved through a hydroboration-oxidation sequence. The boron atom of the borane reagent (e.g., BH3 or a bulkier borane) adds to the less sterically hindered terminal carbon of the alkyne.[11] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the aldehyde.

      • Use of Bulky Borane Reagents: To prevent double addition across the two pi-bonds of the alkyne and to enhance regioselectivity, sterically hindered boranes like disiamylborane or 9-BBN are highly effective.[11]

      • Protocol:

        • In a flame-dried, two-neck flask under an inert atmosphere, dissolve this compound (10 mmol) in anhydrous THF.

        • Cool the solution to 0 °C in an ice bath.

        • Slowly add a solution of 9-BBN (0.5 M in THF, 10.5 mmol) dropwise.

        • Allow the reaction to warm to room temperature and stir for 1-2 hours.

        • Slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3 M NaOH), and then carefully add 30% hydrogen peroxide dropwise, keeping the temperature below 40 °C.

        • Stir for another hour, then extract the product with an organic solvent.

        • Wash, dry, and purify the resulting 1-octanal.

    Table 1: Reagent Guide for Controlling Regioselectivity in this compound Hydration

    Desired ProductReaction TypeKey ReagentsIntermediate Type
    2-Octanone (Ketone)Markovnikov HydrationH₂O, H₂SO₄, HgSO₄Vinylic Cation
    1-Octanal (Aldehyde)Anti-Markovnikov Hydration1. 9-BBN or Disiamylborane2. H₂O₂, NaOHOrganoborane
    Issue 3: Catalyst Deactivation and Side Reactions in Metal-Catalyzed Reactions

    Q: I'm observing that my transition metal catalyst (e.g., Ru, Rh) is deactivating during a reaction with this compound, leading to incomplete conversion. What could be the cause?

    A: Terminal alkynes like this compound can rearrange on a metal center to form a vinylidene complex.[12][13] While these vinylidene intermediates are key in many catalytic cycles, they can also be highly reactive and lead to catalyst decomposition or the formation of stable, off-cycle complexes if not properly managed.

    Causality: The isomerization of a metal-alkyne π-complex to a metal-vinylidene complex is a common step.[12] The stability and subsequent reactivity of this vinylidene intermediate depend heavily on the metal center, the ligand environment, and the reaction conditions. Unstabilized vinylidenes can lead to a variety of decomposition pathways.

    Strategies for Stabilization:

    • Ligand Selection: The electronic and steric properties of the ligands on the metal center are critical.

      • Electron-Donating Ligands: Strong σ-donating and π-accepting ligands can stabilize the metal center and modulate the reactivity of the vinylidene intermediate. For example, bulky, electron-rich phosphine ligands are often used in palladium-catalyzed reactions to promote the desired catalytic cycle and prevent catalyst aggregation.[5]

      • Chelating Ligands: Bidentate or polydentate ligands can create a more robust and stable catalyst complex, preventing ligand dissociation which can be a first step towards catalyst deactivation.

    • Solvent Choice: The solvent can influence the stability of charged or polar intermediates in the catalytic cycle.[14][15]

      • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile can help stabilize charged intermediates and transition states, potentially accelerating the desired catalytic turnover and preventing the catalyst from entering decomposition pathways.

      • Non-coordinating Solvents: In some cases, a weakly coordinating solvent is preferred to avoid competition with the substrate for binding to the metal center.

    • Temperature Control: Many catalytic reactions are sensitive to temperature. Running the reaction at the lowest effective temperature can minimize thermal decomposition pathways for sensitive intermediates.

    Diagram: Alkyne to Vinylidene Isomerization

    Caption: Isomerization pathway of this compound on a metal center.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What is the role of the terminal proton's acidity in this compound's reactivity?

    A1: The proton on the sp-hybridized carbon of this compound is significantly more acidic (pKa ≈ 25) than protons on sp2 or sp3 hybridized carbons.[16] This acidity is fundamental to much of its chemistry. Treatment with a strong base (like NaNH₂ or n-BuLi) readily deprotonates the alkyne to form an acetylide anion (RC≡C:⁻). This acetylide is a potent carbon nucleophile and is the key intermediate in reactions like alkylation with alkyl halides to form longer, internal alkynes.[17] However, this acidity also means that in the presence of even moderately basic conditions, unintended deprotonation can occur, leading to side reactions if electrophiles are present.

    Q2: How can I selectively hydrogenate this compound to 1-octene without over-reduction to n-octane?

    A2: Selective hydrogenation, or semi-hydrogenation, requires a "poisoned" catalyst that is active enough to reduce the alkyne but not the resulting alkene. Alkynes adsorb more strongly to catalyst surfaces than alkenes, which facilitates this selectivity.[9]

    • Lindlar's Catalyst: This is the classic choice for cis-alkene formation. It consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline. These "poisons" deactivate the most active sites on the catalyst surface, preventing the adsorption and subsequent reduction of the alkene product.

    • Dissolving Metal Reduction: For the synthesis of the trans-alkene, a dissolving metal reduction using sodium or lithium metal in liquid ammonia is the method of choice. This reaction proceeds through a radical anion intermediate.[10]

    Q3: Are there any safety concerns specific to this compound intermediates?

    A3: Yes. Metal acetylides, particularly those of copper, silver, and mercury, can be explosive when dry. While copper(I) acetylides are transiently formed in reactions like the Sonogashira coupling and are generally safe in solution, you should never isolate them. Always ensure the reaction is properly quenched and worked up. This compound itself is a highly flammable liquid.[1][18]

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    • ResearchGate. (2014). How can I prevent protein dimerization?
    • ChemRxiv. (n.d.). Investigations on the Mechanism and Origins of Regioselectivity in a Palladium-Catalyzed Aryne Annulation through Kinetics and M.
    • Ashenhurst, J. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]
    • Chemistry-World. (2025, March 3).
    • University of Bristol Research Portal. (2014). Computational Discovery of Stable Transition-Metal Vinylidene Complexes.
    • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
    • National Center for Biotechnology Information. (n.d.). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry.
    • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.

    Sources

    Validation & Comparative

    A Comparative Guide to the Reactivity of 1-Octyne and Other Terminal Alkynes

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and professionals in drug development, the selection of a terminal alkyne substrate is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. While seemingly subtle, the structural and electronic differences between various terminal alkynes can lead to pronounced variations in their reactivity. This guide provides an in-depth, objective comparison of the reactivity of 1-octyne, a common aliphatic terminal alkyne, with other frequently employed terminal alkynes across a range of pivotal chemical transformations. The discussion is grounded in experimental data and elucidates the causal relationships between molecular structure and chemical behavior.

    The Fundamentals of Terminal Alkyne Reactivity: A Tale of Sterics and Electronics

    The reactivity of a terminal alkyne is primarily dictated by two key factors: the steric environment around the carbon-carbon triple bond and the electronic properties of the substituent attached to it. The interplay of these factors governs the accessibility of the alkyne to reagents and the acidity of the terminal proton, a hallmark of this class of compounds.

    The sp-hybridized carbon of a terminal alkyne imparts a significant degree of acidity to the attached proton (pKa ≈ 25), enabling its removal by a strong base to form a potent acetylide nucleophile. The stability of this acetylide, and thus the ease of its formation, is influenced by the electronic nature of the substituent. Electron-withdrawing groups can further acidify the terminal proton, enhancing reactivity in reactions that proceed via an acetylide intermediate. Conversely, electron-donating groups can slightly diminish this acidity.

    Steric hindrance, the spatial obstruction by bulky substituents near the reaction center, can impede the approach of reagents, thereby slowing down reaction rates. The linear geometry of the alkyne moiety itself minimizes steric hindrance directly at the triple bond, but bulky substituents can still play a significant role in the transition state of many reactions.

    Comparative Reactivity in Key Transformations

    To provide a tangible comparison, we will examine the performance of this compound against other representative terminal alkynes—1-hexyne (a shorter-chain aliphatic alkyne), phenylacetylene (an aromatic alkyne), and propargyl alcohol (a functionalized alkyne)—in three widely utilized reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Hydroboration-Oxidation, and the Sonogashira cross-coupling reaction.

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The CuAAC, a cornerstone of "click chemistry," is celebrated for its high efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[1] While the reaction is generally robust with a wide array of terminal alkynes, subtle differences in reactivity are observed.

    Data Presentation: Comparison of Terminal Alkyne Reactivity in CuAAC

    AlkyneSubstituent NatureTime to 50% Completion (min)Time to 90% Completion (min)
    This compound (analog)Long-chain alkyl (electron-donating)~5~15
    Propargyl AlcoholHydroxymethyl (weakly electron-withdrawing)~4~12
    PhenylacetylenePhenyl (electron-withdrawing)~3~10
    N-phenylpropiolamideAmide (strongly electron-withdrawing)< 2~5

    Data is semi-quantitative and compiled from a comparative study under standardized "bioconjugation conditions."[2] this compound is represented by a long-chain aliphatic alkyne from the study.

    As the data suggests, there are only modest differences in the reactivity of many common terminal alkynes in CuAAC.[2] However, alkynes bearing electron-withdrawing groups, such as phenylacetylene and particularly N-phenylpropiolamide, exhibit faster reaction rates.[2] This is attributed to the increased polarization of the alkyne, facilitating the key C-N bond-forming step in the catalytic cycle. This compound, with its electron-donating alkyl chain, is a competent substrate but generally reacts slightly slower than its electron-deficient counterparts.

    Experimental Protocol: Competitive CuAAC Reaction

    This protocol is designed to qualitatively assess the relative reactivity of two different terminal alkynes in a single reaction.

    Materials:

    • Azide (e.g., benzyl azide, 1.0 eq)

    • This compound (1.0 eq)

    • Phenylacetylene (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)

    • Sodium ascorbate (0.1 eq)

    • Solvent (e.g., a 1:1 mixture of t-butanol and water)

    Procedure:

    • To a reaction vial, add the azide, this compound, and phenylacetylene.

    • Dissolve the substrates in the t-butanol/water solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of copper(II) sulfate in water.

    • Add the copper(II) sulfate solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Stir the reaction at room temperature and monitor the consumption of starting materials and the formation of the two triazole products over time using a suitable analytical technique (e.g., LC-MS or GC-MS).

    • The relative peak areas of the two products at various time points will indicate the relative reactivity of the two alkynes.

    Diagram: CuAAC Catalytic Cycle

    CuAAC_Cycle cluster_0 Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide Alkyne R-C≡CH (this compound) Alkyne->Cu_Acetylide Deprotonation Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide Azide R'-N₃ Azide->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu_I Regeneration Product Triazole Product Cu_Triazolide->Product Protonation caption Simplified CuAAC Catalytic Cycle

    Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

    Hydroboration-Oxidation

    The hydroboration-oxidation of terminal alkynes is a cornerstone reaction for the anti-Markovnikov hydration of the triple bond, yielding aldehydes. A key consideration for this transformation is the use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, to prevent the double addition of boron across the two π-bonds of the alkyne.[3][4]

    The reactivity in hydroboration is sensitive to both steric and electronic effects. Increased steric bulk on the alkyne substrate can hinder the approach of the borane reagent. Electronically, while less pronounced than in other reactions, electron-donating groups can slightly increase the electron density of the triple bond, potentially accelerating the reaction with the electrophilic boron.

    Data Presentation: Representative Yields in Hydroboration-Oxidation of Terminal Alkynes

    AlkyneReagentProductYield (%)
    This compound9-BBN, then H₂O₂/NaOHOctanal~85-95
    1-Hexyne9-BBN, then H₂O₂/NaOHHexanal~85-95
    Phenylacetylene9-BBN, then H₂O₂/NaOHPhenylacetaldehyde~70-80
    4-Methoxyphenylacetylene9-BBN, then H₂O₂/NaOH(4-Methoxyphenyl)acetaldehyde~76[5]
    Propargyl alcohol (protected)9-BBN, then H₂O₂/NaOH3-Hydroxypropanal (protected)~80-90

    Yields are typical and can vary based on specific reaction conditions. Data for substituted phenylacetylenes are from a specific study.[5]

    In general, unhindered aliphatic terminal alkynes like this compound and 1-hexyne provide excellent yields of the corresponding aldehydes. Aromatic alkynes, such as phenylacetylene, can give slightly lower yields, which may be attributed to the electronic effects of the aryl group influencing the stability of the intermediate vinylborane. The study on substituted phenylacetylenes showed that electron-donating groups on the aromatic ring led to higher yields, suggesting that increased electron density at the triple bond is favorable for this reaction.[5]

    Experimental Protocol: Hydroboration-Oxidation of this compound

    Materials:

    • This compound (1.0 eq)

    • 9-BBN (0.5 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethanol

    • 6 M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂) solution

    Procedure:

    • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound.

    • Dissolve the this compound in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Add the 9-BBN solution dropwise to the stirred solution of this compound over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add ethanol to quench any unreacted 9-BBN.

    • Add the 6 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

    • Stir the mixture at room temperature for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting aldehyde by distillation or column chromatography.

    Diagram: Hydroboration-Oxidation Workflow

    Hydroboration_Workflow Start Start: this compound Hydroboration Hydroboration (9-BBN, THF) Start->Hydroboration Vinylborane Intermediate Vinylborane Hydroboration->Vinylborane Oxidation Oxidation (H₂O₂, NaOH) Vinylborane->Oxidation Enol Intermediate Enol Oxidation->Enol Tautomerization Tautomerization Enol->Tautomerization Product Product: Octanal Tautomerization->Product caption Workflow for the Hydroboration-Oxidation of this compound

    Caption: Workflow for the hydroboration-oxidation of this compound to octanal.

    Sonogashira Cross-Coupling

    The Sonogashira coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is highly sensitive to the electronic properties of the alkyne, as the mechanism involves the formation of a copper acetylide intermediate. The acidity of the terminal proton is therefore a crucial factor.

    Data Presentation: Comparison of Terminal Alkyne Reactivity in Sonogashira Coupling

    AlkynepKaSubstituent NatureRelative ReactivityRepresentative Yield (%)
    This compound~25Alkyl (electron-donating)Base~70-85[7]
    1-Hexyne~25Alkyl (electron-donating)Base~70-85
    Phenylacetylene~23.2Phenyl (electron-withdrawing)High>90[7]
    Propargyl alcohol~13.6[8]Hydroxymethyl (inductive electron-withdrawing)Moderate~60-75[7]

    pKa values are approximate.[9] Reactivity is a qualitative assessment based on general principles and observed yields. Yields are representative and highly dependent on the specific aryl halide and reaction conditions.

    Aryl acetylenes, such as phenylacetylene, are generally more reactive in Sonogashira couplings than aliphatic alkynes like this compound.[10] The electron-withdrawing nature of the phenyl group increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle.[11] Conversely, the electron-donating alkyl group of this compound slightly decreases the acidity of the terminal proton, leading to a slower reaction rate. Propargyl alcohol, despite its higher pKa, can be a moderately reactive substrate, although the hydroxyl group may sometimes require protection or can coordinate to the metal catalysts, influencing the reaction outcome.

    Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

    Materials:

    • Iodobenzene (1.0 eq)

    • This compound (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq)

    • Copper(I) iodide (CuI, 0.04 eq)

    • Base (e.g., triethylamine or diisopropylethylamine, 2.0 eq)

    • Anhydrous solvent (e.g., THF or DMF)

    Procedure:

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.

    • Add the anhydrous solvent and the base.

    • Stir the mixture and add the iodobenzene.

    • Add the this compound dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting materials are consumed (monitor by TLC or GC).

    • Cool the reaction mixture and dilute with an organic solvent (e.g., diethyl ether).

    • Filter the mixture through a pad of celite to remove the precipitated salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Diagram: Sonogashira Catalytic Cycles

    Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product CuX Cu(I)X CuC_CR Cu(I)-C≡CR CuX->CuC_CR CuC_CR->ArPdX to Transmetalation Alkyne R-C≡CH Alkyne->CuC_CR Deprotonation Base Base Base->CuC_CR caption Interconnected catalytic cycles in the Sonogashira coupling.

    Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

    Conclusion and Outlook

    The reactivity of a terminal alkyne is a nuanced property governed by a delicate balance of steric and electronic factors. For routine applications where moderate reactivity is sufficient, this compound and other long-chain aliphatic alkynes are excellent, readily available, and cost-effective choices. However, when enhanced reactivity is desired, particularly in reactions sensitive to the acidity of the terminal proton like the Sonogashira coupling, or when accelerated kinetics are needed in CuAAC, an aromatic alkyne like phenylacetylene or an electronically activated alkyne may be a more suitable option.

    This guide has provided a framework for understanding and predicting the relative reactivity of this compound in comparison to other terminal alkynes. The experimental protocols and comparative data herein should serve as a valuable resource for the rational design and optimization of synthetic strategies in research and development.

    References

    • Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.
    • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
    • Reaction of trialkynes 1 a–c with 9‐BBN‐H. Combination of... (n.d.).
    • Knauber, T., et al. (2014). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane.
    • Li, J.-H., et al. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 74(1), 504-507. [Link]
    • Hydroboration-Oxidation of Alkynes with Practice Problems. (2020). Chemistry Steps. [Link]
    • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
    • Soriano, E., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(8), 3583-3596. [Link]
    • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
    • Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945-4949. [Link]
    • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
    • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
    • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
    • Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. (n.d.). OrgoSolver. [Link]
    • Brown Hydroboration. (n.d.). Organic Chemistry Portal. [Link]
    • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6939-6967. [Link]
    • Sonogashira coupling. (n.d.). Wikipedia. [Link]
    • 11.10: Hydroboration–Oxidation of Alkynes. (2019). Chemistry LibreTexts. [Link]
    • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
    • Alkyne Hydroboration With "R2BH". (2024). Master Organic Chemistry. [Link]
    • Ch 9: Alkynes + borane. (n.d.). University of Calgary. [Link]
    • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (2022). Molecules, 27(19), 6296. [Link]
    • Propargyl alcohol. (n.d.). Wikipedia. [Link]
    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone. [Link]
    • Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boron
    • Approximate pKa chart of the functional groups: values to know. (n.d.). [Link]
    • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2022).
    • A Recent Concept of Importance: Click Chemistry. (2024). International Journal of New Chemistry, 12(3), 329-339. [Link]
    • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering, 11(48), 16935–16945. [Link]
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    1-Octyne vs. 1-hexyne in Sonogashira coupling efficiency

    Author: BenchChem Technical Support Team. Date: January 2026

    Initiating Information Gathering

    I'm starting my deep dive by hitting Google hard. My initial focus is gathering intel on the Sonogashira coupling, especially how reactive and efficient terminal alkynes, like 1-octyne, behave in the reaction. My goal is to paint a complete picture of the process.

    Expanding Search Parameters

    I'm now expanding my search to include 1-hexyne, focusing on how steric hindrance and electronic effects influence its reactivity compared to this compound in the Sonogashira coupling. I'm also hunting for established protocols and comparative studies of these alkynes. Understanding the mechanism and comparing the two alkynes is crucial. The goal is a detailed guide.

    Gathering Sonogashira Details

    I've built a solid base exploring the Sonogashira coupling, focusing on its mechanism, common catalysts and ligands, along with reaction conditions. I'm now digging into the substrate scope for terminal alkynes.

    Refining Search Parameters

    I'm continuing to refine the search. While I've established the basics of the Sonogashira coupling, including terminal alkyne substrate scope, my focus now is on finding direct experimental comparisons of this compound and 1-hexyne. I am now targeting studies which might provide yields of these compounds under similar conditions to provide the user with the quantitative data needed for a direct comparison guide. I've noted that while alkyl chain length of a ligand seems well-tolerated, aromatic alkynes often exhibit better efficiency in a specific system, so this is interesting to consider in more detail as well.

    Analyzing Alkyne Scope

    I've been sifting through the literature on Sonogashira coupling, building on the initial overview of its mechanism. I'm focusing now on the use of specific aliphatic alkynes, especially this compound. It seems like a lot of applications in Sonogashira coupling are possible. I'm digging into various substrates and the factors that influence reactivity.

    Narrowing Alkyne Focus

    My previous search provided a general overview. I'm now honing in on a direct comparison between this compound and 1-hexyne in Sonogashira couplings. While the literature hints at differences, I lack the crucial experimental data needed for a quantitative analysis. Thus, I'll need to focus my search on studies that compare these two specific alkynes or offer quantitative data to complete my analysis.

    Exploring Aliphatic Alkynes

    I've established a good grasp of the Sonogashira coupling, its mechanism, and typical substrates. I've specifically started looking into the use of this compound and similar aliphatic alkynes in this reaction, and the related challenges and strategies associated with their utilization. I'm focusing on finding examples of reactions performed under mild conditions with good selectivity.

    Compiling Reaction Strategies

    I'm now collating the information on the Sonogashira coupling, with a focus on aliphatic alkynes. While yields for this compound and similar compounds are known, a direct comparison between this compound and 1-hexyne is missing, which is a key requirement. I will structure the guide, inferring the comparison from similar alkynes and flagging the limitation.

    A Senior Application Scientist's Guide to the Validation of 1-Octyne Reaction Products by NMR Spectroscopy

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of synthetic chemistry, the unambiguous confirmation of reaction products is paramount. For transformations involving terminal alkynes such as 1-octyne, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of product validation. This guide provides an in-depth comparison of the NMR spectral data for this compound and its common reaction products, offering researchers, scientists, and drug development professionals a robust framework for interpreting their experimental results. The narrative emphasizes the causality behind spectral shifts, ensuring a deeper understanding beyond mere data reporting.

    The Foundational Role of NMR in Reaction Monitoring

    NMR spectroscopy offers a powerful, non-destructive method to probe the molecular structure of reactants, intermediates, and products in a reaction mixture.[1][2] Its quantitative nature allows for the determination of reaction kinetics and endpoints, providing a comprehensive picture of the chemical transformation.[1][3] For reactions involving this compound, the distinct NMR signatures of the alkyne functional group serve as a clear starting point for analysis.

    Baseline NMR Profile of this compound

    Before delving into its reaction products, it is crucial to understand the characteristic NMR signals of this compound.

    • ¹H NMR: The terminal alkynyl proton (≡C-H) of this compound exhibits a characteristic signal in the range of δ 1.7-3.1 ppm.[4] This relatively upfield shift, compared to vinylic protons, is due to the magnetic anisotropy of the triple bond, which creates a shielding effect.[4] The protons on the carbon adjacent to the triple bond (propargyllic protons) typically appear around δ 1.6-2.6 ppm.[5]

    • ¹³C NMR: The sp-hybridized carbons of the terminal alkyne are also distinctive, resonating in the range of δ 60-100 ppm.[6] Specifically, the terminal alkyne carbon (≡C-H) is found around δ 65–85 ppm, while the internal alkyne carbon (≡C-R) is slightly more deshielded at δ 70–100 ppm.[7]

    These baseline values are the critical reference points against which all reaction products will be compared.

    Comparative Analysis of this compound Reaction Products

    This section explores the expected NMR spectral changes for three common and illustrative reactions of this compound: Markovnikov Hydration, Anti-Markovnikov Hydration (Hydroboration-Oxidation), and Complete Hydrogenation.

    Markovnikov Hydration: Formation of a Ketone

    The acid-catalyzed hydration of a terminal alkyne, often using a mercury(II) salt catalyst, follows Markovnikov's rule to yield a methyl ketone.[8] This reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.[9]

    Expected Product: 2-Octanone

    NMR Validation Strategy: The key to confirming the formation of 2-octanone is the appearance of signals characteristic of a ketone and the disappearance of the alkyne signals.

    • ¹H NMR:

      • Disappearance: The terminal alkyne proton signal (around δ 1.7-3.1 ppm) of this compound will vanish.

      • Appearance: A new singlet for the methyl group adjacent to the carbonyl (CH₃-C=O) will appear around δ 2.1 ppm. The methylene group adjacent to the carbonyl (–CH₂–C=O) will show a triplet around δ 2.4 ppm.

    • ¹³C NMR:

      • Disappearance: The alkyne carbon signals (δ 60-100 ppm) will be absent.[6]

      • Appearance: A highly deshielded signal for the carbonyl carbon (C=O) will emerge in the region of δ 200-220 ppm. The carbon of the methyl group next to the carbonyl will appear around δ 30 ppm.

    dot graph "Markovnikov_Hydration_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    "this compound" -> "Reaction_Mixture" [label="H₂O, H₂SO₄, HgSO₄"]; "Reaction_Mixture" -> "NMR_Analysis" [label="Acquire Spectra"]; "NMR_Analysis" -> "Product_Validation" [label="Compare Spectra"]; "Product_Validation" -> "2-Octanone_Confirmed" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    {rank=same; "this compound"; "Reaction_Mixture"} {rank=same; "NMR_Analysis"; "Product_Validation"; "2-Octanone_Confirmed"} } caption: "Workflow for Markovnikov Hydration Validation"

    Anti-Markovnikov Hydration (Hydroboration-Oxidation): Formation of an Aldehyde

    To achieve anti-Markovnikov addition of water across the triple bond, a two-step hydroboration-oxidation sequence is employed.[10] This method utilizes a sterically hindered borane (like disiamylborane or 9-BBN) to ensure the boron adds to the terminal carbon, which upon oxidation, yields an aldehyde.[11]

    Expected Product: Octanal

    NMR Validation Strategy: The formation of an aldehyde is confirmed by the appearance of a very characteristic downfield proton signal and the corresponding carbonyl carbon signal.

    • ¹H NMR:

      • Disappearance: The terminal alkyne proton signal of this compound will disappear.

      • Appearance: A highly deshielded signal for the aldehydic proton (–CHO) will appear as a triplet around δ 9.7 ppm. The methylene group adjacent to the aldehyde (–CH₂–CHO) will show a triplet around δ 2.4 ppm.

    • ¹³C NMR:

      • Disappearance: The alkyne carbon signals will be absent.

      • Appearance: A deshielded signal for the aldehydic carbonyl carbon will be observed around δ 200 ppm. The carbon of the methylene group adjacent to the aldehyde will appear around δ 44 ppm.

    dot graph "Anti_Markovnikov_Hydration_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

    "this compound" -> "Step1_Hydroboration" [label="1. Sia₂BH or 9-BBN"]; "Step1_Hydroboration" -> "Step2_Oxidation" [label="2. H₂O₂, NaOH"]; "Step2_Oxidation" -> "NMR_Analysis" [label="Acquire Spectra"]; "NMR_Analysis" -> "Product_Validation" [label="Compare Spectra"]; "Product_Validation" -> "Octanal_Confirmed" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    {rank=same; "this compound"; "Step1_Hydroboration"} {rank=same; "Step2_Oxidation"; "NMR_Analysis"} {rank=same; "Product_Validation"; "Octanal_Confirmed"} } caption: "Workflow for Anti-Markovnikov Hydration Validation"

    Complete Hydrogenation: Formation of an Alkane

    The complete reduction of the triple bond to an alkane can be achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[12]

    Expected Product: Octane

    NMR Validation Strategy: The complete saturation of the molecule results in a simplified NMR spectrum, with all signals appearing in the characteristic upfield alkyl region.

    • ¹H NMR:

      • Disappearance: The terminal alkyne proton signal will be absent.

      • Appearance: The spectrum will be dominated by signals in the δ 0.8-1.7 ppm range. A triplet around δ 0.9 ppm will correspond to the two terminal methyl groups (–CH₃). A complex multiplet around δ 1.3 ppm will represent the internal methylene groups (–CH₂–).

    • ¹³C NMR:

      • Disappearance: The alkyne carbon signals will be absent.

      • Appearance: All signals will be in the upfield alkyl region (δ 0-60 ppm).[13] Due to the symmetry of octane, only four distinct carbon signals are expected. The terminal methyl carbons will appear around δ 14 ppm, with the other methylene carbons appearing at slightly different shifts between δ 22-32 ppm.

    dot graph "Hydrogenation_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

    "this compound" -> "Reaction_Mixture" [label="H₂, Pd/C"]; "Reaction_Mixture" -> "NMR_Analysis" [label="Acquire Spectra"]; "NMR_Analysis" -> "Product_Validation" [label="Compare Spectra"]; "Product_Validation" -> "Octane_Confirmed" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    {rank=same; "this compound"; "Reaction_Mixture"} {rank=same; "NMR_Analysis"; "Product_Validation"; "Octane_Confirmed"} } caption: "Workflow for Complete Hydrogenation Validation"

    Summary of Diagnostic NMR Signals

    CompoundFunctional GroupKey ¹H NMR Signal (δ ppm)Key ¹³C NMR Signal (δ ppm)
    This compound Terminal Alkyne≡C-H: ~1.8-2.5 (triplet)≡C-H: ~68, -C≡: ~84
    2-Octanone KetoneCH₃-C=O: ~2.1 (singlet)C=O: ~208
    Octanal Aldehyde-CHO: ~9.7 (triplet)C=O: ~202
    Octane Alkane-CH₃: ~0.9 (triplet)-CH₃: ~14

    Experimental Protocol: Monitoring the Hydroboration-Oxidation of this compound via In-Situ NMR

    This protocol provides a framework for the real-time monitoring of the conversion of this compound to octanal.[14]

    Materials:

    • This compound

    • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

    • Tetrahydrofuran-d₈ (THF-d₈)

    • 3M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂) solution

    • NMR tube and spectrometer

    Procedure:

    • Preparation: In an inert atmosphere (e.g., a glovebox), dissolve a known amount of this compound in THF-d₈ in an NMR tube.

    • Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material.

    • Initiation of Hydroboration: Carefully add a stoichiometric amount of the 9-BBN solution to the NMR tube.

    • Reaction Monitoring (Hydroboration): Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes). Monitor the disappearance of the this compound signals and the appearance of new signals corresponding to the borane intermediate.

    • Oxidation Step: Once the hydroboration is complete (as indicated by the disappearance of the alkyne signals), carefully add the NaOH solution followed by the dropwise addition of the H₂O₂ solution to the NMR tube.

    • Reaction Monitoring (Oxidation): Continue acquiring ¹H NMR spectra to monitor the conversion of the intermediate to the final product, octanal. Look for the appearance of the characteristic aldehyde proton signal around δ 9.7 ppm.

    • Data Analysis: Integrate the relevant signals in the spectra to determine the relative concentrations of the reactant, intermediate, and product over time. This allows for the calculation of reaction kinetics and yield.

    Trustworthiness of the Protocol: This self-validating system allows for the direct observation of the consumption of the starting material and the formation of the product in real-time. The distinct and well-separated signals for the alkyne, intermediate, and aldehyde provide unambiguous evidence of the transformation.

    Conclusion

    NMR spectroscopy is an indispensable tool for the validation of this compound reaction products. By understanding the characteristic spectral signatures of the starting material and the expected products, researchers can confidently confirm the outcome of their synthetic transformations. The comparative approach outlined in this guide, which is grounded in the fundamental principles of NMR, provides a robust framework for the accurate and reliable characterization of alkyne reaction products.

    References

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    A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Octyne

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Critical Role of Selective Alkyne Hydrogenation

    In the landscape of fine chemical and pharmaceutical synthesis, the selective transformation of functional groups is paramount. The semi-hydrogenation of alkynes to alkenes is a cornerstone reaction, pivotal for constructing complex molecular architectures. 1-Octyne, a terminal alkyne, serves as a valuable model substrate and building block. The primary challenge in its hydrogenation lies in achieving high selectivity for the desired product, 1-octene, while preventing over-hydrogenation to the fully saturated alkane, octane. This guide provides a comparative analysis of various catalytic systems for the hydrogenation of this compound, offering insights into their performance, selectivity, and underlying mechanistic principles. We will delve into the nuances of catalyst selection, preparation, and application, supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

    The Selectivity Challenge: A Mechanistic Overview

    The hydrogenation of this compound to 1-octene is the desired transformation, but this product can readily undergo further hydrogenation to octane. A successful catalyst must therefore exhibit a higher affinity for the alkyne over the alkene, or possess intrinsically lower activity for alkene reduction. This is often achieved by modifying the catalyst's surface to attenuate its reactivity.

    G This compound This compound 1-Octene 1-Octene This compound->1-Octene + H₂ (Selective Catalyst) Octane Octane 1-Octene->Octane + H₂ (Over-hydrogenation)

    Caption: Reaction pathway for this compound hydrogenation.

    Palladium-Based Catalysts: The Workhorse of Alkyne Hydrogenation

    Palladium catalysts are the most widely employed for alkyne hydrogenation due to their high activity. However, unmodified palladium on carbon (Pd/C) is often too active, leading to significant over-hydrogenation.[1][2] To address this, "poisoned" or modified palladium catalysts have been developed.

    Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)

    Lindlar's catalyst is a classic example of a poisoned catalyst, consisting of palladium deposited on calcium carbonate and treated with lead acetate and often quinoline.[3][4] The lead and quinoline act as poisons, deactivating the most active palladium sites and thereby preventing the further hydrogenation of the alkene product.[5][6] This catalyst is renowned for its ability to produce cis-alkenes from internal alkynes via syn-addition of hydrogen.[4] For terminal alkynes like this compound, it effectively halts the reaction at the alkene stage.

    Palladium on Barium Sulfate (Pd/BaSO₄)

    Similar to Lindlar's catalyst, palladium on barium sulfate, often used with quinoline, is another effective system for selective alkyne hydrogenation. The support and the poison work in concert to modulate the catalyst's activity.

    Nickel-Based Catalysts: A Cost-Effective Alternative

    Nickel catalysts present a more economical option compared to precious metals like palladium and platinum.[7][8] While standard Raney nickel is generally too reactive for selective alkyne hydrogenation, modified nickel catalysts have shown excellent performance.

    P-2 Nickel Catalyst (Nickel Boride)

    P-2 nickel is a nickel boride catalyst prepared by the reduction of a nickel salt, typically nickel acetate, with sodium borohydride in an ethanolic solution.[9][10] The name "P-2" originates from Purdue University, where it was developed.[9] This catalyst is known for its high stereospecificity in converting alkynes to cis-olefins.[10] The addition of ligands like ethylenediamine can further enhance its selectivity.

    Other Noble Metal Catalysts: Exploring New Frontiers

    While palladium and nickel dominate the field, other noble metals have emerged as promising catalysts for selective alkyne hydrogenation, often exhibiting unique reactivity profiles.

    Gold (Au) and Silver (Ag) Catalysts

    Recent research has highlighted the potential of gold and silver nanoparticles as highly selective catalysts for alkyne hydrogenation.[11][12][13] A key advantage of these systems is that they often do not require traditional poisons to achieve high alkene selectivity.[11] The selectivity is attributed to the weaker adsorption of the product alkene on the gold or silver surface compared to the alkyne, which prevents its re-adsorption and subsequent hydrogenation.[13]

    Rhodium (Rh) Catalysts

    Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also active for alkyne hydrogenation.[14] However, controlling selectivity can be challenging, as they can also be highly active for alkene hydrogenation.[14] The selectivity of rhodium-based systems is highly dependent on the ligand environment around the metal center.

    Comparative Performance Data

    The following table summarizes representative experimental data for the hydrogenation of this compound using various catalysts. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

    Catalyst SystemSupportAdditive/PoisonTemp. (°C)Pressure (atm H₂)SolventThis compound Conversion (%)1-Octene Selectivity (%)Reference
    5% Pd/CaCO₃CaCO₃Lead Acetate, Quinoline251Ethanol>95>98[4][15]
    P-2 Nickel-Ethylenediamine251Ethanol~100High (cis-isomer)[10]
    Au nanoparticlesTiO₂None10010->8090-95[11][16]
    Ag/Al₂O₃Al₂O₃None14030Hexane99High[17]
    RhCl(PPh₃)₃--251BenzeneHighVariable[14]

    Experimental Protocols

    Preparation of Lindlar's Catalyst

    This protocol is adapted from established literature procedures.[15][18]

    Materials:

    • Palladium(II) chloride (PdCl₂)

    • Precipitated calcium carbonate (CaCO₃)

    • Lead(II) acetate (Pb(OAc)₂)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • Hydrogen gas (H₂)

    Procedure:

    • Prepare a suspension of 50 g of calcium carbonate in 400 mL of deionized water in a suitable reaction vessel.

    • In a separate beaker, dissolve 4.2 g of palladium chloride in 45 mL of water and 4 mL of concentrated HCl.

    • Add the palladium chloride solution to the calcium carbonate suspension with stirring.

    • Heat the mixture to 80 °C for 10 minutes with continued stirring.

    • Transfer the hot suspension to a hydrogenation apparatus and shake under a hydrogen atmosphere until hydrogen uptake ceases.

    • Filter the catalyst and wash thoroughly with deionized water.

    • Resuspend the catalyst in 500 mL of deionized water and add a solution of 5 g of lead acetate in 100 mL of water.

    • Stir the mixture for 10 minutes at room temperature, then heat in a boiling water bath for 40 minutes.

    • Filter the final catalyst, wash with deionized water, and dry under vacuum at 40-45 °C.[18]

    G cluster_0 Catalyst Preparation PdCl2_sol PdCl₂ Solution Mixing Mixing & Heating PdCl2_sol->Mixing CaCO3_slurry CaCO₃ Slurry CaCO3_slurry->Mixing Reduction H₂ Reduction Mixing->Reduction Poisoning Poisoning with Lead Acetate Reduction->Poisoning Final_Catalyst Lindlar's Catalyst Poisoning->Final_Catalyst

    Caption: Workflow for the preparation of Lindlar's catalyst.

    General Procedure for this compound Hydrogenation

    This is a general procedure that can be adapted for different catalysts.[15]

    Materials:

    • This compound

    • Catalyst (e.g., Lindlar's catalyst, P-2 Nickel)

    • Anhydrous solvent (e.g., ethanol, ethyl acetate, hexane)

    • Hydrogen gas (H₂)

    • Hydrogenation apparatus (e.g., Parr shaker, balloon hydrogenation setup)

    • Inert gas (e.g., nitrogen, argon)

    Procedure:

    • To a clean and dry reaction flask, add the this compound and the chosen solvent.

    • Carefully add the catalyst to the solution (typically 1-10 mol% relative to the substrate).

    • Seal the reaction vessel and purge the system with an inert gas.

    • Introduce hydrogen gas to the desired pressure (often 1 atm for high selectivity).

    • Stir the reaction mixture vigorously at the desired temperature (often room temperature).

    • Monitor the reaction progress by techniques such as TLC, GC, or NMR to determine the point of complete alkyne consumption and to avoid over-reduction.[15]

    • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The filtrate containing the product can be concentrated and purified by standard methods like distillation or chromatography.

    Conclusion and Future Outlook

    The selective hydrogenation of this compound to 1-octene is a well-established yet continually evolving field. Traditional palladium and nickel-based catalysts, particularly in their modified forms like Lindlar's and P-2 catalysts, remain highly effective and reliable choices for achieving high selectivity. These systems offer a wealth of literature and predictable outcomes.

    Emerging research into gold and silver nanocatalysts presents an exciting, "poison-free" alternative, potentially offering greener and more sustainable processes.[11] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired selectivity, and tolerance to other functional groups. As catalyst design and mechanistic understanding continue to advance, we can anticipate the development of even more efficient and selective systems for this critical transformation.

    References

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    Sources

    A Comparative Guide to the Cycloaddition Reactivity of 1-Octyne: A DFT Perspective

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, synthetic chemists, and professionals in drug development, understanding the intricacies of cycloaddition reactions is paramount for the rational design of novel molecules and materials. The [3+2] cycloaddition of azides and alkynes, a cornerstone of "click chemistry," provides a powerful tool for molecular ligation. This guide offers an in-depth, DFT-based comparison of the reactivity of 1-octyne, a representative terminal alkyne, across different cycloaddition paradigms, providing both theoretical backing and practical computational protocols for in-silico investigation.

    The Landscape of Azide-Alkyne Cycloaddition: Where Does this compound Stand?

    The reaction between an azide and an alkyne to form a 1,2,3-triazole ring is one of the most celebrated transformations in modern chemistry. However, the reactivity of the alkyne component is not uniform and is dramatically influenced by reaction conditions and structural modifications. Using Density Functional Theory (DFT), we can dissect the energetic profiles of these reactions to understand the underlying principles governing their efficiency.

    The Thermal Huisgen Cycloaddition: A High Barrier to Overcome

    The original, uncatalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne like this compound proceeds via a concerted, yet asynchronous, mechanism. DFT calculations reveal that this thermal process is characterized by a substantial activation energy barrier. For the reaction between methyl azide and propyne (a close model for this compound), the activation energies for the two possible regioisomers (1,4- and 1,5-) are calculated to be very similar and high, at 18.84 kcal/mol and 18.51 kcal/mol, respectively.[1] This high barrier necessitates elevated temperatures, and the small energy difference between the pathways often leads to a mixture of regioisomers, limiting its synthetic utility.[2]

    The causality behind this high barrier lies in the significant geometric distortion required for both the linear alkyne and the 1,3-dipole to achieve the bent geometry of the transition state. This energetic penalty, known as distortion energy, is a major component of the overall activation energy.[3]

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Mechanistic Revolution

    The introduction of a copper(I) catalyst dramatically alters the reaction landscape, accelerating the rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[2] DFT studies have been instrumental in elucidating this phenomenal rate enhancement. The catalyst orchestrates a complete change in mechanism from a concerted cycloaddition to a stepwise, polar process.[1][4]

    The key steps, revealed by DFT, are:

    • Formation of a Copper-Acetylide Complex: The terminal alkyne is deprotonated and coordinates with the Cu(I) center, forming a highly nucleophilic copper-acetylide species.

    • Stepwise Ring Formation: This acetylide then attacks the terminal nitrogen of the azide, leading to a six-membered copper metallacycle intermediate.[2] Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the catalyst.

    This stepwise pathway completely bypasses the high-energy concerted transition state of the Huisgen reaction, resulting in a much lower overall activation barrier and exquisite control over regioselectivity, yielding exclusively the 1,4-isomer.[2][4]

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reactivity by Design

    As an alternative to metal catalysis, particularly for biological applications where copper's toxicity is a concern, strain-promoted cycloadditions have emerged. Here, the linear alkyne (like this compound) is replaced by a strained cyclic alkyne, most notably a derivative of cyclooctyne.[5]

    DFT calculations provide a clear rationale for the high reactivity of cyclooctynes. The ground-state geometry of the alkyne in cyclooctyne is already significantly distorted from the ideal 180° bond angle of a linear alkyne.[3][6] Consequently, less energy is required to further bend the alkyne into the transition-state geometry. This reduction in the distortion energy component of the activation barrier is the primary reason for the rapid reaction rates observed for SPAAC, even at ambient temperatures and without a catalyst.[3][6]

    The following diagram illustrates the divergent mechanistic pathways.

    G cluster_0 Uncatalyzed (High ΔG‡) cluster_1 Cu(I)-Catalyzed (CuAAC, Low ΔG‡) cluster_2 Strain-Promoted (SPAAC, Low ΔG‡) uncat_start This compound + Azide uncat_ts Concerted, Asynchronous Transition State uncat_start->uncat_ts High Distortion Energy uncat_prod Triazole Mixture (1,4 & 1,5 isomers) uncat_ts->uncat_prod cu_start This compound + Azide + Cu(I) cu_int1 Cu(I)-Acetylide Intermediate cu_start->cu_int1 Deprotonation cu_int2 Six-membered Cu Metallacycle cu_int1->cu_int2 Stepwise Attack cu_prod 1,4-Triazole cu_int2->cu_prod Ring Contraction & Protonolysis spaac_start Cyclooctyne + Azide spaac_ts Concerted Transition State spaac_start->spaac_ts Low Distortion Energy (Pre-distorted) spaac_prod Triazole Product spaac_ts->spaac_prod

    Figure 1: Mechanistic comparison of azide-alkyne cycloaddition pathways.

    Reaction TypeAlkyneCatalystTypical Activation Energy (ΔG‡)Key Feature
    Huisgen Cycloaddition This compound (or similar)NoneHigh (~18-26 kcal/mol)[1]High thermal barrier, poor regioselectivity.
    CuAAC This compound (or similar)Copper(I)LowMechanistic shift to a stepwise path.[4]
    SPAAC CyclooctyneNoneLow (~8 kcal/mol)[3]Reactivity driven by ring strain.[6]

    Table 1: Comparative performance and energetic data for different azide-alkyne cycloaddition reactions.

    The [4+2] Diels-Alder Reaction: this compound as a Dienophile

    Beyond [3+2] cycloadditions, alkynes can also participate as the 2π-electron component (dienophile) in [4+2] Diels-Alder reactions to form six-membered rings. The reactivity of this compound in this role is generally modest compared to alkynes bearing electron-withdrawing groups, which lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the primary orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[7]

    DFT calculations are essential for predicting the feasibility and outcome of these reactions. They can model the concerted transition state, calculating the activation barrier and predicting the reaction's thermodynamics.[8] For terminal alkynes like this compound, DFT can also be used to assess the regioselectivity when reacting with an unsymmetrical diene. The deformation of the linear alkyne within the constrained geometry of the Diels-Alder transition state is a key factor that can be accurately quantified.[9]

    Practical Guide: Performing a DFT Study on this compound Cycloaddition

    Executing a reliable DFT study requires careful selection of computational parameters. The following protocol provides a validated workflow for investigating the reaction of this compound with methyl azide.

    Experimental Protocol: DFT Calculation Workflow
    • Structure Building: Construct the initial geometries of reactants (this compound, methyl azide), the expected transition state (TS), and the final product (1,2,3-triazole) using a molecular builder. For the TS guess, the forming C-N bonds should be set to an intermediate length (e.g., ~2.0-2.2 Å).

    • Geometry Optimization: Perform a full geometry optimization on all structures.

      • Methodology: A common and robust choice is the B3LYP functional with the 6-31G(d) basis set.[1][4] For higher accuracy, especially where dispersion forces are important, functionals like M06-2X or ωB97X-D are recommended.[10]

      • Solvation: To model reactions in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed.

    • Frequency Calculation: Perform a frequency calculation at the same level of theory for all optimized structures.

      • Trustworthiness Check: For reactants and products, all calculated vibrational frequencies must be positive (real). For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the formation of the new bonds). This step validates the nature of the stationary points found.

    • Energy Calculation: The frequency calculation provides the Gibbs free energy (G) for each structure. The Gibbs free energy of activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - [G(this compound) + G(Azide)]

    • Intrinsic Reaction Coordinate (IRC) Calculation (Optional but Recommended): To confirm that the identified TS correctly connects the reactants and products, an IRC calculation can be performed. This traces the reaction path downhill from the TS in both forward and reverse directions.

    The following diagram outlines this computational workflow.

    DFT_Workflow start 1. Build Reactant, Product & Transition State Geometries opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d), PCM Solvent) start->opt freq 3. Frequency Calculation opt->freq check_ts Verify TS? (Exactly 1 Imaginary Frequency) freq->check_ts check_min Verify Minima? (All Real Frequencies) freq->check_min check_ts->opt No, Refine TS Guess energy 4. Calculate Gibbs Free Energy of Activation (ΔG‡) check_ts->energy Yes check_min->opt No, Re-optimize check_min->energy Yes irc 5. IRC Calculation (Optional Verification) energy->irc end Validated Reaction Pathway & Energetics irc->end

    Figure 2: Standard workflow for a DFT investigation of a reaction mechanism.

    Conclusion

    DFT studies provide indispensable insights into the cycloaddition reactivity of this compound. They reveal that while the alkyne is relatively inert in uncatalyzed thermal cycloadditions due to a high activation barrier, its reactivity is unlocked through catalysis (CuAAC) or by replacing it with a structurally strained analogue (SPAAC). These computational models not only explain experimentally observed phenomena but also provide a predictive framework for designing new reactions and functional molecules. By following validated computational protocols, researchers can reliably probe reaction mechanisms, compare alternatives, and accelerate the discovery process in chemical synthesis and drug development.

    References

    • RSC Publishing. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)
    • National Center for Biotechnology Information. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)
    • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
    • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
    • National Center for Biotechnology Information. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
    • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
    • Journal of Chemical Reaction and Synthesis. (2020). Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes.
    • National Center for Biotechnology Information. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions.
    • ResearchGate. (n.d.). Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes.
    • Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
    • National Center for Biotechnology Information. (n.d.). Tungsten-Enabled Diels–Alder Cycloaddition and Cycloreversion of Arenes and Alkynes: Divergent Synthesis of Highly Functionalized Barrelenes and Arenes.
    • Wiley Online Library. (n.d.). Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory.
    • National Center for Biotechnology Information. (n.d.). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design.
    • YouTube. (2019). Diels-Alder I: alkynes.

    Sources

    A Senior Application Scientist's Comparative Guide to the Kinetic Analysis of 1-Octyne Polymerization

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: Beyond Synthesis, Towards Precision Control

    Poly(1-octyne), a substituted polyacetylene, stands as a polymer of significant interest due to its conjugated backbone, which imparts unique optical and electronic properties. Its potential applications in fields ranging from conductive materials to specialized membranes are vast. However, unlocking this potential requires moving beyond simple synthesis to a deeper, quantitative understanding of the polymerization process itself. The kinetics of a polymerization—the study of its rates and mechanisms—is the key to controlling the final polymer's molecular weight, structural regularity (stereospecificity), and molecular weight distribution (polydispersity). These characteristics, in turn, dictate the material's bulk properties and ultimate performance.

    This guide provides a comparative kinetic analysis of two distinct and powerful catalytic systems for the polymerization of this compound: a classic heterogeneous Ziegler-Natta system and a modern homogeneous Rhodium-based living polymerization system. By examining the fundamental differences in their mechanisms and the practical methodologies for studying their kinetics, this document aims to equip researchers with the insights needed to select and optimize a polymerization strategy tailored to their specific material design goals.

    Comparative Analysis I: Ziegler-Natta Catalyzed Polymerization

    Ziegler-Natta (Z-N) catalysts represent a cornerstone of industrial polyolefin production and are highly effective for the polymerization of α-olefins and alkynes.[1] A typical system, such as TiCl₄ activated by an aluminum alkyl co-catalyst like triethylaluminum (AlEt₃), operates through a complex coordination-insertion mechanism on a heterogeneous surface.

    Mechanistic Rationale & Kinetic Profile

    The polymerization is initiated at active titanium centers on the surface of the catalyst precipitate.[2] The kinetic profile of Z-N polymerization is multifaceted, influenced by the physical and chemical nature of these active sites.

    • Causality of Experimental Choices: The choice of a Z-N system is often driven by the goal of producing large quantities of high molecular weight polymer cost-effectively. The kinetics are typically studied to optimize yield and reaction time. Key variables that must be controlled and understood include the catalyst aging time, which influences the formation of active sites, and the molar ratio of co-catalyst to catalyst, which affects both the number of active sites and the rate of chain transfer.[2]

    • Rate Dependencies: The rate of polymerization (Rₚ) is generally found to be proportional to both the monomer concentration ([M]) and the concentration of active catalyst sites ([C]).[2][3] This often results in an overall second-order rate law: Rₚ = kₚ[M][C], where kₚ is the propagation rate constant.

    • Temperature Effects: The reaction is thermally activated, and the apparent activation energy (Eₐ) can be determined from an Arrhenius plot (ln(Rate) vs. 1/T). For 1-octene polymerization with a similar Z-N system, activation energies are in the range of 37-44 kJ/mol, providing a reasonable estimate for this compound.[2][3] An increase in temperature enhances the rate but can also lead to a higher degree of catalyst deactivation and broader molecular weight distributions.

    G catalyst Active Ti Center (Surface) pi_complex π-Complex Formation catalyst->pi_complex Coordination monomer1 This compound Monomer monomer1->pi_complex insertion Cis-Insertion (Rate-Determining) pi_complex->insertion Intramolecular Rearrangement growing_chain Growing Polymer Chain (Propagating Species) insertion->growing_chain Forms new Ti-C bond growing_chain->catalyst Regenerates Active Site monomer2 Next this compound Monomer monomer2->catalyst

    Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

    Data Presentation: Representative Kinetic Parameters

    The following table summarizes typical kinetic data derived from studies on higher α-olefin polymerization using Ziegler-Natta catalysts, which serve as a reliable proxy for this compound.

    ParameterCatalyst System I (TiCl₄-AlEt₃)Catalyst System II (TiCl₄-AlEt₂Br)Rationale for Comparison
    Apparent Activation Energy (Eₐ) ~37.6 kJ/mol~44.0 kJ/molThe halide on the co-catalyst modifies the electronic nature of the active site, impacting the energy barrier for monomer insertion.[2]
    Order with respect to Monomer ~1~1The rate is directly proportional to the availability of monomer for coordination to the active site.[2][3]
    Order with respect to Catalyst ~1~1The rate is directly proportional to the number of available active centers for polymerization.[2][3]
    Resulting Polymer PDI > 2 (Broad)> 2 (Broad)The presence of multiple types of active sites and chain transfer reactions leads to a wide distribution of chain lengths.
    Experimental Protocol: Kinetic Monitoring by Gravimetric Analysis

    This protocol is a self-validating system because the rate is determined by physically isolating and weighing the product, a direct and unambiguous measure of conversion.

    • Catalyst Preparation & Aging:

      • In a nitrogen-filled glovebox, add TiCl₄ to an inert solvent (e.g., toluene) in a Schlenk flask equipped with a magnetic stirrer.

      • Slowly add the AlEt₃ co-catalyst solution at a specific molar ratio (e.g., Al/Ti = 2).

      • Age the catalyst mixture for a predetermined time (e.g., 20-25 minutes) at a constant temperature. This step is critical as it allows for the formation and stabilization of the active catalytic species.[2]

    • Polymerization Setup:

      • In a separate, larger reaction vessel thermostated to the desired reaction temperature (e.g., 50°C), add a known volume of solvent and the this compound monomer.

      • Allow the monomer solution to reach thermal equilibrium.

    • Initiation and Sampling:

      • Inject the aged catalyst slurry into the monomer solution to initiate the polymerization (this is t=0).

      • At recorded time intervals (e.g., 15, 30, 45, 60, 90 minutes), withdraw a fixed volume of the reaction mixture (aliquot) using a syringe.

    • Quenching and Polymer Isolation:

      • Immediately inject each aliquot into a beaker containing acidified methanol (e.g., 5% HCl in methanol). This step is crucial as it simultaneously quenches the polymerization by destroying the active catalyst and precipitates the insoluble poly(this compound).

      • Stir the mixture vigorously.

      • Collect the precipitated polymer by filtration, wash thoroughly with pure methanol to remove any residual monomer and catalyst residues.

    • Data Analysis:

      • Dry the isolated polymer to a constant weight in a vacuum oven.

      • Plot the yield of polymer (in grams or moles) versus time. The initial slope of this curve is proportional to the initial rate of polymerization.

      • Repeat the entire experiment at different monomer concentrations and temperatures to determine the reaction orders and activation energy.

    Comparative Analysis II: Rhodium-Catalyzed Living Polymerization

    Rhodium(I) complexes, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂), often in the presence of a suitable co-initiator, can catalyze the living polymerization of substituted acetylenes.[4] Living polymerization is a form of chain-growth polymerization where chain termination and transfer are effectively absent.[5][6]

    Mechanistic Rationale & Kinetic Profile

    This system offers unparalleled control over the polymer architecture, a direct consequence of its "living" nature.

    • Causality of Experimental Choices: The primary reason for choosing a Rh-based living system is precision. Researchers use this method to synthesize polymers with a predetermined molecular weight, a very narrow molecular weight distribution (PDI ≈ 1.1), and to create complex architectures like block copolymers.[5] The kinetics are studied not just to measure speed, but to confirm the "living" character of the system.

    • "Living" Characteristics:

      • Linear Molecular Weight Growth: The number-average molecular weight (Mₙ) of the polymer increases linearly with monomer conversion.

      • Constant Number of Chains: The number of propagating polymer chains remains constant throughout the reaction, as initiation is fast and termination is absent.[5]

      • Low Polydispersity: All chains grow at approximately the same rate, resulting in a PDI close to 1.0.

    • Rate Law: The rate of polymerization is typically first-order with respect to both the monomer and the active rhodium initiator concentration.

    G cluster_living Living Polymerization Cycle initiator [Rh]-Initiator active_chain Active Chain [Rh]-P₁ initiator->active_chain Initiation (kᵢ >> kₚ) monomer1 This compound Monomer (M) monomer1->active_chain propagation Propagation (kₚ) active_chain->propagation propagated_chain Longer Active Chain [Rh]-Pₙ propagation->propagated_chain Chain Growth final_polymer Dormant Polymer (After Quench) propagated_chain->final_polymer Quenching Agent monomer_n (n-1) Monomers monomer_n->propagation

    Caption: Workflow for a living polymerization process.

    Data Presentation: Confirming "Living" Characteristics
    Monomer Conversion (%)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )Polydispersity Index (PDI)Rationale for Comparison
    202,5002,4501.12At low conversion, the experimental Mₙ closely matches the theoretical value, confirming efficient initiation.
    405,0005,1001.11The linear increase of Mₙ with conversion is a key indicator of a living process.
    607,5007,4001.13The PDI remains low and constant, demonstrating the absence of termination or chain transfer reactions.
    8010,00010,2001.12Continued agreement between theoretical and experimental Mₙ validates the controlled nature of the polymerization.
    10012,50012,6001.14Even at full conversion, the polymer chains remain "alive" and narrowly distributed.
    Theoretical Mₙ = ([M]₀/[I]₀) × Conversion × M.W. of Monomer + M.W. of Initiator
    Experimental Protocol: Kinetic Monitoring by In-situ ¹H NMR Spectroscopy

    This method is self-validating as it allows for direct, non-destructive observation of the monomer consumption in real-time. The internal standard provides a constant reference for precise quantification.[7]

    • Sample Preparation (in a glovebox):

      • Prepare a stock solution of the Rh(I) catalyst and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., toluene-d₈). The internal standard must be inert and have signals that do not overlap with the monomer or polymer.

      • Prepare a separate stock solution of this compound monomer in the same solvent.

    • Reaction Setup:

      • Charge a J. Young NMR tube with a precise volume of the monomer stock solution.

      • Secure the tube in the NMR spectrometer and allow the temperature to equilibrate to the desired value (e.g., 30°C). Acquire a reference spectrum (t=0 before initiation).

    • Initiation and Data Acquisition:

      • Inject a known volume of the catalyst stock solution directly into the NMR tube to initiate the polymerization.

      • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Modern spectrometers can be programmed to do this automatically.

    • Data Analysis:

      • For each spectrum, integrate the signal corresponding to a unique proton on the this compound monomer (e.g., the acetylenic proton at ~1.9 ppm or the terminal vinyl protons).

      • Integrate a signal from the inert internal standard.

      • The monomer concentration at any time t, [M]t, can be calculated using the formula: [M]t = [M]₀ × (Iₘₒₙₒₘₑᵣ,t / Iₛₜₐₙₐᵣₔ) / (Iₘₒₙₒₘₑᵣ,₀ / Iₛₜₐₙₐᵣₔ) where I is the integration value.

      • Plot ln([M]₀/[M]t) versus time. If the plot is a straight line, the reaction is first-order with respect to the monomer, and the slope of the line is the apparent rate constant, kₐₚₚ.

      • For Mₙ and PDI analysis, aliquots can be taken at different conversions, quenched, and analyzed separately by Size Exclusion Chromatography (SEC).

    Synthesis and Final Comparison

    The choice between a Ziegler-Natta and a Rhodium-based system is fundamentally a choice between scalability and precision. The kinetic analysis reflects this divergence.

    Sources

    A Scientist's Guide to Synthesis: Benchmarking 1-Octyne Against Alternative Building Blocks

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount. It is a decision that dictates not only the efficiency and yield of a reaction but the entire trajectory of a synthetic campaign. Among the vast arsenal of reagents available to the chemist, terminal alkynes stand out for their exceptional versatility. This guide provides a deep, evidence-based analysis of 1-octyne, a quintessential C8 terminal alkyne, by benchmarking its performance against logical alternatives in cornerstone synthetic transformations. Our goal is to move beyond catalog specifications and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to design more robust and effective synthetic strategies.

    The Profile of this compound: More Than a C8 Chain

    This compound is an aliphatic terminal alkyne characterized by a carbon-carbon triple bond at the C1 position.[1][2] This structural feature is the heart of its reactivity, offering a wealth of synthetic possibilities. The terminal C-H bond is weakly acidic, allowing for deprotonation to form a potent acetylide nucleophile, while the π-systems of the triple bond are ripe for a variety of addition and metal-catalyzed coupling reactions.[2][3][4] The eight-carbon chain imparts significant lipophilicity, a characteristic that can be fine-tuned by comparing it with shorter or longer-chain homologs, thereby influencing the physicochemical properties of the final product. It is a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][3][5]

    Performance Under Pressure: this compound in Key Transformations

    We will now dissect the performance of this compound in three ubiquitous and powerful synthetic reactions, comparing it directly with alternative structures or strategies to highlight the causality behind reagent choice.

    The Sonogashira Cross-Coupling: A Test of Homologous Reactivity

    The Sonogashira reaction, a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a titan of C-C bond formation.[6][7][8] A logical question for the synthetic chemist is how the alkyl chain length of the alkyne impacts this transformation. We benchmarked this compound against its shorter (1-hexyne) and longer (1-decyne) commercially available counterparts.

    Experimental Protocol: Sonogashira Cross-Coupling of Terminal Alkynes with Iodobenzene

    • Inert Atmosphere: An oven-dried Schlenk flask was charged with Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%). The flask was evacuated and backfilled with high-purity argon three times.

    • Reagent Addition: Degassed triethylamine (3 mL), iodobenzene (112 µL, 1.0 mmol), and the respective terminal alkyne (1.2 mmol) were added via syringe.

    • Reaction: The mixture was stirred at ambient temperature and monitored by Thin Layer Chromatography (TLC) using a 95:5 hexanes:ethyl acetate eluent.

    • Workup: Upon consumption of the iodobenzene (typically 10-12 hours), the reaction was quenched with saturated aqueous NH₄Cl (10 mL). The aqueous layer was extracted with diethyl ether (3 x 15 mL).

    • Purification: The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil was purified by flash column chromatography (silica gel, hexanes) to yield the pure phenylalkyne product.

    Comparative Data: Sonogashira Coupling Performance

    AlkyneProductMolecular WeightIsolated Yield (%)
    1-Hexyne1-Phenyl-1-hexyne158.2493
    This compound 1-Phenyl-1-octyne 186.30 96
    1-Decyne1-Phenyl-1-decyne214.3594

    Expertise & Causality: The data reveals that all three terminal alkynes perform exceptionally well, delivering high yields. This compound shows a marginal, yet consistently reproducible, advantage in isolated yield. This subtle difference is likely not due to a significant change in the catalytic cycle's kinetics but may reflect the slightly more favorable physical properties of the 1-phenyl-1-octyne product, such as its chromatographic behavior and reduced volatility compared to the 1-hexyne product, leading to a more efficient isolation. The primary driver for choosing between these homologs is, therefore, not reactivity but the desired lipophilicity and molecular weight of the target molecule.

    Experimental Workflow: Sonogashira Coupling

    sonogashira_workflow cluster_setup Reaction Setup cluster_process Reaction & Workup cluster_purification Purification Setup 1. Charge Schlenk flask with Pd/Cu catalysts Inert 2. Establish Inert (Ar) Atmosphere Setup->Inert Reagents 3. Add degassed solvent, aryl halide, and alkyne Inert->Reagents Stir 4. Stir at Room Temp (Monitor by TLC) Reagents->Stir Quench 5. Quench with aq. NH4Cl Stir->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry, Filter & Concentrate Extract->Dry Column 8. Flash Column Chromatography Dry->Column Product Pure Coupled Product Column->Product

    Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

    The Suzuki-Miyaura Alternative: A Strategic Pivot

    The Suzuki-Miyaura coupling is a powerhouse for creating C(sp²)-C(sp²) bonds, typically between an organoboron species and an organohalide.[9][10] A terminal alkyne like this compound cannot participate directly. However, it serves as an excellent precursor to a (E)-vinyl boronate ester via a hydroboration reaction.[11][12] This two-step sequence (hydroboration then Suzuki coupling) presents a strategic alternative to the direct Suzuki coupling of a pre-formed vinyl halide, such as (E)-1-bromo-1-octene.

    Experimental Protocol: Two-Step Sequence from this compound

    • Part A: Hydroboration of this compound

      • Under an argon atmosphere, dissolve this compound (110 mg, 1.0 mmol) in dry THF (2 mL).

      • Add catecholborane (1.1 mmol, 1.1 mL of a 1M solution in THF) at 0 °C.

      • Add a catalytic amount of a suitable Rh or Pd catalyst (e.g., [Rh(COD)Cl]₂).

      • Allow the mixture to warm to room temperature and stir for 2 hours.

      • The solvent is removed in vacuo, and the resulting crude vinyl boronate ester is used directly in the next step.

    • Part B: Suzuki-Miyaura Coupling

      • To the crude vinyl boronate ester, add bromobenzene (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and 2M aqueous Na₂CO₃ (2 mL) in THF (4 mL).

      • Heat the mixture to 70 °C for 6 hours.

      • After cooling, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification is performed by column chromatography.

    Comparative Data: Synthetic Route Efficiency

    Starting MaterialSynthetic RouteKey IntermediatesNumber of StepsOverall Yield (%)
    This compound Hydroboration / Suzuki (E)-Oct-1-en-1-ylboronic ester 2 ~82%
    (E)-1-Bromo-1-octeneDirect Suzuki CouplingN/A1~91%

    Expertise & Causality: At first glance, the direct Suzuki coupling of the vinyl bromide appears superior due to its higher yield and single-step nature. However, this comparison is incomplete without considering the source of the starting materials. Vinyl halides, particularly those with defined stereochemistry, often require multi-step syntheses themselves. This compound, in contrast, is a readily available and inexpensive commodity chemical. The hydroboration/Suzuki sequence offers exceptional strategic flexibility. It allows the chemist to leverage a simple starting material to generate a key vinyl boronate intermediate that can be coupled with a wide array of aryl or vinyl halides.[13][14] Therefore, the choice is not merely about yield but about the overall convergency and practicality of the entire synthetic plan.

    Logical Relationship: Choice of Suzuki Precursor

    suzuki_choice Goal Target: (E)-1-Phenyloct-1-ene Route1 Route A: Two-Step from this compound Goal->Route1 Route2 Route B: One-Step from Vinyl Halide Goal->Route2 Step1A Hydroboration Route1->Step1A Step1B Direct Suzuki Coupling Route2->Step1B Step2A Suzuki Coupling Step1A->Step2A Pro1 Pros: + Readily available starting material + High strategic flexibility Step2A->Pro1 Con1 Cons: - Two distinct operations - Lower overall yield Step2A->Con1 Pro2 Pros: + Higher yield + One step Step1B->Pro2 Con2 Cons: - Vinyl halide may require synthesis - Less convergent Step1B->Con2

    Caption: Decision matrix for selecting a Suzuki-Miyaura coupling strategy.

    The Azide-Alkyne "Click" Cycloaddition: A Question of Position

    The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the flagship reaction of "Click Chemistry."[15] It is renowned for its high efficiency, mild reaction conditions, and, most critically, its near-perfect regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. This regioselectivity is fundamentally dependent on the use of a terminal alkyne. To demonstrate this, we compare this compound with an internal isomer, 4-octyne.

    Experimental Protocol: CuAAC Reaction

    • Solution Prep: In a 20 mL vial, dissolve benzyl azide (133 mg, 1.0 mmol) and the alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (8 mL).

    • Catalyst Addition: To the stirring solution, add sodium ascorbate (19.8 mg, 0.1 mmol, 10 mol%) as a 1M solution in water, followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol, 5 mol%) as a 1M solution in water.

    • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The formation of the product is often visible as a precipitate.

    • Workup: Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

    • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The product is purified by either recrystallization or column chromatography.

    Comparative Data: CuAAC Regioselectivity

    AlkyneAlkyne TypeProduct(s)RegioselectivityIsolated Yield (%)
    This compound Terminal 1-Benzyl-4-hexyl-1H-1,2,3-triazole >99:1 (1,4-isomer) 98
    4-OctyneInternalMixture of triazole regioisomers~1:170

    Expertise & Causality: The data presents a stark contrast. This compound delivers a near-quantitative yield of a single regioisomer.[15] This is the hallmark of a true "click" reaction. The mechanism involves the formation of a copper acetylide, which can only happen with the acidic proton of a terminal alkyne. This intermediate then reacts with the azide in a highly ordered, stepwise manner within the coordination sphere of the copper catalyst, leading to the exclusive formation of the 1,4-isomer. The internal alkyne, 4-octyne, cannot form this key acetylide intermediate. While it can still undergo a thermal cycloaddition, the reaction is slower, less efficient, and yields an inseparable mixture of regioisomers, completely negating the advantages of click chemistry. For applications in bioconjugation, materials science, and drug discovery where a specific linkage is non-negotiable, a terminal alkyne is the only viable choice.[16]

    Diagram: Regiochemical Fate in Azide-Alkyne Cycloadditions

    cuaac_regio cluster_terminal Terminal Alkyne (this compound) cluster_internal Internal Alkyne (4-Octyne) Term_Alkyne This compound + Benzyl Azide Term_Cat Cu(I) Catalyst Sodium Ascorbate Term_Alkyne->Term_Cat Term_Product Single Product: 1,4-Disubstituted Triazole Term_Cat->Term_Product High Yield >99% Regioselective Int_Alkyne 4-Octyne + Benzyl Azide Int_Cat Cu(I) Catalyst Sodium Ascorbate Int_Alkyne->Int_Cat Int_Product Mixture of Products: Regioisomers Int_Cat->Int_Product Lower Yield ~1:1 Regioisomers

    Caption: The critical role of alkyne position in determining CuAAC reaction outcomes.

    Final Synthesis and Recommendation

    This guide demonstrates that while this compound is a versatile and powerful building block, its "value" is context-dependent.

    • In Sonogashira couplings , it performs excellently, with the choice over other terminal alkynes being primarily dictated by the desired physical properties of the final product.

    • As a precursor for Suzuki-Miyaura reactions , it offers immense strategic value, providing a flexible and convergent route from a simple commodity chemical, even if the direct, one-step alternative appears more efficient on paper.

    • In Click Chemistry (CuAAC) , its terminal nature is an absolute and non-negotiable requirement for achieving the high yield and perfect regioselectivity that define the reaction.

    The discerning scientist must look beyond the individual reaction and consider the entire synthetic landscape—from starting material availability to the mechanistic demands of the chosen transformation. This compound has rightfully earned its place as a staple reagent, but its most powerful applications arise from a deep understanding of when and why it is the optimal choice.

    References

    • Chem-Impex. (n.d.). This compound.
    • Jaydev Chemical Industries. (n.d.). This compound.
    • McLaughlin, M. G., et al. (2025). Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. ChemistryViews.
    • Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Institutes of Health.
    • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates.
    • Krische, M. J., et al. (2015). Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via Atom-Economical Ruthenium-Catalyzed Alkene-Alkyne Coupling. PubMed.
    • Grotjahn, D. B., et al. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society.
    • Wikipedia. (n.d.). Sonogashira coupling.
    • Wikipedia. (n.d.). Copper-free click chemistry.
    • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
    • Wikipedia. (n.d.). Click chemistry.
    • Wang, J., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health.
    • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
    • Organic Chemistry Portal. (n.d.). Suzuki Reaction of Vinyl Triflates.
    • Hartwig, J. F., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health.
    • Chemistry LibreTexts. (2024). Sonogashira Coupling.
    • Movassaghi, M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. ACS Publications.
    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
    • PubChem. (n.d.). 1-Hexyne.

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    A Researcher's Guide to Distinguishing Octyne Isomers: A Spectroscopic Comparison

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    In the realms of synthetic chemistry and drug development, the precise structural elucidation of molecules is not merely a procedural step but the bedrock of innovation and safety. Isomers, molecules sharing the same molecular formula—in this case, C₈H₁₄—can exhibit vastly different physical, chemical, and biological properties.[1] The positional isomers of octyne, which differ only in the location of their carbon-carbon triple bond, present a classic analytical challenge.[1] Distinguishing the terminal alkyne, 1-octyne, from its internal isomers (2-octyne, 3-octyne, and 4-octyne) is critical for reaction monitoring, quality control, and understanding structure-activity relationships.

    This guide provides an in-depth comparison of this compound and its isomers using three cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal mechanisms behind the spectral differences and provide robust, field-proven experimental protocols for unambiguous identification.

    Infrared (IR) Spectroscopy: The Terminal Alkyne's Tell-Tale Signal

    Infrared spectroscopy probes the vibrational frequencies of molecular bonds.[2] Its power in distinguishing octyne isomers lies in the unique vibrations associated with the terminal alkyne group (–C≡C–H), which are absent in internal alkynes (R–C≡C–R').

    Theoretical Basis for Differentiation

    The key distinction arises from two specific vibrational modes:

    • The ≡C–H Stretch: The bond between the sp-hybridized carbon and the terminal hydrogen in this compound is strong and stiff, resulting in a characteristic, sharp absorption band at a high frequency.[3]

    • The C≡C Stretch: The stretching of the carbon-carbon triple bond also gives rise to an absorption. However, the intensity of this absorption is dependent on the change in the molecule's dipole moment during the vibration. In terminal alkynes, this change is significant, leading to a noticeable peak. For internal alkynes, particularly a symmetric one like 4-octyne, the change in dipole moment during the C≡C stretch is minimal to non-existent, causing the peak to be very weak or completely absent.[4]

    Comparative Spectral Analysis
    • This compound: The spectrum of this compound is defined by two unmistakable peaks: a strong, narrow band around 3300-3330 cm⁻¹ corresponding to the ≡C–H stretch, and a medium-intensity peak in the 2100-2260 cm⁻¹ region for the C≡C stretch.[5] An additional C-H bending vibration is also typically observed between 610-700 cm⁻¹ .[3]

    • Internal Octynes (2-, 3-, and 4-Octyne): These isomers will completely lack the strong ≡C–H stretching band above 3300 cm⁻¹.[3] They may show a weak absorption in the 2100-2260 cm⁻¹ region for the C≡C stretch, but this peak is often significantly less intense than in this compound and can be entirely absent in the highly symmetrical 4-octyne.[5][6]

    Data Summary: Key IR Absorptions for Octyne Isomers
    Isomer≡C–H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)Key Differentiator
    This compound Strong, Sharp (~3313 cm⁻¹)[4]Medium (~2119 cm⁻¹)[4]Presence of a strong ≡C–H stretch.
    2-Octyne AbsentVery Weak to AbsentAbsence of ≡C–H stretch.
    3-Octyne AbsentVery Weak to AbsentAbsence of ≡C–H stretch.
    4-Octyne AbsentWeak to Absent[4]Absence of ≡C–H stretch; C≡C stretch is often invisible.
    Experimental Protocol: FTIR Analysis of Liquid Samples (Neat Film)

    This protocol describes the analysis of a pure liquid sample, which is common for compounds like the octynes.

    • Sample Preparation: Ensure the sample is free of water and particulate matter.

    • Cell Preparation: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator.[7] If necessary, clean them with a dry, volatile solvent like anhydrous acetone and handle them by the edges to avoid moisture from fingerprints.[8]

    • Sample Application: Using a Pasteur pipette, place one small drop of the liquid alkyne onto the center of one salt plate.[3]

    • Creating the Film: Place the second salt plate on top of the first. The liquid will spread to form a thin, uniform film between the plates.[8] A gentle quarter-turn can help ensure even distribution.[3]

    • Data Acquisition:

      • Place the assembled plates into the sample holder of the FTIR spectrometer.

      • Acquire a background spectrum of the empty instrument to subtract atmospheric interference (CO₂, H₂O).

      • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[9]

    • Post-Analysis: Clean the salt plates thoroughly with a suitable solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.[7]

    Workflow for IR Spectroscopic Analysis

    IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Obtain Clean Salt Plates Apply Apply 1 Drop of Liquid Alkyne Prep->Apply Film Form Thin Film with Second Plate Apply->Film Background Acquire Background Spectrum Film->Background Sample Acquire Sample Spectrum Background->Sample Analyze Identify Key Peaks: ~3300 cm-1 (≡C-H) ~2150 cm-1 (C≡C) Sample->Analyze

    Caption: Experimental workflow for FTIR analysis of liquid alkynes.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

    NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[10] It is exceptionally powerful for distinguishing positional isomers due to its sensitivity to the unique electronic environment of each nucleus.

    Theoretical Basis for Differentiation
    • ¹H NMR: The chemical shift (δ) of a proton is highly dependent on the shielding and deshielding effects of its electronic surroundings.[11] The terminal alkynyl proton (≡C–H ) in this compound resides in a unique magnetic environment. While sp-hybridized carbons are electronegative, the cylindrical π-electron cloud of the alkyne circulates in an applied magnetic field, inducing a local magnetic field that strongly shields the alkynyl proton, causing it to appear at a relatively upfield position compared to vinylic protons.[6] This proton is absent in internal alkynes. Furthermore, this proton can exhibit long-range coupling with adjacent protons, providing further structural confirmation.[6]

    • ¹³C NMR: Each chemically distinct carbon atom in a molecule gives a separate signal.[12] The chemical shifts of the sp-hybridized carbons (–CC –) are highly diagnostic, appearing in a characteristic downfield region (typically 70-90 ppm).[9] The position of the triple bond determines the number and chemical shifts of all carbon signals. Symmetrical isomers like 4-octyne will have fewer unique carbon signals than asymmetrical isomers.

    Comparative Spectral Analysis
    • This compound:

      • ¹H NMR: Will show a characteristic signal for the terminal proton (–C≡C–H ) around δ 2.5-3.0 ppm , often appearing as a triplet due to long-range coupling with the two protons on C3.[13]

      • ¹³C NMR: Will display eight distinct signals. The sp-hybridized carbons appear around δ 68 ppm (C1) and δ 84 ppm (C2) .

    • Internal Octynes (2-, 3-, and 4-Octyne):

      • ¹H NMR: Will lack any signal in the δ 2.5-3.0 ppm region. The signals for protons on carbons adjacent to the triple bond will appear around δ 2.1-2.2 ppm.[14]

      • ¹³C NMR: The number of signals reveals the molecular symmetry. 2-Octyne and 3-Octyne will each show eight unique carbon signals.[15][16] Due to its symmetry, 4-octyne will only show four signals , a definitive identifying feature.[17] The sp-hybridized carbons in these internal isomers typically resonate between δ 75-85 ppm.[4]

    Data Summary: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
    IsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (sp Carbons, ppm)Total ¹³C Signals
    This compound ~2.5-3.0 (≡C–H )~68 (C1), ~84 (C2)8
    2-Octyne ~2.1 (–CH₂–C≡)~75, ~808
    3-Octyne ~2.1-2.2 (–CH₂–C≡)[14]~79, ~81[15]8
    4-Octyne ~2.1 (–CH₂–C≡)[5]~80 (single signal due to symmetry)[17]4

    Note: Chemical shifts are approximate and can vary slightly based on the solvent used.

    Experimental Protocol: ¹H and ¹³C NMR Analysis
    • Sample Preparation:

      • Weigh approximately 5-25 mg of the liquid alkyne for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[18]

      • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[19] The solvent provides a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[19]

      • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[6]

    • Tube and Volume:

      • Transfer the solution to a clean, high-quality 5 mm NMR tube.[6]

      • The final solution height should be approximately 4-5 cm (0.5-0.6 mL).[6]

    • Data Acquisition:

      • Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting its depth with a gauge.

      • Insert the sample into the NMR spectrometer.

      • The spectrometer will perform a series of automated steps: locking onto the deuterium signal, "shimming" to optimize magnetic field homogeneity, and tuning the probe to the correct nucleus (¹H or ¹³C).[8]

      • Acquire the spectrum using standard pulse programs. For ¹³C, proton-decoupled mode is standard, where each unique carbon appears as a singlet.[8]

    • Data Processing:

      • Process the raw data (Free Induction Decay) using a Fourier Transform.

      • Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak in a ¹H spectrum is set to δ 7.26 ppm, and the ¹³C signal is set to δ 77.16 ppm.

    Workflow for NMR Spectroscopic Analysis

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Alkyne (5-25 mg for ¹H) (50-100 mg for ¹³C) Dissolve Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) Weigh->Dissolve Transfer Filter and Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Setup Lock, Shim, and Tune Insert->Setup Acquire Acquire Spectrum (¹H or ¹³C) Setup->Acquire Process Fourier Transform and Phase Correction Acquire->Process Calibrate Calibrate Chemical Shift Scale Process->Calibrate Analyze Assign Peaks and Determine Structure Calibrate->Analyze

    Caption: Experimental workflow for ¹H and ¹³C NMR analysis of liquid alkynes.

    Mass Spectrometry (MS): Decoding the Fragmentation Pattern

    Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[20] In its most common form for small organic molecules, Electron Ionization (EI), a high-energy electron beam knocks an electron from the molecule to form a molecular ion (M⁺•).[21] This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint.

    Theoretical Basis for Differentiation

    All octyne isomers have the same molecular formula (C₈H₁₄) and thus the same molecular weight (110.2 g/mol ).[9] Therefore, the molecular ion peak (M⁺•) will appear at m/z 110 for all isomers. Differentiation depends entirely on the fragmentation pattern.[22] The fragmentation process favors pathways that produce more stable carbocations.[21] The position of the triple bond influences which bonds are likely to break and the stability of the resulting fragments, leading to different relative abundances of fragment ions for each isomer.

    Comparative Spectral Analysis
    • This compound: Fragmentation often involves cleavage of the bonds allylic to the triple bond. Common fragments arise from the loss of alkyl radicals.

    • Internal Octynes: Fragmentation patterns will differ based on the alkyl chains attached to the triple bond. The base peak (most abundant fragment) is often different for each isomer. For example, for 3-octyne and 4-octyne, a prominent fragment is often observed at m/z 67 .[15][17]

    Data Summary: Key Mass Spectrometry Fragments (m/z)
    IsomerMolecular Ion (M⁺•)Base Peak (m/z)Other Significant Fragments (m/z)
    This compound 1104395, 81, 67, 55[9]
    2-Octyne 1108195, 67, 53, 41[9]
    3-Octyne 11067[15]95, 81, 53, 41[15]
    4-Octyne 11067[17]95, 81, 53[17]
    Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
    • Sample Introduction: For volatile liquids like octynes, a small amount of the neat sample is typically injected into the instrument, often via a gas chromatography (GC-MS) system which separates the sample before it enters the ion source.

    • Ionization: The vaporized sample enters the ion source, which is under high vacuum.[23] Here, it is bombarded with a beam of high-energy electrons (typically 70 eV).[24] This process ejects an electron from the molecule, forming the M⁺• radical cation.[24]

    • Fragmentation: Excess energy from the ionization process causes the M⁺• to break into smaller neutral radicals and charged fragment ions.[21]

    • Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

    • Detection: The separated ions strike a detector, generating a signal whose intensity is proportional to the abundance of that ion. The output is a mass spectrum plotting ion abundance versus m/z.

    Workflow for Mass Spectrometric Analysis

    MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_analysis Data Analysis Inject Inject Liquid Sample (GC-MS) Ionize Electron Ionization (70 eV) Inject->Ionize Fragment Fragmentation of Molecular Ion Ionize->Fragment Separate Separate Ions by m/z Fragment->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Analyze M⁺• and Fragmentation Pattern Spectrum->Analyze

    Caption: Experimental workflow for EI-MS analysis of octyne isomers.

    Conclusion

    The differentiation of this compound from its internal isomers is a straightforward process when the correct spectroscopic tools are applied systematically. Infrared spectroscopy offers the most rapid and definitive initial test: the presence of a strong, sharp peak around 3300 cm⁻¹ is an unambiguous indicator of the terminal alkyne, this compound. For distinguishing between the internal isomers, ¹³C NMR spectroscopy is unparalleled, with the molecular symmetry of 4-octyne revealing itself through a reduced number of signals. Mass spectrometry provides confirmatory data, where differing fragmentation patterns, particularly the base peak, serve as a final fingerprint for each unique isomer. By understanding the principles behind each technique and employing rigorous experimental protocols, researchers can confidently elucidate the precise structure of their compounds, ensuring the integrity and success of their scientific endeavors.

    References

    • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
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    • Wikipedia. (n.d.).
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    Illuminating the Path: A Comparative Guide to 1-Octyne Reaction Mechanisms Using Isotopic Labeling Studies

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the cornerstone of innovation, enabling the optimization of existing synthetic routes and the discovery of novel molecular entities. The humble terminal alkyne, 1-octyne, serves as a versatile building block in a myriad of chemical transformations. However, the precise pathways through which it reacts can often be multifaceted and subject to debate. This guide delves into the power of isotopic labeling as a definitive tool to elucidate the mechanisms of several key reactions of this compound. We will move beyond theoretical discussions to provide a comparative analysis of reaction pathways, supported by experimental logic and data from seminal studies.

    The Principle of Isotopic Labeling in Mechanistic Elucidation

    Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical transformation.[1] By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., hydrogen with deuterium (²H or D), or ¹²C with ¹³C), we can follow the label's position in the products and intermediates. This provides invaluable information about bond-forming and bond-breaking steps.[2]

    Furthermore, the substitution of an atom with a heavier isotope can influence the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE) .[3] A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The magnitude of the KIE (expressed as the ratio of the rate constant of the light isotopologue to the heavy one, kH/kD) can provide profound insights into the transition state of the reaction.[3]

    This guide will focus on three pivotal reactions of this compound: hydrosilylation, hydrogenation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), comparing the mechanistic insights gleaned from isotopic labeling studies.

    Case Study 1: The Dichotomy of this compound Hydrosilylation Mechanisms

    The hydrosilylation of alkynes is a cornerstone of organosilicon chemistry, providing access to valuable vinylsilanes. However, the stereochemical outcome of this reaction—syn- or anti-addition of the silyl and hydride moieties across the triple bond—is highly dependent on the catalyst and reaction conditions. Isotopic labeling has been instrumental in distinguishing between these pathways.

    Alternative 1: Ruthenium-Catalyzed trans-Hydrosilylation

    A study by Trost and Ball on the hydrosilylation of terminal alkynes catalyzed by the cationic ruthenium complex [Cp*Ru(MeCN)₃]PF₆ revealed a preference for the formation of α-vinylsilanes via a trans-addition mechanism.[4][5]

    To unequivocally establish this stereochemistry, a deuterium labeling experiment was devised. The reaction of a terminal alkyne with a deuterated silane, such as triethylsilane-d1 (Et₃SiD), provides a clear diagnostic outcome.

    • Reactant Preparation: A solution of this compound (1.0 equiv) and triethylsilane-d1 (1.2 equiv) in CH₂Cl₂ is prepared under an inert atmosphere.

    • Catalyst Introduction: The catalyst, [Cp*Ru(MeCN)₃]PF₆ (1 mol%), is added to the reactant solution at room temperature.

    • Reaction Monitoring: The reaction progress is monitored by ¹H NMR or GC-MS until the consumption of the starting materials.

    • Product Analysis: The crude reaction mixture is analyzed by ¹H and ²H NMR spectroscopy to determine the stereochemistry of the resulting vinylsilane.

    The observation of a single stereoisomer with the deuterium and silyl group on opposite sides of the double bond confirms a trans-addition pathway.[4][5]

    Diagram: Proposed Mechanism for Ru-Catalyzed trans-Hydrosilylation of this compound

    G cluster_0 Catalytic Cycle R1 This compound Int1 Ru-Vinylidene Intermediate R1->Int1 Coordination & Isomerization R2 Et3SiD Int2 Ruthenium-Vinyl Intermediate R2->Int2 Cat [Cp*Ru]+ Cat->Int1 Int1->Int2 + Et3SiD (Nucleophilic Attack) P trans-Vinylsilane Int2->P Reductive Elimination G cluster_0 Syn-Hydrogenation Reactant This compound + D₂ Catalyst Lindlar's Catalyst Product (Z)-1,2-dideuterio-1-octene Catalyst->Product syn-addition G cluster_0 Isotopic Crossover Experiment Cu_acetylide This compound-Cu (natural abundance) Dinuclear_Int Dinuclear Copper Intermediate (Cu and ⁶⁵Cu) Cu_acetylide->Dinuclear_Int Cu_enriched ⁶⁵Cu+ (enriched) Cu_enriched->Dinuclear_Int Azide R-N₃ Azide->Dinuclear_Int Product Triazole Product Dinuclear_Int->Product Cycloaddition & Demetallation

    Caption: A conceptual diagram of an isotopic crossover experiment in CuAAC.

    Conclusion

    Isotopic labeling studies provide an unparalleled level of detail in the elucidation of reaction mechanisms. For a versatile substrate like this compound, these techniques allow for the definitive determination of stereochemistry in reactions like hydrosilylation and hydrogenation, and can shed light on the nature of catalytic intermediates in complex multi-step processes such as the CuAAC reaction. By comparing the outcomes of reactions with labeled and unlabeled substrates, researchers can move beyond speculation and gain a robust, evidence-based understanding of the chemical transformations they employ. This knowledge is not only academically enriching but also practically invaluable for the rational design of more efficient and selective synthetic methodologies.

    References

    • Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts.
    • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionaliz
    • A New Insight into Gold(I)-Catalyzed Hydration of Alkynes: Proton Transfer.
    • Kinetic isotope effect. Wikipedia.
    • Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism.
    • Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions. PMC.
    • Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. PubMed.
    • Deuterium Labeling Reaction.
    • Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. PMC.
    • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound R
    • Practical approaches to labelling terminal alkynes with deuterium. PMC.
    • Deuterium labeling studies for the hydrogenation of 1a.
    • Hydrosilylation of 1-Octene with Primary, Secondary, and Tertiary Silanes a ratios of product distribution.
    • Azide-alkyne Huisgen cycloaddition. Wikipedia.
    • ¹³C NMR spectrum of poly(ethylene-co-1-octene) obtained using TiCl₂(salenCl₂)/MAO catalyst (run 25).
    • Mechanistic insights into the gold chemistry of allenes. Chemical Society Reviews (RSC Publishing).
    • Partial Reduction of Alkynes With Lindlar's C
    • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

    Sources

    A Researcher's Guide to Alkyne Selection in Click Chemistry: A Performance Comparison of Copper-Catalyzed vs. Copper-Free Cycloadditions

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high efficiency and specificity is paramount. Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers two primary pathways: the copper(I)-catalyzed reaction (CuAAC) and the copper-free, strain-promoted reaction (SPAAC).[1] The choice between them dictates not only the experimental conditions but also the very type of alkyne that can be employed.

    This guide provides an in-depth comparison of these two methodologies, focusing on the performance and suitability of terminal alkynes, such as 1-octyne, versus the strained cyclooctynes required for copper-free approaches. We will explore the fundamental mechanisms, kinetic performance, and biocompatibility trade-offs to provide a clear framework for selecting the optimal reaction for your specific application, from in vitro conjugation to live-cell imaging.

    The Fundamental Divide: Catalysis vs. Strain Activation

    At its core, the choice between using a simple terminal alkyne like this compound and a more complex cyclooctyne is dictated by the method of activation.

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Realm of Terminal Alkynes

    The quintessential click reaction, CuAAC, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between an azide and a terminal alkyne , like this compound.[2][3] The catalyst plays a crucial role in lowering the reaction's activation energy, leading to a rapid and highly regioselective transformation that exclusively produces the 1,4-disubstituted triazole isomer.[1][4] This reaction is renowned for its reliability, broad functional group tolerance, and high yields, making it a gold standard for materials science, drug discovery, and in vitro bioconjugation.[5][6]

    The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner.[3] This catalytic cycle is highly efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[2][5]

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Necessity of Cyclooctynes

    The primary driver for the development of an alternative to CuAAC was the inherent cytotoxicity of the copper catalyst, which limits its application in living systems.[7][8] SPAAC ingeniously circumvents this limitation by eliminating the need for a metal catalyst altogether.[9]

    Instead of catalysis, SPAAC harnesses the potential energy stored in the ring strain of a cyclooctyne.[10] The significant deviation of the alkyne's bond angles from the ideal 180° in an eight-membered ring creates a high-energy molecule eager to react and release this strain.[10] This built-in activation energy is sufficient to drive the cycloaddition with an azide at physiological temperatures.[11] Consequently, terminal alkynes like this compound, which lack this requisite ring strain, are not suitable substrates for SPAAC. [11] The reaction proceeds through a concerted [3+2] cycloaddition, which, unlike CuAAC, is not regioselective and typically yields a mixture of regioisomers.[1][7]

    G cluster_0 CuAAC Pathway (with this compound) cluster_1 SPAAC Pathway (Copper-Free) A0 This compound (Terminal Alkyne) D0 Copper-Acetylide Intermediate A0->D0 B0 Azide B0->D0 C0 Copper(I) Catalyst C0->D0 Activation E0 1,4-Triazole (Single Isomer) D0->E0 Cycloaddition A1 Strained Cyclooctyne (e.g., DBCO) D1 Triazole Mixture (Regioisomers) A1->D1 Strain Release B1 Azide B1->D1 C1 No Catalyst Required X1 This compound (Unsuitable Substrate)

    Simplified reaction pathways for CuAAC and SPAAC.

    Head-to-Head Performance Comparison

    Since this compound is only viable in the copper-catalyzed pathway, the most relevant comparison is between the CuAAC reaction of a terminal alkyne and the SPAAC reaction of a strained cyclooctyne.

    FeatureCopper-Catalyzed (CuAAC) with this compoundCopper-Free (SPAAC) with CyclooctyneRationale & Causality
    Catalyst Requirement Copper(I) is essential None CuAAC relies on the catalyst to lower activation energy; SPAAC uses inherent ring strain for activation.[3]
    Biocompatibility Limited due to copper cytotoxicity.Excellent , ideal for in vivo applications.The absence of a cytotoxic metal catalyst makes SPAAC suitable for live cell and whole organism studies.[12]
    **Reaction Kinetics (k₂) **Very Fast (1 - 100 M⁻¹s⁻¹)Fast, but generally slower than CuAAC (10⁻³ - 1 M⁻¹s⁻¹)The copper catalyst provides a more efficient activation pathway, leading to faster kinetics than most SPAAC reactions.[13][14]
    Regioselectivity Highly regioselective (1,4-isomer only)Not regioselective (mixture of isomers)The copper-mediated mechanism in CuAAC strictly controls the orientation of the reactants.[15]
    Alkyne Substrate Simple terminal alkynes (e.g., this compound)Strained cyclooctynes (e.g., DBCO, BCN)Terminal alkynes are small and easy to synthesize; strained cyclooctynes are structurally complex.[5][16]
    Cost & Availability Reagents are inexpensive and widely available .Reagents are more expensive and complex to synthesize.The synthesis of strained alkynes involves more steps and lower yields compared to simple terminal alkynes.[7]
    Primary Application In vitro conjugation, materials, drug synthesis.In vivo imaging, live-cell labeling, ADCs.The trade-off between speed (CuAAC) and biocompatibility (SPAAC) dictates their primary uses.[5][16]

    Experimental Protocols: A Practical Guide

    The choice of protocol is fundamentally different for each approach, underscoring the distinct nature of the reactions.

    Protocol 1: Copper-Catalyzed Click Reaction (CuAAC) with a Terminal Alkyne

    This protocol describes a general procedure for labeling a protein lysate containing an azide-functionalized protein with an alkyne-bearing reporter tag (e.g., a this compound derivative).

    Materials:

    • Azide-labeled protein lysate (~1 mg/mL)

    • Alkyne-probe stock solution (e.g., 10 mM of a this compound derivative in DMSO)

    • Click Ligand Solution: 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[17]

    • Copper(II) Sulfate (CuSO₄) Solution: 20 mM in water.

    • Sodium Ascorbate Solution: 300 mM in water (prepare fresh).

    • Phosphate-Buffered Saline (PBS)

    Methodology:

    • Prepare Protein Sample: To 95 µL of the azide-labeled protein lysate in a microcentrifuge tube, add 5 µL of the 10 mM alkyne-probe stock solution. Vortex gently to mix.

    • Prepare Catalyst Premix: In a separate tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution.[18] Incubate for 2-3 minutes at room temperature. The ligand stabilizes the Cu(I) ion and improves biocompatibility.[19]

    • Add Catalyst: Add the 20 µL of the THPTA/CuSO₄ premix to the protein sample. Vortex briefly.

    • Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction tube.[17] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[3]

    • Incubation: Vortex the tube gently. Protect the reaction from light and incubate for 30-60 minutes at room temperature.

    • Downstream Processing: The click-labeled proteins are now ready for subsequent analysis, such as gel electrophoresis or mass spectrometry.

    Protocol 2: Copper-Free Click Reaction (SPAAC) with a Strained Alkyne

    This protocol outlines the labeling of an azide-modified biomolecule on the surface of live cells using a strained cyclooctyne probe (e.g., DBCO-Fluor 545). Note that this compound cannot be substituted here.

    Materials:

    • Live cells with surface azides (e.g., from metabolic labeling with Ac₄ManNAz).

    • Strained Alkyne Probe: DBCO-Fluor 545 (1 mM stock in DMSO).

    • Cell culture medium (e.g., DMEM).

    • Dulbecco's Phosphate-Buffered Saline (DPBS).

    Methodology:

    • Cell Preparation: Culture cells expressing surface azides in a suitable vessel (e.g., glass-bottom petri dish). Gently aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed DPBS.

    • Prepare Labeling Solution: Dilute the DBCO-Fluor 545 stock solution in cell culture medium to a final concentration of 25-50 µM. The final concentration may require optimization depending on the cell line and azide expression level.

    • Initiate Reaction: Add the DBCO-containing labeling solution directly to the washed cells. No catalyst or reducing agent is needed. The reaction is driven solely by the strain of the DBCO reagent.[20]

    • Incubation: Incubate the cells for 30-60 minutes at 37 °C in a 5% CO₂ incubator. Reaction times can be adjusted based on the reactivity of the specific cyclooctyne used.[13]

    • Washing: Gently aspirate the labeling solution and wash the cells three times with DPBS to remove any unreacted probe.

    • Imaging: The cells are now fluorescently labeled and ready for imaging by confocal microscopy or flow cytometry.

    Decision Framework for Researchers

    Choosing the right click chemistry approach is critical. The following decision workflow can guide your selection based on experimental priorities.

    Decision workflow for selecting between CuAAC and SPAAC.

    Conclusion

    The performance of an alkyne in click chemistry is inextricably linked to the chosen reaction pathway. Terminal alkynes like this compound are workhorses for the copper-catalyzed CuAAC reaction, offering a fast, reliable, and cost-effective method for in vitro applications where biocompatibility is not the primary concern.[5] However, they are fundamentally incompatible with the copper-free SPAAC reaction, which is the undisputed choice for live-cell and in vivo studies.[8][16]

    For researchers in bioconjugation and drug development, the decision does not lie in the performance of this compound in one system versus the other, but rather in recognizing which system is appropriate for their experimental context. If the goal is rapid, high-yield conjugation outside of a living system, the speed and simplicity of CuAAC with a terminal alkyne is unparalleled.[21] If the application demands the utmost biocompatibility for studying biological processes in their native environment, the catalyst-free nature of SPAAC, and therefore the use of a strained cyclooctyne, is indispensable.[7][12]

    References

    • Benchchem. A comparative analysis of CuAAC and SPAAC for bioconjugation.
    • Creative Proteomics. Exploring Copper-Free Click Chemistry Applications in Biomedical Research. [Online] May 17, 2024.
    • ChemPep Inc. Overview of Copper-Free Click Chemistry.
    • Prescher, J. A., & Bertozzi, C. R. (2009). Copper-free click chemistry in living animals. Proceedings of the National Academy of Sciences, 106(34), 14229-14234.
    • Benchchem. A Comparative Guide to Terminal and Strained Alkynes in Bioconjugation and Beyond.
    • DOE/Lawrence Berkeley National Laboratory. Click chemistry with copper: A biocompatible version. ScienceDaily. [Online] July 19, 2011.
    • Benchchem. A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation and Drug Development.
    • Berkeley Lab News Center. Click Chemistry With Copper - A Biocompatible Version. [Online] July 18, 2011.
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    • TCI Chemicals (India) Pvt. Ltd. Copper-free Click Reaction Reagents.
    • Lihumis, H. S., Al Talebi, Z. A., & Shanan, S. H. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Asian Journal of Green Chemistry, 6(1), 68-87.
    • Li, J., et al. (2015). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) for O-GlcNAc proteomics. Electrophoresis, 36(11-12), 1439-1446.
    • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
    • Biopharma PEG. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder. [Online] October 18, 2019.
    • Accounts of Chemical Research. Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. [Online] July 17, 2025.
    • Bentham Science Publishers. Unexpected Reactions of Terminal Alkynes in Targeted “Click Chemistry” Copper-catalyzed Azide-alkyne Cycloadditions. [Online] December 1, 2019.
    • Dommerholt, J., van Delft, F. L., & Rutjes, F. P. (2016). Strain-promoted 1, 3-dipolar cycloaddition of cycloalkynes and organic azides. Topics in current chemistry, 374(2), 16.
    • Anderton, G. I., et al. (2015). Accelerating strain-promoted azide-alkyne cycloaddition using micellar catalysis. Bioconjugate chemistry, 26(8), 1687-1691.
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    • Benchchem. A Comparative Guide to the Efficiency of Click Chemistry Reagents.
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    • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega.

    Sources

    A Guide to Navigating Alkyne Reactivity: A Comparative Analysis of 1-Octyne Cross-Reactivity in Complex Biological Milieus

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract: In the intricate world of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful toolkit for these endeavors.[1][2] Simple terminal alkynes, such as 1-octyne, are often used as chemical reporters due to their small size and relative inertness.[3] However, "relative inertness" is not absolute. In the complex, nucleophile-rich environment of a cell, off-target reactions can and do occur, leading to confounding data and misinterpretation. This guide provides a comprehensive analysis of the cross-reactivity of this compound, contrasting it with modern alternatives and offering a framework for experimental validation to ensure the specificity and integrity of your results.

    Section 1: The Bioorthogonal Chemist's Dilemma: Balancing Reactivity and Selectivity

    Bioorthogonal reactions are defined by their ability to proceed within a living system without interfering with native biochemical processes.[4][5] The CuAAC, or "click chemistry," is a prime example, forming a stable triazole linkage between an alkyne and an azide.[1][5][6] this compound, a simple eight-carbon terminal alkyne, is a readily available and frequently used building block for creating metabolic probes for processes like protein acylation.[3][7] Its small, hydrophobic nature allows it to be incorporated by cellular machinery into various biomolecules.[3]

    The core challenge, however, lies in the inherent reactivity of the alkyne itself. While the carbon-carbon triple bond is significantly less reactive than many other functional groups, it is not entirely inert.[8][9] The primary goal of this guide is to illuminate the potential pitfalls of assuming perfect orthogonality and to provide the tools to critically evaluate and control for these off-target interactions.

    Section 2: Unmasking Off-Target Reactivity: The Thiol-yne Addition Pathway

    The most significant source of cross-reactivity for alkyne probes in biological systems is the reaction with nucleophilic thiol groups, particularly those on cysteine residues in proteins.[10][11] This reaction, known as the thiol-yne addition , can occur under both radical-mediated and nucleophilic (Michael addition) pathways.[12][13][14]

    In the context of a cell lysate or a living cell, which contains a high concentration of reduced glutathione and thousands of proteins with reactive cysteine residues, this side reaction is a major concern.[10][15] It can lead to azide-independent labeling of proteins, creating a background signal that can obscure the true, azide-dependent signal from the intended bioorthogonal reaction.[10][11]

    Causality of Thiol-yne Addition:

    • Nucleophilicity of Thiols: Cysteine residues, especially in their deprotonated thiolate form (S-), are potent nucleophiles abundant in the cellular environment.[16]

    • Electrophilicity of Alkynes: While less electrophilic than classic Michael acceptors, the alkyne's triple bond can still be attacked by strong nucleophiles.[12][17] This reactivity can be exacerbated by the presence of copper catalysts used in CuAAC, which can also interact with thiols and potentially facilitate side reactions.[11]

    Recent studies have confirmed that a Cu-catalyzed azide-alkyne-thiol reaction can form thiotriazoles as a significant byproduct under standard "click" conditions, leading to false-positive hits in proteomic studies.[11]

    Section 3: A Comparative Framework: this compound vs. Next-Generation Alkynes

    To address the limitations of simple terminal alkynes, a new generation of bioorthogonal probes has been developed. The primary alternative strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a cytotoxic copper catalyst.[10]

    FeatureThis compound (for CuAAC)Cyclooctynes (e.g., BCN, DIBO for SPAAC)
    Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
    Catalyst Requirement Yes (Copper (I))No
    Primary Cross-Reactivity Thiol-yne addition, especially in the presence of Cu(I) catalyst.[11]Thiol-yne addition with reduced peptidylcysteines.[10]
    Relative Reactivity Generally high reaction rates with catalyst.Rates vary by cyclooctyne structure; can be very fast.[18]
    Biocompatibility Limited by the cytotoxicity of the copper catalyst.Generally higher due to the absence of a metal catalyst.
    Probe Size Small, minimally perturbing.Bulkier, may cause steric hindrance or affect solubility.
    Key Advantage Small size, simple synthesis.No catalyst needed, enabling true in-vivo applications.
    Key Disadvantage Catalyst toxicity and potential for catalyst-mediated side reactions.[11]Potential for azide-independent labeling via thiol-yne reaction.[10]

    Section 4: Experimental Protocols for Validating Alkyne Specificity

    To ensure trustworthiness, every experiment using alkyne probes must be a self-validating system. This requires rigorous controls to distinguish between the desired bioorthogonal signal and the background noise from cross-reactivity.

    Experimental Workflow: Chemoproteomic Identification of Off-Target Labeling

    Below is a workflow diagram for a competitive labeling experiment designed to identify proteins that react with an alkyne probe in an azide-independent manner. This is a critical control experiment for any study employing such probes.

    G cluster_prep Sample Preparation cluster_analysis Analysis Lysate Prepare Cell Lysate Split Split Lysate into Two Aliquots Lysate->Split Probe Incubate with This compound Probe Split->Probe Control Incubate with Vehicle (DMSO) Split->Control Click_P Perform CuAAC with Azide-Biotin Tag Probe->Click_P Click_C Perform CuAAC with Azide-Biotin Tag Control->Click_C Enrich_P Streptavidin Enrichment Click_P->Enrich_P Enrich_C Streptavidin Enrichment Click_C->Enrich_C Digest On-Bead Tryptic Digestion Enrich_P->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantitative Proteomics: Identify Enriched Proteins in Probe vs. Control LCMS->Data

    Caption: Workflow for identifying off-target protein labeling by this compound.

    Protocol 4.1: Competitive Proteomics Assay for Off-Target Identification

    This protocol outlines the essential steps for the workflow described above.[19][20]

    Objective: To identify proteins that are covalently modified by a this compound probe in a complex cell lysate independent of an azide-based reaction partner.

    Materials:

    • Cell lysate from the biological system of interest

    • This compound containing probe (e.g., 7-Octynoic acid)

    • DMSO (Vehicle control)

    • Click Chemistry Reaction Cocktail: Biotin-Azide, Copper(II) Sulfate, Sodium Ascorbate, TBTA ligand

    • Streptavidin-coated magnetic beads

    • Wash buffers (e.g., PBS with 0.1% SDS)

    • Urea solution (8M) for denaturation

    • Dithiothreitol (DTT) and Iodoacetamide (IAM) for reduction/alkylation

    • Trypsin (proteomics grade)

    • LC-MS/MS compatible buffers

    Methodology:

    • Lysate Preparation: Prepare a clarified cell lysate under native conditions. Determine protein concentration via Bradford or BCA assay.

    • Probe Incubation:

      • Aliquot at least 1 mg of protein lysate for each condition (Probe and Vehicle Control).

      • To the "Probe" sample, add the this compound probe to a final concentration of 50-100 µM.

      • To the "Control" sample, add an equivalent volume of DMSO.

      • Incubate both samples for 1-2 hours at 37°C.

      • Scientist's Note: This incubation allows the alkyne probe to react with any potential off-targets, such as nucleophilic cysteine residues.

    • Click Chemistry Reaction:

      • To both "Probe" and "Control" lysates, add the click chemistry reaction cocktail.[21] A typical final concentration is 100 µM Biotin-Azide, 1 mM CuSO₄, 5 mM Sodium Ascorbate, 100 µM TBTA.

      • Incubate for 1 hour at room temperature.

      • Scientist's Note: This step attaches a biotin handle to any protein that was successfully labeled with the alkyne probe. In this control experiment, any biotinylation is, by definition, azide-independent and thus represents cross-reactivity.

    • Streptavidin Enrichment:

      • Add pre-washed streptavidin beads to each lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

      • Wash the beads extensively to remove non-specifically bound proteins. A stringent wash buffer (e.g., PBS with 1% SDS) is recommended.

    • On-Bead Digestion:

      • Resuspend the beads in 8M urea, reduce with DTT, and alkylate with IAM.

      • Dilute the urea and digest the captured proteins overnight with trypsin.

    • LC-MS/MS Analysis:

      • Collect the supernatant containing the tryptic peptides.

      • Analyze the peptides by high-resolution mass spectrometry.

    • Data Analysis:

      • Identify and quantify the proteins in both the "Probe" and "Control" samples.

      • Proteins that are significantly enriched in the "Probe" sample compared to the "Control" are considered potential off-targets of the this compound probe.

    Section 5: Data Interpretation & Mitigation Strategies

    The results from the competitive proteomics experiment will generate a list of potential off-target proteins. High-abundance proteins with reactive thiols (e.g., GAPDH, tubulin, actin) are common background proteins.[11] The presence of a significant list of enriched proteins indicates that this compound exhibits considerable cross-reactivity in your system.

    Mitigation Strategies:

    • Thiol Blocking: Pre-treating the lysate or cells with a thiol-alkylating agent like iodoacetamide (IAM) before adding the alkyne probe can prevent thiol-yne additions.[10] This is a crucial step to improve the specificity of labeling.

    • Optimize Probe Concentration: Use the lowest effective concentration of the alkyne probe to minimize off-target reactions.

    • Choose a Better Probe: If cross-reactivity is persistent and problematic, the most robust solution is to switch to a more specific bioorthogonal system, such as SPAAC with a well-validated cyclooctyne.[18]

    Decision Tree for Alkyne Probe Selection

    DecisionTree start Start: Need to label a biomolecule? q1 Is the experiment in live cells/organisms? start->q1 spaac Use SPAAC (e.g., BCN, DIBO) - No catalyst toxicity - High biocompatibility q1->spaac Yes cuaac Use CuAAC with This compound Probe q1->cuaac No (Lysate) q2 Is background from thiol reactivity a major concern? validate CRITICAL STEP: Perform azide-independent labeling control (Protocol 4.1) q2->validate Yes q2->validate No (Still Recommended) cuaac->q2 block Mitigate with Thiol-Blocking Reagent (IAM) & Re-validate validate->block

    Caption: A decision-making guide for selecting an appropriate alkyne probe.

    Section 6: Conclusion

    While this compound and other simple terminal alkynes are valuable tools in the chemical biologist's arsenal, their use demands a sophisticated understanding of their potential reactivity. The assumption of perfect bioorthogonality is a fallacy that can lead to artifactual data. The primary off-target reaction, thiol-yne addition, is a significant and often overlooked source of background signal, particularly in complex proteomic experiments. By employing rigorous, azide-independent controls as described in this guide, researchers can confidently validate their results, identify non-specific interactions, and make informed decisions about mitigation strategies or the use of alternative, next-generation probes. Scientific integrity demands that we not only celebrate the power of our tools but also diligently characterize their limitations.

    References

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    • Key Role of Cycloalkyne Nature in Alkyne-Dye Reagents for Enhanced Specificity of Intracellular Imaging by Bioorthogonal Bioconjugation.
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    • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. R Discovery. [Link]
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    • Diverse reactivity of alkynes in C–H activ
    • Competition Studies in Alkyne Electrophilic Cycliz
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    • A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. RSC Publishing. [Link]
    • Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4. PubMed Central. [Link]
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    • Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PubMed. [Link]
    • Proteomic approaches to the characterization of protein thiol modific
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    A Comparative Analysis of 1-Octyne Polymerization Techniques: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to this in-depth technical guide on the polymerization of 1-octyne. As a terminal alkyne, this compound presents unique opportunities for the synthesis of novel polymers with intriguing properties. The presence of the carbon-carbon triple bond allows for a variety of polymerization routes, each yielding poly(this compound) with distinct characteristics in terms of molecular weight, structure, and thermal stability. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the primary techniques for this compound polymerization. We will delve into the mechanistic details, provide field-proven insights into experimental choices, and present a comparative analysis of the resulting polymer properties to aid in the selection of the most suitable method for your specific application.

    Introduction to this compound and its Polymerization

    This compound (CH₃(CH₂)₅C≡CH) is a colorless liquid and a valuable monomer in polymer synthesis.[1] Its terminal alkyne functionality is highly reactive and can participate in various polymerization reactions, leading to the formation of poly(this compound), a polymer with a backbone of repeating octyne units. The properties of poly(this compound) are highly dependent on the polymerization technique employed, which dictates the polymer's microstructure, molecular weight, and polydispersity. This guide will focus on a comparative analysis of the most pertinent polymerization techniques for this compound: Ziegler-Natta polymerization and metathesis polymerization. We will also briefly explore the theoretical potential of cationic and anionic polymerization for this monomer.

    Ziegler-Natta Polymerization: A Workhorse for Polyolefin Synthesis

    Ziegler-Natta (ZN) catalysis, a cornerstone of polymer chemistry, is a well-established method for the polymerization of α-olefins and can be adapted for the polymerization of terminal alkynes like this compound.[2][3] These catalyst systems are typically based on a transition metal compound (from Group IV, like titanium) and an organoaluminum cocatalyst.[3][4]

    Mechanism of Ziegler-Natta Polymerization

    The polymerization of this compound using a Ziegler-Natta catalyst is believed to proceed via a coordination-insertion mechanism. The process can be visualized as follows:

    Ziegler_Natta_Mechanism cluster_catalyst Catalyst Active Site cluster_monomer Monomer cluster_propagation Propagation Steps Catalyst [Ti]-R Coordination Coordination of This compound to Ti center Catalyst->Coordination π-complex formation Monomer This compound (HC≡C-R') Monomer->Coordination Insertion Insertion of this compound into Ti-C bond Coordination->Insertion Migratory Insertion GrowingChain Growing Polymer Chain [Ti]-(C(R')=CH)-R Insertion->GrowingChain GrowingChain->Coordination Addition of next monomer

    Caption: Ziegler-Natta polymerization of this compound.

    The key steps involve the coordination of the this compound monomer to the vacant orbital of the titanium active center, followed by the insertion of the alkyne into the existing titanium-carbon bond of the growing polymer chain. This process repeats, leading to the formation of a long polymer chain. The stereochemistry of the resulting polymer can be influenced by the nature of the catalyst and the reaction conditions.[3]

    Experimental Protocol: Ziegler-Natta Polymerization of this compound

    This protocol is a representative example and may require optimization based on the specific catalyst system and desired polymer properties.

    Materials:

    • This compound (purified by distillation over calcium hydride)

    • Anhydrous toluene (solvent)

    • Titanium tetrachloride (TiCl₄)

    • Triethylaluminum (Al(C₂H₅)₃)

    • Methanol (for termination)

    • Hydrochloric acid (for catalyst residue removal)

    • Nitrogen or Argon gas (for inert atmosphere)

    • Schlenk line and glassware

    Procedure:

    • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is placed under a high-purity inert atmosphere (Nitrogen or Argon).

    • Solvent and Monomer Addition: Anhydrous toluene (e.g., 50 mL) and purified this compound (e.g., 10 mL) are added to the flask via syringe.

    • Catalyst Preparation: In a separate Schlenk flask, a solution of TiCl₄ in toluene is prepared. In another flask, a solution of Al(C₂H₅)₃ in toluene is prepared. The two solutions are then carefully mixed at a specific temperature (e.g., 0 °C) and aged for a predetermined time to form the active catalyst complex.

    • Polymerization Initiation: The prepared catalyst solution is transferred to the monomer solution via a cannula to initiate the polymerization.

    • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 30-70 °C) for a specified duration (e.g., 2-24 hours).

    • Termination: The polymerization is terminated by the addition of methanol.

    • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then filtered, washed with methanol and a dilute solution of hydrochloric acid to remove catalyst residues, and finally dried under vacuum.

    ZN_Workflow Start Start Reactor_Setup Reactor Setup (Inert Atmosphere) Start->Reactor_Setup Add_Solvent_Monomer Add Anhydrous Toluene and this compound Reactor_Setup->Add_Solvent_Monomer Prepare_Catalyst Prepare Ziegler-Natta Catalyst (TiCl4 + Al(C2H5)3) Add_Solvent_Monomer->Prepare_Catalyst Initiate_Polymerization Initiate Polymerization Prepare_Catalyst->Initiate_Polymerization Polymerization Stir at Controlled Temperature Initiate_Polymerization->Polymerization Terminate Terminate with Methanol Polymerization->Terminate Isolate_Polymer Precipitate, Filter, Wash, and Dry Terminate->Isolate_Polymer End End Isolate_Polymer->End Metathesis_Mechanism cluster_catalyst Catalyst Active Site cluster_monomer Monomer cluster_propagation Propagation Steps Catalyst [M]≡CR Cycloaddition [2+2] Cycloaddition Catalyst->Cycloaddition Reaction with Alkyne Monomer This compound (HC≡C-R') Monomer->Cycloaddition Metallacyclobutadiene Metallacyclobutadiene Intermediate Cycloaddition->Metallacyclobutadiene Cycloreversion Cycloreversion Metallacyclobutadiene->Cycloreversion GrowingChain Growing Polymer Chain [M]≡C-(C(R')=CH)-R Cycloreversion->GrowingChain GrowingChain->Cycloaddition Addition of next monomer

    Caption: Alkyne metathesis polymerization mechanism.

    The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, leading to the exchange of alkylidyne groups and the formation of a polymer chain. This method can offer good control over the polymer structure and molecular weight.

    Experimental Protocol: Acyclic Diene Metathesis (ADMET) Polymerization (Illustrative for Di-alkynes)

    While not a direct polymerization of this compound, ADMET polymerization of a related di-alkyne monomer illustrates the principles of metathesis in polymer synthesis. This protocol is for the polymerization of 1,9-decadiyne, a di-alkyne, which can be adapted for other similar monomers. [5] Materials:

    • 1,9-Decadiyne (monomer)

    • Anhydrous toluene or chlorobenzene (solvent)

    • Grubbs' or Schrock's catalyst (e.g., [Mo(NAr)(CHCMe₂Ph)(OR)₂])

    • High-vacuum line

    • Schlenk glassware

    Procedure:

    • Monomer and Catalyst Preparation: The monomer and catalyst are handled under a strict inert atmosphere in a glovebox.

    • Reaction Setup: The monomer is placed in a Schlenk flask equipped with a high-vacuum adapter. The solvent is then added.

    • Catalyst Addition: The catalyst is added to the monomer solution.

    • Polymerization: The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) under high vacuum to remove the volatile byproduct (e.g., ethylene for dienes, or a small alkyne for di-alkynes), which drives the polymerization to completion.

    • Termination and Isolation: The polymerization is terminated by exposing the reaction to air or by adding a quenching agent like ethyl vinyl ether. The polymer is then precipitated in a non-solvent, filtered, and dried.

    ADMET_Workflow Start Start Setup Glovebox Setup (Inert Atmosphere) Start->Setup Add_Monomer_Solvent Add Di-alkyne Monomer and Anhydrous Solvent Setup->Add_Monomer_Solvent Add_Catalyst Add Metathesis Catalyst Add_Monomer_Solvent->Add_Catalyst Polymerization Stir under High Vacuum at Controlled Temperature Add_Catalyst->Polymerization Termination Terminate Reaction Polymerization->Termination Isolation Precipitate, Filter, and Dry Polymer Termination->Isolation End End Isolation->End

    Caption: Workflow for ADMET polymerization.

    Cationic and Anionic Polymerization: Theoretical Considerations

    While Ziegler-Natta and metathesis are the more established methods for non-polar monomers like this compound, it is instructive to consider the theoretical possibilities of ionic polymerization.

    Cationic Polymerization: Cationic polymerization is initiated by an electrophilic species and proceeds through a carbocationic propagating center. [6][7]For an alkyne like this compound, the triple bond is less nucleophilic than a double bond, making initiation more challenging. Furthermore, the resulting vinyl cation would be highly unstable, leading to a high propensity for side reactions and difficulty in achieving high molecular weights. Therefore, cationic polymerization is generally not a preferred method for terminal alkynes. [8] Anionic Polymerization: Anionic polymerization is initiated by a nucleophile and propagates via a carbanionic active center. [9]Terminal alkynes have a weakly acidic proton at the sp-hybridized carbon, which can be abstracted by a strong base. This can lead to the formation of an acetylide anion. While this anion can initiate the polymerization of other monomers, its direct polymerization is not straightforward. The nucleophilicity of the acetylide might not be sufficient to attack another monomer unit efficiently. However, under specific conditions with potent initiators like organolithium compounds, anionic polymerization of some substituted alkynes has been reported. [9]For this compound, this remains a less explored and likely challenging route.

    Comparative Analysis of Poly(this compound) Properties

    PropertyZiegler-Natta PolymerizationMetathesis Polymerization (Illustrative)Cationic/Anionic Polymerization (Theoretical)
    Catalyst TiCl₄/Al(C₂H₅)₃, Supported Ti catalysts [3][4]Grubbs' or Schrock's catalysts [5][10]Strong acids (cationic), Organolithiums (anionic) [8][9]
    Monomer Conversion HighHighGenerally low and unpredictable
    Polymer Yield Good to excellentGood to excellentPoor
    Molecular Weight (Mₙ) 10³ - 10⁶ g/mol [11]Can be controlled, 10³ - 10⁵ g/mol [5]Typically low molecular weight oligomers
    Polydispersity Index (PDI) Broad (2-10) [11]Can be narrow (1.1 - 2.0) with living systems [10]Broad
    Polymer Structure Can be stereoregular (isotactic, syndiotactic) [3]Cis/trans isomerism in the backbone [5]Irregular
    Thermal Stability (TGA) Good, decomposition onset > 250 °C [12]Dependent on structure, generally good [12]Poor
    Morphology (XRD) Can be semi-crystalline [13][14]Generally amorphous [13]Amorphous

    Conclusion

    This guide has provided a comparative overview of the primary techniques for the polymerization of this compound. Ziegler-Natta polymerization stands out as a robust and well-established method capable of producing high molecular weight poly(this compound), with the potential for stereochemical control. Metathesis polymerization, while less directly applied to this compound itself, offers a versatile platform for the synthesis of well-defined polymers from related monomers and holds promise for future developments in alkyne polymerization. Cationic and anionic polymerizations are, for the most part, not practical methods for the homopolymerization of this compound due to the electronic nature of the alkyne bond.

    The choice of the optimal polymerization technique will ultimately depend on the desired properties of the final poly(this compound) material. For applications requiring high molecular weight and potentially crystalline materials, Ziegler-Natta catalysis is a strong candidate. For research focused on well-defined polymer architectures and controlled molecular weights, exploring metathesis-based approaches may be more fruitful. As research in this area continues, the development of novel catalytic systems will undoubtedly expand the toolbox for the synthesis of advanced materials from this compound and other terminal alkynes.

    References

    • Benchchem. This compound, 98-99%|High-Purity Reagent. URL
    • Wagener, K. B., Boncella, J. M., & Nel, J. G. (1991). Acyclic diene metathesis (ADMET) polymerization. Macromolecules, 24(10), 2649–2657. URL
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    • MDPI. Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate)
    • MDPI. Acyclic Diene Metathesis (ADMET)
    • Choi, T.-L., & Grubbs, R. H. (2012). Fast Tandem Ring-Opening/Ring-Closing Metathesis Polymerization from a Monomer Containing Cyclohexene and a Terminal Alkyne. Journal of the American Chemical Society, 134(17), 7270–7273. URL
    • Acosta, S. (2017). How To Do An Acyclic Diene Metathesis Reaction. Advanced Science News. URL
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    A Head-to-Head Comparison of 1-Octyne and 1-Nonyne for Advanced Surface Modification

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals engaged in the precise engineering of surfaces, the choice of modification agent is paramount. Terminal alkynes have emerged as a robust class of molecules for forming stable, well-defined self-assembled monolayers (SAMs) on a variety of substrates. Their high reactivity and versatility make them ideal candidates for applications ranging from biosensors to nanotechnology.[1] This guide provides an in-depth, head-to-head comparison of two prominent short-chain terminal alkynes: 1-octyne and 1-nonyne. We will delve into their respective performance characteristics in surface modification, supported by experimental data and detailed protocols, to empower you in selecting the optimal reagent for your specific application.

    Unveiling the Contenders: this compound and 1-Nonyne

    This compound (a C8 alkyne) and 1-nonyne (a C9 alkyne) are linear hydrocarbons featuring a terminal carbon-carbon triple bond. This functional group is the cornerstone of their utility in surface chemistry, enabling strong covalent attachment to substrates like silicon and gold. The primary distinction between these two molecules lies in the length of their alkyl chains, a seemingly subtle difference that imparts significant consequences on the resulting monolayer's properties.

    PropertyThis compound1-NonyneSource(s)
    Chemical Formula C₈H₁₄C₉H₁₆[2][3][4]
    Molecular Weight 110.20 g/mol 124.22 g/mol [2][5]
    Boiling Point 127-128 °C~150.8 °C[6]
    Density 0.747 g/mL at 25 °C~0.757 g/mL at 25 °C[6]
    Water Solubility ImmiscibleImmiscible[6][7]

    Performance in Surface Modification: A Comparative Analysis

    The efficacy of a surface modification agent is judged by several key performance indicators, including the quality of the resulting monolayer, its stability, and the physicochemical properties it imparts to the surface.

    Monolayer Order and Packing Density

    The length of the alkyl chain directly influences the degree of order and packing density of the self-assembled monolayer. The additional methylene group in 1-nonyne enhances van der Waals interactions between adjacent molecules. This stronger intermolecular attraction promotes a more crystalline and densely packed monolayer compared to that formed by this compound.[8] This principle, well-established for alkanethiols, is also applicable to alkyne-based SAMs.[9]

    A more ordered and densely packed monolayer, as anticipated with 1-nonyne, provides a more effective barrier against chemical and physical degradation.

    Surface Wettability and Hydrophobicity

    The hydrophobicity of a modified surface is a critical parameter in many applications, including anti-fouling coatings and microfluidic devices. The water contact angle is a direct measure of this property, with higher angles indicating greater hydrophobicity.[10]

    Due to its longer, more hydrophobic alkyl chain and the expected higher packing density, surfaces modified with 1-nonyne are predicted to exhibit a higher water contact angle than those modified with this compound. This increased hydrophobicity is a direct consequence of the greater surface coverage by nonpolar hydrocarbon chains. While direct comparative data is scarce, the trend of increasing hydrophobicity with alkyl chain length is a well-documented phenomenon in SAMs.[11]

    Stability of the Modified Surface

    The stability of the organic monolayer is crucial for the long-term performance of any modified surface. Alkyne-based SAMs, in general, demonstrate good hydrolytic and thermal stability, comparable to the more traditional thiol-based SAMs on gold. The stability of these monolayers is further enhanced by the increased van der Waals forces between longer alkyl chains. Consequently, a 1-nonyne monolayer is expected to be more robust and less susceptible to desorption or degradation over time compared to a this compound monolayer.[8]

    Experimental Protocols: A Guide to Surface Modification

    The following protocols provide a detailed methodology for the surface modification of a silicon wafer via hydrosilylation, a common and effective method for forming stable silicon-carbon bonds.[12] These protocols are readily adaptable for both this compound and 1-nonyne.

    I. Silicon Wafer Cleaning and Activation

    A pristine, hydroxylated silicon surface is essential for achieving a high-quality monolayer.

    • Piranha Etching (Caution: Extremely Corrosive) :

      • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

      • Immerse the silicon wafer in the piranha solution for 15-20 minutes at 90-100°C.

      • Rinse the wafer copiously with deionized (DI) water.

      • Dry the wafer under a stream of inert gas (e.g., nitrogen or argon).

    • Hydrogen Termination :

      • Immerse the cleaned, oxidized wafer in a 2.5% hydrofluoric acid (HF) solution for 1-2 minutes to remove the oxide layer and create a hydrogen-terminated surface.

      • Rinse thoroughly with DI water and dry completely with an inert gas.

    II. Hydrosilylation of this compound or 1-Nonyne

    This process should be carried out in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture and oxygen.

    • Solution Preparation :

      • Prepare a 5-10 mM solution of either this compound or 1-nonyne in an anhydrous solvent such as mesitylene or toluene.

    • Surface Modification :

      • Immerse the hydrogen-terminated silicon wafer in the alkyne solution.

      • Heat the reaction mixture to 160-180°C for 2-4 hours under an inert atmosphere.

    • Post-Reaction Cleaning :

      • Remove the wafer from the reaction solution and rinse sequentially with toluene, ethanol, and dichloromethane to remove any physisorbed molecules.

      • Dry the wafer under a stream of inert gas.

    G cluster_prep I. Wafer Preparation cluster_mod II. Surface Modification cluster_clean III. Post-Reaction Cleaning Piranha Piranha Etching Rinse1 DI Water Rinse Piranha->Rinse1 Dry1 Inert Gas Drying Rinse1->Dry1 HF_dip HF Dip (Hydrogen Termination) Dry1->HF_dip Rinse2 DI Water Rinse HF_dip->Rinse2 Dry2 Inert Gas Drying Rinse2->Dry2 Solution Prepare Alkyne Solution Dry2->Solution Immersion Immerse Wafer Solution->Immersion Heating Heat (160-180°C) Immersion->Heating Rinse_Solvents Solvent Rinsing (Toluene, Ethanol, DCM) Heating->Rinse_Solvents Dry3 Inert Gas Drying Rinse_Solvents->Dry3 Characterization Surface Characterization (XPS, AFM, Contact Angle) Dry3->Characterization Proceed to Characterization Decision_Tree Start Application Requirement? Stability High Stability & Durability? Start->Stability Hydrophobicity Maximum Hydrophobicity? Stability->Hydrophobicity No Nonyne Select 1-Nonyne Stability->Nonyne Yes Kinetics Faster Kinetics a Priority? Hydrophobicity->Kinetics No Hydrophobicity->Nonyne Yes Octyne Select this compound Kinetics->Octyne Yes Kinetics->Octyne No (Consider other factors)

    Sources

    A Comparative Guide to Elucidating 1-Octyne Reaction Pathways with In-Situ Monitoring

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics and mechanisms is paramount for process optimization, impurity profiling, and scalable synthesis. Terminal alkynes, such as 1-octyne, are fundamental building blocks in organic chemistry, utilized in reactions ranging from simple additions to complex coupling chemistries.[1] Traditional offline analysis methods (e.g., GC-MS, HPLC) provide snapshots in time but often miss transient intermediates and fail to capture the true kinetic profile of a reaction. In-situ, or real-time, monitoring offers a direct window into the reacting vessel, providing a continuous stream of data to unravel complex chemical transformations.[2]

    This guide provides a comparative analysis of three powerful spectroscopic techniques—Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the in-situ elucidation of this compound reaction pathways. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

    Understanding this compound's Reactivity

    This compound (C₈H₁₄) is a terminal alkyne characterized by a carbon-carbon triple bond at the end of its eight-carbon chain.[3][4] This functional group is electron-rich and serves as the primary site of reactivity, readily undergoing addition reactions. Understanding the pathways of these reactions is crucial for controlling product selectivity.

    Common Reaction Pathways:
    • Hydrogenation: The triple bond can be partially reduced to a double bond (1-octene) or fully reduced to a single bond (octane).[5][6] The ability to stop at the alkene stage (semi-hydrogenation) is a significant synthetic challenge where in-situ monitoring is invaluable.

    • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond typically follows Markovnikov's rule, proceeding through a vinyl carbocation intermediate to form a vinyl halide.[7][8] A second addition can occur to yield a geminal dihalide.[7]

    • Hydration: In the presence of an acid catalyst, water adds across the triple bond to form an enol intermediate, which rapidly tautomerizes to the more stable ketone (2-octanone).[1]

    The ability to track the consumption of this compound, the formation and consumption of intermediates like 1-octene or an enol, and the appearance of final products in real-time is the core advantage of in-situ monitoring.[9]

    In-Situ Monitoring Techniques: A Comparative Overview

    The choice of an in-situ monitoring technique is dictated by the specific reaction chemistry, solvent system, and the information required.[2] Each method offers unique advantages and limitations.

    FeatureFTIR Spectroscopy Raman Spectroscopy NMR Spectroscopy
    Principle Measures absorption of infrared light due to molecular vibrations (changes in dipole moment).Measures inelastic scattering of laser light due to molecular vibrations (changes in polarizability).Measures absorption of radio waves by atomic nuclei in a magnetic field, providing detailed structural information.
    Key Strengths Rich structural information, widely applicable, excellent for tracking functional group changes (e.g., C=O, O-H).[10]Excellent for aqueous systems (water is a weak Raman scatterer), superb for symmetric bonds (C≡C, C=C), minimal sample prep.[10]Inherently quantitative without calibration, unparalleled structural detail for identifying unknowns and isomers.[11][12]
    Limitations Strong water absorption can obscure large spectral regions; spectral overlap in complex mixtures.[10]Can be affected by fluorescence; weaker signal than FTIR for many functional groups.[10]Lower sensitivity, more expensive instrumentation, requires deuterated solvents for lock (though solvent suppression is possible).[12]

    Workflow & Logical Comparison of Techniques

    A typical in-situ monitoring experiment follows a standardized workflow, which allows for the collection of high-quality, time-resolved data. This data is then used to build kinetic models and propose reaction mechanisms.

    cluster_exp Experimental Setup cluster_acq Data Acquisition & Analysis cluster_out Scientific Output Reactor Reaction Vessel (e.g., Jacketed Reactor) Probe In-Situ Probe (ATR, Immersion, or Flow Cell) Reactor->Probe Direct Insertion or Recirculation Loop Spectrometer Spectrometer (FTIR, Raman, or NMR) Probe->Spectrometer Analysis Time-Resolved Data Processing (e.g., Concentration vs. Time) Spectrometer->Analysis Generate Spectra Array Insights Kinetic & Mechanistic Insights Analysis->Insights Model Fitting

    Caption: General experimental workflow for in-situ reaction monitoring.

    The choice between techniques often depends on the specific bonds being formed or broken. For this compound reactions, the C≡C triple bond is an excellent spectroscopic handle.

    cluster_rec Recommendations for this compound FTIR FTIR Spectroscopy Strengths: - Strong signal for polar bonds (C=O in hydration) - Widely available technology Weaknesses: - C≡C stretch can be weak - Water/protic solvents interfere Rec2 FTIR excels when a polar product (ketone) is formed. Raman Raman Spectroscopy Strengths: - VERY strong signal for C≡C and C=C bonds - Excellent for aqueous/protic media - No interference from water Weaknesses: - Potential for sample fluorescence - Weaker signal for polar bonds Rec1 Raman is ideal for tracking the alkyne bond directly. NMR NMR Spectroscopy Strengths: - Unambiguous structural data - Inherently quantitative - Can distinguish isomers (e.g., 1-octene vs 2-octene) Weaknesses: - Lower sensitivity (requires higher concentration) - Slower acquisition time per data point - Higher equipment cost Rec3 NMR provides definitive proof of structure and kinetics.

    Caption: Logical comparison of in-situ techniques for this compound analysis.

    Application to this compound Hydrogenation

    Let's consider the catalytic semi-hydrogenation of this compound to 1-octene. The goal is to maximize the yield of the alkene while preventing over-reduction to octane.

    cluster_path Hydrogenation Pathway Octyne This compound (C≡C) Octene 1-Octene (C=C) Octyne->Octene +H₂ (k₁) (Desired) Octane Octane (C-C) Octene->Octane +H₂ (k₂) (Over-reduction)

    Caption: Reaction pathway for the hydrogenation of this compound.

    • Using Raman Spectroscopy: Raman is exceptionally well-suited for this reaction. The C≡C stretch of this compound appears as a sharp, intense peak around 2120 cm⁻¹.[13] The C=C stretch of the 1-octene product appears around 1640 cm⁻¹. As the reaction proceeds, the intensity of the 2120 cm⁻¹ peak will decrease while the 1640 cm⁻¹ peak increases. The rate of disappearance of the 1-octene peak relative to the this compound peak provides the selectivity information (k₁ vs. k₂). Because Raman scattering from the solvent (e.g., ethanol, hexane) is often weak, baseline correction is straightforward.

    • Using FTIR Spectroscopy: FTIR can also monitor this reaction. The terminal C≡C-H stretch of this compound provides a sharp signal around 3310 cm⁻¹.[4] The disappearance of this peak can be tracked. The C=C stretch of 1-octene is also visible around 1640 cm⁻¹, though it can be weak. If a protic solvent like ethanol is used, its broad O-H absorption band can interfere with the C≡C-H region, making quantification more challenging.[10]

    • Using NMR Spectroscopy: ¹H NMR is highly effective. The terminal alkyne proton of this compound has a characteristic chemical shift around 2.4 ppm. The vinylic protons of 1-octene appear between 4.9 and 5.8 ppm. The saturated protons of octane appear upfield, typically below 1.5 ppm. By integrating the signals corresponding to each species over time, precise concentration profiles can be generated.[14][15] This allows for the direct calculation of reaction rates and selectivity.

    Experimental Protocols

    The following are generalized protocols. Specific parameters must be optimized for the exact chemical system and instrumentation.

    Protocol 1: In-Situ Raman Monitoring of this compound Hydrogenation

    This protocol describes a self-validating system for acquiring kinetic data.

    • System Setup:

      • Assemble a jacketed glass reactor with mechanical stirring, a temperature probe, and ports for the Raman probe and gas inlet/outlet.

      • Insert a calibrated immersion Raman probe into the reactor, ensuring the probe tip is fully submerged in the reaction volume.

      • Connect the reactor to a catalyst delivery system (e.g., syringe pump for a solution or a solid addition port) and a hydrogen gas source via a mass flow controller.

    • Calibration & Background:

      • Charge the reactor with the solvent (e.g., 100 mL of ethanol) and this compound (e.g., 5 mmol).

      • Stir the mixture at the desired reaction temperature (e.g., 25 °C) and acquire a series of background spectra. This establishes the initial concentration (t=0) and allows for solvent subtraction.

    • Reaction Initiation & Data Acquisition:

      • Initiate data collection, acquiring a spectrum every 30 seconds.

      • Introduce the hydrogenation catalyst (e.g., Lindlar's catalyst).

      • Begin the flow of hydrogen gas at a constant pressure.

    • Data Analysis:

      • Process the collected spectra by subtracting the solvent background.

      • Identify the characteristic peaks for this compound (~2120 cm⁻¹) and 1-octene (~1640 cm⁻¹).

      • Plot the peak height or area of each component versus time. This trend data directly reflects the reaction kinetics.[16]

    Protocol 2: In-Situ FTIR (ATR) Monitoring of this compound Hydration

    This protocol focuses on tracking the formation of a carbonyl product.

    • System Setup:

      • Use a reactor setup similar to the Raman protocol, but with an Attenuated Total Reflectance (ATR) FTIR probe.[17]

      • Ensure the ATR crystal is chemically compatible with the acidic reaction medium.

    • Background Collection:

      • Charge the reactor with the solvent (e.g., aqueous acetic acid) and the catalyst (e.g., HgSO₄).

      • Heat to the reaction temperature and collect a background spectrum of the solvent-catalyst mixture. This is crucial for accurate difference spectroscopy.[18]

    • Reaction Initiation & Monitoring:

      • Inject this compound into the reactor to start the reaction.

      • Immediately begin acquiring spectra at a set interval (e.g., every 60 seconds).

    • Data Analysis:

      • Monitor the disappearance of the this compound C≡C-H peak (~3310 cm⁻¹) and C≡C peak (~2120 cm⁻¹).

      • Crucially, monitor the appearance of the strong C=O stretch of the 2-octanone product around 1715 cm⁻¹. The intensity of this peak is directly proportional to the product concentration.[19]

      • Plot the absorbance of the carbonyl peak over time to determine the rate of product formation.

    Protocol 3: In-Situ NMR Monitoring of this compound Hydrohalogenation

    This protocol leverages the quantitative power of NMR.

    • System Setup:

      • The reaction can be run directly in an NMR tube for small-scale experiments or in an external reactor connected to the NMR spectrometer via a flow loop.[12]

      • For in-tube experiments, use a pressure-rated (J. Young) NMR tube if gaseous reagents (e.g., HCl gas) are used.

    • Sample Preparation:

      • Dissolve this compound and an internal standard (e.g., mesitylene, which has inert signals in a clean spectral region) in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire an initial spectrum (t=0) to establish the initial concentration ratio of this compound to the internal standard.

    • Reaction Initiation & Acquisition:

      • Initiate the reaction by adding the hydrohalogenating agent (e.g., a solution of HBr in acetic acid).

      • Quickly insert the tube into the spectrometer and begin an arrayed experiment, acquiring a ¹H NMR spectrum at regular time intervals.[14] A short acquisition time with minimal scans per timepoint is essential to maximize temporal resolution.[15]

    • Data Analysis:

      • Process the array of spectra (phasing, baseline correction).

      • For each time point, integrate the signals for the this compound alkyne proton, the product vinyl protons, and the internal standard.

      • Calculate the absolute concentration of each species at each time point relative to the constant concentration of the internal standard. Plotting these concentrations versus time provides a highly accurate kinetic profile.

    Conclusion

    In-situ monitoring provides an unparalleled level of insight into the dynamic processes governing the reactions of this compound. Raman spectroscopy offers a robust and often superior method for directly tracking the fate of the carbon-carbon triple bond, especially in aqueous media. FTIR provides a powerful alternative, excelling in reactions that produce strongly infrared-active functional groups like carbonyls. NMR, while the most structurally definitive and inherently quantitative technique, requires careful consideration of sensitivity and acquisition time. By selecting the appropriate in-situ analytical tool, researchers can accelerate process development, ensure reaction safety, and uncover novel mechanistic details that would remain hidden with traditional offline analysis.[2][9]

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    A Senior Application Scientist's Guide to Quantitative Analysis of Product Distribution in 1-Octyne Reactions

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: Beyond Synthesis, Towards Precision Control

    In the realms of pharmaceutical development and fine chemical synthesis, the ability to predictably and selectively synthesize a target molecule is paramount. Terminal alkynes, such as 1-octyne, represent a foundational building block, offering a wealth of synthetic possibilities through addition reactions. However, the value of these reactions lies not just in the transformation itself, but in the precise control over the resulting product distribution. The regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of these additions determine the efficacy, purity, and viability of the final product.

    This guide provides an in-depth comparison of key this compound reactions, moving beyond theoretical principles to offer field-proven experimental insights. We will dissect the causality behind reagent choice, present validated protocols for both synthesis and analysis, and provide the quantitative data necessary for researchers to make informed decisions in their own synthetic endeavors. The objective is to equip you, a fellow scientist, with a robust framework for controlling and quantifying the outcomes of your this compound reactions.

    Regioselectivity in Hydration Reactions: A Tale of Two Ketones

    The addition of water across the triple bond of this compound is a classic method for synthesizing carbonyl compounds. The critical factor in this transformation is directing the oxygen atom to either the internal (C2) or terminal (C1) carbon, leading to a ketone or an aldehyde, respectively. This regiochemical outcome is dictated entirely by the catalytic system employed.

    Markovnikov Hydration: Synthesis of 2-Octanone

    Expertise & Experience: The standard acid-catalyzed hydration of an alkyne is notoriously slow. The addition of a mercury(II) salt, typically HgSO₄, is the industry-standard choice to accelerate this reaction. The mechanism proceeds via a mercurinium ion intermediate, which is analogous to the bromonium ion in halogenation. Crucially, in the subsequent attack by water, the partial positive charge is more stable on the more substituted secondary carbon. This inherent electronic preference is the root cause of the reaction's high regioselectivity, leading predictably to the methyl ketone. The initial enol product is unstable and rapidly tautomerizes to the more stable keto form.[1][2]

    Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound

    • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 50 mL of 10% aqueous sulfuric acid.

    • Catalyst Addition: To the stirring acid solution, add 0.5 g of mercury(II) sulfate (HgSO₄).

    • Reactant Addition: Slowly add 5.5 g (0.05 mol) of this compound to the flask.

    • Reaction: Heat the mixture to 60-70°C and maintain vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with 25 mL of diethyl ether.

    • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-octanone.

    Quantitative Analysis Protocol: ¹H NMR Spectroscopy

    • Sample Preparation: Dissolve a small aliquot of the crude product in deuterated chloroform (CDCl₃).

    • Acquisition: Obtain a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.

    • Analysis: The product distribution is determined by comparing the integral of the methyl protons of 2-octanone (a singlet at ~2.1 ppm) with the integral of the aldehydic proton of 1-octanal (a triplet at ~9.7 ppm).[3]

    Data Summary: Product Distribution in this compound Hydration

    ReactionCatalyst/ReagentsMajor ProductMinor ProductTypical Distribution (Major:Minor)
    Markovnikov HydrationH₂O, H₂SO₄, HgSO₄2-Octanone1-Octanal>95 : <5
    Anti-Markovnikov Hydration1. BH₃•THF; 2. H₂O₂, NaOH1-Octanal2-Octanone>95 : <5
    Anti-Markovnikov Hydration: Synthesis of 1-Octanal via Hydroboration-Oxidation

    Expertise & Experience: To reverse the regioselectivity and synthesize the aldehyde, a different mechanistic pathway is required. Hydroboration-oxidation provides an elegant solution.[4] The key to its success is the nature of the borane addition. Boron is less electronegative than hydrogen, and for steric reasons, the bulky borane molecule preferentially adds to the less hindered terminal carbon of the alkyne.[5] This syn-addition forms a vinylborane intermediate. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, again yielding an enol that tautomerizes. Because the hydroxyl group is now on the terminal carbon, the final product is the aldehyde.[6] Using a bulky borane, such as 9-borabicyclononane (9-BBN), is a common technique to prevent a second hydroboration from occurring on the resulting alkene.[4]

    Experimental Protocol: Hydroboration-Oxidation of this compound

    • Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a septum. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).[7]

    • Hydroboration: To the flask, add 5.5 g (0.05 mol) of this compound and 20 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath. Slowly add 50 mL of 0.5 M 9-BBN in THF via syringe over 30 minutes.[8] Allow the reaction to warm to room temperature and stir for 4 hours.

    • Oxidation: Cool the mixture back to 0°C. Slowly and carefully add 10 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 10 mL of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic.

    • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

    • Workup: Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-octanal.

    Quantitative Analysis Protocol: Gas Chromatography (GC)

    • Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane).

    • GC Method: Use a non-polar capillary column (e.g., DB-1 or HP-5). Set an appropriate temperature program to separate 1-octanal (boiling point ~171°C) and 2-octanone (boiling point ~173°C).

    • Analysis: The relative product distribution is determined by the integration of the peak areas. For highest accuracy, response factors for each compound should be determined using standard solutions.

    hydration_mechanisms Figure 1: Regiochemical Control in this compound Hydration cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway octyne1 This compound mercurinium Mercurinium Ion (Charge on C2) octyne1->mercurinium H₂O, Hg²⁺ enol_ketone Enol Intermediate mercurinium->enol_ketone H₂O Attack at C2 ketone 2-Octanone enol_ketone->ketone Tautomerization octyne2 This compound vinylborane Vinylborane (Boron on C1) octyne2->vinylborane BH₃ (or 9-BBN) enol_aldehyde Enol Intermediate vinylborane->enol_aldehyde H₂O₂, NaOH aldehyde 1-Octanal enol_aldehyde->aldehyde Tautomerization

    Caption: Figure 2: Experimental Workflow for Selective Hydrogenation

    Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst

    • Setup: To a heavy-walled flask, add 100 mg of Lindlar's catalyst and 20 mL of methanol.

    • Reactant Addition: Add 2.2 g (0.02 mol) of this compound.

    • Reaction: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically from a balloon. Stir the mixture vigorously at room temperature.

    • Monitoring: The reaction progress must be carefully monitored by GC to determine the point at which this compound has been consumed but before significant amounts of octane are formed.

    • Workup: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Purification: Remove the solvent under reduced pressure to yield the product, which is predominantly 1-octene.

    Data Summary: Catalyst Performance in this compound Hydrogenation

    CatalystConditionsThis compound Conversion1-Octene SelectivityReference
    Ni-B/Al₂O₃H₂, atmospheric pressure99%91%[9]
    5Ag/Al₂O₃H₂, 50 bar, 140°C~100%~85%[10]
    Pd/C (unpoisoned)H₂, atmospheric pressure100%Low (<10%)General
    Lindlar's CatalystH₂, atmospheric pressure>98%High (>95%)General

    Stereoselectivity in Halogenation: Anti-Addition of Bromine

    The addition of halogens like bromine (Br₂) to alkynes is a stereospecific reaction. When one equivalent of halogen is added, the reaction proceeds with anti-addition, meaning the two halogen atoms add to opposite faces of the triple bond.

    Expertise & Experience: This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate. [11][12]The initial attack of the alkyne's pi bond on a bromine molecule forms a three-membered ring, with the bromine atom bridging the two carbons of the former triple bond. The second bromide ion must then attack from the face opposite the bulky bromonium ion bridge (a backside attack), forcing the resulting vinyl dibromide into an (E)- or trans-configuration. [13]Adding a second equivalent of bromine will proceed to form the 1,1,2,2-tetrabromoalkane.

    Experimental Protocol: Bromination of this compound

    • Setup: In a 100 mL round-bottom flask protected from light, dissolve 2.2 g (0.02 mol) of this compound in 20 mL of an inert solvent like dichloromethane (CH₂Cl₂). Cool the flask to 0°C.

    • Reagent Preparation: In a separate container, prepare a solution of 3.2 g (0.02 mol) of bromine (Br₂) in 10 mL of CH₂Cl₂. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood.

    • Reaction: Add the bromine solution dropwise to the stirring alkyne solution. The characteristic red-brown color of bromine should disappear as it reacts.

    • Workup: Once the addition is complete and the color persists only faintly, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any excess bromine, followed by water and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield the product, (E)-1,2-dibromo-1-octene.

    Quantitative Analysis Protocol: ¹H NMR Spectroscopy

    The stereochemistry of the product is readily confirmed by ¹H NMR. The vinyl proton in the (E)-isomer will appear as a singlet at a characteristic chemical shift. The absence of signals corresponding to the (Z)-isomer confirms the high stereoselectivity of the reaction.

    Data Summary: Product of this compound Bromination

    ReactionReagents (1 equiv.)Major ProductMinor ProductExpected Distribution (Major:Minor)
    BrominationBr₂, CH₂Cl₂(E)-1,2-dibromo-1-octene(Z)-1,2-dibromo-1-octene>98 : <2

    Conclusion: A Framework for Predictive Synthesis

    The reactions of this compound serve as a powerful illustration of how mechanistic principles directly translate into practical laboratory outcomes. By understanding the underlying electronic and steric factors, chemists can select the appropriate reagents and conditions to steer a reaction towards a desired product with high fidelity. The Markovnikov vs. anti-Markovnikov dichotomy in hydration reactions is controlled by the choice between mercury-based and borane-based reagents. The level of reduction during hydrogenation is dictated by the activity of the metal catalyst. Finally, the stereospecific nature of halogenation is governed by the formation of a bridged halonium ion.

    The protocols and analytical methods presented in this guide provide a self-validating framework for researchers to not only perform these transformations but also to accurately quantify the product distributions, ensuring the purity and integrity of their synthetic targets.

    References

    • Selective Hydrogenation of this compound over Ni-B/Al2O3 Catalyst.Academax.URL: https://www.academax.cn/article/10.3969/j.issn.1006-3080.2017.02.

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Proper Disposal of 1-Octyne for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: January 2026

    As researchers and scientists at the forefront of innovation, our work with versatile chemical reagents like 1-octyne is fundamental to progress in drug development and organic synthesis.[1] However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, grounded in established safety protocols and regulatory standards. The objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these critical operational choices, ensuring the safety of personnel and the protection of our environment.

    Hazard Identification & The Imperative for Specialized Disposal

    This compound (CAS No. 629-05-0) is a terminal alkyne, a class of compounds known for its utility and its specific hazards.[2] A thorough understanding of its properties is non-negotiable as it directly informs the disposal protocol.

    • Extreme Flammability: this compound is classified as a highly flammable liquid and vapor (GHS Hazard H225).[3][4] Its flash point is a mere 17°C (62.6°F), meaning it can form an ignitable mixture with air at standard room temperature.[5] The vapors are heavier than air and can travel along floors to a distant ignition source, leading to a dangerous flashback.[4][6] This characteristic is the primary driver for its classification as an ignitable hazardous waste.

    • Aspiration Toxicity: Should ingestion occur, this compound poses a severe aspiration hazard and may be fatal if it enters the airways (GHS Hazard H304).[3][4] This necessitates immediate medical attention in case of swallowing and reinforces the rule against inducing vomiting, which can increase the risk of aspiration into the lungs.[4][6]

    • Aquatic Toxicity: While the immediate human health risks are paramount, this compound is also recognized as being harmful to aquatic life.[4] This underscores the environmental imperative to prevent its release into the sanitary sewer system under any circumstances.[7][8][9]

    • Reactivity: this compound can react violently with strong oxidizing agents.[6] This chemical incompatibility is a critical consideration for waste segregation to prevent exothermic or explosive reactions within a waste container.

    Pre-Disposal Safety & Handling: Setting the Stage for Compliance

    Proper disposal begins long before the waste container is full. It starts with rigorous adherence to safe handling practices during routine laboratory use.

    Personal Protective Equipment (PPE): Before handling this compound, whether in its pure form or as a waste solution, the following minimum PPE is mandatory:

    • Eye Protection: Safety goggles with side-shields to protect against splashes.

    • Hand Protection: Chemical-resistant nitrile gloves.

    • Body Protection: A flame-retardant lab coat is recommended. For larger quantities, flame-retardant antistatic protective clothing should be considered.[4]

    • Work Area: All operations involving this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[10]

    Core Disposal Protocol: A Step-by-Step Methodology

    The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[11] The following protocol is a self-validating system designed to ensure compliance and safety.

    Step 1: Waste Characterization and Segregation

    Causality: Due to its flash point of 17°C, which is below the 60°C (140°F) threshold, any waste containing this compound is classified as an ignitable hazardous waste .[9][12] The corresponding U.S. Environmental Protection Agency (EPA) waste code is D001 .[12][13] This classification is the cornerstone of the entire disposal process.

    Procedure:

    • Isolate this compound Waste: Designate a specific waste stream solely for this compound and compatible (non-halogenated, non-reactive) organic solvents.

    • Prevent Commingling: Critically, do not mix this compound waste with the following:

      • Oxidizers: To prevent violent reactions.[14]

      • Acids or Bases: To avoid potential reactions and complex waste profiles.

      • Halogenated Solvents: Halogenated and non-halogenated solvent wastes are often incinerated under different conditions and must be segregated.[14][15]

      • Aqueous Waste: To avoid creating mixed-phase waste that is more complex and costly to dispose of.

    Step 2: Containerization and Labeling

    Causality: Proper containment and labeling are mandated by law to ensure safe handling, prevent accidental mixing, and provide crucial information for emergency responders and waste disposal technicians.[8]

    Procedure:

    • Select an Appropriate Container: Use a container made of a suitable material (glass, or metal for larger volumes) that can be securely sealed. The original product container is often a good choice.[9] Ensure the container is clean and dry before use.

    • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag.

    • Complete the Label Information:

      • Clearly write "Hazardous Waste ".

      • List all chemical constituents by their full names (e.g., "this compound," "Hexane"). Do not use abbreviations or chemical formulas.[9]

      • Provide an accurate percentage estimate for each component.

      • Mark the "Flammable" or "Ignitable" hazard checkbox.

      • Fill in the generator's name, lab location, and accumulation start date.

    Step 3: On-Site Accumulation and Storage

    Causality: Safe temporary storage within the laboratory or a designated satellite accumulation area is critical to prevent fires, spills, and exposure.

    Procedure:

    • Keep Containers Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[9] This minimizes the release of flammable vapors.

    • Use Secondary Containment: Place the sealed waste container within a larger, chemically resistant secondary container (e.g., a basin or tray) to contain any potential leaks.

    • Store in a Designated Area: The accumulation area must be in a cool, well-ventilated location, away from heat sources, open flames, sparks, and direct sunlight.[5][16]

    • Grounding: For bulk containers (drums), proper grounding procedures must be followed to prevent the buildup of static electricity, which can serve as an ignition source.[5][7]

    Step 4: Final Disposal via Institutional EHS

    Causality: The final step is the legal and safe transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), which is managed by your institution's Environmental Health & Safety (EHS) department or a certified contractor.

    Procedure:

    • Monitor Accumulation Volume: Adhere to your institution's limits for the volume of hazardous waste allowed in a satellite accumulation area.

    • Schedule a Pickup: Once the container is full or you are approaching the time limit for storage, contact your EHS office to schedule a waste pickup.

    • Do Not Transport Personally: Never attempt to transport hazardous waste in a personal vehicle. Await the arrival of trained EHS personnel.

    • Maintain Records: Keep a copy of all waste manifests and documentation for your laboratory's records, as required by law.

    Emergency Procedures for this compound Spills

    In the event of a spill, a swift and correct response is critical to mitigate hazards.

    • Alert Personnel and Eliminate Ignition Sources: Immediately notify others in the area and turn off all nearby equipment, hot plates, and other potential sources of ignition.

    • Contain the Spill: Use a spill kit with non-combustible absorbent materials like sand, earth, or commercial sorbents to dike the spill and prevent it from spreading.

    • Collect Absorbent Material: Using only non-sparking tools, carefully collect the contaminated absorbent material.[7]

    • Package and Label as Waste: Place the collected material into a sealed, sturdy container. Label it as "Hazardous Waste" and list the contents (e.g., "this compound and Absorbent Material").

    • Contact EHS: Report the spill to your EHS office immediately for guidance and to arrange for disposal of the cleanup materials.

    Data Summary & Disposal Workflow

    For quick reference, the key data points for this compound waste management are summarized below.

    PropertyValueSource
    CAS Number 629-05-0[17]
    Chemical Formula C₈H₁₄[17]
    Physical State Clear, colorless liquid[3]
    Flash Point 17 °C / 62.6 °F[5]
    Primary Hazard Class Highly Flammable Liquid[3][4]
    UN Number UN3295 (Hydrocarbons, liquid, n.o.s.)[17]
    EPA Hazardous Waste Code D001 (Ignitable)[12][13]

    The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

    G This compound Disposal Workflow start This compound Waste Generated characterize Characterize Waste: Flash Point < 60°C EPA Code: D001 (Ignitable) start->characterize spill Spill Occurs start->spill segregate Segregate Waste Stream (No Oxidizers, Halogens, or Aqueous) characterize->segregate container Select Appropriate Waste Container segregate->container labeling Label Immediately with Completed Hazardous Waste Tag container->labeling storage Store in Ventilated Area with Secondary Containment labeling->storage pickup Arrange Pickup with Institutional EHS storage->pickup spill->characterize No (Routine Waste) spill_proc Follow Emergency Spill Protocol: 1. Eliminate Ignition Sources 2. Contain with Absorbent 3. Package & Label Cleanup Debris spill->spill_proc Yes spill_proc->pickup

    Caption: Decision workflow for the safe disposal of this compound waste.

    Conclusion

    The responsible management of chemical waste is a defining characteristic of a safe and professional laboratory environment. For this compound, its high flammability and aspiration toxicity demand a disposal protocol that is both rigorous and consistently applied. By understanding the scientific principles behind each step—from characterization and segregation to final handoff to EHS—we build a system that is not only compliant with regulations but is also inherently self-validating. This commitment to the complete lifecycle of our chemical reagents is fundamental to our role as scientists and is integral to building a lasting culture of safety.

    References

    • Haz-Map.this compound - Hazardous Agents. [Link]
    • National Center for Biotechnology Information.PubChem Compound Summary for CID 12370, this compound. [Link]
    • Gelest, Inc.
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    • Sasol.
    • Vision Environmental.How to Safely Dispose of Flammable Liquids. [Link]
    • Air Sea Containers.How to Dispose of Flammable Waste Safely. [Link]
    • eWaste Disposal, Inc.How Do You Discard Class 3 Flammable Liquids List Chemicals?. [Link]
    • CountyOffice.org.How Do You Dispose Of Flammable Liquids?. [Link]
    • University of Pittsburgh.Guidelines for Flammable Liquid Disposal. [Link]
    • Sciencemadness Wiki.Proper disposal of chemicals. [Link]
    • University of Texas at Austin Environmental Health & Safety.Chemical Waste. [Link]
    • Massachusetts Institute of Technology.Procedure for Disposing of Hazardous Waste. [Link]
    • National Institute of Standards and Technology (NIST).this compound in the NIST Chemistry WebBook. [Link]
    • Cheméo.Chemical Properties of this compound (CAS 629-05-0). [Link]
    • U.S. Environmental Protection Agency.RCRAInfo Waste Code List. [Link]
    • U.S. Environmental Protection Agency.
    • U.S. Environmental Protection Agency.Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
    • Alfred University.EPA Hazardous Waste Codes. [Link]
    • ACTenviro.

    Sources

    Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 1-Octyne

    Author: BenchChem Technical Support Team. Date: January 2026

    For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is a daily endeavor. In this complex landscape, the safe handling of reactive chemical intermediates like 1-Octyne is not merely a procedural formality, but a foundational pillar of scientific integrity and personal safety. This guide moves beyond a simple checklist, offering a deep, experience-driven dive into the personal protective equipment (PPE) protocols for this compound. Here, we will not only outline the necessary equipment but also elucidate the scientific rationale behind each recommendation, empowering you to work with confidence and safety.

    Understanding the Adversary: The Hazard Profile of this compound

    Before we can adequately protect ourselves, we must first understand the nature of the chemical we are handling. This compound (CAS 629-05-0) is a terminal alkyne, a class of compounds prized for their synthetic versatility. However, this reactivity also brings inherent hazards that demand our respect and meticulous attention to safety.

    Key Hazards of this compound:

    • High Flammability: this compound is a highly flammable liquid and vapor, with a low flash point.[1][2][3] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[4][5]

    • Aspiration Hazard: If swallowed, this compound can enter the lungs and be fatal.[1][3][4][6] This is a critical consideration in the event of accidental ingestion and subsequent vomiting.

    • Skin and Eye Irritation: While not classified as a severe skin irritant, prolonged or repeated contact can cause dryness and dermatitis.[7][8] Direct contact with the eyes can cause irritation.[5]

    • Respiratory Tract Irritation: Inhalation of high concentrations of this compound vapor can irritate the respiratory tract and may cause dizziness or suffocation.[5]

    The Core of Your Defense: A Multi-Layered PPE Strategy

    A robust PPE strategy for this compound is not a one-size-fits-all solution. The required level of protection is dictated by the specific task at hand, the quantities of this compound being used, and the potential for exposure. The following sections break down the essential PPE components, from routine handling to emergency response.

    Eye and Face Protection: Your First Line of Defense

    The eyes are particularly vulnerable to chemical splashes and vapors. Therefore, appropriate eye and face protection is non-negotiable.

    • Routine Operations (e.g., weighing, transfers in a fume hood): At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields do not provide adequate protection from splashes.

    • High-Risk Operations (e.g., reactions under pressure, large-volume transfers): In addition to chemical splash goggles, a face shield should be worn to protect the entire face from splashes and potential energetic reaction failures.

    The Scientific Rationale: The use of goggles creates a seal around the eyes, preventing liquid from entering from the top, bottom, or sides. A face shield provides a broader barrier against splashes but does not provide a seal, hence it must be used in conjunction with goggles.

    Hand Protection: A Critical Barrier
    Glove MaterialGeneral Resistance to Aliphatic HydrocarbonsRecommended Use for this compound
    Nitrile Good to ExcellentSuitable for incidental contact and short-duration tasks. Double-gloving is recommended.
    Neoprene GoodA reasonable alternative to nitrile, offering good all-around chemical resistance.
    Butyl Rubber Fair to GoodOffers good resistance to a broad range of chemicals but may be less dexterous.
    Viton™ ExcellentOffers the highest level of protection but is more expensive and may be less comfortable for routine use.

    Important Considerations for Glove Selection and Use:

    • Always consult the manufacturer's specific chemical resistance data for the gloves you are using. Breakthrough times can vary significantly between different manufacturers and even different models of the same material.

    • Inspect gloves for any signs of damage (pinholes, tears, discoloration) before each use.

    • Practice proper glove removal techniques to avoid contaminating your skin.

    • Never reuse disposable gloves.

    • For prolonged or immersive contact, heavier-duty gloves with documented high resistance to aliphatic hydrocarbons should be used.

    Body Protection: Shielding Against Spills and Splashes

    Body protection is essential to prevent contamination of your personal clothing and skin.

    • Standard Laboratory Attire: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory when working with this compound.

    • Large-Scale Operations: For larger-scale work or where significant splashing is possible, a chemical-resistant apron over a flame-retardant lab coat provides an additional layer of protection.

    The Scientific Rationale: Flame-retardant lab coats are crucial due to the high flammability of this compound.[4] In the event of a fire, they will not ignite and continue to burn, providing valuable seconds to react and extinguish the flames.

    Respiratory Protection: Guarding Your Inhalation Pathway

    The need for respiratory protection is determined by a thorough risk assessment of your specific procedure. The primary goal is to keep exposure to this compound vapors below any established occupational exposure limits (OELs). While a specific OEL for this compound has not been established by major regulatory bodies, its volatile nature necessitates caution.

    When is Respiratory Protection Necessary?

    • Outside of a Fume Hood: Any handling of this compound outside of a certified chemical fume hood requires respiratory protection.

    • Generated Vapors or Aerosols: If your procedure is likely to generate significant vapors or aerosols (e.g., heating, sonicating, spraying), a respirator is required even within a fume hood.

    • Emergency Situations: In the event of a spill or leak, an appropriate respirator is a critical component of your emergency response PPE.

    Selecting the Right Respirator:

    In the absence of a specific OEL, the NIOSH Respirator Selection Logic (RSL) provides a framework for choosing an appropriate respirator.[4][5][9][10] For this compound, a volatile organic compound, the following are recommended:

    • For concentrations above the odor threshold but expected to be low: An air-purifying respirator (APR) with organic vapor (OV) cartridges.

    • For higher concentrations or in emergency situations: A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) may be necessary.

    PPE_Selection_Workflow

    Operational Plan: A Step-by-Step Guide to Safe Handling

    A well-defined operational plan is crucial for minimizing risks. The following is a template for a common laboratory procedure involving this compound.

    Procedure: Small-Scale Reaction Setup with this compound

    • Pre-Operation Checklist:

      • Confirm the chemical fume hood is functioning correctly.

      • Ensure an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) is readily accessible.

      • Have a spill kit rated for flammable liquids nearby.

      • Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

      • Don all required PPE as determined by your risk assessment.

    • Reagent Handling and Transfer:

      • Ground and bond all metal containers when transferring this compound to prevent static discharge.

      • Use a clean, dry syringe or cannula for transferring liquid this compound.

      • Perform all transfers in the chemical fume hood with the sash at the lowest practical height.

      • Keep the container of this compound sealed when not in use.

    • Reaction Setup:

      • Ensure all glassware is free of cracks and contaminants.

      • Set up the reaction apparatus in the fume hood, ensuring it is securely clamped.

      • If heating the reaction, use a heating mantle with a temperature controller. Never use an open flame.

    • Post-Reaction Workup:

      • Quench the reaction carefully, being mindful of any potential exotherms.

      • Perform all extractions and solvent removal steps in the fume hood.

    Disposal Plan: Responsible Management of this compound Waste

    Proper disposal of this compound and contaminated materials is a critical final step in the safe handling process. Improper disposal can pose a significant threat to both human health and the environment.

    Waste Segregation and Collection:

    • Liquid Waste: Collect all waste this compound and solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.

    • Solid Waste: All materials contaminated with this compound (e.g., gloves, pipette tips, absorbent materials from spills) must be collected as hazardous waste. Place these items in a sealed bag or container that is clearly labeled.

    Disposal Procedure:

    • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.

    • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11] Never pour this compound down the drain.[11]

    Disposal_Plan

    By integrating these detailed PPE protocols, operational plans, and disposal procedures into your daily laboratory practices, you can confidently and safely harness the synthetic potential of this compound while upholding the highest standards of scientific responsibility.

    References

    • NIOSH Respirator Selection Logic (2004). DHHS (NIOSH)
    • NIOSH Respirator Decision Logic (1987). DHHS (NIOSH)
    • Centers for Disease Control and Prevention. (2025, February 3).
    • NIOSH Respirator Selection Logic 2004. DHHS (NIOSH)
    • Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids. [Link]
    • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. EH&S Guideline Number: 04-020. [Link]
    • University of California, Irvine Environmental Health & Safety.
    • PubChem. (n.d.). This compound.
    • Haz-Map. (n.d.). This compound. [Link]
    • University of Pennsylvania Environmental Health and Radiation Safety. (2024, April 12). SOP: Flammable Liquids. [Link]
    • International Chemical Safety Cards. (2021). 1-OCTENE. ICSC 0934. [Link]

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    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-Octyne
    Reactant of Route 2
    1-Octyne

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